molecular formula C11H14O4 B058343 3,5-Diethoxybenzoic acid CAS No. 124480-95-1

3,5-Diethoxybenzoic acid

Cat. No.: B058343
CAS No.: 124480-95-1
M. Wt: 210.23 g/mol
InChI Key: FCSNGXDTYSQXPA-UHFFFAOYSA-N
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Description

3,5-Diethoxybenzoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSNGXDTYSQXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352218
Record name 3,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124480-95-1
Record name 3,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dimethoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxybenzoic Acid

Introduction

3,5-Dimethoxybenzoic acid (DMBA), CAS No. 1132-21-4, is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its molecular architecture, characterized by a benzene ring functionalized with a carboxylic acid group and two meta-positioned methoxy groups, provides a unique combination of reactivity, rigidity, and electronic properties.[1][2] These features make it an indispensable intermediate in the development of pharmaceuticals, high-performance polymers, and other fine chemicals.[1][3][4] This guide offers a comprehensive exploration of the core chemical and physical properties of DMBA, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, reactivity, synthetic protocols, and safety considerations, providing a holistic view grounded in established scientific data.

Physicochemical and Thermochemical Properties

The physical and thermodynamic properties of DMBA are fundamental to its application in experimental and industrial settings, dictating its handling, solubility, and thermal stability.[1] The compound typically appears as a white to off-white crystalline powder.[2]

Table 1: General and Molecular Properties
PropertyValueSource(s)
CAS Number 1132-21-4[1][5]
Molecular Formula C₉H₁₀O₄[1][6]
Molecular Weight 182.17 g/mol [1][6]
IUPAC Name 3,5-dimethoxybenzoic acid[1][6]
Appearance White to off-white crystalline powder[1][2]
Canonical SMILES COC1=CC(=CC(=C1)C(=O)O)OC[6][7]
InChI Key IWPZKOJSYQZABD-UHFFFAOYSA-N[6][8]
Table 2: Thermodynamic and Solubility Properties
PropertyValueUnitSource(s)
Melting Point 178 - 185°C[1][2][5]
Boiling Point (est.) 275.56°C[1][9]
pKa 3.96 ± 0.10[1][9]
Standard Enthalpy of Combustion (ΔcH°solid) -4246.7 ± 0.90kJ/mol[10][11]
Standard Enthalpy of Formation (ΔfH°solid) -724.00 ± 1.50kJ/mol[10][11]
Solubility Insoluble in water; Soluble in ethanol and ether.[1]

The solubility of 3,5-dimethoxybenzoic acid in ethanol has been shown to increase with temperature.[12][13] This temperature-dependent solubility is a critical parameter for purification via recrystallization and for conducting reactions in solution.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3,5-Dimethoxybenzoic Acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy : The proton NMR spectrum provides unambiguous signals for the different types of protons in the molecule. The six protons of the two equivalent methoxy groups (-OCH₃) are expected to appear as a sharp singlet. The aromatic protons at the C2, C4, and C6 positions will present as distinct signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the neighboring functional groups.[1]

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the carbon framework. Key signals correspond to the carboxyl carbon (C=O), the two aromatic carbons attached to the methoxy groups, the remaining aromatic carbons, and the carbon of the methoxy groups.[1]

Infrared (IR) Spectroscopy

The IR spectrum of DMBA is characterized by several key absorption bands that confirm its functional groups:

  • A broad O-H stretching band from the carboxylic acid group.

  • A sharp, strong C=O stretching band characteristic of the carbonyl in the carboxylic acid.

  • C-O stretching bands associated with the methoxy and carboxylic acid groups.

  • C-H stretching and bending vibrations from the aromatic ring and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight of the compound. The molecular ion peak [M]⁺ corresponding to the exact mass of C₉H₁₀O₄ would be observed, along with characteristic fragmentation patterns resulting from the loss of groups like -OH, -COOH, or -OCH₃.

Chemical Reactivity and Synthetic Applications

The chemical behavior of DMBA is governed by its three functional components: the carboxylic acid, the two methoxy groups, and the aromatic ring.[1]

  • Carboxylic Acid Group : This group undergoes standard reactions such as esterification (reaction with alcohols), amidation (reaction with amines), and reduction to the corresponding alcohol (3,5-dimethoxybenzyl alcohol).[1][2] A common and highly efficient method to enhance its reactivity is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), which can then readily react with nucleophiles.[14]

  • Aromatic Ring : The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution. However, their meta-positioning relative to each other and the electron-withdrawing carboxylic acid group directs the regioselectivity of these reactions.[1]

DMBA is a crucial reactant in the synthesis of a wide array of more complex molecules, including:

  • Pharmaceuticals : It serves as a key intermediate in the synthesis of anti-inflammatory, anti-cancer, and pain relief agents.[3][15]

  • Dendrimers : The derivative 3,5-dihydroxybenzoic acid (formed by demethylation) is a classic AB₂-type monomer used to construct highly branched dendrimers for applications in drug delivery and nanotechnology.[16]

  • High-Performance Polymers : Incorporation of the rigid aromatic core of DMBA into polyesters and resins can enhance their thermal stability and mechanical strength.[4][16]

  • Specialty Chemicals : It is used to synthesize compounds like 5,7-Dimethoxy-3,4-diphenylisocoumarin and can act as a ligand in the formation of lanthanide complexes.[5][9][17]

G cluster_reactions Reactivity Pathways cluster_applications Key Synthetic Applications DMBA 3,5-Dimethoxybenzoic Acid (DMBA) Esterification Esterification (with R-OH) DMBA->Esterification Reduction Reduction (e.g., with LiAlH4) DMBA->Reduction AcidChloride Acid Chloride Formation (with SOCl2) DMBA->AcidChloride Activation Pharma Pharmaceuticals DMBA->Pharma Polymers High-Performance Polymers DMBA->Polymers Dendrimers Dendrimer Synthesis (as AB2 monomer) DMBA->Dendrimers Ligands Lanthanide Complexes DMBA->Ligands Amidation Amidation (with R-NH2) AcidChloride->Amidation

Versatility of 3,5-Dimethoxybenzoic Acid in chemical synthesis.

Experimental Protocols

The following protocols describe validated methods for the synthesis of DMBA and its subsequent conversion to an amide, illustrating its practical utility.

Protocol: Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol details a common laboratory synthesis involving the methylation of 3,5-dihydroxybenzoic acid.[1][18] The causality behind this choice is the high efficiency of Williamson ether synthesis under these conditions, where the phenoxide ions formed in situ act as potent nucleophiles towards the methylating agent.

Materials:

  • 3,5-Dihydroxybenzoic acid (1.54 g, 10 mmol)

  • Acetone (20 mL)

  • Potassium carbonate (K₂CO₃), anhydrous (4.14 g, 30 mmol)

  • Dimethyl sulfate ((CH₃)₂SO₄) (3.5 mL)

  • 30% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in 20 mL of acetone.

  • Add potassium carbonate to the solution at room temperature with stirring. This base is crucial for deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxides.

  • Carefully add dimethyl sulfate dropwise to the mixture.

  • Heat the reaction mixture to 55°C and allow it to reflux overnight. Refluxing ensures the reaction proceeds to completion.

  • After cooling, remove the acetone under reduced pressure.

  • Add 30 mL of water to the residue. Adjust the pH to 14 by adding 30% NaOH solution.

  • Heat the basic solution to 75°C for 4 hours. This step is critical to hydrolyze any ester byproducts that may have formed, ensuring a pure carboxylic acid product.

  • Cool the mixture to room temperature.

  • Slowly acidify the solution with concentrated HCl until the pH is approximately 6. This protonates the carboxylate, causing the desired product to precipitate.

  • Filter the resulting white solid, wash thoroughly with cold water, and dry to obtain 3,5-Dimethoxybenzoic Acid.[16][18] A yield of 98% has been reported for this procedure.[18]

G Start 1. Dissolve 3,5-Dihydroxybenzoic Acid in Acetone AddBase 2. Add K2CO3 (Base) Start->AddBase AddDMS 3. Add Dimethyl Sulfate (Methylating Agent) AddBase->AddDMS Reflux 4. Reflux overnight at 55°C AddDMS->Reflux Concentrate 5. Remove Acetone Reflux->Concentrate Hydrolyze 6. Basic Hydrolysis with NaOH (Removes ester byproducts) Concentrate->Hydrolyze Precipitate 7. Acidify with HCl to pH ~6 (Precipitates product) Hydrolyze->Precipitate End 8. Filter, Wash, and Dry Product: 3,5-Dimethoxybenzoic Acid Precipitate->End

Workflow for the synthesis of 3,5-Dimethoxybenzoic Acid.
Protocol: Synthesis of 3,5-Dimethoxybenzamide via Acid Chloride

This two-step protocol demonstrates the activation of the carboxylic acid to facilitate amidation, a common sequence in drug development.[14]

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • Reaction Setup : Suspend 3,5-dimethoxybenzoic acid (1 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Reagent Addition : Add thionyl chloride (1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can accelerate the reaction.

  • Reaction : Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours until gas evolution (SO₂ and HCl) ceases.

  • Isolation : Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3,5-dimethoxybenzoyl chloride, which is often used directly in the next step.[14]

Step 2: Amidation

  • Reaction Setup : Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane) and cool in an ice bath.

  • Reagent Addition : Add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent dropwise.

  • Reaction : Allow the reaction to stir while warming to room temperature.

  • Work-up : Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure and purify the crude 3,5-dimethoxybenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).[14]

Safety and Handling

3,5-Dimethoxybenzoic acid is classified as an irritant.[6]

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Handling : Wash hands thoroughly after handling. Use in a well-ventilated area and avoid creating dust. Keep containers tightly closed.[19]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and clothing. If dust is generated, use a NIOSH-approved respirator (e.g., N95 dust mask).[5][19]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[2][19]

Conclusion

3,5-Dimethoxybenzoic acid is a cornerstone intermediate with a well-defined chemical profile. Its unique substitution pattern provides a balance of reactivity and stability, making it a highly adaptable building block. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reaction pathways—as detailed in this guide—is essential for leveraging its full potential in the synthesis of advanced materials, complex pharmaceutical agents, and other high-value specialty chemicals.

References

  • Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4). Cheméo.
  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem, National Center for Biotechnology Information.
  • 3,5-dimethoxybenzoic acid suppliers USA. Chemical Register.
  • Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, ACS Publications.
  • Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Journal of Chemical & Engineering Data, ACS Publications.
  • Safety Data Sheet. Angene Chemical.
  • 3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository.
  • Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. National Institutes of Health (NIH).
  • Exploring 3,5-Dihydroxybenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
  • 3,5-Dimethoxybenzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
  • Innovating with 3,5-Dimethoxybenzoic Acid: Applications in Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • Benzoic acid, 3,5-dimethoxy-, methyl ester. NIST WebBook.
  • 3,5-Dimethoxybenzoic acid. NIST WebBook.
  • 3,5-Dimethoxybenzoic acid - Condensed phase thermochemistry data. NIST WebBook.
  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Scientific Electronic Library Online.

Sources

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure of 3,5-dimethoxybenzoic acid, a pivotal building block in contemporary drug discovery and material science. Designed for researchers, scientists, and drug development professionals, this document elucidates the core structural features, spectroscopic signatures, and chemical reactivity of this versatile molecule. Our exploration is grounded in established analytical data and field-proven insights to empower your research and development endeavors.

Core Molecular Identity and Physicochemical Properties

3,5-Dimethoxybenzoic acid, systematically known as benzoic acid substituted with two methoxy groups at the 3 and 5 positions, is a white to off-white crystalline solid.[1][2] Its unique molecular architecture is the foundation of its chemical behavior and utility in complex organic syntheses.

The fundamental identifiers and properties of 3,5-dimethoxybenzoic acid are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name 3,5-dimethoxybenzoic acid[1]
CAS Number 1132-21-4[3]
Molecular Formula C₉H₁₀O₄[3][4]
Molecular Weight 182.17 g/mol [1][3]
Appearance White to off-white crystalline powder[2]
Melting Point 178-180 °C[4]
SMILES COC1=CC(=CC(=C1)C(=O)O)OC[1]
InChI 1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)[1]
Structural Elucidation: The Benzene Core and Functional Group Disposition

The molecular structure of 3,5-dimethoxybenzoic acid is characterized by a central benzene ring. A carboxylic acid group (-COOH) is attached to the first carbon of the ring, defining it as a benzoic acid derivative. Two methoxy groups (-OCH₃) are symmetrically positioned at the third and fifth carbons relative to the carboxylic acid. This meta-substitution pattern significantly influences the molecule's electronic properties and reactivity. The electron-donating nature of the methoxy groups activates the aromatic ring, while their positioning directs the regioselectivity of electrophilic aromatic substitution reactions.[5]

Caption: 2D chemical structure of 3,5-Dimethoxybenzoic acid.

Spectroscopic and Crystallographic Characterization

The definitive confirmation of the molecular structure of 3,5-dimethoxybenzoic acid relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous validation of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

  • ¹H NMR Spectroscopy : The proton NMR spectrum of 3,5-dimethoxybenzoic acid is characterized by distinct signals that correspond to the aromatic and methoxy protons.[5] The two equivalent methoxy groups yield a sharp singlet, typically integrating to six protons. The aromatic protons at positions 2, 4, and 6 of the benzene ring appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns dictated by the electronic environment created by the carboxylic acid and methoxy substituents.[5][6]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum of 3,5-dimethoxybenzoic acid will show distinct signals for the carboxyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the methoxy carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3,5-dimethoxybenzoic acid will exhibit characteristic absorption bands corresponding to:

  • A broad O-H stretching vibration from the carboxylic acid group.

  • A sharp C=O stretching vibration, also from the carboxylic acid.

  • C-O stretching vibrations for the methoxy groups and the carboxylic acid.

  • C-H stretching and bending vibrations for the aromatic ring and the methyl groups.

  • C=C stretching vibrations within the aromatic ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, 3,5-dimethoxybenzoic acid will produce a molecular ion peak (M⁺) corresponding to its molecular weight.[8] The fragmentation pattern can provide further structural information by showing the loss of specific groups, such as the methoxy or carboxylic acid moieties.[1][7]

Crystal Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. The crystal structure of 3,5-dimethoxybenzoic acid reveals the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules.[1]

Synthesis and Chemical Reactivity

3,5-Dimethoxybenzoic acid is a versatile intermediate in organic synthesis, primarily owing to the reactivity of its functional groups.[2][5]

Synthetic Pathways

A common laboratory-scale synthesis of 3,5-dimethoxybenzoic acid involves the methylation of 3,5-dihydroxybenzoic acid.[9] This reaction is typically carried out using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.[9][10]

Synthesis_Workflow start 3,5-Dihydroxybenzoic Acid reaction Methylation Reaction start->reaction reagent1 Dimethyl Sulfate (Methylating Agent) reagent1->reaction reagent2 Potassium Carbonate (Base) reagent2->reaction solvent Acetone (Solvent) solvent->reaction workup Work-up & Purification reaction->workup product 3,5-Dimethoxybenzoic Acid workup->product

Caption: General workflow for the synthesis of 3,5-dimethoxybenzoic acid.

Experimental Protocol: Synthesis from 3,5-Dihydroxybenzoic Acid

This protocol is adapted from established synthetic procedures.[9][10]

  • Dissolution : In a suitable reaction flask, dissolve 3,5-dihydroxybenzoic acid in acetone.

  • Addition of Base : Add potassium carbonate to the solution while stirring at room temperature.

  • Methylation : Carefully add dimethyl sulfate dropwise to the reaction mixture.

  • Reflux : Heat the mixture to reflux (approximately 55 °C) and maintain for several hours to ensure complete reaction.

  • Work-up : After cooling, remove the acetone under reduced pressure. Add water to the residue and adjust the pH to be basic (e.g., pH 14 with NaOH) to hydrolyze any unreacted dimethyl sulfate.

  • Precipitation : Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 6. This will precipitate the 3,5-dimethoxybenzoic acid as a white solid.

  • Isolation and Purification : Collect the solid by filtration, wash with water, and dry to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Key Chemical Reactions

The chemical reactivity of 3,5-dimethoxybenzoic acid is dominated by its carboxylic acid and activated aromatic ring.

  • Esterification and Amidation : The carboxylic acid group readily undergoes esterification with alcohols or amidation with amines, typically in the presence of an acid catalyst, to form the corresponding esters and amides.[2][11]

  • Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, 3,5-dimethoxybenzyl alcohol, using reducing agents like lithium aluminum hydride.[2]

  • Ligand Formation : It can act as a ligand, coordinating with metal ions to form complexes, such as with lanthanides.[4]

  • Building Block in Complex Syntheses : It serves as a crucial starting material in the synthesis of more complex molecules, including pharmaceuticals and functional materials like dendrimers.[10][12] For instance, it is a precursor in the synthesis of biotin dimedone, a reagent used in proteomics.

Applications in Drug Development and Material Science

The unique structural features of 3,5-dimethoxybenzoic acid make it a valuable component in the development of novel therapeutic agents and advanced materials.

Pharmaceutical and Agrochemical Synthesis

3,5-Dimethoxybenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[12][13] Its structural motif is found in compounds with a range of biological activities, including antifungal and anti-inflammatory properties.[12][14] It is also utilized in the formulation of herbicides and pesticides.[12]

Material Science and Specialty Chemicals

In material science, 3,5-dimethoxybenzoic acid and its derivatives are used to synthesize polymers and resins with enhanced thermal stability and mechanical properties.[10][12][15] A notable application is in the synthesis of dendrimers, where its structure provides a scaffold for creating highly branched, three-dimensional macromolecules.[10] These dendrimers have potential applications in drug delivery and nanotechnology.[10] It also serves as a precursor in the production of certain dyes and pigments.[15]

Applications cluster_core 3,5-Dimethoxybenzoic Acid cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Material Science core Core Molecule pharma_api Active Pharmaceutical Ingredients (APIs) core->pharma_api agro Herbicides & Pesticides core->agro polymers High-Performance Polymers core->polymers dyes Dyes & Pigments core->dyes antifungal Antifungal Agents pharma_api->antifungal anti_inflammatory Anti-inflammatory Drugs pharma_api->anti_inflammatory dendrimers Dendrimer Synthesis polymers->dendrimers

Caption: Key application areas of 3,5-Dimethoxybenzoic acid.

Safety and Handling

3,5-Dimethoxybenzoic acid is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2]

References

  • PubChem. 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332.
  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Dimethoxybenzoic Acid CAS 1132-21-4: Synthesis, Applications, and Advantages in Chemical Industry.
  • SpectraBase. 3,5-Dimethoxybenzoic acid - Optional[1H NMR] - Spectrum.
  • Cheméo. Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4).
  • NIST WebBook. 3,5-Dimethoxybenzoic acid.
  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Chemical International. 3,5 Di Methoxy Benzoic Acid.
  • NIST WebBook. 3,5-Dimethoxybenzoic acid Mass Spectrum.
  • NIST WebBook. 3,5-Dimethoxybenzoic acid.
  • ATB. 3,5-Dimethoxybenzoicacid | C9H9O4 | MD Topology | NMR | X-Ray.
  • NIH. Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3,5-Dihydroxybenzoic Acid: Properties, Applications, and Manufacturing.
  • PubChem. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 3,5-Dimethoxybenzoic Acid: Applications in Specialty Chemicals.

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dimethoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Dimethoxybenzoic acid (DMBA), a key intermediate in pharmaceutical and fine chemical synthesis.[1] Intended for researchers, chemists, and drug development professionals, this document delves into the physicochemical principles governing DMBA's solubility, presents quantitative data in various organic solvents, outlines a robust experimental protocol for solubility determination, and explores relevant thermodynamic models. The guide emphasizes the causal relationships between molecular structure and solubility behavior to empower scientists in solvent selection, process optimization, and formulation development.

Introduction: The Role and Properties of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid (DMBA), with CAS Number 1132-21-4, is a substituted aromatic carboxylic acid.[1] Its molecular structure, comprising a benzene ring functionalized with a carboxylic acid group and two electron-donating methoxy groups at the meta positions, confers a unique profile of reactivity and physical properties.[1][2] This structure makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification by recrystallization, and formulation.

Table 1: Key Physicochemical Properties of 3,5-Dimethoxybenzoic Acid

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[1][3]
Molecular Weight 182.17 g/mol [1][3]
Appearance White to off-white crystalline powder[1][2]
Melting Point 182-185 °C[1]
pKa 3.96[1]
LogP (Octanol/Water) 1.68 (Predicted)[4]

Fundamental Principles of DMBA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, on a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For DMBA, the key structural features influencing these interactions are:

  • Carboxylic Acid Group (-COOH): This is the most polar part of the molecule, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group is the primary driver of solubility in polar, protic solvents.

  • Methoxy Groups (-OCH₃): The oxygen atoms in the two methoxy groups can act as hydrogen bond acceptors. They also contribute to the molecule's overall polarity.

  • Aromatic Ring: The benzene ring is non-polar and engages in van der Waals forces (specifically, London dispersion forces) with solvent molecules. It favors interactions with non-polar or moderately polar solvents.

The interplay of these groups dictates DMBA's solubility profile. A favorable dissolution process occurs when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute forces in the crystal lattice and the solvent-solvent forces.

DMBA 3,5-Dimethoxybenzoic Acid (DMBA) Ethanol Polar Protic Solvent (e.g., Ethanol) DMBA->Ethanol Strong Interaction: - H-Bonding (COOH <-> OH) - H-Bonding (OCH3 <-> OH) - van der Waals Ether Polar Aprotic Solvent (e.g., Diethyl Ether) DMBA->Ether Moderate Interaction: - Dipole-Dipole - H-Bonding (COOH <-> O) - van der Waals Hexane Non-Polar Solvent (e.g., Hexane) DMBA->Hexane Weak Interaction: - van der Waals only (Incompatible Polarity)

Caption: Intermolecular forces between DMBA and different solvent classes.

Quantitative Solubility Data

Quantitative solubility data is essential for process design and modeling. The solubility of DMBA is highly dependent on both the solvent and the temperature.

Solubility in Alcohols

Alcohols are effective solvents for DMBA due to their ability to engage in strong hydrogen bonding with the carboxylic acid group. Experimental data for DMBA in ethanol demonstrates that solubility increases significantly with temperature, which is characteristic of an endothermic dissolution process.[5]

Table 2: Mole Fraction Solubility (x₁) of 3,5-Dimethoxybenzoic Acid in Ethanol (99.55%) at Atmospheric Pressure[5]

Temperature (K)Temperature (°C)Mole Fraction Solubility (10³x₁)
298.1525.04.31
303.1530.05.33
308.1535.06.57
313.1540.08.11
318.1545.09.94
Solubility in Other Organic Solvents
  • Ethers (e.g., Diethyl Ether, THF): DMBA is reported to be soluble in ether.[1] The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton, and the overall moderate polarity is compatible with the DMBA molecule.

  • Ketones (e.g., Acetone): Similar to ethers, ketones like acetone are effective polar aprotic solvents. The carbonyl oxygen is a strong hydrogen bond acceptor, facilitating the dissolution of DMBA.

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is another suitable solvent, offering hydrogen bond acceptor sites and moderate polarity.

  • Non-Polar Solvents (e.g., Hexane, Toluene): DMBA exhibits poor solubility in non-polar solvents. The strong, directional hydrogen bonds holding the DMBA molecules together in the crystal lattice are not sufficiently overcome by the weak van der Waals interactions offered by these solvents.

  • Water: DMBA is generally described as insoluble in water.[1] Although the carboxylic acid group can interact with water, the large, non-polar aromatic backbone significantly limits its aqueous solubility.

Experimental Protocol: Gravimetric Determination of Solubility

To ensure trustworthy and reproducible results, a well-defined protocol is critical. The static equilibrium method, followed by gravimetric or spectroscopic analysis, is a standard and reliable approach.[5][6]

Causality in Experimental Design:
  • Sealed System: Prevents solvent evaporation, which would artificially increase the measured concentration.

  • Constant Temperature: Solubility is highly temperature-dependent. A water bath ensures thermal stability (±0.1°C), which is critical for accuracy.

  • Sustained Agitation: Ensures the system reaches true thermodynamic equilibrium more rapidly by maximizing the solid-liquid surface area.

  • Equilibrium Time: A sufficient duration (e.g., 24 hours) is necessary to ensure the dissolution process has completed and the solution is truly saturated.

  • Filtration/Centrifugation: This step is crucial to separate the undissolved solid from the saturated solution, preventing solid particles from being included in the sample analysis.

Step-by-Step Methodology
  • Preparation: Add an excess amount of crystalline 3,5-Dimethoxybenzoic acid to a known volume or mass of the chosen organic solvent in a sealed vessel (e.g., a jacketed glass reactor or a screw-cap vial). The presence of undissolved solid is essential to guarantee saturation.

  • Equilibration: Place the sealed vessel in a constant temperature water bath or incubator set to the desired temperature. Agitate the mixture vigorously using a magnetic stirrer for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle for at least 2 hours at the same constant temperature.

  • Sampling: Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to avoid precipitating the solute upon cooling and to remove any fine particulates.

  • Analysis (Gravimetric Method):

    • Accurately weigh an empty, dry container (e.g., a glass petri dish).

    • Dispense the filtered sample into the container and weigh it again to determine the exact mass of the saturated solution.

    • Carefully evaporate the solvent in a fume hood or a vacuum oven at a moderate temperature until a constant weight of the dried DMBA residue is achieved.

    • Weigh the container with the dried solute.

  • Calculation: Calculate the solubility in terms of mass fraction, mole fraction, or g/100mL using the recorded masses of the solution and the dried solute.

Caption: Workflow for experimental solubility determination.

Thermodynamic Correlation and Predictive Models

For many systems, the temperature dependence of solubility can be accurately described by thermodynamic models. The modified Apelblat model is a semi-empirical equation frequently used for this purpose.[5]

The equation is given as: ln(x₁) = A + (B/T) + C·ln(T)

Where:

  • x₁ is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A, B, and C are empirical parameters obtained by fitting the equation to experimental data.

This model provides a reliable means to interpolate solubility at temperatures not experimentally measured. Furthermore, the development of predictive models, often based on solvation parameters or machine learning, is an active area of research aimed at reducing the experimental burden in solvent screening.[7][8][9][10] These models can be particularly useful in early-stage drug development for estimating the solubility of new chemical entities.[10]

Conclusion

The solubility of 3,5-Dimethoxybenzoic acid is dictated by its molecular structure, which allows for strong hydrogen bonding via its carboxylic acid group and moderate polar interactions through its methoxy groups. Consequently, it is highly soluble in polar protic solvents like ethanol, with solubility increasing with temperature. It also dissolves well in polar aprotic solvents such as ethers and ketones but is poorly soluble in water and non-polar hydrocarbon solvents. The provided experimental protocol offers a robust framework for generating high-quality, reproducible solubility data, which can be correlated with thermodynamic models like the Apelblat equation to support chemical process development and formulation science.

References

  • Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]
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  • EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Bibliomed. [Link]
  • Experimental and calculated solubility of benzoic acid in SC-CO 2 at...
  • Predictive modeling for solubility and bioavailability enhancement.

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A Spectroscopic Deep Dive: Elucidating the Molecular Architecture of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and organic synthesis, the precise characterization of molecular structures is a cornerstone of innovation and quality control. 3,5-Dimethoxybenzoic acid, a key intermediate in the synthesis of a diverse array of bioactive molecules, presents a compelling case for the power of modern spectroscopic techniques. Its symmetrically substituted aromatic ring offers a clear canvas for the elucidation of structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive analysis of the spectral data of 3,5-dimethoxybenzoic acid, moving beyond a simple presentation of data to offer insights into the experimental rationale and the nuanced interpretation of the spectral features that define its molecular identity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and observing the resonance of atomic nuclei, we can deduce the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Solution-State NMR

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and a logical approach to experimental parameter selection.

1. Sample Preparation: The Foundation of a Clean Spectrum

  • Analyte Purity: Begin with a sample of 3,5-dimethoxybenzoic acid of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which serves as a convenient internal reference.[1] For 3,5-dimethoxybenzoic acid, which possesses a polar carboxylic acid group, deuterated dimethyl sulfoxide (DMSO-d6) is also an excellent choice, with its residual proton peak appearing around 2.50 ppm.

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR.[1][2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[2]

  • Homogenization and Filtration: Ensure the sample is fully dissolved. Gentle warming or vortexing in a separate vial can aid dissolution.[3] Subsequently, filter the solution through a pipette plugged with glass wool to remove any particulate matter, which can degrade the magnetic field homogeneity and, consequently, the spectral resolution.

  • Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, the addition of a small amount of an internal standard like tetramethylsilane (TMS) provides a universal reference point at 0.00 ppm.

2. Instrument and Acquisition Parameters:

The following is a representative workflow for acquiring ¹H and ¹³C NMR spectra on a modern Fourier-transform NMR spectrometer.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup & Acquisition cluster_data_processing Data Processing A Weigh 10-20 mg of 3,5-Dimethoxybenzoic Acid B Dissolve in 0.7 mL of CDCl3 A->B C Filter into a 5 mm NMR tube B->C D Insert sample into the spectrometer E Lock on the deuterium signal of CDCl3 D->E F Shim the magnetic field for optimal homogeneity E->F G Acquire ¹H Spectrum (e.g., 16 scans) F->G H Acquire ¹³C Spectrum (e.g., 1024 scans) F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration (¹H) K->L M Peak Picking K->M L->M

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3,5-dimethoxybenzoic acid is characterized by its simplicity, a direct reflection of the molecule's symmetry.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.20Doublet (d) or Triplet (t)1HAromatic proton at C4
~6.70Doublet (d)2HAromatic protons at C2 and C6
~3.80Singlet6HMethoxy protons (-OCH₃)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

  • The Carboxylic Acid Proton (-COOH): This proton typically appears as a broad singlet in the far downfield region (10-13 ppm).[4] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • The Aromatic Protons: Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent, as are the methoxy groups at positions 3 and 5. This results in a simplified aromatic region. The proton at C4 is a triplet (or a narrowly split doublet of doublets) due to coupling with the two equivalent protons at C2 and C6. The protons at C2 and C6 appear as a doublet due to coupling with the C4 proton.

  • The Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups give rise to a sharp singlet at approximately 3.80 ppm. The integration value of 6H is a key identifier for these two groups.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~172Carboxylic acid carbon (C=O)
~160Aromatic carbons C3 and C5 (attached to -OCH₃)
~132Aromatic carbon C1 (attached to -COOH)
~108Aromatic carbons C2 and C6
~106Aromatic carbon C4
~56Methoxy carbons (-OCH₃)

Note: Exact chemical shifts can vary depending on the solvent.

Interpretation:

  • The Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around 172 ppm.[5]

  • The Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the electron-donating methoxy groups (C3 and C5) are highly shielded and appear upfield. Conversely, the carbon attached to the electron-withdrawing carboxylic acid group (C1) is deshielded. The remaining aromatic carbons (C2, C4, and C6) resonate at intermediate chemical shifts.

  • The Methoxy Carbons: The two equivalent methoxy carbons appear as a single peak around 56 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a popular sampling technique that requires minimal sample preparation.

1. Instrument and Sample Handling:

  • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[6]

  • Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Place a small amount of the solid 3,5-dimethoxybenzoic acid onto the crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[7]

2. Data Acquisition:

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. The co-addition of multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

ftir_workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal A->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Background Subtraction E->F

Caption: Simplified workflow for ATR-FTIR analysis.

IR Spectral Analysis

The IR spectrum of 3,5-dimethoxybenzoic acid displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic acid
~3000C-H stretchAromatic
~2950, ~2850C-H stretchMethoxy (-OCH₃)
1700 - 1680 (strong)C=O stretchCarboxylic acid
~1600, ~1470C=C stretchAromatic ring
~1250C-O stretchEther (Ar-O-CH₃)

Interpretation:

  • O-H Stretch: The most prominent feature is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[8]

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed around 3000 cm⁻¹, while the C-H stretches of the methoxy groups appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions around 1600 and 1470 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch: The strong absorption around 1250 cm⁻¹ corresponds to the asymmetric C-O stretching of the aryl ether linkage.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Electron Ionization (EI)-MS

EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

1. Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.[9]

  • The sample is vaporized under high vacuum and bombarded with a high-energy electron beam (typically 70 eV).[10] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

2. Mass Analysis and Detection:

  • The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • A detector records the abundance of each ion, generating a mass spectrum.

ms_workflow A Sample Introduction & Vaporization B Electron Ionization (70 eV) A->B C Ion Acceleration B->C D Mass Analysis (m/z separation) C->D E Detection D->E F Mass Spectrum E->F

Caption: Fundamental steps in Electron Ionization Mass Spectrometry.

Mass Spectral Analysis

The mass spectrum of 3,5-dimethoxybenzoic acid will show a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions.

Molecular Weight: C₉H₁₀O₄ = 182.17 g/mol

m/z Proposed Fragment Loss
182[M]⁺• (Molecular Ion)-
167[M - CH₃]⁺Methyl radical (•CH₃)
151[M - OCH₃]⁺Methoxy radical (•OCH₃)
137[M - COOH]⁺Carboxyl radical (•COOH)

Interpretation and Fragmentation Pathways:

  • Molecular Ion Peak ([M]⁺•): The peak at m/z 182 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[11]

  • Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from one of the ether groups, resulting in a fragment at m/z 167.[11]

  • Loss of a Methoxy Radical ([M - OCH₃]⁺): Cleavage of the C-O bond of an ether can lead to the loss of a methoxy radical, giving a peak at m/z 151.

  • Loss of a Carboxyl Radical ([M - COOH]⁺): The cleavage of the bond between the aromatic ring and the carboxylic acid group results in the loss of a carboxyl radical, producing a fragment at m/z 137.[12]

IV. Conclusion: A Synergistic Approach to Structural Validation

The spectroscopic analysis of 3,5-dimethoxybenzoic acid serves as a quintessential example of how NMR, IR, and MS work in concert to provide an unambiguous structural determination. NMR spectroscopy meticulously maps the carbon-hydrogen framework, IR spectroscopy rapidly identifies the key functional groups, and mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation behavior. For the researcher, scientist, and drug development professional, a thorough understanding of these techniques and their application is not merely an academic exercise but a critical component of ensuring the identity, purity, and quality of chemical entities that may ultimately impact human health. The data presented in this guide, grounded in established experimental protocols and sound scientific principles, provides a robust framework for the confident characterization of 3,5-dimethoxybenzoic acid and other related molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • ResearchGate. How to Prepare Samples for NMR.
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  • ResearchGate. The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid.
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  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
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A Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethoxybenzoic acid is a naturally occurring phenolic compound that has garnered interest within the scientific community for its distinct biological activities, particularly its antifungal properties. As a plant metabolite, its presence is an indicator of sophisticated defense mechanisms within the producing organisms. For drug development professionals, this molecule represents a valuable scaffold, serving as an intermediate for novel therapeutic agents. This guide provides a comprehensive technical overview of its botanical sources, biosynthetic origins, ecological function, and detailed methodologies for its extraction and characterization from natural matrices. We delve into the causality behind the scientific protocols, offering insights grounded in established phytochemical and analytical principles to ensure reproducibility and validation.

Introduction to 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid (DMBA) is an aromatic carboxylic acid characterized by a benzoic acid core substituted with two methoxy groups at the C3 and C5 positions.[1] This substitution pattern is key to its chemical properties and biological function. While it can be synthesized chemically for various applications, its discovery as a natural product provides a compelling case for exploring its role in chemical ecology and its potential as a lead compound in drug discovery programs.[2][3] This document focuses exclusively on its natural occurrence, providing the foundational knowledge required for its study as a natural product.

Table 1: Chemical Identity of 3,5-Dimethoxybenzoic Acid

PropertyValueReference
IUPAC Name3,5-dimethoxybenzoic acid[4]
CAS Number1132-21-4[4]
Molecular FormulaC₉H₁₀O₄[4]
Molecular Weight182.17 g/mol [4]
AppearanceWhite to off-white crystalline powder[3]
Melting Point178-180 °C[3]

Natural Distribution and Abundance

Confirmed Botanical Sources

The presence of 3,5-Dimethoxybenzoic acid as a plant metabolite has been confirmed in a select number of species. The most well-documented source is the leaves of the Chinaberry tree, Melia azedarach L., a member of the Meliaceae family.[4][5][6] Its isolation from this plant was the result of bioassay-guided fractionation aimed at identifying compounds with significant antifungal activity.[7] Additionally, the compound has been reported in Calophyllum polyanthum, another botanical species.[4] The limited number of confirmed sources suggests that DMBA may be a specialized metabolite rather than a ubiquitous plant phenolic.

Abundance and Yield Considerations

The concentration of secondary metabolites like 3,5-Dimethoxybenzoic acid in plants is highly variable. Factors influencing yield include the plant's genetic makeup, age, geographical location, season of harvest, and exposure to environmental stressors such as pathogens or drought.[8] For instance, the production of defense compounds often increases when a plant is under attack by fungi or other microbes.[9] While specific quantitative yield data for DMBA from Melia azedarach is not extensively reported in the primary literature, the successful isolation implies a concentration sufficient for chromatographic separation and characterization.[7] Researchers aiming to isolate this compound should consider these variables during the planning and collection phases.

Biosynthesis and Ecological Significance

The Phenylpropanoid Precursor Pathway

The biosynthesis of 3,5-Dimethoxybenzoic acid in plants originates from primary metabolism, specifically via the shikimate pathway .[10][11] This core pathway converts simple carbohydrate precursors into chorismate, the final branch-point intermediate for the synthesis of the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[10]

For benzoic acid derivatives, the journey begins with L-phenylalanine . The enzyme Phenylalanine Ammonia Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid , the foundational C₆-C₃ building block of the vast phenylpropanoid pathway.[12][13] This initial step is a critical regulatory point, channeling carbon from primary metabolism into the production of a multitude of secondary metabolites.[14]

Biosynthesis_Part1 PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate 7 Enzymatic Steps E4P Erythrose 4-Phosphate E4P->Shikimate 7 Enzymatic Steps Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe tCA trans-Cinnamic Acid Phe->tCA PAL

Figure 1: The Shikimate and Phenylpropanoid entry pathways.

Formation of the Benzoic Acid Core

To form benzoic acid (a C₆-C₁ structure) from trans-cinnamic acid (a C₆-C₃ structure), the three-carbon side chain must be shortened by two carbons. Plants employ two primary routes to achieve this: a β-oxidative pathway and a non-β-oxidative pathway.[13][15]

  • β-Oxidative Pathway: Analogous to fatty acid metabolism, this route involves the activation of cinnamic acid to cinnamoyl-CoA. Subsequent hydration, oxidation, and thiolytic cleavage reactions shorten the side chain to yield benzoyl-CoA, which is then hydrolyzed to benzoic acid.[13]

  • Non-β-Oxidative Pathway: This route does not require CoA activation and proceeds through intermediates like 3-hydroxy-3-phenylpropionic acid, ultimately yielding benzaldehyde, which is then oxidized to benzoic acid.

Final Modification: O-Methylation

Once the benzoic acid scaffold is formed, the final steps leading to 3,5-Dimethoxybenzoic acid involve hydroxylation followed by targeted O-methylation. It is hypothesized that a precursor such as 3,5-dihydroxybenzoic acid is sequentially methylated by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes. These enzymes would specifically add methyl groups to the hydroxyls at the C3 and C5 positions, yielding the final product. The precise identity of the OMTs responsible for this transformation in Melia azedarach remains an area for future research.

Ecological Role: A Chemical Defense

The primary ecological function of 3,5-Dimethoxybenzoic acid appears to be in plant defense. Its isolation was guided by its potent antifungal activity against Ascochyta rabiei, a destructive pathogen affecting chickpea crops.[5][7] Such compounds, produced in response to pathogen attack, are known as phytoalexins. The presence of DMBA in Melia azedarach leaves suggests it acts as a deterrent, inhibiting the growth and proliferation of pathogenic fungi and contributing to the plant's overall immune strategy.[16][17]

Methodology: Isolation and Purification from Melia azedarach

Rationale for Method Selection

The isolation of 3,5-Dimethoxybenzoic acid from M. azedarach leaves was achieved through bioassay-guided fractionation .[7] This is a powerful and logical strategy in natural product chemistry. Instead of blindly separating all components, each fraction is tested for the biological activity of interest (in this case, antifungal activity). Only the most active fractions are subjected to further, more intensive purification. This approach is highly efficient, as it focuses resources on isolating the specific compounds responsible for the desired effect, saving significant time and materials.

Detailed Experimental Protocol

The following protocol is based on the methodology described by Jabeen et al. (2011).[5][7]

Step 1: Collection and Preparation of Plant Material

  • Collect fresh, healthy leaves of Melia azedarach.

  • Thoroughly wash the leaves with water to remove debris and air-dry them in the shade for 7-10 days until brittle.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

Step 2: Crude Extraction

  • Macerate the dried leaf powder (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional agitation.

    • Causality: Methanol is a polar solvent effective at extracting a wide range of secondary metabolites, including phenolic acids. Maceration is a simple yet effective technique for exhaustive extraction.

  • Filter the extract through cheesecloth or Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at ~40°C to obtain the crude methanolic extract.

Step 3: Solvent-Solvent Partitioning (Fractionation)

  • Suspend the crude methanolic extract in distilled water (e.g., 500 mL).

  • Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity. For this specific isolation, the key step is partitioning with chloroform.

  • Add an equal volume of chloroform (e.g., 500 mL) to the aqueous suspension. Shake vigorously and allow the layers to separate.

  • Collect the lower chloroform layer. Repeat this extraction 2-3 times to ensure complete transfer of nonpolar to medium-polarity compounds.

    • Causality: Chloroform is a solvent of intermediate polarity. Partitioning with it separates compounds like DMBA from highly polar substances (sugars, amino acids) that remain in the aqueous phase and very nonpolar compounds (waxes, some terpenes) that might be extracted with a solvent like hexane. The antifungal bioassay showed this chloroform fraction to be highly active.[7]

  • Dry the combined chloroform fractions over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield the active chloroform fraction.

Step 4: Chromatographic Purification

  • Subject the active chloroform fraction to column chromatography.

  • Stationary Phase: Silica gel (60-120 mesh).

    • Causality: Silica gel is a polar stationary phase ideal for separating compounds based on polarity.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Causality: This gradient elution scheme separates compounds based on their affinity for the stationary phase. Nonpolar compounds will elute first with the n-hexane-rich mobile phase, while more polar compounds, like DMBA, will require a higher concentration of the more polar ethyl acetate to elute from the column.

  • Collect fractions of a fixed volume (e.g., 20 mL) and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and/or an appropriate staining reagent).

  • Combine fractions that show a pure spot corresponding to the Rf value of 3,5-Dimethoxybenzoic acid.

  • Evaporate the solvent from the combined pure fractions to yield the isolated compound. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[18]

Figure 2: Workflow for the isolation of 3,5-Dimethoxybenzoic Acid.

Structural Characterization and Data

Once isolated, the identity and purity of 3,5-Dimethoxybenzoic acid must be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. The molecular ion peak should correspond to its molecular formula, C₉H₁₀O₄.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H-NMR spectrum would show characteristic signals for the aromatic protons and a distinct singlet for the six equivalent protons of the two methoxy groups. The ¹³C-NMR would confirm the nine distinct carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and C-O stretches associated with the methoxy and acid groups.

Biological Activity and Drug Development Potential

The primary reported biological activity of naturally sourced 3,5-Dimethoxybenzoic acid is its antifungal action. This provides a clear avenue for further investigation in both agricultural and clinical applications.

Table 2: Antifungal Activity of 3,5-Dimethoxybenzoic Acid

Target OrganismAssayResult (MIC)Reference
Ascochyta rabieiSpore Germination Inhibition0.125 mg/mL[6][7][19]

MIC: Minimum Inhibitory Concentration

Beyond its antifungal effects, DMBA has been noted for potential anti-wrinkle, anti-inflammatory, and antioxidant properties, and serves as an intermediate for anticancer agents.[19] For drug development professionals, DMBA is a versatile building block.[10] Its structure can be modified to create libraries of derivative compounds for screening against various therapeutic targets. The presence of the carboxylic acid and the aromatic ring provides multiple reactive sites for medicinal chemistry exploration.

Conclusion and Future Directions

3,5-Dimethoxybenzoic acid stands out as a plant metabolite with defined ecological importance and tangible potential for applied science. Its role as a chemical defense in Melia azedarach underscores the value of exploring plant biodiversity for novel bioactive compounds. For researchers, the complete elucidation of its biosynthetic pathway, including the specific O-methyltransferases involved, presents an intriguing scientific question. For drug development teams, this natural product is not just a standalone active agent but a validated starting point for creating next-generation antifungal or anti-inflammatory therapeutics. The methodologies outlined in this guide provide a robust framework for isolating and studying this valuable compound from its natural sources.

References

  • Bourgaud, F., Gravot, A., Milesi, S., & Gontier, E. (2001). Production of plant secondary metabolites: a historical perspective. Plant Science, 161(5), 839-851.
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  • Guo, L., et al. (2024). Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value. Horticulture Research.
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  • Herrmann, K. M., & Weaver, L. M. (1999). The Shikimate Pathway. Annual Review of Plant Physiology and Plant Molecular Biology, 50, 473-503.
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  • ResearchGate. (2017). Isolation, characterization of seconadry metabolites from the Melia azedarach Linn. Root and to evaluate their in vitro antidiabetic activity.
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  • ResearchGate. (n.d.). Chemical constituents from the leaves of Melia azedarach | Request PDF.
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  • PubMed. (2022). Phytochemical and Antioxidant Profile of the Medicinal Plant Melia azedarach Subjected to Water Deficit Conditions.
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The Multifaceted Biological Activities of 3,5-Dimethoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Phenolic Compound

In the ever-expanding landscape of natural product research and drug discovery, phenolic acids have consistently emerged as a promising class of compounds with diverse biological activities. Among these, 3,5-Dimethoxybenzoic acid, a naturally occurring benzoic acid derivative found in various plant species such as Melia azedarach, stands out for its intriguing pharmacological profile.[1][2][3] This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of 3,5-Dimethoxybenzoic acid. Moving beyond a mere cataloging of effects, this document delves into the mechanistic underpinnings of its actions, offers detailed experimental protocols for its evaluation, and presents a comprehensive overview of its potential therapeutic applications. As we dissect the scientific evidence, we aim to provide a solid foundation for future research and development endeavors centered around this versatile molecule.

Physicochemical Properties and Synthesis: The Foundation of Biological Interaction

3,5-Dimethoxybenzoic acid (DMBA) is a white to off-white crystalline powder with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[4] Its structure, characterized by a benzoic acid core with two methoxy groups at the 3 and 5 positions, dictates its chemical reactivity and biological interactions.[4]

Table 1: Physicochemical Properties of 3,5-Dimethoxybenzoic Acid

PropertyValueReference
CAS Number1132-21-4[4][5]
Molecular FormulaC₉H₁₀O₄[4][5]
Molecular Weight182.17 g/mol [4][5]
Melting Point178-180 °C[6]
AppearanceWhite to off-white crystalline powder[4]
SolubilitySoluble in water (724.4 mg/L @ 25 °C, est.), ethanol, and aqueous acetic acid.[6][7]

The synthesis of 3,5-Dimethoxybenzoic acid can be achieved through the methylation of 3,5-dihydroxybenzoic acid using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.[8] This straightforward synthesis makes it an accessible compound for research purposes.

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzoic Acid
  • Dissolution: Dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone in a round-bottom flask.

  • Addition of Base: Add potassium carbonate (3.0 eq) to the solution at room temperature.

  • Methylation: Add dimethyl sulfate (a slight excess) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to 55°C and reflux overnight.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove acetone. Add water and adjust the pH to 14 with a 30% sodium hydroxide solution. Heat at 75°C for 4 hours to hydrolyze any ester byproducts.

  • Precipitation: Cool the solution to room temperature and adjust the pH to approximately 6 with concentrated hydrochloric acid to precipitate the product.

  • Isolation: Filter the white solid, wash with water, and dry to obtain 3,5-Dimethoxybenzoic acid.[8]

Antimicrobial Activity: A Focus on Antifungal Properties

3,5-Dimethoxybenzoic acid has demonstrated notable antifungal activity, particularly against the phytopathogenic fungus Ascochyta rabiei, the causative agent of chickpea blight.[1][9] This suggests its potential as a lead compound for the development of novel antifungal agents in agriculture and potentially in medicine.

Table 2: Antifungal Activity of 3,5-Dimethoxybenzoic Acid

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Ascochyta rabiei0.125 mg/mL[1][9]

The mechanism of its antifungal action is an area requiring further investigation but may involve disruption of the fungal cell membrane or inhibition of essential enzymes, common mechanisms for phenolic compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method (Adapted from CLSI M27-A2)

This protocol outlines a standardized method for assessing the in vitro antifungal activity of 3,5-Dimethoxybenzoic acid.

  • Preparation of Fungal Inoculum: Culture the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 – 2.5 x 10³ cells/mL.

  • Preparation of Test Compound: Prepare a stock solution of 3,5-Dimethoxybenzoic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (inoculum without the compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control, as determined visually or by measuring the optical density at a specific wavelength.[10][11]

Antifungal_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture D Inoculation with Fungal Suspension A->D B Stock Solution of 3,5-Dimethoxybenzoic Acid C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual or Spectrophotometric Reading E->F G Determination of MIC F->G

Caption: Workflow for determining the antifungal activity of 3,5-Dimethoxybenzoic acid.

Anti-inflammatory Properties: Unraveling the Mechanisms of Action

Several studies have highlighted the anti-inflammatory potential of 3,5-Dimethoxybenzoic acid and its derivatives.[1][12][13] A structurally related compound, 3,5-dimethoxy-4-hydroxy benzoic acid, has been shown to decrease egg albumin-induced rat paw edema, a classic model of acute inflammation.[12] While the precise mechanisms for 3,5-Dimethoxybenzoic acid are still under investigation, the anti-inflammatory effects of similar phenolic compounds are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.

Derivatives of structurally similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation.[5][14] Additionally, the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) is another potential mechanism.[5][15]

Anti_Inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids Pro-inflammatory Cytokines (TNF-α, ILs) Pro-inflammatory Cytokines (TNF-α, ILs) Inflammatory Stimulus->Pro-inflammatory Cytokines (TNF-α, ILs) Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 3,5-Dimethoxybenzoic Acid (Proposed) 3,5-Dimethoxybenzoic Acid (Proposed) 3,5-Dimethoxybenzoic Acid (Proposed)->COX-2 Inhibition 3,5-Dimethoxybenzoic Acid (Proposed)->Pro-inflammatory Cytokines (TNF-α, ILs) Inhibition Pro-inflammatory Cytokines (TNF-α, ILs)->Inflammation

Caption: Proposed anti-inflammatory mechanism of 3,5-Dimethoxybenzoic acid.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of a compound.[1][9][12][13][16]

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer 3,5-Dimethoxybenzoic acid (dissolved in a suitable vehicle, e.g., saline with a small amount of DMSO) intraperitoneally or orally to the test group of rats. The control group receives only the vehicle. A positive control group receives a standard anti-inflammatory drug like indomethacin.[9]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1][9]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Antioxidant Properties: Scavenging Free Radicals

Phenolic acids are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant potential of benzoic acid derivatives is influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring.[17] While dihydroxybenzoic acids generally show strong antioxidant activity, methoxylation can also modulate this property.[17]

The antioxidant mechanism of phenolic compounds can proceed through different pathways, including Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[8] In the HAT mechanism, the phenolic antioxidant directly donates a hydrogen atom to a free radical. In the SPLET mechanism, the antioxidant first deprotonates, and the resulting anion then donates an electron to the free radical. The preferred mechanism often depends on the solvent environment.[8]

While direct quantitative data for the radical scavenging activity of 3,5-Dimethoxybenzoic acid is not extensively reported in the initial search results, its structural features suggest potential antioxidant capabilities. Further studies using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and ferric reducing antioxidant power (FRAP) are warranted to quantify its antioxidant efficacy.

Potential as an Intermediate in Anticancer Drug Development

3,5-Dimethoxybenzoic acid is recognized as a valuable intermediate in the synthesis of potential anticancer agents.[1][13] The dimethoxybenzoyl scaffold is a key feature in various synthetic compounds that exhibit cytotoxicity against a range of cancer cell lines.[18] For instance, derivatives of the structurally similar 3,4,5-trimethoxyphenyl group are known to act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.[18]

While direct studies on the anticancer activity of 3,5-Dimethoxybenzoic acid itself are limited in the initial findings, research on its derivatives is promising. For example, some chalcones and nimesulide analogs incorporating the 3,5-dimethoxybenzoyl moiety have shown significant cytotoxic activity against breast and prostate cancer cell lines.[18] Furthermore, a study on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, a related compound, demonstrated significant suppression of cell viability in MCF-7 and MDA-MB-468 breast cancer cells through the induction of apoptosis and cell-cycle arrest.[19]

Future Directions in Anticancer Research
  • Direct Cytotoxicity Screening: Evaluate the direct cytotoxic effects of 3,5-Dimethoxybenzoic acid on a panel of human cancer cell lines, including but not limited to breast, colon, lung, and prostate cancer.

  • Mechanistic Studies: Investigate the potential mechanisms of action, such as induction of apoptosis (caspase activation, PARP cleavage), cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

  • Synthesis of Novel Derivatives: Utilize 3,5-Dimethoxybenzoic acid as a scaffold to synthesize novel derivatives with enhanced potency and selectivity against cancer cells.

Conclusion and Future Perspectives

3,5-Dimethoxybenzoic acid has emerged as a phenolic compound with a diverse and promising range of biological activities. Its demonstrated antifungal and anti-inflammatory properties, coupled with its potential as a scaffold for the development of anticancer agents, make it a molecule of significant interest for further scientific investigation. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and validate the therapeutic potential of this versatile natural product. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by 3,5-Dimethoxybenzoic acid to fully unlock its pharmacological promise. A deeper understanding of its structure-activity relationships will be crucial in designing and synthesizing more potent and selective analogs for various therapeutic applications.

References

  • Adesina, S. K., Odukoya, O. A., & Olatunji, O. A. (Year). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. PubMed.
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The Strategic Versatility of 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dimethoxybenzoic acid (DMBA), a readily available and versatile aromatic carboxylic acid, has emerged as a cornerstone building block in modern organic synthesis. Its unique electronic and structural features, arising from the meta-disposed electron-donating methoxy groups and the electron-withdrawing carboxylic acid moiety, provide a nuanced reactivity profile that has been exploited in the synthesis of a diverse array of complex molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical applications of DMBA. We will delve into its synthesis, explore the reactivity of its aromatic core and carboxylic acid function, and showcase its strategic deployment in the synthesis of pharmaceuticals, natural products, and advanced functional materials. Detailed experimental protocols, mechanistic insights, and a curated collection of authoritative references are provided to empower researchers in leveraging the full potential of this invaluable synthetic intermediate.

Physicochemical Properties and Synthesis

Core Characteristics

3,5-Dimethoxybenzoic acid is a white to off-white crystalline solid, valued for its stability under normal laboratory conditions.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its handling and use in synthesis.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol [2]
Melting Point 178-180 °C[2]
CAS Number 1132-21-4[2]
Appearance White to off-white crystalline powder[1]
Synthesis of 3,5-Dimethoxybenzoic Acid

While commercially available, an understanding of its synthesis provides context for its purity and potential trace impurities. The most common laboratory-scale synthesis involves the methylation of 3,5-dihydroxybenzoic acid. This straightforward procedure offers high yields and purity.

This protocol details the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base.

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • 30% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in acetone.

  • To the stirred solution, add potassium carbonate (3.0 eq).

  • Carefully add dimethyl sulfate (a slight excess) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 55 °C) and maintain for 12-16 hours.

  • After completion, cool the mixture and remove the acetone under reduced pressure.

  • To the residue, add water and adjust the pH to 14 with 30% NaOH solution to hydrolyze any ester byproducts. Heat at 75 °C for 4 hours.

  • Cool the solution to room temperature and carefully acidify with concentrated HCl to a pH of approximately 6.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3,5-dimethoxybenzoic acid. A typical yield for this reaction is around 98%.

Reactivity and Strategic Applications

The synthetic utility of 3,5-dimethoxybenzoic acid stems from the reactivity of both its carboxylic acid group and its electron-rich aromatic ring.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety of DMBA can undergo a variety of standard transformations, providing access to a wide range of functional groups.

  • Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters.

  • Amidation: Conversion to an acid chloride followed by reaction with an amine is a common route to amides. Direct amidation using coupling agents is also effective.[1]

  • Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Electrophilic Aromatic Substitution: A Matter of Regioselectivity

The two methoxy groups at the 3- and 5-positions are ortho-, para-directing and strongly activating. However, the carboxylic acid group is a meta-directing and deactivating group. The interplay of these electronic effects dictates the regioselectivity of electrophilic aromatic substitution on the DMBA core. The positions ortho to both methoxy groups (2- and 6-positions) and the position para to one and ortho to the other (4-position) are all activated. The carboxylic acid group at the 1-position deactivates the ring, particularly the ortho positions (2- and 6-positions).

Generally, electrophilic attack is directed to the most activated positions that are least sterically hindered. In the case of DMBA, the 2-, 4-, and 6-positions are all electronically activated. However, the steric bulk of the carboxylic acid group and the methoxy groups can influence the outcome.

3,5-Dimethoxybenzoic Acid in Pharmaceutical Synthesis

The 3,5-dimethoxybenzoyl moiety is a recurring structural motif in a number of biologically active molecules. Its ability to engage in hydrogen bonding and its conformational properties make it a valuable component in drug design.

Case Study: Synthesis of Trimethoprim Analogs

Trimethoprim is an antibacterial drug that functions as a dihydrofolate reductase inhibitor. The 3,4,5-trimethoxybenzyl group is a key pharmacophore. While not a direct derivative of DMBA, its synthesis often involves precursors with a similar substitution pattern. The synthesis of trimethoprim analogs often utilizes 3,4,5-trimethoxybenzoic acid, which can be prepared from gallic acid (3,4,5-trihydroxybenzoic acid).[3] The synthesis of 3,4,5-trimethoxybenzaldehyde, a key intermediate, can be achieved from the corresponding benzoic acid. This aldehyde is then condensed with other building blocks to construct the final pyrimidine ring system of trimethoprim.[4][5]

A Building Block for Natural Products

The structural rigidity and defined substitution pattern of DMBA make it an attractive starting material for the total synthesis of natural products, particularly flavonoids and lignans.

Synthesis of Bioactive Lignans

Lignans are a class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[6] The synthesis of certain lignans can utilize DMBA derivatives as key building blocks to construct the substituted aromatic rings present in their structures. For instance, the oxidative coupling of derivatives of 3,5-dimethoxycinnamic acid, which can be prepared from DMBA, is a strategy for the synthesis of complex lignan skeletons.[7][8]

Applications in Materials Science

The rigid aromatic core of DMBA is a valuable component in the design of functional organic materials.

Dendrimer Synthesis

After demethylation to 3,5-dihydroxybenzoic acid, this molecule becomes an AB₂-type monomer, a classic building block for the synthesis of dendrimers. The two hydroxyl groups and one carboxylic acid provide three reactive sites for the iterative growth of highly branched, monodisperse macromolecules. These dendrimers have potential applications in drug delivery, catalysis, and nanotechnology.

Liquid Crystals

The rod-like shape of molecules derived from DMBA makes them suitable candidates for the design of liquid crystals. By incorporating DMBA into larger molecular architectures with flexible alkyl chains, calamitic (rod-shaped) mesogens can be synthesized. These materials exhibit liquid crystalline phases, such as nematic and smectic phases, which have applications in display technologies and sensors.[1][9]

Experimental Protocols for Key Transformations

Protocol 2: Nitration of 3,5-Dimethoxybenzoic Acid

This protocol describes a representative electrophilic aromatic substitution reaction on the DMBA core.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • In a flask cooled in an ice bath, slowly add 3,5-dimethoxybenzoic acid to concentrated sulfuric acid with stirring until dissolved.

  • Cool the mixture to 0-5 °C.

  • Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The nitrated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • The major product is expected to be 2-nitro-3,5-dimethoxybenzoic acid, with the potential for the formation of other isomers. Purification by recrystallization or chromatography may be necessary.

Conclusion

3,5-Dimethoxybenzoic acid is a testament to the power of a well-functionalized aromatic building block in organic synthesis. Its predictable reactivity, coupled with its commercial availability, has cemented its role in the construction of a diverse range of molecular targets. From life-saving pharmaceuticals to cutting-edge functional materials, the influence of this seemingly simple molecule is far-reaching. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, with the aim of inspiring and enabling chemists to continue to unlock the vast synthetic potential of 3,5-dimethoxybenzoic acid.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.
  • PubChem. (n.d.). Asymmetric total synthesis of four bioactive lignans using donor–acceptor cyclopropanes and bioassay of (−)- and (+)-niranthin against hepatitis B and influenza viruses.
  • Google Patents. (n.d.). Process for the preparation of trimethoprim and novel intermediates for use therein.
  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • PubMed Central. (n.d.). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin.
  • HETEROCYCLES, Vol. 48, No. 5, 1998.
  • ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?.
  • PubMed Central. (n.d.). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities.
  • PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification.
  • Google Patents. (n.d.). Synthesis method for trimethoprim drug intermediate methyl 3,4,5-trimethoxybenzoate.
  • MDPI. (2023). Total Synthesis of Lineaflavones A, C, D, and Analogues.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
  • PubMed. (1995). Studies on the preparation of bioactive lignans by oxidative coupling reaction. VI. Oxidation of methyl (E)-3-(4,5-dihydroxy-2-methoxyphenyl)-2-butenoate and lipid peroxidation-inhibitory effects of the produced caffeoquinone.
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  • PubMed. (1994). Studies on the preparation of bioactive lignans by oxidative coupling reaction. II. Oxidative coupling reaction of methyl(E)-3-(4,5-dihydroxy-2-methoxyphenyl)propenoate and lipid peroxidation inhibitory effects of the produced lignans.
  • Google Patents. (n.d.). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • PubMed. (2011). Regioselective stepwise bromination of boron dipyrromethene (BODIPY) dyes.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • Advanced Journal of Chemistry, Section A. (2025).
  • International Journal of Research in Engineering and Science. (2025). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties.
  • National Institutes of Health. (n.d.). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs.
  • ResearchGate. (n.d.). Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones.
  • PubChem. (n.d.). Trimethoprim.
  • ResearchGate. (n.d.). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide.
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Sources

An In-depth Technical Guide to the Reactivity of Methoxy Groups in 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxybenzoic acid is a versatile building block in organic synthesis, prized for the unique reactivity imparted by its constituent functional groups. The two methoxy groups, positioned meta to a deactivating carboxylic acid, create a nuanced electronic environment that dictates the molecule's behavior in a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of these methoxy groups, focusing on their role in electrophilic aromatic substitution (EAS) and their susceptibility to O-demethylation. We will dissect the underlying electronic principles, provide field-proven experimental protocols for key reactions, and present mechanistic insights to empower researchers in leveraging this compound's synthetic potential.

The Electronic Influence of the Methoxy Substituents

The reactivity of the methoxy groups (-OCH₃) in 3,5-dimethoxybenzoic acid is a direct consequence of their dual electronic nature. Understanding this duality is critical to predicting the molecule's behavior.

  • Resonance Effect (+R): The oxygen atom of a methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[1] This donation of electron density, known as a positive resonance or mesomeric effect, increases the nucleophilicity of the benzene ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading it to withdraw electron density from the aromatic ring through the sigma (σ) bond.[1] This is a negative inductive effect.

In the context of electrophilic aromatic substitution, the resonance effect of the methoxy group is dominant, making it a powerful activating group that directs incoming electrophiles to the ortho and para positions.[2]

In 3,5-dimethoxybenzoic acid, the molecule possesses three key functional groups influencing the aromatic ring's reactivity:

  • Two Methoxy Groups (-OCH₃): Positioned at C3 and C5, these are strong activating, ortho, para-directing groups.

  • One Carboxylic Acid Group (-COOH): Positioned at C1, this is a deactivating, meta-directing group.

The interplay of these directing effects governs the regiochemical outcome of electrophilic aromatic substitution reactions. The two methoxy groups strongly activate the positions ortho and para to them (C2, C4, and C6). The carboxylic acid group deactivates the ring and directs incoming electrophiles to the positions meta to it (C3 and C5), which are already occupied. Therefore, the powerful activating effects of the two methoxy groups dominate, directing substitution to the C2, C4, and C6 positions.[3][4]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the aromatic ring in 3,5-dimethoxybenzoic acid makes it highly susceptible to electrophilic attack at the positions activated by the methoxy groups.

Regioselectivity of EAS

The directing effects of the substituents converge to determine the site of substitution.

  • The -OCH₃ group at C3 directs to C2, C4, and C6.

  • The -OCH₃ group at C5 directs to C4 and C6.

  • The -COOH group at C1 directs to C3 and C5 (which are blocked).

The positions C2, C4, and C6 are all activated. The C4 position is activated by both methoxy groups, making it the most electron-rich and sterically accessible site. The C2 and C6 positions are equivalent and are each activated by one methoxy group. Therefore, electrophilic substitution is strongly favored at the C4 position, followed by the C2/C6 positions.

Halogenation: A Case Study in Regioselectivity

Bromination of substrates with similar substitution patterns, such as 3,5-dimethoxybenzaldehyde, demonstrates the powerful directing effect of the methoxy groups. The reaction with N-bromosuccinimide (NBS) selectively yields the 2-bromo product, indicating substitution at a position ortho to one methoxy group and para to the other.[5] For 3,5-dimethoxybenzoic acid, while substitution is possible at C2/C6, the C4 position is electronically favored. However, steric hindrance from the adjacent carboxylic acid can influence the outcome.

Protocol 1: Bromination of a 3,5-Dimethoxy Aromatic Ring This protocol is adapted from the bromination of 3,5-dimethoxybenzaldehyde and is illustrative for 3,5-dimethoxybenzoic acid.[5]

  • Dissolution: Dissolve 3,5-dimethoxybenzoic acid (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the organic layer with DCM.

  • Washing & Drying: Wash the combined organic extracts with saturated NaHCO₃ solution, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude brominated product. Further purification can be achieved by recrystallization or column chromatography.

Expected Outcome: The major product is expected to be 4-bromo-3,5-dimethoxybenzoic acid, with potential formation of 2-bromo-3,5-dimethoxybenzoic acid as a minor isomer.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Given the strong activation by the methoxy groups, nitration is expected to proceed under relatively mild conditions. The regioselectivity will follow the same principles as halogenation, with the nitro group predominantly substituting at the C4 position.

Protocol 2: General Protocol for Nitration of Activated Aromatic Rings This is a general procedure adapted from the nitration of similarly activated species like vanillic acid.[6]

  • Dissolution: Dissolve 3,5-dimethoxybenzoic acid (1.0 equiv) in a suitable solvent like acetic acid or dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise while maintaining the low temperature.

  • Reaction: Stir the mixture at low temperature for a specified time (e.g., 30 minutes to a few hours), monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acid, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure nitro-substituted product.

Reactivity via Ether Cleavage (O-Demethylation)

The methoxy groups in 3,5-dimethoxybenzoic acid can be cleaved to yield the corresponding hydroxyl groups, forming 3,5-dihydroxybenzoic acid (α-resorcylic acid). This transformation is synthetically valuable, as it unmasks reactive phenolic groups for further functionalization, such as in the synthesis of dendrimers and other complex polymers.[7]

A variety of reagents can effect the cleavage of aryl methyl ethers, typically involving strong Lewis acids or Brønsted acids.[8]

Reagent ClassExamplesGeneral Conditions
Lewis Acids Boron tribromide (BBr₃), Aluminum chloride (AlCl₃)Anhydrous solvents (e.g., DCM), often at low temperatures (-78 °C to RT).[9]
Brønsted Acids Hydrobromic acid (HBr), Hydroiodic acid (HI)High temperatures (reflux), often with a co-solvent like acetic acid.[9][10]
Thiolates Sodium ethanethiolate (NaSEt), DodecanethiolBasic conditions, high-boiling polar aprotic solvents (e.g., DMF, NMP), high temperatures.[9]
Mechanism of Demethylation with Boron Tribromide (BBr₃)

Boron tribromide is one of the most effective and widely used reagents for the demethylation of aryl methyl ethers due to its high reactivity, which allows for reactions at or below room temperature.[9]

The mechanism involves several key steps:

  • Lewis Acid-Base Adduct Formation: The Lewis acidic boron atom of BBr₃ coordinates with the Lewis basic oxygen atom of the methoxy group, forming an oxonium intermediate.[6][11]

  • Nucleophilic Attack: A bromide ion (Br⁻), either from another BBr₃ molecule or from a BBr₄⁻ species formed in solution, acts as a nucleophile.[3] It attacks the electrophilic methyl carbon of the activated ether in an Sₙ2-type displacement.

  • C-O Bond Cleavage: This attack results in the cleavage of the carbon-oxygen bond, producing methyl bromide (CH₃Br) and an aryloxy-dibromoborane intermediate (Ar-OBBr₂).

  • Hydrolysis: Upon aqueous workup, the aryloxy-dibromoborane is hydrolyzed to liberate the free phenol (-OH group) and boric acid.

// Reactants ArOCH3 [label=<

Ar-O-CH3

]; BBr3 [label="BBr3"];

// Intermediate 1 Adduct [label=<

Ar-O+(CH3)-B-Br3 Oxonium Intermediate

];

// SN2 Attack SN2 [label=<

Br-

];

// Intermediate 2 ArOBBr2 [label=<

Ar-O-BBr2 Aryloxy-dibromoborane

]; MeBr [label="CH3Br"];

// Workup H2O [label="H2O Workup"]; ArOH [label="Ar-OH"];

// Edges {rank=same; ArOCH3 BBr3} ArOCH3 -> Adduct [label="+ BBr3"]; Adduct -> ArOBBr2 [label=<+ Br- (SN2 attack)>]; ArOBBr2 -> ArOH [label=<+ H2O>];

// Invisible edges for layout BBr3 -> Adduct [style=invis]; Adduct -> MeBr [style=invis]; } DOT Caption: Mechanism of BBr₃-mediated O-demethylation.

Experimental Protocol for O-Demethylation with BBr₃

This protocol provides a robust method for the complete demethylation of both methoxy groups in 3,5-dimethoxybenzoic acid.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for quenching)

  • Deionized Water

  • Standard laboratory glassware, operated under an inert atmosphere (Nitrogen or Argon)

Procedure: [12][13]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3,5-dimethoxybenzoic acid (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • BBr₃ Addition: Slowly add BBr₃ solution (a stoichiometric excess, typically 2.5-3.0 equivalents to cleave both ether groups) dropwise via the dropping funnel. A slight excess is often used to react with the carboxylic acid proton.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Cautiously and slowly add methanol to quench the excess BBr₃. This step is highly exothermic and will evolve HBr gas; ensure adequate ventilation in a fume hood.

  • Workup: Add water to the mixture and stir vigorously for 30 minutes to hydrolyze the boron intermediates. If a precipitate forms, it can be collected by filtration. Alternatively, the product can be extracted.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). The product may have increased water solubility; multiple extractions may be necessary.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 3,5-dihydroxybenzoic acid. The product can be purified by recrystallization from hot water or an appropriate solvent system. A reported yield for a similar demethylation is approximately 75%.[1]

Synthesis of 3,5-Dimethoxybenzoic Acid

The parent compound is most commonly synthesized by the exhaustive methylation of its dihydroxy precursor, 3,5-dihydroxybenzoic acid.

Protocol 3: Synthesis of 3,5-Dimethoxybenzoic Acid [7]

  • Dissolution: Dissolve 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) in acetone (20 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (4.14 g, 30 mmol) to the solution at room temperature with stirring.

  • Methylating Agent: Add dimethyl sulfate (3.5 mL) dropwise to the mixture.

  • Reaction: Heat the mixture to 55 °C and reflux overnight.

  • Solvent Removal: After completion, cool the flask and remove the acetone under reduced pressure.

  • Hydrolysis: Add water (30 mL) to the residue, followed by 30% sodium hydroxide solution to adjust the pH to 14. Heat at 75 °C for 4 hours to hydrolyze any ester byproducts.

  • Precipitation: Cool the solution to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of approximately 6. A white solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3,5-dimethoxybenzoic acid. A high yield of 98% has been reported for this procedure.[7]

  • (CH3)2SO4, K2CO3
  • Acetone, 55°C

Conclusion

The two methoxy groups of 3,5-dimethoxybenzoic acid are the primary determinants of its aromatic ring's reactivity. Their strong electron-donating resonance effect powerfully activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C4 position. Concurrently, these ether linkages are susceptible to cleavage by potent Lewis or Brønsted acids, providing a reliable pathway to the corresponding dihydroxy derivative. A thorough understanding of these electronic influences and reaction mechanisms allows chemists to strategically employ 3,5-dimethoxybenzoic acid as a versatile intermediate in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The protocols and data presented herein serve as a validated foundation for the practical application of this valuable synthetic building block.

References

  • Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
  • Wikipedia. (n.d.). Demethylation. In Wikipedia.
  • Fiveable. (n.d.). Trisubstituted Benzenes: Additivity of Effects. Fiveable Organic Chemistry Class Notes.
  • LibreTexts Chemistry. (2024). 16.5: Trisubstituted Benzenes- Additivity of Effects. [Link]
  • ResearchGate. (2018). Scheme 5. Possible dynamic covalent equilibria between BBr3 and... [Link]
  • LibreTexts Chemistry. (2015). 16.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. In Wikipedia.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
  • La Salle University. (n.d.). Substituent Effects. [Link]
  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry and Industry, (42), 1658.
  • Yang, Q., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2443-2453. [Link]
  • Chem-Station. (2024).
  • ResearchGate. (2021).
  • PubMed. (2013).
  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
  • PubMed Central. (2016).
  • StudyCorgi. (2022).
  • ResearchGate. (2006). An effective O-demethylation of some C19-diterpenoid alkaloids with HBr-glacial acetic acid. [Link]

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The Versatile Scaffold: A Technical Guide to 3,5-Dimethoxybenzoic Acid Derivatives and Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among these, 3,5-dimethoxybenzoic acid and its analogs have emerged as a privileged structure, serving as a foundational building block for a wide array of pharmacologically active compounds. This technical guide provides an in-depth exploration of this versatile scaffold, from its synthesis to its multifaceted roles in anticancer, anti-inflammatory, and antifungal research, underpinned by field-proven insights and detailed experimental protocols.

The Core Moiety: Understanding 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with two methoxy groups at the meta positions relative to the carboxyl group. This substitution pattern is not merely a structural curiosity; it imparts specific electronic and steric properties that are crucial for its utility as a synthetic intermediate. The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring, while the carboxylic acid functionality provides a convenient handle for a variety of chemical transformations, including amidation, esterification, and reduction.

Physicochemical Properties
PropertyValue
CAS Number 1132-21-4
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 178-180 °C

Synthetic Strategies: From Core to Derivatives

The true potential of 3,5-dimethoxybenzoic acid is unlocked through its chemical derivatization. The following protocols outline common and reliable methods for the synthesis of the parent acid and one of its key derivatives, 3,5-dimethoxybenzamide. The rationale behind the choice of reagents and reaction conditions is provided to offer a deeper understanding of the synthetic process.

Protocol 1: Synthesis of 3,5-Dimethoxybenzoic Acid from 3,5-Dihydroxybenzoic Acid

This method involves the methylation of the hydroxyl groups of 3,5-dihydroxybenzoic acid. Dimethyl sulfate is a potent methylating agent, and the use of a base like potassium carbonate is essential to deprotonate the phenolic hydroxyl groups, rendering them nucleophilic for the reaction to proceed.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 3,5-dihydroxybenzoic acid (1 equivalent) in acetone.

  • Base Addition: Add potassium carbonate (3 equivalents) to the suspension with stirring.

  • Methylation: Slowly add dimethyl sulfate (2.2 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 55°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the acetone under reduced pressure. Add water to the residue.

  • Hydrolysis: Adjust the pH to 14 with a 30% sodium hydroxide solution and heat at 75°C for 4 hours to hydrolyze any ester byproducts.

  • Acidification and Isolation: Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6. The product, 3,5-dimethoxybenzoic acid, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water can be performed for further purification.

Protocol 2: Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid

The conversion of a carboxylic acid to an amide often proceeds via a more reactive intermediate, such as an acyl chloride. Thionyl chloride is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,5-dimethoxybenzoic acid (1 equivalent) in toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Add thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux (80-90°C) for 2-4 hours until gas evolution ceases.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,5-dimethoxybenzoyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.

    • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 3,5-dimethoxybenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Mechanisms of Action: A Multifaceted Scaffold

Derivatives of 3,5-dimethoxybenzoic acid have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs in various therapeutic areas.

Anticancer Activity

The 3,5-dimethoxybenzoyl moiety is a key pharmacophore in a number of potent anticancer agents. A closely related analog, the 3,4,5-trimethoxyphenyl group, is found in well-known tubulin polymerization inhibitors like combretastatin A-4 and colchicine. Derivatives incorporating the 3,5-dimethoxyphenyl group often exhibit similar mechanisms of action.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Many 3,5-dimethoxybenzoic acid derivatives exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis (programmed cell death). The apoptotic cascade is often initiated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases.

dot

anticancer_pathway Compound 3,5-Dimethoxybenzoyl Derivative Tubulin Tubulin Compound->Tubulin Inhibition Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Compound->Bcl2 Modulation Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Regulation Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Anticancer mechanism of 3,5-dimethoxybenzoyl derivatives.

Selected Anticancer Derivatives and their IC₅₀ Values

Compound ClassSpecific Derivative ExampleCancer Cell LineIC₅₀ (µM)
Chalcones 3,5-dimethoxyphenyl substituted chalconeBreast (MCF-7)5.2
Nimesulide Analogs N-(4-Nitro-2-phenoxyphenyl)-3,5-dimethoxybenzamideProstate (PC-3)0.8
Benzofurans 2-(3',4',5'-trimethoxybenzoyl)-6-methoxy-benzo[b]furanColon (HCT-116)0.015

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Anti-inflammatory and Antifungal Activities

While the anticancer properties of 3,5-dimethoxybenzoic acid derivatives are extensively studied, this scaffold also exhibits promising anti-inflammatory and antifungal activities. Benzoic acid and its derivatives are known for their antimicrobial properties, and the specific substitution pattern of 3,5-dimethoxybenzoic acid appears to contribute to these effects.

Anti-inflammatory Mechanism: The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.

Antifungal Activity: 3,5-Dimethoxybenzoic acid itself has been reported to exhibit antifungal activity against Ascochyta rabiei. The mechanism is likely related to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Structure-Activity Relationship (SAR) Studies: Rational Drug Design

Understanding the structure-activity relationship is paramount for optimizing the biological activity of a lead compound. For 3,5-dimethoxybenzoic acid derivatives, several key structural features have been identified that influence their potency.

  • The Methoxy Groups: The number and position of methoxy groups on the phenyl ring are critical. The 3,4,5-trimethoxy substitution pattern is often associated with potent tubulin polymerization inhibition. The 3,5-dimethoxy pattern also confers significant activity.

  • The Linker: The nature of the chemical group connecting the 3,5-dimethoxyphenyl ring to other parts of the molecule plays a crucial role. For example, in chalcones, the α,β-unsaturated ketone linker is essential for cytotoxicity.

  • Terminal Groups: Modifications to the terminal groups of the molecule can significantly impact activity, often by influencing solubility, bioavailability, and interactions with the biological target.

dot

sar_diagram Core 3,5-Dimethoxyphenyl Core Linker Linker Moiety (e.g., -CO-CH=CH-) Core->Linker Terminal Terminal Group (Aromatic/Heterocyclic) Linker->Terminal Activity Biological Activity Terminal->Activity

Caption: Key structural components influencing SAR.

Experimental Protocols for Biological Evaluation: A Practical Guide

The following protocols provide standardized methods for the in vitro evaluation of the biological activities of 3,5-dimethoxybenzoic acid derivatives.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on cell cycle progression.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Workflow for Biological Screening

dot

screening_workflow Synthesis Compound Synthesis & Purification Primary_Screening Primary Screening (e.g., MTT Assay) Synthesis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization (SAR-guided) Mechanism_Study->Lead_Optimization

Caption: General workflow for screening biological activities.

Conclusion and Future Perspectives

3,5-Dimethoxybenzoic acid and its derivatives represent a rich and enduring source of inspiration for medicinal chemists. The synthetic tractability of the core scaffold, combined with the diverse biological activities of its analogs, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of this scaffold in emerging therapeutic areas. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecular framework.

References

  • Pinna, G. A., et al. (2008). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 16(11), 6041-6052.
  • Romagnoli, R., et al. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 86, 524-536.
  • Thangavel, S., et al. (2018). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Journal of Cellular Biochemistry, 119(10), 8246-8258.
  • Amsbio. 3,5-Dimethoxybenzoic acid.

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dimethoxybenzoic acid, a readily available and synthetically versatile scaffold, has emerged as a cornerstone in the design and development of novel therapeutic agents. Its unique electronic and structural features, characterized by the meta-disposed electron-donating methoxy groups on a benzoic acid core, provide a privileged platform for the generation of diverse molecular architectures with a wide spectrum of biological activities. This in-depth technical guide explores the potential applications of 3,5-Dimethoxybenzoic acid in medicinal chemistry, with a particular focus on its role in the development of anticancer and neuroprotective agents. We will delve into the mechanistic underpinnings of its derivatives' bioactivities, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive overview of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold in their therapeutic discovery endeavors.

The 3,5-Dimethoxybenzoic Acid Core: A Privileged Scaffold in Drug Discovery

3,5-Dimethoxybenzoic acid is a white to off-white crystalline powder with a molecular formula of C9H10O4.[1] Its structure, featuring a benzene ring substituted with two methoxy groups and a carboxylic acid functionality, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of a diverse library of compounds.[2] The presence of the electron-donating methoxy groups influences the reactivity of the aromatic ring, while the carboxylic acid moiety provides a handle for various chemical transformations such as esterification and amidation.[1] This inherent chemical tractability has positioned 3,5-dimethoxybenzoic acid as a "privileged scaffold" in medicinal chemistry – a molecular framework that is capable of binding to multiple biological targets with high affinity.

Anticancer Applications: Targeting Cellular Proliferation and Survival

Derivatives of 3,5-dimethoxybenzoic acid have demonstrated significant potential as anticancer agents, primarily through their ability to interfere with critical cellular processes such as microtubule dynamics and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A significant number of anticancer compounds derived from the 3,5-dimethoxybenzoyl scaffold function as tubulin polymerization inhibitors.[3] These agents bind to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[2] This interference with microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4][5]

The apoptotic cascade initiated by these compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Disruption of the microtubule network can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[2] This ultimately results in the cleavage of cellular proteins and the characteristic morphological changes associated with apoptosis.[2]

apoptosis_pathway DMBA_derivative 3,5-Dimethoxybenzoyl Derivative Tubulin Tubulin Polymerization Inhibition DMBA_derivative->Tubulin Mitotic_Arrest G2/M Phase Arrest Tubulin->Mitotic_Arrest Mitochondria Mitochondria Mitotic_Arrest->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by 3,5-dimethoxybenzoyl derivatives.

Representative Anticancer Derivatives and In Vitro Activity

Several classes of compounds incorporating the 3,5-dimethoxybenzoyl moiety have been synthesized and evaluated for their anticancer activity. A notable example is the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan scaffold, which has yielded highly potent tubulin polymerization inhibitors.[2]

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Benzo[b]furans2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanHeLa0.016[2]
Benzo[b]furans2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanL12100.019[3]
Pyrroles(4-(4-Methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanoneMCF-70.0096[1]
Indoles(1-(Pyridin-2-yl)-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanoneMCF-70.15[1]
Experimental Protocol: Synthesis of a 2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]furan Derivative

This protocol outlines the synthesis of a potent tubulin polymerization inhibitor based on the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan scaffold.

Step 1: Synthesis of 2-hydroxy-4-methoxyacetophenone

  • To a solution of 3-methoxyphenol (1 eq.) in dry dichloromethane, add acetyl chloride (1.1 eq.) and aluminum chloride (1.2 eq.) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to yield 2-hydroxy-4-methoxyacetophenone.

Step 2: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]furan

  • To a solution of 2-hydroxy-4-methoxyacetophenone (1 eq.) and 3,4,5-trimethoxybenzoyl chloride (1.2 eq.) in dry acetone, add potassium carbonate (2 eq.).

  • Reflux the reaction mixture for 12-16 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • To the residue, add a solution of potassium hydroxide (2 eq.) in ethanol and reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired 2-(3',4',5'-trimethoxybenzoyl)-6-methoxybenzo[b]furan.

Neuroprotective Applications: Combating Oxidative Stress and Neuronal Damage

The antioxidant and anti-inflammatory properties of phenolic compounds, including derivatives of 3,5-dimethoxybenzoic acid, make them promising candidates for the development of neuroprotective agents. These compounds can mitigate the neuronal damage caused by oxidative stress, a key pathological feature of various neurodegenerative diseases.

Mechanism of Action: Activation of the Nrf2/HO-1 Signaling Pathway

A crucial mechanism underlying the neuroprotective effects of these derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their upregulation. HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. By activating this pathway, 3,5-dimethoxybenzoic acid derivatives can enhance the cellular antioxidant defense system and protect neurons from oxidative damage.

nrf2_pathway DMBA_derivative 3,5-Dimethoxybenzoyl Derivative Keap1_Nrf2 Keap1-Nrf2 Complex DMBA_derivative->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Nucleus->ARE HO1 Heme Oxygenase-1 (HO-1) Upregulation ARE->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: Neuroprotection via the Nrf2/HO-1 pathway.

Experimental Protocol: Synthesis of a Neuroprotective Amide Derivative

This protocol describes the synthesis of a 3,5-dimethoxybenzamide, a simple yet illustrative example of a derivative with potential neuroprotective activity.

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • Suspend 3,5-dimethoxybenzoic acid (1 eq.) in toluene in a round-bottom flask equipped with a reflux condenser.[8]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[8]

  • Slowly add thionyl chloride (1.2 eq.) to the suspension.[8]

  • Heat the reaction mixture to reflux for 2-3 hours.[8]

  • Cool the reaction mixture and remove the excess toluene and thionyl chloride under reduced pressure to obtain crude 3,5-dimethoxybenzoyl chloride.[8]

Step 2: Synthesis of 3,5-Dimethoxybenzamide

  • Dissolve the crude 3,5-dimethoxybenzoyl chloride in an anhydrous solvent such as dichloromethane (DCM).[4]

  • In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.[8]

  • Add the solution of 3,5-dimethoxybenzoyl chloride dropwise to the cold ammonia solution with stirring.[8] A white precipitate of 3,5-dimethoxybenzamide will form.

  • Continue stirring the mixture in the ice bath for 1-2 hours.[8]

  • Collect the solid product by vacuum filtration and wash with cold water.[8]

  • The crude product can be purified by recrystallization from an ethanol/water mixture.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3,5-dimethoxybenzoic acid derivatives is highly dependent on the nature and position of the substituents on the core scaffold.

  • Anticancer Activity: For tubulin polymerization inhibitors, the 3,4,5-trimethoxy substitution pattern on the benzoyl moiety is often crucial for high potency.[3] The nature of the heterocyclic ring system attached to the benzoyl group also significantly influences activity, with benzo[b]furans and indoles being particularly effective.[2][3] Modifications on the heterocyclic ring can further modulate activity and selectivity.

  • Neuroprotective Activity: The presence of hydroxyl groups, often derived from the demethylation of the methoxy groups, can enhance the antioxidant activity of these compounds. The ability to donate a hydrogen atom from a phenolic hydroxyl group is key to their radical scavenging properties. The lipophilicity of the molecule, which can be tuned by modifying the substituents, also plays a critical role in its ability to cross the blood-brain barrier and exert its neuroprotective effects.

Conclusion and Future Directions

3,5-Dimethoxybenzoic acid has proven to be a remarkably fruitful scaffold for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and neuroprotection, with clear mechanisms of action and well-defined structure-activity relationships. The synthetic accessibility of this core structure allows for the creation of large and diverse chemical libraries for high-throughput screening and lead optimization.

Future research in this area should focus on the development of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic properties. Further exploration of the diverse biological targets that can be modulated by this versatile scaffold is also warranted. The continued investigation of 3,5-dimethoxybenzoic acid and its derivatives holds great promise for the development of next-generation therapies for a range of human diseases.

References

  • Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. (2025).
  • Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. (n.d.). PubMed Central. [Link]
  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)
  • Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). (2022). The Distant Reader. [Link]
  • Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. (2016). PubMed. [Link]
  • Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. (2011). PubMed. [Link]
  • IC 50 values (µM) of some active compounds. (n.d.).
  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.).
  • IC 50 values a (mM) of compounds 4a-l. (n.d.).
  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). (n.d.).
  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (n.d.). PubMed. [Link]
  • Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study. (2024). Asian Pacific Journal of Cancer Prevention. [Link]
  • Synthesis and Hemostatic Activity of New Amide Deriv
  • Neuroprotective effects of 1-O-hexyl-2,3,5-trimethylhydroquinone on ischaemia/reperfusion-induced neuronal injury by activating the Nrf2/HO-1 p
  • Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 p
  • Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. (n.d.).
  • Phytochemicals induce apoptosis by modulation of nitric oxide signaling pathway in cervical cancer cells. (n.d.). European Review for Medical and Pharmacological Sciences. [Link]
  • Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. (n.d.). Frontiers. [Link]
  • The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. (2019). PubMed Central. [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 3,5-Dimethoxybenzoic acid (CAS No. 1132-21-4). As a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its hazard profile and the rationale behind handling protocols is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide moves beyond mere procedural lists to provide a self-validating system of safety, grounded in the known properties of the compound and established best practices.

The Compound Profile: Understanding the Inherent Risks

3,5-Dimethoxybenzoic acid is a white to off-white crystalline powder.[1] While it is a valuable building block in organic synthesis, it is not benign.[1][2][3] The primary hazards associated with this compound are well-defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][5]

A crucial point of emphasis for all personnel is that the toxicological properties of 3,5-Dimethoxybenzoic acid have not been fully investigated.[4][6] While current data does not classify it as a carcinogen, mutagen, or reproductive toxicant, this absence of evidence is not evidence of absence.[4] This data gap necessitates a cautious and conservative approach to handling, assuming a higher level of risk until more comprehensive data becomes available.

Table 1: GHS Hazard Classification for 3,5-Dimethoxybenzoic Acid
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][5]

The causality is clear: the acidic nature of the carboxyl group and the specific stereochemistry of the molecule contribute to its irritant properties upon contact with skin, eyes, and the respiratory tract.

The Risk Mitigation Workflow: A Proactive Approach to Safety

Before any experimental work commences, a systematic risk assessment is mandatory. This workflow ensures that all potential hazards are identified and controlled.

RiskAssessment cluster_plan Planning Phase cluster_control Control Implementation cluster_emergency Emergency Preparedness P1 Review SDS & Literature P2 Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) P1->P2 E1 Locate Safety Equipment (Eyewash, Shower, Spill Kit) P1->E1 P3 Evaluate Exposure Potential (Quantity, Duration, Task) P2->P3 C1 Select Engineering Controls (Fume Hood) P3->C1 Based on Assessment C2 Define PPE Requirements (Gloves, Goggles, Lab Coat) C1->C2 C3 Establish Safe Work Procedures C2->C3 E2 Review Emergency Protocols C3->E2 E1->E2

Caption: Risk Assessment Workflow for 3,5-Dimethoxybenzoic Acid.

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize reliance on personal protective equipment (PPE).

  • Engineering Controls : Due to its potential to cause respiratory irritation as a dust, all weighing and transfer operations involving 3,5-Dimethoxybenzoic acid powder must be conducted within a certified chemical fume hood or a powder containment hood.[4] This is non-negotiable. The ventilation system actively removes airborne particles, preventing inhalation, which is a primary route of exposure.

  • Administrative Controls : Access to areas where this chemical is used should be restricted to trained personnel. It is crucial to clearly label all containers.[7] Never work alone when handling hazardous chemicals.

Personal Protective Equipment (PPE): The Essential Barrier

When engineering and administrative controls cannot eliminate all risks, PPE is required. The selection of PPE is directly dictated by the compound's hazard profile.

Table 2: Mandatory PPE for Handling 3,5-Dimethoxybenzoic Acid
Body PartProtectionRationale & Standard
Eyes/Face Chemical safety goggles or a face shieldProtects against dust particles and splashes causing serious eye irritation (H319). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hands Nitrile gloves (or other chemically resistant gloves)Prevents direct contact that leads to skin irritation (H315). Gloves must be inspected before use and removed correctly to avoid contamination.[4]
Body Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory N95 (US) or P1 (EU) dust maskRequired if there is a risk of generating dust outside of a fume hood. For higher-level protection, a respirator with appropriate cartridges may be necessary.

Step-by-Step Protocols for Safe Handling & Storage

Adherence to standardized protocols is the cornerstone of a self-validating safety system.

Protocol 5.1: Weighing and Transfer of Solid 3,5-Dimethoxybenzoic Acid
  • Preparation : Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Staging : Place a weigh boat on the analytical balance inside the fume hood. Place the stock container of 3,5-Dimethoxybenzoic acid, a spatula, and any receiving vessels within the fume hood.

  • Transfer : Slowly open the stock container. Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid creating airborne dust by using slow, deliberate movements.

  • Closure : Securely close the stock container immediately after dispensing.[5]

  • Cleanup : Gently tap the spatula on the weigh boat to dislodge any remaining powder. If any powder has spilled within the fume hood, decontaminate the area using a wet wipe or a HEPA-filtered vacuum. Never dry sweep spilled powder.

  • Post-Handling : Remove gloves using the proper technique and wash hands thoroughly with soap and water.[5]

Protocol 5.2: Storage Requirements
  • Container : Store in a tightly closed, original, and clearly labeled container.[5]

  • Location : Keep in a cool, dry, and well-ventilated area.[5]

  • Incompatibilities : Store away from strong oxidizing agents.[4]

  • General : Do not store in fume hoods. Ensure the storage area is secure and accessible only to authorized personnel.

Emergency Procedures: Planning for the Unexpected

In the event of an accident, a calm and methodical response is critical. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and spill kits.

Emergency Response Decision Tree

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions Start Incident Occurs (Spill or Exposure) Skin Skin Contact? Start->Skin Eyes Eye Contact? Start->Eyes Inhale Inhalation? Start->Inhale Ingest Ingestion? Start->Ingest SpillSize Assess Spill Size & Location Start->SpillSize A_Shower Use Safety Shower/Flush Skin for 15 min Skin->A_Shower A_Eyewash Use Eyewash Station for 15 min Eyes->A_Eyewash A_FreshAir Move to Fresh Air Inhale->A_FreshAir A_RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingest->A_RinseMouth SmallSpill Small & Contained? SpillSize->SmallSpill A_Alert Alert Supervisor & Colleagues SpillSize->A_Alert LargeSpill Large or Uncontained SmallSpill->LargeSpill No A_Cleanup Follow Spill Cleanup Protocol SmallSpill->A_Cleanup Yes A_Evacuate Evacuate Immediate Area LargeSpill->A_Evacuate A_Medical Seek Immediate Medical Attention A_Shower->A_Medical A_Eyewash->A_Medical A_FreshAir->A_Medical A_RinseMouth->A_Medical A_CallHelp Call Emergency Services A_Evacuate->A_CallHelp

Caption: Decision Tree for Emergency Response to Spills or Exposure.

Protocol 6.1: Small Spill Cleanup (Solid)

This protocol is for minor spills (typically <5g) contained entirely within a chemical fume hood.

  • Alert : Notify personnel in the immediate area.

  • Isolate : Ensure the spill is contained and does not pose an immediate fire or reactivity hazard.

  • PPE : Ensure you are wearing the appropriate PPE (Table 2).

  • Cleanup : Gently cover the spill with a slightly damp paper towel to avoid raising dust.[6] Carefully sweep or wipe the material into a designated hazardous waste container.[4]

  • Decontaminate : Wipe the spill area with soap and water.

  • Dispose : Seal, label, and dispose of all contaminated materials (paper towels, gloves, etc.) as hazardous waste according to institutional guidelines.[4]

For larger spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[3]

Conclusion

3,5-Dimethoxybenzoic acid is an indispensable tool in modern chemical synthesis. Its safe use hinges on a foundational understanding of its irritant properties and a respect for the current gaps in its toxicological profile. By implementing a multi-layered safety strategy that prioritizes engineering controls, mandates correct PPE, and adheres to rigorous handling and emergency protocols, researchers can confidently and safely leverage this compound's synthetic utility. This proactive, knowledge-based approach to safety is not a barrier to research but a prerequisite for scientific excellence.

References

  • Safety Data Sheet - 4-Amino-3,5-dimethoxybenzoic acid. (2021-05-01). Angene Chemical. [Editor's Note: While for a related compound, it provides context on general handling of similar chemical structures.]
  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem, National Center for Biotechnology Information.
  • Laboratory Chemical Spill Guidelines. Brooklyn College.
  • Chemical Spills - Emergency Management. Florida State University.
  • SAFETY DATA SHEET. (2025-07-08). Sigma-Aldrich. [Editor's Note: This SDS is for a related compound, 4-Hydroxy-3,5-dimethoxybenzoic acid, and is used for general safety principles.]
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
  • 8 Steps to Handling Chemical Spills in the Lab. (2022-07-10). SEPS Services.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022-11-23). Lab Manager Magazine.
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
  • Safe Handling Practices for Laboratory Chemicals. (2025-05-26). GZ Industrial Supplies.
  • 3,5-dimethoxybenzoic acid, 1132-21-4. The Good Scents Company.

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commercial availability and suppliers of 3,5-Dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 3,5-Dimethoxybenzoic Acid for Research and Development

Abstract

3,5-Dimethoxybenzoic acid (DMBA), a key aromatic carboxylic acid, serves as a fundamental building block in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the field of drug discovery and development, where its unique electronic and structural properties are leveraged to construct novel pharmaceutical agents. This guide provides an in-depth analysis of the commercial landscape for 3,5-Dimethoxybenzoic acid, offering a technical resource for researchers, chemists, and procurement specialists. It covers supplier identification, quality control, analytical validation, and best practices for handling and storage, ensuring the integrity of starting materials for critical research applications.

Introduction: The Role of 3,5-Dimethoxybenzoic Acid in Synthesis

3,5-Dimethoxybenzoic acid (CAS No: 1132-21-4; Molecular Formula: C₉H₁₀O₄) is a white to off-white crystalline solid. Its structure, featuring a carboxylic acid group and two meta-positioned methoxy groups on a benzene ring, makes it a versatile intermediate. The methoxy groups act as electron-donating groups, activating the ring towards electrophilic substitution and influencing the reactivity of the carboxylic acid moiety. This substitution pattern is a common motif in a variety of biologically active compounds, including vasodilators and anti-cancer agents. The selection of high-quality starting material is a critical, non-negotiable first step in any synthetic campaign, as the purity of this precursor directly impacts reaction efficiency, yield, and the impurity profile of the final compound.

Commercial Landscape: Major Suppliers and Availability

3,5-Dimethoxybenzoic acid is readily available from a multitude of global chemical suppliers. These range from large, multinational corporations to smaller, specialized chemical synthesis companies. For research and development purposes, where quantities typically range from grams to a few kilograms, several key suppliers are prominent in the market.

A comparative summary of offerings from leading suppliers is presented below. It is important to note that catalog specifications represent typical values and researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Supplier Product Number (Example) Purity Specification Available Quantities Notes
Sigma-Aldrich (Merck) 135326≥99%5g, 25g, 100g, 500gA widely recognized supplier with extensive documentation and quality control.
Thermo Fisher Scientific (Alfa Aesar) A1331899%10g, 50g, 250gOffers a range of pack sizes suitable for both discovery and scale-up chemistry.
TCI (Tokyo Chemical Industry) D0708>98.0% (T) / >99.0% (GC)25g, 100g, 500gProvides detailed analytical data, often including GC and Titration (T) purity assays.
VWR International 97061-75299%10g, 50g, 250gA major distributor for Avantor (J.T.Baker), ensuring a robust supply chain.

These suppliers generally offer the compound as a standard catalog item with short lead times. For larger, kilogram-scale quantities required for pilot-scale synthesis or GMP manufacturing, direct inquiries with the manufacturers' bulk and custom synthesis divisions are recommended.

Quality Control and In-House Validation: A Self-Validating Protocol

While suppliers provide a Certificate of Analysis, it is imperative for research organizations, particularly in a drug development context, to perform independent verification of incoming starting materials. This practice, known as incoming quality control (IQC), ensures the identity, purity, and integrity of the material before its commitment to a synthetic route.

The Importance of Orthogonal Analytical Techniques

Relying on a single analytical technique is insufficient for comprehensive validation. A robust IQC protocol employs multiple, orthogonal methods that measure different chemical properties of the compound. For 3,5-Dimethoxybenzoic acid, a combination of ¹H NMR, HPLC, and melting point analysis provides a high degree of confidence.

In-House Verification Workflow

The following diagram illustrates a logical workflow for the qualification of a new batch of 3,5-Dimethoxybenzoic acid.

cluster_procurement Procurement & Initial Checks cluster_iqc Incoming Quality Control (IQC) cluster_decision Decision A Select Supplier & Order B Receive Material A->B C Visual Inspection (Color, Form) B->C D Check CoA vs. Specifications C->D E Sample for Testing D->E F Melting Point Analysis E->F G 1H NMR Spectroscopy (Identity & Purity) E->G H HPLC-UV Analysis (Purity & Impurities) E->H I Compare Data to Reference & Specifications F->I G->I H->I J Release to Inventory (PASS) I->J Data Conforms K Quarantine & Investigate (FAIL) I->K Discrepancy Found

Caption: Workflow for procurement and in-house quality control of 3,5-Dimethoxybenzoic acid.

Step-by-Step Experimental Protocols

Protocol 1: Identity and Purity via ¹H NMR Spectroscopy

  • Preparation: Accurately weigh approximately 5-10 mg of 3,5-Dimethoxybenzoic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis & Causality:

    • Identity Confirmation: The chemical shifts, splitting patterns (multiplicity), and integration values must be consistent with the known structure of 3,5-Dimethoxybenzoic acid.

      • Carboxylic Acid Proton (-COOH): A very broad singlet, typically >12 ppm (in DMSO-d₆). Its presence confirms the acid functionality.

      • Aromatic Protons: Two distinct signals. The proton at C2/C6 will appear as a doublet or triplet around 7.0-7.2 ppm, while the proton at C4 will be a triplet around 6.6-6.8 ppm. The integration ratio should be 2:1. This pattern is characteristic of the 3,5-disubstitution.

      • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm, integrating to 6 protons. This confirms the presence and equivalence of the two methoxy groups.

    • Purity Assessment: The absence of significant unassigned peaks is crucial. Small peaks attributable to the solvent (e.g., residual DMSO at 2.50 ppm) are expected. Any other impurity peak should be integrated relative to the main compound peaks to estimate its level.

Protocol 2: High-Purity Assessment via HPLC-UV

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is effective.

    • Rationale: TFA acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to a sharp, well-defined chromatographic peak.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.

  • Analysis: Inject 10 µL and monitor the elution using a UV detector at 254 nm.

  • Data Interpretation:

    • A single major peak should be observed at a specific retention time.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram (Area % method). For a high-purity standard (>99%), very few, if any, secondary peaks should be visible.

Handling, Storage, and Safety

Proper handling and storage are critical to maintaining the long-term integrity of 3,5-Dimethoxybenzoic acid.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Long-term storage at refrigerated temperatures (2-8 °C) is recommended to minimize potential degradation.

  • Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a chemical fume hood to avoid inhalation of dust. In case of contact, wash affected areas thoroughly with water.

Conclusion

The commercial availability of 3,5-Dimethoxybenzoic acid is robust, with numerous reliable suppliers offering high-purity grades suitable for demanding research and development applications. However, the onus remains on the researcher to implement a stringent in-house validation system. By employing orthogonal analytical techniques such as NMR and HPLC, scientists can ensure the identity and purity of this critical starting material, thereby safeguarding the integrity of their synthetic work and the reliability of their final results. This disciplined approach to material qualification is a cornerstone of scientific rigor and is indispensable in the path of drug discovery.

References

  • PubChem.3,5-Dimethoxybenzoic acid Compound Summary.[Link]

An In-Depth Technical Guide to 3,5-Dimethoxybenzoic Acid: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxybenzoic acid (DMBA) is a naturally occurring phenolic compound that has garnered significant interest within the scientific community.[1][2] As a versatile chemical intermediate, it serves as a crucial building block in the synthesis of a wide array of organic molecules.[2][3] Its applications span from the development of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, to the creation of high-performance materials and specialized agricultural chemicals.[4] The unique substitution pattern of two methoxy groups on the benzene ring imparts distinct chemical properties that are leveraged in these diverse fields.[2] This in-depth technical guide provides a comprehensive review of the research on 3,5-Dimethoxybenzoic acid, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, analytical characterization, biological activities with proposed mechanisms of action, and safety considerations of this multifaceted compound.

Chemical and Physical Properties

3,5-Dimethoxybenzoic acid is a white to off-white crystalline powder with a defined set of physicochemical properties that are critical for its handling and application in research and development.[3]

PropertyValue
CAS Number 1132-21-4
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline powder
Melting Point 178-180 °C
Solubility Insoluble in water; soluble in ethanol, ether
pKa 3.96

Synthesis and Chemical Reactivity

The most common laboratory synthesis of 3,5-Dimethoxybenzoic acid involves the methylation of 3,5-dihydroxybenzoic acid. This method is known for its high yield and purity of the final product.

Detailed Experimental Protocol: Synthesis of 3,5-Dimethoxybenzoic Acid

Materials:

  • 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol)

  • Acetone (20 mL)

  • Potassium carbonate (4.14 g, 30 mmol)

  • Dimethyl sulfate (3.5 mL)

  • 30% Sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Water

  • 100 mL single-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • To a 100 mL single-neck flask, add 3,5-dihydroxybenzoic acid (1.54 g) and dissolve it in 20 mL of acetone.

  • Add potassium carbonate (4.14 g) to the solution at room temperature with continuous stirring.

  • Carefully add dimethyl sulfate (3.5 mL) dropwise to the mixture.

  • Heat the reaction mixture to 55 °C and allow it to reflux overnight.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

  • Add 30 mL of water to the residue.

  • Adjust the pH to 14 by adding a 30% sodium hydroxide solution.

  • Heat the basic solution to 75 °C for 4 hours to ensure the complete hydrolysis of any ester byproducts.

  • Cool the system to room temperature.

  • Neutralize the solution by a slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 6.

  • A significant amount of white solid will precipitate.

  • Filter the solid, wash with water, and dry to obtain the final product, 3,5-Dimethoxybenzoic acid (yields of up to 98% have been reported).[5]

Synthesis_Workflow A 3,5-Dihydroxybenzoic Acid in Acetone B Add K2CO3 and Dimethyl Sulfate A->B Reagents C Reflux at 55°C overnight B->C Reaction D Remove Acetone C->D Work-up E Hydrolysis with NaOH at 75°C D->E F Neutralization with HCl to pH 6 E->F G Precipitation, Filtration & Drying F->G H 3,5-Dimethoxybenzoic Acid G->H Final Product

Synthesis Workflow of 3,5-Dimethoxybenzoic Acid

The chemical reactivity of 3,5-Dimethoxybenzoic acid is primarily dictated by its carboxylic acid and two methoxy groups on the aromatic ring.[3] The carboxylic acid moiety allows for common reactions such as esterification, amidation, and reduction.[2] The electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.[3]

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of synthesized 3,5-Dimethoxybenzoic acid. The following table summarizes the expected data from key analytical techniques.

Analytical TechniqueExpected Data
¹H NMR (DMSO-d₆)~13.0 ppm (s, 1H, -COOH), 7.0 - 7.1 ppm (d, 2H, Ar-H at C2/C6), 6.6 - 6.7 ppm (t, 1H, Ar-H at C4), 3.7 - 3.8 ppm (s, 6H, -OCH₃)
¹³C NMR Expected signals for the carboxyl carbon, aromatic carbons attached to methoxy groups, other aromatic carbons, and the methoxy carbons.
IR Spectroscopy (KBr)3300-2500 cm⁻¹ (broad, O-H stretch from COOH), ~3000 cm⁻¹ (C-H stretch, aromatic), 1700-1680 cm⁻¹ (strong, C=O stretch), ~1600 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch, ether).
Mass Spectrometry (EI)Molecular Ion [M]⁺•: 182 m/z. Key Fragments: 167 ([M-CH₃]⁺), 151 ([M-OCH₃]⁺), 137 ([M-COOH]⁺).[6]

Biological Activity and Applications

3,5-Dimethoxybenzoic acid and its derivatives have shown promise in several therapeutic areas, including as antifungal, anti-cancer, and anti-inflammatory agents.

Antifungal Activity

3,5-Dimethoxybenzoic acid has demonstrated notable antifungal properties, particularly against the phytopathogenic fungus Ascochyta rabiei, the causative agent of chickpea blight.[1][7]

Quantitative Data: Antifungal Efficacy

Fungal SpeciesTime (hours)Minimum Inhibitory Concentration (MIC) (mg/mL)
Ascochyta rabiei240.125
481.0
721.0

Proposed Mechanism of Antifungal Action

The antifungal mechanism of benzoic acid derivatives is generally attributed to their ability to disrupt the fungal cell membrane and intracellular pH homeostasis. In an acidic environment, the un-dissociated form of the acid can readily pass through the fungal cell membrane. Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, leading to a depletion of ATP and ultimately, the cessation of fungal growth.

Antifungal_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Intracellular (Neutral pH) A 3,5-Dimethoxybenzoic Acid (Un-dissociated) B Dissociation into Anion and H+ A->B Passive Diffusion across Cell Membrane C Lowering of Intracellular pH B->C D Inhibition of Phosphofructokinase C->D E Decreased Glycolysis & ATP Production D->E F Inhibition of Fungal Growth E->F Tubulin_Inhibition A 3,5-Dimethoxybenzoyl Derivative B Binds to Colchicine Binding Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Mechanism of Tubulin Polymerization Inhibition

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors block this action, resulting in hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition A 3,5-Dimethoxybenzoyl Derivative B Inhibition of Histone Deacetylases (HDACs) A->B C Histone Hyperacetylation B->C D Open Chromatin Structure C->D E Re-expression of Tumor Suppressor Genes D->E F Cell Cycle Arrest, Differentiation, Apoptosis E->F

Mechanism of HDAC Inhibition

Quantitative Data: In Vitro Cytotoxicity of a Nimesulide-based 3,5-Dimethoxybenzamide Derivative

Cancer Cell LineIC₅₀ (nM)
MDA-MB-468 (Breast Cancer)3.89 ± 0.0437
DU145 (Prostate Cancer)2.298 ± 0.0513
Anti-inflammatory Activity

The anti-inflammatory effects of compounds containing the dimethoxybenzoyl moiety are thought to be mediated through the inhibition of key inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.

Anti_inflammatory_Mechanism A Inflammatory Stimulus B Activation of Pro-inflammatory Pathways A->B C COX Enzymes B->C D Pro-inflammatory Cytokines (TNF-α, IL-1β) B->D G Reduced Prostaglandin Production C->G H Reduced Cytokine Release D->H E 3,5-Dimethoxybenzoyl Derivative F Inhibition E->F F->C F->D I Decreased Inflammation G->I H->I

Proposed Anti-inflammatory Mechanism

Pharmacokinetics (ADME)

Currently, there is a notable lack of publicly available literature detailing the specific absorption, distribution, metabolism, and excretion (ADME) properties of 3,5-Dimethoxybenzoic acid. However, based on its chemical structure and data from related benzoic acid derivatives, some predictions can be made. As a relatively small, lipophilic molecule, it is likely to be well-absorbed orally. Metabolism is expected to occur in the liver, potentially involving demethylation of the methoxy groups and conjugation reactions. Further research is critically needed to fully characterize the pharmacokinetic profile of 3,5-Dimethoxybenzoic acid to support its development as a therapeutic agent.

Safety and Handling

Based on available safety data sheets, 3,5-Dimethoxybenzoic acid is classified as an irritant. [1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

  • First Aid:

    • If on skin: Wash with plenty of water.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3,5-Dimethoxybenzoic acid is a compound of significant interest with a broad spectrum of potential applications. Its role as a versatile synthetic intermediate is well-established, and ongoing research continues to uncover its therapeutic potential as an antifungal, anti-cancer, and anti-inflammatory agent. While promising, further studies are required to fully elucidate the mechanisms of action and, most critically, to characterize its pharmacokinetic profile. This in-depth guide serves as a comprehensive resource for scientists and researchers, providing a solid foundation for future investigations into this promising molecule.

References

  • PubChem. 3,5-Dimethoxybenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. [Link]
  • Google Patents. A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Vertex AI Search. 3,5-Dimethoxybenzoic Acid CAS 1132-21-4: Synthesis, Applications, and Advantages in Chemical Industry.
  • PubMed.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxybenzoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure, featuring a benzoic acid moiety with two meta-positioned methoxy groups, provides a unique platform for further chemical transformations.[1][2] This document provides a comprehensive guide for the synthesis of 3,5-Dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid via a Williamson ether synthesis. The protocol detailed herein employs dimethyl sulfate as the methylating agent and offers two variations for the base and solvent system, allowing for flexibility based on available resources and desired reaction conditions.

The Williamson ether synthesis is a robust and widely utilized method for preparing ethers.[3][4] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (an alkoxide) acts as a nucleophile to attack an electrophilic alkyl halide or other alkylating agent with a good leaving group.[4][5] In this specific application, the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are deprotonated by a base to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the methyl group of dimethyl sulfate, displacing the sulfate leaving group to form the desired dimethoxy product.[6]

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of 3,5-Dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid is a classic example of the Williamson ether synthesis. The key steps are:

  • Deprotonation: The acidic phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are deprotonated by a base (e.g., potassium carbonate or sodium hydroxide) to generate a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.[4]

  • Displacement: The sulfate group, being a good leaving group, is displaced, resulting in the formation of the ether linkage. This process occurs for both hydroxyl groups to yield the final 3,5-dimethoxybenzoic acid product.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3,5-Dihydroxybenzoic acidReagente.g., Sigma-Aldrich, Fisher ScientificStarting material.[7]
Dimethyl sulfateReagente.g., Sigma-Aldrich, Fisher ScientificMethylating agent. EXTREMELY TOXIC AND CARCINOGENIC .[8][9][10]
Potassium carbonateAnhydrouse.g., Sigma-Aldrich, Fisher ScientificBase for Protocol A.
Sodium hydroxidePellets or solutione.g., Sigma-Aldrich, Fisher ScientificBase for Protocol B.[11][12][13]
AcetoneAnhydrouse.g., Sigma-Aldrich, Fisher ScientificSolvent for Protocol A.
WaterDeionizedN/ASolvent for Protocol B and workup.
Concentrated Hydrochloric AcidReagente.g., Sigma-Aldrich, Fisher ScientificFor pH adjustment during workup.
DichloromethaneReagente.g., Sigma-Aldrich, Fisher ScientificExtraction solvent.
Ethyl acetateReagente.g., Sigma-Aldrich, Fisher ScientificExtraction solvent.
Anhydrous magnesium sulfate or sodium sulfateReagente.g., Sigma-Aldrich, Fisher ScientificDrying agent.
Silica gel60 Å, 230-400 meshe.g., Sigma-Aldrich, Fisher ScientificFor column chromatography.
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Standard laboratory glassware

  • Fume hood

Experimental Protocols

Safety Precautions:

  • Dimethyl sulfate is extremely toxic, a suspected carcinogen, and corrosive.[8][9][10] It must be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

  • Sodium hydroxide is corrosive and can cause severe burns.[11][12][13] Handle with care and wear appropriate PPE.

  • 3,5-Dihydroxybenzoic acid can cause skin and eye irritation.[14][15] Avoid inhalation of dust and direct contact.

  • Always work in a well-ventilated area and have appropriate spill kits and emergency procedures in place.

Protocol A: Potassium Carbonate in Acetone

This protocol is adapted from a procedure found on ChemicalBook.[16]

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) and anhydrous acetone (20 mL).

  • Addition of Base: To the stirring suspension, add anhydrous potassium carbonate (4.14 g, 30 mmol).

  • Addition of Methylating Agent: Carefully add dimethyl sulfate (3.5 mL) dropwise to the reaction mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 55 °C. Allow the reaction to reflux overnight.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetone.

    • Add 30 mL of water to the residue.

    • Adjust the pH to 14 by adding a 30% sodium hydroxide solution. Heat the mixture at 75 °C for 4 hours to hydrolyze any unreacted dimethyl sulfate.

    • Cool the solution to room temperature and adjust the pH to approximately 6 with concentrated hydrochloric acid. A large amount of white solid should precipitate.

  • Isolation and Purification:

    • Filter the white solid, wash it with water, and dry it to obtain the crude 3,5-dimethoxybenzoic acid.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol B: Sodium Hydroxide in Water

This protocol is based on a general method for Williamson ether synthesis and a patent describing a similar transformation.[17]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,5-dihydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Addition of Methylating Agent: While stirring, add dimethyl sulfate dropwise to the reaction mixture.

  • Reaction: After the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6. This should be done in an ice bath as the neutralization is exothermic.

    • The product will precipitate out of the solution.

  • Isolation and Purification:

    • Cool the mixture to 0 °C to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry it thoroughly.

    • Further purification can be achieved by recrystallization.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
3,5-Dihydroxybenzoic acidC₇H₆O₄154.12236-238-
3,5-Dimethoxybenzoic acidC₉H₁₀O₄182.17178-180White to off-white crystalline powder

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 3,5-Dihydroxybenzoic acid 3,5-Dihydroxybenzoic acid Reaction_Setup Reaction Setup 3,5-Dihydroxybenzoic acid->Reaction_Setup Dimethyl sulfate Dimethyl sulfate Addition Reagent Addition Dimethyl sulfate->Addition Base (K2CO3 or NaOH) Base (K2CO3 or NaOH) Base (K2CO3 or NaOH)->Reaction_Setup Solvent (Acetone or Water) Solvent (Acetone or Water) Solvent (Acetone or Water)->Reaction_Setup Reaction_Setup->Addition Heating Heating/Reflux Addition->Heating Quenching Quenching/Hydrolysis Heating->Quenching Neutralization Acidification/ Neutralization Quenching->Neutralization Extraction Extraction (if applicable) Neutralization->Extraction Purification Filtration & Purification Extraction->Purification Product 3,5-Dimethoxybenzoic acid Purification->Product

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzoic acid.

Conclusion

The synthesis of 3,5-dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid can be effectively achieved through the Williamson ether synthesis using dimethyl sulfate as the methylating agent. The choice between potassium carbonate in acetone or sodium hydroxide in water as the base-solvent system will depend on laboratory preferences and scale. Both methods are expected to provide good yields of the desired product. Due to the high toxicity of dimethyl sulfate, strict adherence to safety protocols is paramount throughout the experimental procedure. The final product is a versatile intermediate for further synthetic applications.[1]

References

  • Benchchem. (n.d.). Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dihydroxybenzoic acid.
  • Benchchem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • Fisher Scientific. (2016). Sodium Hydroxide - Safety Data Sheet.
  • ChemSupply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.
  • ChemicalBook. (n.d.). 3,5-Dihydroxybenzoic acid - Safety Data Sheet.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid synthesis.
  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: 3,5-Dihydroxybenzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Dimethyl sulfate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide.
  • MedChemExpress. (2025). 3,5-Dihydroxybenzoic acid-SDS.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium hydroxide.
  • KISHIDA CHEMICAL CO., LTD. (2023). Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet.
  • AquaPhoenix Scientific. (2024). Safety Data Sheet: Sodium Hydroxide 1.25N.
  • ChemBK. (2024). 3,5-Dimethoxybenzoic acid.
  • Spectrum Chemical. (2022). SAFETY DATA SHEET - Dimethyl Sulfate.
  • CDH Fine Chemical. (n.d.). Dimethyl Sulphate CAS No 77-78-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4).
  • Gholipour, F., Rahmani, M., & Panahi, F. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Green Processing and Synthesis.
  • Cater Chemicals. (n.d.). 3,5-Dihydroxybenzoic acid - Safety Data Sheet.
  • Gholipour, F., Rahmani, M., & Panahi, F. (n.d.). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). OUCI.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethyl sulfate.
  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation.
  • Semantic Scholar. (1998). Convenient O-Methylation of Phenols with Dimethyl Carbonate.
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Application Note and Experimental Protocol: High-Yield Methylation of 3,5-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-proven guide for the efficient methylation of 3,5-dihydroxybenzoic acid to synthesize 3,5-dimethoxybenzoic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed workflow with a high yield of approximately 98%. The core of this application note is a robust experimental protocol that emphasizes safety, reproducibility, and high purity of the final product. We delve into the mechanistic underpinnings of the reaction, provide detailed characterization data, and offer practical insights into troubleshooting and purification.

Introduction and Scientific Background

3,5-Dimethoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as dendrimers.[1] Its structure, featuring a stable aromatic core with a reactive carboxylic acid and two methoxy groups, makes it an important intermediate. The most common synthetic route to this compound is the methylation of the more readily available 3,5-dihydroxybenzoic acid.

The choice of methylating agent is critical for the success of this transformation. While several reagents can effect methylation, dimethyl sulfate (DMS) is often preferred in industrial and laboratory settings due to its high reactivity and cost-effectiveness.[2] However, DMS is a potent alkylating agent and is highly toxic and carcinogenic, necessitating stringent safety precautions.[3][4]

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the weakly acidic phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methyl group of dimethyl sulfate, displacing the methyl sulfate anion as a leaving group.[5] Given the presence of two hydroxyl groups and one carboxylic acid, chemoselectivity is a key consideration. This protocol employs a strategy that favors O-methylation of the phenolic groups and includes a hydrolysis step to ensure the carboxylic acid remains in its free acid form in the final product.[1][2]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
3,5-Dihydroxybenzoic acid≥98%Standard Supplier
Dimethyl sulfate (DMS)≥99%Standard SupplierAcute Toxin! Handle with extreme care.
Potassium carbonate (K₂CO₃)AnhydrousStandard Supplier
AcetoneACS GradeStandard SupplierAnhydrous recommended
Sodium hydroxide (NaOH)PelletsStandard SupplierFor 30% (w/v) solution
Hydrochloric acid (HCl)ConcentratedStandard Supplier
Deionized water
100 mL Round-bottom flask
Reflux condenser
Magnetic stirrer with hotplate
Rotary evaporator
pH meter or pH paper
Buchner funnel and filter flask
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Safety Precautions: Handling Dimethyl Sulfate

Dimethyl sulfate is a highly toxic, corrosive, and probable human carcinogen.[4][6] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[4][7]

  • Dispensing: Use a syringe or cannula for transferring DMS. Never pour it in an open container.

  • Spills: In case of a small spill, neutralize with a 3-10% ammonia solution or soda ash.[3][8] Evacuate the area and ensure proper ventilation. For larger spills, follow institutional emergency procedures.

  • Waste Disposal: All DMS-contaminated waste (glassware, syringes, gloves) must be quenched with a dilute ammonia solution before being disposed of as hazardous waste according to local regulations.[6]

Experimental Protocol

This protocol is adapted from a high-yield procedure reported in the literature.[1][2]

Reaction Setup and Methylation
  • To a 100 mL single-neck round-bottom flask equipped with a magnetic stir bar, add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol).

  • Add 20 mL of acetone and stir at room temperature until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (4.14 g, 30 mmol). The mixture will become a suspension.

  • In a certified chemical fume hood , carefully add dimethyl sulfate (3.5 mL, approx. 37 mmol) dropwise to the stirring suspension using a syringe. The addition should be slow to control any potential exotherm.

  • Attach a reflux condenser to the flask and heat the reaction mixture to 55 °C using a temperature-controlled hotplate.

  • Allow the reaction to reflux overnight (approximately 16-18 hours) with vigorous stirring.

Work-up and Hydrolysis
  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the resulting residue, add 30 mL of deionized water.

  • Prepare a 30% (w/v) sodium hydroxide solution and add it to the aqueous mixture until the pH reaches 14. This step is crucial to hydrolyze any methyl ester that may have formed as a byproduct.

  • Heat the basic solution to 75 °C for 4 hours to ensure complete hydrolysis.[1]

  • Cool the solution to room temperature.

Isolation and Purification
  • Slowly add concentrated hydrochloric acid to the basic solution while stirring. The product will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is approximately 6.[2]

  • Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is approximately 1.78 g (98%).[1]

  • For higher purity, the product can be recrystallized from hot water or an ethanol/water mixture.[9][10]

Reaction Monitoring and Characterization

Thin Layer Chromatography (TLC)

The progress of the reaction can be monitored by TLC on silica gel plates.

  • Mobile Phase: A mixture of chloroform, ethyl acetate, and formic acid (e.g., 5:4:1 v/v/v) is a suitable solvent system for separating phenolic compounds.[11]

  • Visualization: Spots can be visualized under UV light (254 nm) or by staining with an appropriate agent such as a ferric chloride solution.[11] The product, 3,5-dimethoxybenzoic acid, will have a higher Rf value than the more polar starting material, 3,5-dihydroxybenzoic acid.

Characterization of Product

The identity and purity of the synthesized 3,5-dimethoxybenzoic acid should be confirmed by spectroscopic methods and melting point analysis.

Property3,5-Dihydroxybenzoic Acid (Starting Material)3,5-Dimethoxybenzoic Acid (Product)
Appearance Colorless solid[12]White crystalline powder[3]
Melting Point 235.3 °C[12]178-180 °C[13]
¹H NMR (DMSO-d₆) δ ~6.8 ppm (d, 2H), ~6.4 ppm (t, 1H)[14]δ ~7.1 ppm (d, 2H), ~6.7 ppm (t, 1H), 3.8 ppm (s, 6H)[15][16]
¹³C NMR (DMSO-d₆) δ ~168, 159, 132, 108, 107 ppmδ ~167, 161, 132, 107, 105, 56 ppm[15][17]

Mechanistic Pathway and Workflow Diagrams

Reaction Mechanism

The methylation of 3,5-dihydroxybenzoic acid with dimethyl sulfate proceeds through a two-fold Williamson ether synthesis.

Methylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) SM 3,5-Dihydroxybenzoic Acid Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Base K₂CO₃ (Base) Phenoxide2 Phenoxide Intermediate Product 3,5-Dimethoxybenzoic Acid Phenoxide2->Product SN2 Attack (x2) DMS Dimethyl Sulfate (CH₃)₂SO₄

Caption: Reaction mechanism for the methylation of 3,5-dihydroxybenzoic acid.

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow.

Experimental_Workflow A 1. Dissolve Reactants (3,5-DHBA, K₂CO₃ in Acetone) B 2. Add Dimethyl Sulfate (Dropwise, in Fume Hood) A->B C 3. Reflux Overnight (55 °C, ~16h) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Basic Hydrolysis (pH 14, 75 °C, 4h) D->E F 6. Acidification & Precipitation (Conc. HCl to pH 6) E->F G 7. Isolate Product (Vacuum Filtration & Washing) F->G H 8. Drying & Characterization (Vacuum Oven, NMR, MP) G->H

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction has gone to completion using TLC. If starting material remains, extend the reflux time.

    • Moisture: The presence of water can hydrolyze dimethyl sulfate. Use anhydrous potassium carbonate and acetone for best results.

    • Insufficient Base: Potassium carbonate is crucial for deprotonation. Ensure it is finely powdered and used in the correct stoichiometric amount.

  • Side Reactions:

    • Ester Formation: The primary side reaction is the methylation of the carboxylic acid to form methyl 3,5-dimethoxybenzoate. The mandatory basic hydrolysis step (Step 3.2.4) is designed to cleave this ester and regenerate the desired carboxylic acid.[1] Skipping this step will likely result in a mixture of products.

    • C-Alkylation: While O-alkylation is favored for phenoxides, C-alkylation at the ortho positions of the ring is a possible, though minor, side reaction.[18] Using a polar aprotic solvent like acetone helps to favor O-alkylation.

  • Purification Issues:

    • If the product is oily or discolored after filtration, it may contain residual starting material or byproducts. Recrystallization is highly effective for purification.[9] Dissolve the crude product in a minimal amount of hot water or an ethanol/water mixture, allow it to cool slowly to form crystals, and then filter.

Conclusion

This application note provides a detailed and reliable protocol for the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate. By following the outlined steps, particularly the stringent safety precautions and the critical hydrolysis work-up, researchers can consistently achieve high yields of pure 3,5-dimethoxybenzoic acid. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthesis for downstream applications in drug development and materials science.

References

  • Inchem.org. (1989).
  • New Jersey Department of Health. (2010).
  • PubChem. 3,5-Dimethoxybenzoic Acid. [Link]
  • Google Patents. (2016). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • International Labour Organization. (2021).
  • The Royal Society of Chemistry.
  • Bulletin of the Chemical Society of Japan. (1983). Methylation of Alcohols, Phenols, and Carboxylic Acids...[Link]
  • University of Colorado Boulder.
  • Google Patents. (1984).
  • Nourishing Hope.
  • Sciencemadness Discussion Board. (2011).
  • ResearchGate. Fig. 4. 1 H NMR (A)
  • ResearchGate. (2014). I have a problem methylating phenolic oxygen without touching the primary amine in the same molecule...[Link]
  • SpectraBase. 3,5-Dihydroxy-4-methylbenzoic acid - Optional[13C NMR]. [Link]
  • SpectraBase. 3,5-Dimethoxybenzoic acid - Optional[13C NMR]. [Link]
  • PMC - NIH. (2018).
  • University of Wisconsin-Madison.
  • Organic Syntheses. 3,5-Dihydroxybenzoic acid. [Link]
  • Indian Journal of Chemical Technology. (2002).
  • Wikipedia. 3,5-Dihydroxybenzoic acid. [Link]
  • ACS Publications. (2018).
  • ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?[Link]
  • Florida A&M University. (2016).
  • Google Patents. (1969).
  • ksuweb.kennesaw.edu.
  • PubMed. (1967). [Characterization of short-chain phenols...
  • UNI ScholarWorks. (1924).
  • Chemistry Stack Exchange. (2019).

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using 3,5-Dimethoxybenzoic acid in dendrimer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 3,5-Dimethoxybenzoic Acid and its Derivatives as Foundational Building Blocks in Dendrimer Synthesis

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 3,5-dimethoxybenzoic acid and its derivatives in the synthesis of dendrimers. We delve into the core chemical principles that establish this scaffold as a premier AB₂-type building block for creating highly branched, monodisperse macromolecules. The narrative emphasizes the causality behind experimental choices, focusing on the renowned Fréchet-type convergent synthesis of poly(benzyl ether) dendrimers. This guide furnishes field-proven, step-by-step protocols for the synthesis and activation of successive dendron generations, methods for their characterization, and final assembly into a dendrimer architecture. The aim is to provide a self-validating framework for the reproducible synthesis of these complex nanostructures, which are pivotal in advanced applications such as drug delivery and catalysis.

The Strategic Importance of the 3,5-Dioxy Aromatic Scaffold

Dendrimers are perfectly branched, three-dimensional macromolecules whose unique, monodisperse structure offers unprecedented control over properties like size, surface functionality, and internal void space.[1][2] This precision makes them ideal candidates for sophisticated biomedical applications, including targeted drug delivery and medical imaging.[3][4]

The foundation of many successful dendrimer families lies in the selection of an appropriate monomer or "building block." 3,5-Dimethoxybenzoic acid, and more directly its reduced and demethylated derivative, 3,5-dihydroxybenzyl alcohol, represents a cornerstone monomer in dendrimer chemistry.[5] Its structure is a quintessential example of an AB₂ monomer , containing two identical reactive sites ('B', the hydroxyl groups) and a single, distinct reactive site ('A', the benzylic alcohol) that can be selectively activated for the next growth step. This specific arrangement is the key to the iterative and controlled growth that defines dendrimer synthesis. The poly(benzyl ether) linkages formed from this monomer, a strategy pioneered by Fréchet, are chemically robust, providing a stable yet flexible dendritic framework.[6][7]

Core Synthetic Strategies: Convergent vs. Divergent Growth

The synthesis of dendrimers is primarily achieved through two opposing, yet complementary, strategies: the divergent and convergent approaches.[8]

  • Divergent Synthesis: Growth begins from a central multifunctional core. Successive layers (generations) of the AB₂ monomer are added radially outwards. While effective, this method often suffers from challenges in purification, as side products (e.g., dendrimers with missing branches) are difficult to separate from the main product, especially in higher generations.[9][10]

  • Convergent Synthesis: This strategy, developed by Hawker and Fréchet, builds the dendrimer from the outside-in.[11] Small dendritic fragments, called dendrons , are synthesized first and then coupled to the multifunctional core in the final step. The key advantages of this approach are the significantly easier purification at each step and the ability to create precisely functionalized or unsymmetrical dendrimers.[11][12]

This guide will focus on the convergent approach, as it offers superior structural control and purity, which are critical for high-performance applications in drug development.

G cluster_0 Convergent Synthesis cluster_1 Divergent Synthesis a Periphery Unit c [G-1] Dendron a->c b AB₂ Monomer b->c d [G-2] Dendron b->d c->d Activate & Repeat f [G-2] Dendrimer d->f e Core e->f g Core i [G-1] Dendrimer g->i h AB₂ Monomer h->i j [G-2] Dendrimer h->j i->j Activate & Repeat

Figure 1: Conceptual workflow comparing convergent and divergent dendrimer synthesis strategies.

Detailed Protocol: Convergent Synthesis of a Fréchet-Type Poly(benzyl ether) Dendron

The following protocols detail the synthesis of a second-generation (G-2) poly(benzyl ether) dendron. The foundational reaction is the Williamson ether synthesis, where an alkoxide (from a phenol) reacts with an alkyl halide (a benzyl bromide) to form an ether. Anhydrous conditions are critical to prevent side reactions and ensure high yields.

Materials and Reagents
  • 3,5-Dihydroxybenzyl alcohol

  • Benzyl bromide (or a desired peripheral functionalized benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Acetone, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Step 1: Synthesis of the First-Generation Dendron ([G1]-OH)

This step attaches the peripheral groups to the AB₂ monomer, forming the first-generation alcohol-terminated dendron.

Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3,5-dihydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of 18-crown-6 (optional, to enhance reactivity).

  • Solvent Addition: Add anhydrous acetone or DMF via syringe. Stir the suspension vigorously.

  • Reagent Addition: Add the peripheral benzyl bromide (2.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~60°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure [G1]-OH dendron as a white solid.

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming the nucleophilic phenoxide. A slight excess of benzyl bromide ensures the complete reaction of both hydroxyl groups. Refluxing provides the necessary activation energy for the Sₙ2 reaction.

Step 2: Activation of the Focal Point ([G1]-Br)

The focal benzylic alcohol of the [G1]-OH dendron is converted to a benzyl bromide. This "activates" the dendron, making it ready to react with another AB₂ monomer in the next growth step. The Appel reaction (CBr₄/PPh₃) is a reliable method for this transformation.

Protocol:

  • Setup: Dissolve the purified [G1]-OH dendron (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous THF in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of triphenylphosphine (1.5 eq) in THF. The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide, which can be partially removed by precipitation from a minimal amount of cold diethyl ether or by direct purification via column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure [G1]-Br as a stable white solid.

Causality: The PPh₃ and CBr₄ react to form a phosphonium bromide intermediate, which activates the benzylic alcohol for nucleophilic substitution by the bromide ion, cleanly converting the alcohol to a bromide without affecting the robust ether linkages.

Step 3: Synthesis of the Second-Generation Dendron ([G2]-OH)

This step couples two equivalents of the activated [G1]-Br dendron with one equivalent of the 3,5-dihydroxybenzyl alcohol monomer, following the same Williamson ether synthesis conditions as in Step 1.

Protocol:

  • Setup: In a flame-dried flask under inert atmosphere, combine 3,5-dihydroxybenzyl alcohol (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous acetone or DMF.

  • Reagent Addition: Add a solution of the [G1]-Br dendron (2.2 eq) in the same solvent to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours, monitoring by TLC. Due to increasing steric hindrance, this reaction may require longer times or slightly higher temperatures than the G1 synthesis.

  • Workup & Purification: Follow the same workup and purification procedure as described in Step 1. Column chromatography is essential to isolate the pure, higher molecular weight [G2]-OH dendron.

This iterative two-step process (etherification followed by activation) can be repeated to synthesize third, fourth, and even higher generation dendrons.

Figure 2: Simplified representation of a G2 dendron (P=Periphery, O=Oxygen Linkage, OH=Focal Point).

Dendrimer Assembly: Coupling Dendrons to a Core

The final step in the convergent synthesis is to couple the purified, alcohol-terminated dendrons to a multifunctional core molecule. For example, a core like 1,1,1-tris(4'-hydroxyphenyl)ethane has three phenolic hydroxyl groups that can be reacted with three equivalents of an activated dendron (e.g., [G2]-Br) using the Williamson ether synthesis conditions described previously.

Characterization and Quality Control

Verifying the structure and purity at each generation is paramount. A combination of analytical techniques should be employed.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Key diagnostics include the disappearance of the phenolic -OH proton signal and the appearance of characteristic benzylic ether protons. Integration of proton signals can confirm the correct ratio of peripheral to internal units.

  • Mass Spectrometry (MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is ideal for dendrimers, providing the exact molecular weight and confirming the monodispersity of the sample.[15]

  • Gel Permeation Chromatography (GPC): GPC can be used to assess the molecular weight distribution and confirm the low polydispersity index (PDI) expected for dendrimers.

Compound Synthesis Step Expected Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ, ppm)
[G1]-OHEtherification~348.4 (with benzyl bromide)~5.0 (Ar-O-CH₂ -Ar), ~4.6 (Ar-CH₂ -OH)
[G1]-BrActivation~411.3~5.0 (Ar-O-CH₂ -Ar), ~4.4 (Ar-CH₂ -Br)
[G2]-OHEtherification~793.0~5.0 (multiple benzylic ether signals), ~4.6 (focal Ar-CH₂ -OH)

Table 1: Example characterization data for dendrons with a simple benzyl bromide periphery. Actual values will vary based on the peripheral group used.

Applications in Drug Development

The precise architecture of dendrimers derived from the 3,5-dioxy aromatic scaffold makes them exceptional candidates for drug delivery systems.[2][16]

  • Drug Encapsulation: The internal voids of the dendrimer can physically encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments and protecting them from premature degradation.[3]

  • Surface Conjugation: The numerous terminal groups on the dendrimer's surface can be used to covalently attach drugs, targeting ligands (like folic acid), or imaging agents.[4][17] This polyvalency can enhance binding affinity and allow for combination therapies on a single nanocarrier.

  • Controlled Release: By designing cleavable linkers between the drug and the dendrimer, drug release can be triggered by specific physiological conditions, such as the lower pH found in tumor microenvironments.[18]

Conclusion

3,5-Dimethoxybenzoic acid, through its versatile derivatives, provides a robust and reliable platform for the synthesis of well-defined dendrimers. The convergent synthesis strategy, in particular, allows for the creation of high-purity, monodisperse nanostructures with precise control over their architecture. The protocols and principles outlined in this guide offer a foundational framework for researchers to successfully synthesize and characterize these powerful macromolecules for advanced applications in chemistry, materials science, and medicine.

References

  • Lee, J. W., Kang, H. S., Han, S. C., Sung, S. R., Kim, J. H., Oh, J., & Jin, S. H. (2011). Synthesis of Poly(benzyl ether) Dendrimer Containing Tetra(ethyleneoxide) at Core Using Click Chemistry. Molecular Crystals and Liquid Crystals, 492(1), 1-10. [Link]
  • Portnoy, M., Goren, K., & Gellman, A. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. Organic Letters, 5(5), 657-660. [Link]
  • Portnoy, M., Goren, K., & Gellman, A. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support.
  • Fréchet, J. M. J., & Hawker, C. J. (1990). A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(20), 7638–7647. (This is a foundational paper often cited in the context of Fréchet-type dendrimers).
  • Lee, J. W., Jin, S. H., & Kim, J. H. (2005). Synthesis of Fréchet-type Dendrimers with Tripodal Core via Staudinger/Aza-Wittig Reactions. Bulletin of the Korean Chemical Society, 26(10), 1573-1576.
  • Portnoy, M., Goren, K., & Gellman, A. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support.
  • Fréchet, J. M. J. (2002). Dendrimers and supramolecular chemistry. Proceedings of the National Academy of Sciences, 99(8), 4782-4787. [Link]
  • Jiang, D. L., & Aida, T. (2000). Design, Synthesis, and Photochemical Behavior of Poly(benzyl ester) Dendrimers with Azobenzene Groups throughout Their Architecture. The Journal of Organic Chemistry, 65(17), 5334-5343. [Link]
  • Miller, T. M., & Neenan, T. X. (1990). Convergent synthesis of monodisperse dendrimers based upon 1,3,5-trisubstituted benzenes.
  • Piotti, M. E., Rivera, F., Jr., Bond, R., Hawker, C. J., & Fréchet, J. M. J. (1999). Synthesis and Catalytic Activity of Unimolecular Dendritic Reverse Micelles with “Internal” Functional Groups. Journal of the American Chemical Society, 121(41), 9471-9472. [Link]
  • Fréchet, J. M. J. (n.d.). Convergent Synthesis of Dendrimers. University of California, Berkeley.
  • White Rose eTheses Online. (n.d.). The Synthesis of amido-amine functionalized dendrimers and hyperbranched Polymers, and a comparative study into their use as drug delivery vehicles. [Link]
  • ResearchGate. (n.d.). Scheme 3 Synthesis of dendrimers according to the convergent method. [Link]
  • ResearchGate. (n.d.). The divergent method of dendrimer synthesis. [Link]
  • Abbasi, E., Aval, S. F., Akbarzadeh, A., Milani, M., Nasrabadi, H. T., Joo, S. W., ... & Nejati-Koshki, K. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale research letters, 9(1), 1-10. [Link]
  • Arslan, M., & Yilmaz, F. (2013). Divergent synthesis of dendrimer-like pH-responsive macromolecules through a combination of ATRP and ROP for controlled release of anti-cancer drug. RSC Advances, 3(11), 3536-3546. [Link]
  • Pittelkow, M., & Christensen, J. B. (2002). Convergent Synthesis of Internally Branched PAMAM Dendrimers. Organic Letters, 4(10), 1871-1874.
  • ResearchGate. (n.d.). The principle of the divergent synthesis of dendrimers. [Link]
  • Biricova, V., & Laznickova, A. (2009). Dendrimers: Analytical characterization and applications. Bioorganic chemistry, 37(6), 185-192. [Link]
  • Langereis, S., de Lussanet, Q. G., van Genderen, M. H., & Meijer, E. W. (2006). Preparation and in vitro characterization of dendrimer-based contrast agents for magnetic resonance imaging. Journal of visualized experiments: JoVE, (1), e119. [Link]
  • Sharma, A. K., & Kumar, A. (2015). Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry, 31(3), 1339.
  • Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as a nanocarrier for drug delivery. Progress in polymer science, 39(2), 268-307. [Link]
  • Filipa, A., Vitoria, M. B., & Salgado, A. J. (2018). Dendrimers as Pharmaceutical Excipients: Synthesis, Properties, Toxicity and Biomedical Applications. Pharmaceutics, 10(4), 221. [Link]
  • Mignani, S., El Kazzouli, S., Bousmina, M., & Majoral, J. P. (2013). Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues.
  • Experimental Oncology. (2018).
  • Wang, Y., Li, M., Wang, Y., Zhang, N., & Sun, K. (2023). Dendrimers as Nanocarriers for the Delivery of Drugs Obtained from Natural Products. Molecules, 28(10), 4087. [Link]

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Application of 3,5-Dimethoxybenzoic Acid in High-Performance Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the application of 3,5-dimethoxybenzoic acid (DMBA) as a valuable building block in the synthesis of high-performance polymers. Intended for researchers, scientists, and professionals in drug development and material science, this guide delves into the rationale behind its use, detailed experimental protocols for polymer synthesis and characterization, and an analysis of the structure-property relationships that arise from its incorporation.

Introduction: The Strategic Advantage of the 3,5-Dimethoxybenzoyl Moiety

3,5-Dimethoxybenzoic acid is a versatile aromatic carboxylic acid whose unique substitution pattern offers distinct advantages in the design of high-performance polymers. The presence of two methoxy groups on the benzene ring significantly influences the reactivity of the carboxylic acid and the properties of the resulting polymer. These methoxy groups can enhance solubility, modify chain packing, and serve as handles for further chemical modification.

The primary contributions of incorporating the 3,5-dimethoxybenzoyl moiety into polymer backbones include:

  • Enhanced Thermal Stability: The rigid aromatic core of DMBA contributes to a higher glass transition temperature (Tg) and improved thermal stability of the final polymer.[1]

  • Improved Solubility: The methoxy groups can disrupt chain packing and increase intermolecular spacing, often leading to improved solubility in common organic solvents, which is a significant advantage for polymer processing.

  • Tailorable Properties: The methoxy groups can be demethylated to yield hydroxyl groups, providing reactive sites for cross-linking or grafting, thus allowing for the fine-tuning of material properties.

  • Liquid Crystalline Behavior: The rigid, linear nature of the 3,5-disubstituted aromatic ring can promote the formation of liquid crystalline phases in polyesters and other polymers, leading to materials with exceptional mechanical strength and dimensional stability.

This guide will focus on two primary classes of high-performance polymers where 3,5-dimethoxybenzoic acid and its derivatives can be effectively utilized: Aromatic Polyesters (including Liquid Crystal Polymers) and Aramids (Aromatic Polyamides) .

Synthesis of Monomers and Intermediates

A crucial first step in the synthesis of high-performance polymers is the preparation of high-purity monomers. For the applications discussed herein, 3,5-dimethoxybenzoic acid is typically converted to its more reactive acid chloride derivative, 3,5-dimethoxybenzoyl chloride.

Protocol: Synthesis of 3,5-Dimethoxybenzoyl Chloride

This protocol outlines the conversion of 3,5-dimethoxybenzoic acid to 3,5-dimethoxybenzoyl chloride using thionyl chloride.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend 72.9 g of 3,5-dimethoxybenzoic acid in 320 ml of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 2 drops of dimethylformamide to the suspension.

  • Heat the suspension to 50°C with stirring.

  • Carefully add 40 ml of thionyl chloride dropwise over a period of 10 minutes.

  • After the addition is complete, heat the reaction mixture to 90°C. Vigorous gas evolution (HCl and SO₂) will be observed.

  • Maintain the temperature at 90°C and continue stirring for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene and excess thionyl chloride by rotary evaporation.

  • Add a fresh portion of toluene and repeat the evaporation to ensure complete removal of residual thionyl chloride.

  • Dry the resulting oily residue under high vacuum for 15 minutes to obtain 3,5-dimethoxybenzoyl chloride.[2]

Causality: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides. DMF acts as a catalyst in this reaction. The workup procedure is designed to remove all volatile reactants and byproducts, yielding a product of sufficient purity for subsequent polymerization reactions.

Application in Aromatic Polyesters and Liquid Crystal Polymers

The incorporation of the 3,5-dimethoxybenzoyl moiety into polyester backbones can lead to the formation of thermotropic liquid crystal polymers (LCPs). These materials exhibit a high degree of molecular order in the molten state, which can be translated into exceptional mechanical properties in the solid state.

Conceptual Workflow: Synthesis of a Thermotropic Liquid Crystalline Polyester

This section outlines a general procedure for the synthesis of a thermotropic liquid crystalline polyester via melt polycondensation of 3,5-dimethoxybenzoyl chloride with other suitable aromatic monomers.

G cluster_reactants Reactants cluster_process Process Monomer1 3,5-Dimethoxybenzoyl Chloride Reactor Melt Polycondensation Reactor Monomer1->Reactor Monomer2 p-Acetoxybenzoic Acid Monomer2->Reactor Monomer3 Hydroquinone Diacetate Monomer3->Reactor Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Reactor Polymer Liquid Crystalline Polyester Reactor->Polymer Byproduct Acetic Acid (removed by vacuum) Reactor->Byproduct

Caption: Melt polycondensation for LCP synthesis.

Protocol: Melt Polycondensation for a Liquid Crystalline Polyester

This protocol describes a laboratory-scale synthesis of a thermotropic liquid crystalline polyester.

Materials:

  • 3,5-Dimethoxybenzoyl chloride

  • p-Acetoxybenzoic acid

  • Hydroquinone diacetate

  • Antimony (III) oxide (catalyst)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine 3,5-dimethoxybenzoyl chloride, p-acetoxybenzoic acid, and hydroquinone diacetate in a desired molar ratio (e.g., 1:1:0.5).

  • Add a catalytic amount of antimony (III) oxide (e.g., 500 ppm).

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate the reaction (typically 180-220°C).

  • Gradually increase the temperature to 250-300°C over several hours while stirring. Acetic acid will be evolved and can be collected.

  • Once the evolution of acetic acid subsides, apply a vacuum to the system to remove the remaining byproduct and drive the polymerization to completion.

  • Continue the reaction under vacuum for 1-2 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.

  • Cool the reactor and extrude or recover the solid polymer.

Causality: Melt polycondensation is a common industrial method for synthesizing polyesters. The reaction proceeds via the elimination of a small molecule (acetic acid in this case), and the application of a vacuum is crucial for shifting the equilibrium towards the formation of a high molecular weight polymer. The choice of monomers and their ratio will determine the final properties of the LCP, including its melting point and the temperature range of its liquid crystalline phase.

Application in Aramids (Aromatic Polyamides)

Aramids are a class of high-performance polymers known for their exceptional strength and thermal stability, with Kevlar® being a well-known example.[1][3] The incorporation of monomers derived from 3,5-dimethoxybenzoic acid can be used to modify the properties of traditional aramids. For instance, using 3,5-diaminobenzoic acid as a monomer can introduce a kink in the polymer chain, potentially improving solubility while maintaining high thermal performance.

Conceptual Workflow: Synthesis of a Modified Aramid

This workflow illustrates the low-temperature solution polycondensation method, which is standard for aramid synthesis.[4]

G cluster_reactants Reactants cluster_process Process Monomer1 3,5-Diaminobenzoic Acid Reactor Low-Temperature Solution Polycondensation Monomer1->Reactor Monomer2 Terephthaloyl Chloride Monomer2->Reactor Solvent Solvent (e.g., NMP with LiCl) Solvent->Reactor Polymer Aramid Polymer Solution Reactor->Polymer Byproduct HCl (neutralized or removed) Reactor->Byproduct

Caption: Solution polycondensation for aramid synthesis.

Protocol: Low-Temperature Solution Polycondensation for an Aramid

This protocol outlines a laboratory-scale synthesis of an aramid copolymer.

Materials:

  • 3,5-Diaminobenzoic acid

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

Procedure:

  • In a dry, nitrogen-purged flask, dissolve anhydrous lithium chloride in anhydrous NMP to create a 5% (w/v) solution.

  • Add a stoichiometric amount of 3,5-diaminobenzoic acid to the NMP/LiCl solution and stir until fully dissolved.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of powdered terephthaloyl chloride to the stirred solution. The addition should be done in portions to control the reaction exotherm.

  • A significant increase in viscosity will be observed as the polymerization proceeds.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for several hours (e.g., 4-6 hours) to ensure high molecular weight is achieved.

  • The resulting viscous polymer solution can be used directly for casting films or can be precipitated by pouring into a non-solvent like water.

  • If precipitated, the polymer should be thoroughly washed with water and then a solvent like methanol to remove residual NMP and LiCl, and finally dried under vacuum.

Causality: Low-temperature solution polycondensation is necessary for aramid synthesis because the high reactivity of the monomers can lead to uncontrolled side reactions at elevated temperatures. The use of an amide-type solvent with a salt like LiCl is crucial for keeping the rigid-rod polymer in solution as it forms, allowing for the attainment of high molecular weights. The 3,5-diaminobenzoic acid introduces a meta-linkage which can disrupt the otherwise linear chain, potentially improving solubility.

Characterization of High-Performance Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure and properties. The following table summarizes key characterization techniques and the information they provide.

Technique Abbreviation Information Obtained
Fourier-Transform Infrared SpectroscopyFTIRConfirmation of functional groups (e.g., ester, amide linkages) and verification of polymerization.
Nuclear Magnetic Resonance SpectroscopyNMRDetailed structural analysis, confirmation of monomer incorporation, and determination of copolymer composition.
Thermogravimetric AnalysisTGAEvaluation of thermal stability and decomposition temperature.
Differential Scanning CalorimetryDSCDetermination of glass transition temperature (Tg), melting point (Tm), and crystallization behavior.
Polarized Optical MicroscopyPOMIdentification of liquid crystalline phases and their textures.
Wide-Angle X-ray DiffractionWAXDAnalysis of the crystalline structure and degree of crystallinity.
Gel Permeation ChromatographyGPCDetermination of molecular weight and molecular weight distribution.

Structure-Property Relationships: The Role of Methoxy Groups

The methoxy groups in the 3,5-dimethoxybenzoyl moiety have a profound impact on the final properties of the polymer.

  • Steric Hindrance: The methoxy groups can create steric hindrance, which may affect the rate of polymerization and the final molecular weight achieved.

  • Chain Packing and Crystallinity: The presence of these side groups can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity. This can, in turn, affect the mechanical properties and solvent resistance of the material.

  • Glass Transition Temperature (Tg): The methoxy groups can increase the free volume between polymer chains, which generally leads to a lower glass transition temperature compared to an unsubstituted analogue.

  • Thermal Stability: The ether linkages of the methoxy groups can be a point of thermal degradation, potentially lowering the overall thermal stability of the polymer compared to fully aromatic systems without such substitutions.

Conclusion

3,5-Dimethoxybenzoic acid and its derivatives are valuable tools for the polymer chemist seeking to design and synthesize high-performance materials with tailored properties. Its unique substitution pattern allows for the modulation of key characteristics such as thermal stability, solubility, and the propensity to form liquid crystalline phases. The protocols and conceptual workflows provided in this guide offer a starting point for researchers to explore the potential of this versatile building block in the creation of next-generation polymers for a wide range of advanced applications.

References

  • Aramid Fibres: Areas of application and properties at a glance - stw-faser.de. (n.d.).
  • Aramid - Wikipedia. (2023, December 29).
  • Textile Learner. (2015, November 18). Aramid Fibers: Types, Properties, Manufacturing Process and Applications.
  • Vasanthi, B., & Ravikumar, L. (2013). Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group. Open Journal of Polymer Chemistry, 3(3), 70-77.
  • PITAKA. (2016, December 1). What Are Aramid Fibers? Exploring Their Properties and Uses.
  • Lee, S., et al. (2022). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Polymers, 14(15), 3045.
  • MedCrave. (2018, January 3). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations.
  • He, L., et al. (2001). New Insights into the Structure of Poly(p-phenylene terephthalamide) from Neutron Fiber Diffraction Studies. Macromolecules, 34(24), 8349-8353.
  • Pashkin, I. I., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2118.
  • Percec, V., Rodriguez-Parada, J. M., & Ericsson, C. (1986). Synthesis and Characterization of Liquid Crystalline Poly(p-Vinylbenzyl Ether)s.
  • Wang, Z., Deng, Y., & Jia, X. (2019). Synthesis and characterization of a novel rigid rod polymer based on 2,6‐dihydroxyterephthalic acid and 2,3,5,6‐tetraminopyridine. Journal of Applied Polymer Science, 136(48), 48247.
  • Chemsrc. (n.d.). POLY-p-PHENYLENE TEREPHTHALAMIDE | CAS#:25035-37-4.
  • PrepChem.com. (n.d.). Synthesis of 3,5-dimethoxybenzoyl chloride.
  • Abdel-Kareem, E. A.-J., & Karam, N. H. (2023). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 6(3), 495-503.
  • Google Patents. (n.d.). Synthesis of High Molecular Weight Poly(p-Benzene Terephthalamide).

Sources

Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3,5-Dimethoxybenzoic acid (DMBA) as a pivotal precursor in the synthesis of pharmaceutical intermediates. We delve into the core chemical transformations of DMBA, offering detailed, field-proven protocols for its conversion into key synthons such as amides, esters, and alcohols. The causality behind experimental design, reagent selection, and reaction optimization is explained to ensure both reproducibility and a deeper mechanistic understanding. This guide is structured to serve as a practical handbook for leveraging the unique chemical properties of DMBA in the construction of complex molecular architectures relevant to medicinal chemistry.

Introduction: The Strategic Value of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid (DMBA), with the molecular formula C₉H₁₀O₄, is a white crystalline solid that serves as a highly versatile and strategic building block in organic synthesis.[1] Its molecular architecture, featuring a benzene ring symmetrically substituted with two electron-donating methoxy groups and a reactive carboxylic acid functionality, provides a unique combination of stability and reactivity.[2][3] This structure is of particular interest in pharmaceutical development, where the 3,5-dimethoxyphenyl moiety appears in various biologically active molecules.

The carboxylic acid group is a prime handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the straightforward introduction of diverse functional groups and the extension of molecular scaffolds.[3] The methoxy groups, while generally stable, activate the aromatic ring and can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the final pharmaceutical compound.

Table 1: Physicochemical Properties of 3,5-Dimethoxybenzoic Acid

PropertyValueReference(s)
CAS Number 1132-21-4[3][4]
Molecular Weight 182.17 g/mol [4][5]
Appearance White to off-white crystalline powder[3]
Melting Point 179-182 °C[5]
Boiling Point 341 °C[5]
pKa 3.96[5]
Solubility Very soluble in water[5]
Purity (Typical) ≥98%[3]

Core Synthetic Transformations and Protocols

The utility of DMBA as a precursor is defined by a set of robust and high-yielding chemical transformations. This section provides detailed protocols for the most critical of these reactions, explaining the rationale behind the procedural steps.

Amide Bond Formation: Accessing Key Pharmacophores

Amide bonds are among the most prevalent functional groups in pharmaceuticals. DMBA can be converted to amides via two primary, reliable pathways: the formation of an acyl chloride intermediate or direct coupling facilitated by activating agents.

G cluster_0 Route 1: Acid Chloride Method cluster_1 Route 2: Direct Coupling DMBA 3,5-Dimethoxybenzoic Acid (DMBA) AcidChloride 3,5-Dimethoxybenzoyl Chloride DMBA->AcidChloride SOCl₂, DMF (cat.) Toluene, 90°C ActivatedEster Activated Ester (e.g., HOBt ester) DMBA->ActivatedEster EDC, HOBt, DIPEA Anhydrous DMF Amide1 3,5-Dimethoxybenzamide (or N-substituted amide) AcidChloride->Amide1 NH₃ or R-NH₂ DCM, 0°C to RT Amide2 3,5-Dimethoxybenzamide (or N-substituted amide) ActivatedEster->Amide2 NH₄Cl or R-NH₂

Caption: Comparative workflows for the synthesis of amides from DMBA.

This two-step method is highly efficient and relies on the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with an amine.[6][7] The use of thionyl chloride is advantageous as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[6]

Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • Materials:

    • 3,5-Dimethoxybenzoic acid (1 equivalent, e.g., 10 g, 54.9 mmol)

    • Thionyl chloride (SOCl₂) (1.2 equivalents, e.g., 4.8 mL, 65.9 mmol)

    • Anhydrous Toluene (approx. 70 mL)

    • N,N-Dimethylformamide (DMF) (catalytic amount, ~3 drops)

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap for acidic gases, suspend 3,5-Dimethoxybenzoic acid in toluene.

    • Add a catalytic amount of DMF. Causality: DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion to the acid chloride.

    • Heat the suspension to 50°C with stirring.

    • Slowly add thionyl chloride dropwise. An exothermic reaction with gas evolution will be observed.

    • After the addition is complete, increase the temperature to 90°C and stir for 2-4 hours, or until gas evolution ceases.[6][7]

    • Cool the reaction mixture to room temperature.

    • Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethoxybenzoyl chloride is typically a yellow-to-brown oil and can be used directly in the next step without further purification.[7]

Step 2: Amidation of 3,5-Dimethoxybenzoyl Chloride

  • Materials:

    • Crude 3,5-Dimethoxybenzoyl chloride (1 equivalent)

    • Concentrated aqueous ammonia (NH₄OH) or desired primary/secondary amine

    • Anhydrous Dichloromethane (DCM)

  • Protocol:

    • In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath (0°C).

    • Dissolve the crude 3,5-dimethoxybenzoyl chloride from Step 1 in anhydrous DCM.

    • Add the acid chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of the amide will form immediately.[7] Causality: The reaction is highly exothermic; low temperature and slow addition are crucial to control the reaction rate and prevent side reactions. An excess of ammonia is used to react with the acid chloride and neutralize the HCl byproduct.

    • Continue stirring for an additional 15-30 minutes in the ice bath, then allow to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove ammonium chloride, followed by a small amount of cold DCM.

    • Dry the product under vacuum. For higher purity, the crude amide can be recrystallized from an ethanol/water mixture.[7]

This one-pot method avoids the isolation of the moisture-sensitive acid chloride by using a coupling agent to activate the carboxylic acid in situ.[7] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a common and effective system.

  • Materials:

    • 3,5-Dimethoxybenzoic acid (1 equivalent, e.g., 5 g, 27.4 mmol)

    • EDC·HCl (1.1 equivalents, e.g., 5.7 g, 29.6 mmol)

    • HOBt (1.1 equivalents, e.g., 4.0 g, 29.6 mmol)

    • Ammonium chloride (NH₄Cl) (1.1 equivalents, e.g., 1.6 g, 30.1 mmol) for primary amide, or a primary/secondary amine (1.1 equiv.)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents, e.g., 11.9 mL, 68.5 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (approx. 50 mL)

  • Protocol:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-Dimethoxybenzoic acid in anhydrous DMF.

    • Add HOBt and the amine source (e.g., ammonium chloride). Causality: HOBt reacts with the EDC-activated acid to form an active ester. This intermediate is less prone to side reactions and racemization (if applicable) and reacts cleanly with the amine.

    • Add EDC·HCl to the solution and stir for 10 minutes.

    • Add DIPEA dropwise. Causality: DIPEA is a non-nucleophilic base required to neutralize the HCl salt of EDC and the ammonium salt, liberating the free amine for reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify by recrystallization or column chromatography as needed.

Table 2: Comparison of Amidation Methods

ParameterRoute 1: Acid ChlorideRoute 2: Direct Coupling
Number of Steps 2 (isolation of intermediate optional)1 (one-pot)
Key Reagents SOCl₂, AmineEDC, HOBt, DIPEA, Amine
Reaction Conditions Harsher (heat, acidic gas)Milder (room temperature)
Overall Yield Typically higher (~95%)[8]Variable, often good (70-90%)[8]
Workup Filtration or ExtractionAqueous workup and extraction
Advantages High yield, cost-effective reagentsMilder conditions, good for sensitive substrates
Disadvantages Harsh reagents, moisture-sensitive intermediateMore expensive reagents, longer reaction time
Reduction to 3,5-Dimethoxybenzyl Alcohol

The corresponding primary alcohol, 3,5-Dimethoxybenzyl alcohol, is another valuable intermediate, often used in the synthesis of dendrimers and other complex molecules.[9] Borane reagents are highly effective for this transformation, offering excellent chemoselectivity for carboxylic acids over other reducible groups like esters or amides.[1][2]

  • Materials:

    • 3,5-Dimethoxybenzoic acid (1 equivalent)

    • Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution in THF, ~1.3 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • 1N Hydrochloric Acid (HCl)

  • Protocol:

    • Dissolve 3,5-Dimethoxybenzoic acid in anhydrous THF in a dry flask under an inert atmosphere and cool to 0°C in an ice bath.

    • Add the BH₃·THF solution dropwise to the stirred solution. Safety Note: Hydrogen gas is evolved. Ensure proper ventilation and a gas outlet.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1N HCl until gas evolution ceases. Causality: The acid hydrolyzes the borate-ester intermediate to liberate the desired alcohol.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 3,5-Dimethoxybenzyl alcohol by column chromatography or recrystallization.

Application Case Study: Synthesis of a Pharmaceutical Intermediate

To illustrate the practical application of these core transformations, we present a two-step synthesis of 1-(3,5-dimethoxybenzyl)piperazine . This compound is a valuable intermediate, as the piperazine ring is a common scaffold in many centrally active drugs.

Synthesis Workflow: 1-(3,5-dimethoxybenzyl)piperazinedot

G DMBA 3,5-Dimethoxybenzoic Acid Alcohol 3,5-Dimethoxybenzyl Alcohol DMBA->Alcohol Step 1: Reduction BH₃·THF, Anhydrous THF Chloride 3,5-Dimethoxybenzyl Chloride Alcohol->Chloride Step 2: Chlorination SOCl₂, Anhydrous DCM FinalProduct 1-(3,5-Dimethoxybenzyl)piperazine Chloride->FinalProduct Step 3: Alkylation Piperazine, Base (e.g., K₂CO₃) Acetonitrile, Reflux

Sources

Application Notes and Protocols for the Esterification of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxybenzoic acid is a versatile aromatic carboxylic acid and a key building block in the synthesis of a wide array of organic compounds.[1] Its ester derivatives are of significant interest in medicinal chemistry, materials science, and fragrance development. The presence of two electron-donating methoxy groups on the aromatic ring influences the molecule's reactivity and imparts specific properties to its derivatives, such as potential antifungal activity.[2] For instance, methyl 3,5-dimethoxybenzoate serves as a crucial intermediate in the synthesis of mycophenolic acid and its analogues, which possess immunosuppressive properties.[3][4]

The selection of an appropriate esterification method is paramount to achieving high yields and purity, especially when dealing with sensitive or sterically demanding substrates. This guide provides a comprehensive overview of three robust and widely adopted esterification methodologies applied to 3,5-dimethoxybenzoic acid: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the stereochemically controlled Mitsunobu Reaction.

This document is intended for researchers, scientists, and drug development professionals. It offers not only step-by-step protocols but also delves into the mechanistic rationale behind each method, providing the necessary insights for procedural optimization and troubleshooting.

Section 1: Fischer-Speier Esterification: The Direct Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and use of inexpensive reagents.[5][6] The reaction involves the direct condensation of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]

Mechanistic Insight & Rationale

The Fischer esterification is an equilibrium-driven process.[7] The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5] The resulting tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule to form the ester.

To drive the equilibrium towards the product side and achieve high yields, the reaction is typically conducted using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms, for instance, through azeotropic distillation.[4][7]

Workflow for Fischer-Speier Esterification

cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,5-Dimethoxybenzoic Acid in excess anhydrous alcohol B Add strong acid catalyst (e.g., conc. H₂SO₄) A->B C Heat mixture to reflux (e.g., 4-8 hours) B->C D Cool to RT & remove excess alcohol C->D E Neutralize with base (e.g., NaHCO₃ solution) D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Recrystallization or Column Chromatography G->H

Caption: General workflow for Fischer-Speier esterification.

Protocol: Synthesis of Ethyl 3,5-Dimethoxybenzoate

This protocol is adapted from a patented procedure for the synthesis of ethyl 3,5-dimethoxybenzoate.[8]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzoic acid (1.0 eq). Add absolute ethanol (a 1:1 solid-to-liquid mass ratio is suggested, which constitutes a large molar excess) to dissolve the acid.[8]

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of ethanol is ~78 °C) and maintain for 4-6 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of ethanol using a rotary evaporator.[10] c. Pour the concentrated mixture into cold water and transfer to a separatory funnel. d. Extract the aqueous phase three times with ethyl acetate. e. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 3,5-dimethoxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ester.

Section 2: Steglich Esterification: Mild & Efficient Coupling

The Steglich esterification is a powerful method for forming ester bonds under exceptionally mild, neutral conditions.[6] It is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification or for coupling sterically hindered alcohols and carboxylic acids.[11][12] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][13]

Mechanistic Insight & Rationale

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by the carbodiimide (DCC).[12] DCC reacts with 3,5-dimethoxybenzoic acid to form a highly reactive O-acylisourea intermediate.[12] While this intermediate can react directly with an alcohol, the reaction is often slow and can be plagued by a side reaction where the O-acylisourea rearranges to a stable N-acylurea, terminating the desired reaction pathway.[12][13]

This is where the catalytic role of DMAP becomes crucial. DMAP, being a superior nucleophile compared to the alcohol, intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species.[12] This "active ester" is not susceptible to rearrangement and readily undergoes nucleophilic attack by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.[12] The driving force for the reaction is the formation of the highly stable and poorly soluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[13]

Catalytic Cycle of Steglich Esterification

RCOOH 3,5-Dimethoxybenzoic Acid (RCOOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl + DCC DCC DCC N_Acyl N-Acylpyridinium Intermediate O_Acyl->N_Acyl + DMAP DCU DCU O_Acyl->DCU + H₂O (from RCOOH/R'OH) DMAP_cat DMAP (cat.) Ester Ester (RCOOR') N_Acyl->Ester + R'OH ROH Alcohol (R'OH) Ester->DMAP_cat - DMAP (regenerated)

Caption: Catalytic role of DMAP in Steglich esterification.

Protocol: General Procedure for Steglich Esterification

This general protocol is based on the original method developed by Steglich and can be applied to a variety of primary and secondary alcohols.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Alcohol (e.g., Benzyl alcohol, Isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzoic acid (1.0 eq), the desired alcohol (1.1-1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C using an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.

  • Work-up: a. Filter off the precipitated DCU and wash the solid with a small amount of cold DCM. b. Combine the filtrates and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (to remove DMAP and any unreacted DCC), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Section 3: Mitsunobu Reaction: Stereochemical Control

The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols into a variety of functional groups, including esters.[5][11] It is renowned for its mild reaction conditions and, most notably, for proceeding with a clean inversion of stereochemistry at the alcohol's chiral center, a classic feature of an Sₙ2 reaction.[11] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

Mechanistic Insight & Rationale

The complex mechanism begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[5] This intermediate deprotonates the carboxylic acid (3,5-dimethoxybenzoic acid) to form an ion pair. The alcohol then attacks the phosphorus atom of the protonated betaine, leading to the formation of a key alkoxyphosphonium salt intermediate. This process effectively converts the alcohol's hydroxyl group into an excellent leaving group.[11]

The final step is the Sₙ2 displacement of the activated hydroxyl group (as triphenylphosphine oxide, TPPO) by the carboxylate anion.[11] This backside attack is responsible for the characteristic inversion of configuration observed when a chiral secondary alcohol is used as the substrate.[11] The main byproducts, TPPO and the hydrazine derivative, can be challenging to remove, often requiring careful chromatography.

Simplified Mechanism of the Mitsunobu Reaction

cluster_activation Activation cluster_sn2 SN2 Displacement cluster_products Products A PPh₃ + DEAD → Betaine B Betaine + RCOOH → Ion Pair A->B C Ion Pair + R'OH → Alkoxyphosphonium Salt + TPPO Precursor B->C D RCOO⁻ attacks Alkoxyphosphonium Salt C->D E Inverted Ester (RCOOR') D->E F TPPO + Hydrazine Derivative D->F

Caption: Key stages of the Mitsunobu esterification.

Protocol: General Procedure for Mitsunobu Esterification

This protocol provides a general framework for the Mitsunobu esterification of 3,5-dimethoxybenzoic acid with a primary or secondary alcohol.[5]

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve 3,5-dimethoxybenzoic acid (1.2-1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood. The order of addition can be critical; if the standard procedure fails, pre-forming the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and acid may be effective.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction typically turns from a colorless or pale yellow solution to a milky suspension. Monitor the reaction by TLC.

  • Work-up: a. Quench the reaction by adding a few drops of water. b. Concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the separation of the product from the byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). This is almost always achieved by column chromatography on silica gel. A non-polar solvent system (e.g., hexane/ethyl acetate) is typically used, as the byproducts are relatively polar.

Comparative Summary of Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (Strong Acid, Heat)Mild (Neutral, Room Temp)Mild (Neutral, 0 °C to RT)
Substrate Scope Good for primary/secondary alcohols. Poor for tertiary alcohols or acid-sensitive substrates.[5][6]Excellent for acid-labile and sterically hindered substrates.[11][12]Excellent for primary and secondary alcohols. Not for tertiary alcohols.
Stereochemistry Racemization or retention possible.Retention of configuration.Inversion of configuration at the alcohol center.[11]
Reagents Inexpensive (H₂SO₄, Alcohol)More expensive (DCC/EDC, DMAP)Expensive and hazardous (DEAD/DIAD, PPh₃)
Byproducts WaterDicyclohexylurea (DCU) - easily filtered.Triphenylphosphine oxide (TPPO) & Hydrazine - difficult chromatographic separation.
Key Advantage Simplicity, low cost, scalability.Mildness, broad substrate scope.Stereochemical control (inversion).

Conclusion

The esterification of 3,5-dimethoxybenzoic acid can be successfully achieved through several distinct methods, each with its own set of advantages and ideal applications. The Fischer-Speier Esterification remains a viable option for large-scale synthesis with simple alcohols due to its cost-effectiveness. For substrates bearing acid-sensitive functional groups or for reactions involving sterically demanding alcohols, the Steglich Esterification offers a mild and highly efficient alternative. Finally, when precise control over stereochemistry is required, particularly the inversion of a chiral center, the Mitsunobu Reaction is the method of choice, despite the challenges associated with purification.

The selection of the optimal protocol will depend on the specific alcohol substrate, the scale of the reaction, the presence of other functional groups, and stereochemical considerations. The detailed protocols and mechanistic discussions provided in these application notes are designed to empower researchers to make informed decisions and successfully synthesize the desired 3,5-dimethoxybenzoate esters for their specific research and development needs.

References

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049.
  • Wikipedia. (n.d.). Steglich esterification.
  • Sari, Y., et al. (n.d.). Steglich Esterification of Activated Cinnamyl Cinnamate Derivatives and Computational Studies of Intramolecular Diels-Alder for Lignan Synthesis. Malaysian Journal of Chemistry.
  • Khan, K. M., et al. (2023).
  • Reddy, G. S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(5), 456-482.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Iranpoor, N., & Firouzabadi, H. (2007). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph3PX2 (X=Br, I)]/DMAP. Bulletin of the Korean Chemical Society, 28(11), 2023-2027.
  • ResearchGate. (n.d.). Methyl 3,4,5-trimethoxybenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Methyl 3,5-dimethoxybenzoate: Properties and Applications for Chemical Manufacturers.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification.
  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?
  • da Silva, F. de C., et al. (2014). Cerium(III) Chloride as Co-catalyst in Steglich Esterification of Juglone: Synthesis of Long-Chain Esters and their Application as Wax Deposition Inhibitors. Journal of the Brazilian Chemical Society, 25(10), 1908-1916.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.

Sources

Application Notes and Protocols for the Amidation of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Amide Synthesis in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged functional group for molecular recognition at biological targets. The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed transformations in drug development. 3,5-Dimethoxybenzoic acid is a valuable building block, with its dimethoxy substitution pattern appearing in numerous compounds of therapeutic interest. The ability to efficiently and reliably couple this acid with a diverse range of amines is critical for building molecular complexity and exploring structure-activity relationships (SAR).

This technical guide provides an in-depth analysis of three distinct, field-proven protocols for the amidation of 3,5-Dimethoxybenzoic acid. Each protocol is presented with a detailed step-by-step methodology, a discussion of the underlying chemical principles, and expert insights into the causality behind experimental choices. The aim is to equip researchers with a robust toolkit for synthesizing 3,5-dimethoxybenzamides, enabling the rapid generation of compound libraries for screening and lead optimization.

Comparative Overview of Amidation Protocols

The choice of amidation strategy depends on several factors, including the scale of the reaction, the nature of the amine coupling partner (e.g., steric hindrance, nucleophilicity), and the desired balance between cost, efficiency, and reaction mildness. The following table summarizes the key parameters of the protocols detailed in this guide.

ParameterProtocol A: Acid Chloride MethodProtocol B: EDC/HOBt CouplingProtocol C: HATU-Mediated Coupling
Principle Two-step activation via a highly reactive acyl chloride intermediate.In situ activation to an O-acylisourea intermediate, stabilized by HOBt.In situ activation to a highly reactive OAt-active ester.
Number of Steps 2 (Activation, then Coupling)1 (One-pot)1 (One-pot)
Typical Reagents SOCl₂ or (COCl)₂, Toluene, DMF (cat.)EDC·HCl, HOBt, DIPEA or Et₃NHATU, DIPEA or Collidine
Reaction Time 2-4 hours (activation) + 1-4 hours (coupling)12-24 hours1-4 hours
Typical Yield ~95%[1]70-90%[1]>90%
Key Advantage High reactivity, cost-effective for large scale.Mild conditions, good for sensitive substrates.High efficiency, rapid, low racemization.[2][3]
Key Disadvantage Harsh reagents (SOCl₂), moisture-sensitive intermediate.Byproduct removal can be challenging (DCU if DCC is used).Higher cost of reagent.

Protocol A: The Classic Acid Chloride Method

This robust, two-step method first converts the carboxylic acid into a highly reactive 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with the desired amine to form the amide bond. The use of inexpensive reagents like thionyl chloride (SOCl₂) makes this route highly economical, especially for large-scale synthesis.[1][4]

Causality and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride gas.[4] The gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction mixture.[4] The subsequent addition of an amine, a nucleophile, to the acyl chloride proceeds via a rapid nucleophilic acyl substitution to yield the stable amide and HCl, which is neutralized by excess amine or an added base.[5]

Experimental Protocol: Step-by-Step

Part 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution), suspend 3,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous toluene (approx. 5-10 mL per gram of acid).[1]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[1][6]

  • Reagent Addition: Heat the suspension to approximately 50°C.[1][6] Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise to the mixture.[4][7] Vigorous gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, increase the temperature to 90°C and stir for 2-3 hours, or until gas evolution ceases.[1]

  • Work-up: Cool the mixture to room temperature. Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethoxybenzoyl chloride is often a solid or oil and is typically used in the next step without further purification.[1][7]

Part 2: Amidation

  • Reaction Setup: Dissolve the crude 3,5-dimethoxybenzoyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (2.2 eq., or 1.1 eq. of amine and 1.2 eq. of a non-nucleophilic base like triethylamine) in the same anhydrous solvent.

  • Reaction: Add the amine solution dropwise to the cold, stirred solution of the acid chloride. A precipitate (the amine hydrochloride salt) may form. Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.[4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Workflow Diagram: Acid Chloride Method

cluster_0 Part 1: Acid Chloride Formation cluster_1 Part 2: Amidation A 3,5-Dimethoxybenzoic Acid in Toluene B Add SOCl₂ (1.2 eq) + DMF (cat.) A->B C Heat to 90°C (2-3 hours) B->C D Evaporate Solvent & Excess SOCl₂ C->D E Crude 3,5-Dimethoxybenzoyl Chloride D->E F Dissolve in DCM Cool to 0°C E->F Use directly G Add Amine (2.2 eq) or Amine (1.1 eq) + Base (1.2 eq) F->G H Stir at RT (1-4 hours) G->H I Aqueous Work-up (Wash with Acid, Base, Brine) H->I J Purification (Chromatography/Recrystallization) I->J K Final Amide Product J->K A Dissolve Acid, Amine, HOBt, and DIPEA in anhydrous DMF B Cool to 0°C A->B C Add EDC·HCl (1.2 eq) portion-wise B->C D Warm to RT Stir 12-24 hours C->D E Dilute with Ethyl Acetate D->E F Aqueous Work-up (Wash with NaHCO₃, Brine) E->F G Purification (Chromatography) F->G H Final Amide Product G->H A Dissolve Acid, Amine, and DIPEA in anhydrous DMF B Add HATU (1.2 eq) at Room Temperature A->B C Stir at RT (1-4 hours) B->C D Dilute with Ethyl Acetate C->D E Aqueous Work-up (Wash with Citric Acid, NaHCO₃, Brine) D->E F Purification (Chromatography) E->F G Final Amide Product F->G

Sources

Application Notes & Protocols for 3,5-Dimethoxybenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Versatile Ligand

In the vast landscape of coordination chemistry, the selection of an organic ligand is a critical decision that dictates the structure, stability, and ultimate function of the resulting metal complex. 3,5-Dimethoxybenzoic acid (3,5-DMBA), a seemingly simple aromatic carboxylic acid, emerges as a ligand of subtle complexity and significant potential.[1] Its molecular architecture, featuring a rigid phenyl ring, a versatile carboxylate coordinating group, and two electron-donating methoxy groups in a meta-arrangement, provides a unique electronic and steric profile.[1][2] This guide moves beyond a mere recitation of facts to provide researchers, materials scientists, and drug development professionals with a foundational understanding and practical protocols for leveraging 3,5-DMBA in the synthesis of novel coordination compounds. Herein, we explore its role in constructing advanced materials, its utility in catalysis, and its potential in biomedical applications, grounded in the principles of molecular design and validated by experimental methodology.

Section 1: Foundational Coordination Chemistry of 3,5-Dimethoxybenzoate

Ligand Profile: Structure and Electronic Effects

3,5-Dimethoxybenzoic acid (IUPAC: 3,5-dimethoxybenzoic acid, CAS: 1132-21-4) is a white crystalline solid characterized by a central benzene ring functionalized with a carboxylic acid group and two methoxy (-OCH₃) groups at the 3 and 5 positions.[2][3] Upon deprotonation, the resulting 3,5-dimethoxybenzoate anion acts as the coordinating ligand.

  • Coordinating Group: The primary coordination site is the carboxylate group (-COO⁻), which exhibits remarkable versatility in its binding modes.

  • Electronic Influence: The two methoxy groups are electron-donating via resonance. Their meta-positioning relative to the carboxylate group influences the electron density on the aromatic ring and the coordinating oxygen atoms, thereby modulating the Lewis basicity of the ligand and the stability of the metal-ligand bond.[1][4] This electronic tuning is a key parameter in designing complexes with specific catalytic or photophysical properties.

Principal Coordination Modes

The efficacy of 3,5-dimethoxybenzoate as a building block in coordination polymers and discrete complexes stems from the diverse ways its carboxylate group can bind to one or more metal centers. Understanding these modes is fundamental to predicting and controlling the final architecture of the complex. The most common modes are illustrated below.

G cluster_modes Coordination Modes of the Carboxylate Group M1 M O1 O M1->O1 C1 C C1->O1 O2 O C1->O2 R1 R C1->R1 M2a M O3 O M2a->O3 O4 O M2a->O4 C2 C C2->O3 C2->O4 R2 R C2->R2 M3a M O5 O M3a->O5 M3b M O6 O M3b->O6 C3 C C3->O5 C3->O6 R3 R C3->R3 L1 Monodentate L2 Bidentate Chelating L3 Bidentate Bridging (Syn-Syn)

Caption: Common coordination modes of a carboxylate ligand (R = 3,5-dimethoxyphenyl).

Section 2: Application Note & Protocol: Lanthanide Coordination Polymers for Photoluminescence

Application Focus

Aromatic carboxylic acids are excellent "antenna" ligands for sensitizing lanthanide (Ln) ion luminescence. The ligand absorbs UV light efficiently and transfers the energy to the f-orbitals of the lanthanide ion, which then emits light at its characteristic wavelength. 3,5-DMBA can be used to assemble lanthanide-based coordination polymers that exhibit strong photophysical properties.[5] Terbium (Tb³⁺) and Europium (Eu³⁺) complexes, for instance, are sought after for their bright green and red luminescence, respectively.[5] The use of a co-ligand, such as 1,10-phenanthroline (phen), is often employed to saturate the coordination sphere of the large lanthanide ions and prevent luminescence quenching by coordinated solvent molecules.[2]

Protocol: Hydrothermal Synthesis of a [Tb₂(3,5-DMBA)₆(phen)₂] Complex

This protocol describes a representative hydrothermal synthesis of a dinuclear Terbium(III) complex.

Materials

  • 3,5-Dimethoxybenzoic acid (C₉H₁₀O₄), 99%

  • Terbium(III) chloride hexahydrate (TbCl₃·6H₂O), 99.9%

  • 1,10-Phenanthroline (C₁₂H₈N₂), 99%

  • Sodium hydroxide (NaOH), pellets

  • Ethanol, absolute

  • Deionized water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure

  • Ligand Deprotonation: In a 50 mL beaker, dissolve 3,5-Dimethoxybenzoic acid (0.5 mmol, 91.1 mg) in 10 mL of an ethanol/water (1:1 v/v) solution. Add sodium hydroxide (0.5 mmol, 20 mg) dropwise while stirring to deprotonate the carboxylic acid. Stir for 15 minutes until a clear solution is obtained.

  • Component Mixing: In a separate beaker, dissolve Terbium(III) chloride hexahydrate (0.167 mmol, 62.2 mg) and 1,10-phenanthroline (0.167 mmol, 30.1 mg) in 5 mL of deionized water.

  • Assembly: Slowly add the terbium/phenanthroline solution to the sodium 3,5-dimethoxybenzoate solution with vigorous stirring. A white precipitate will form immediately.

  • Hydrothermal Reaction: Transfer the entire suspension to a 20 mL Teflon-lined autoclave. Seal the vessel and place it in a programmable oven. Heat to 160 °C for 72 hours.

  • Cooling and Isolation: Allow the autoclave to cool naturally to room temperature over 24 hours. The resulting crystalline product should be isolated by vacuum filtration.

  • Washing and Drying: Wash the crystals sequentially with deionized water (3 x 10 mL) and ethanol (2 x 5 mL) to remove any unreacted starting materials. Dry the product in a desiccator overnight.

Causality and Experimental Insights

  • Why deprotonate first? The coordination reaction occurs between the metal cation and the benzoate anion. Pre-deprotonation with a stoichiometric amount of base ensures the ligand is ready for coordination and provides better pH control.

  • Why hydrothermal synthesis? High temperatures and pressures can overcome kinetic barriers, promoting the growth of high-quality single crystals suitable for X-ray diffraction. This method is crucial for forming robust, extended coordination polymer networks.

  • Why the specific stoichiometry? The 3:1:1 molar ratio of ligand:metal:co-ligand is a common starting point for lanthanide carboxylates, aiming to satisfy the typical coordination numbers of 8 or 9 for Ln³⁺ ions.

  • Why slow cooling? Slow, controlled cooling is paramount for obtaining well-defined crystals. Rapid cooling often leads to the formation of microcrystalline powders.

Section 3: Application Note & Protocol: Homogeneous Catalysis

Application Focus

Transition metal-catalyzed C-H activation is a powerful tool in organic synthesis. Benzoic acids can function as internal directing groups, where the carboxylate chelates to the metal center and positions it to selectively activate a C-H bond at the ortho position. While 3,5-DMBA itself lacks ortho C-H bonds, its derivatives (like 3-methoxybenzoic acid) are excellent substrates for studying the electronic effects of substituents in such transformations.[4] Rhodium complexes are particularly effective for catalyzing the annulation of these directed C-H bonds with alkynes to form valuable isocoumarin scaffolds.[4]

Protocol: Rhodium-Catalyzed Annulation of 3-Methoxybenzoic Acid with Diphenylacetylene

This protocol is adapted from established methods for rhodium-catalyzed C-H activation.[4] It serves as a template that can be adapted for 3,5-DMBA derivatives.

Materials

  • 3-Methoxybenzoic acid

  • Diphenylacetylene

  • [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • Silver acetate (AgOAc)

  • Methanol (MeOH), anhydrous

  • Schlenk tube equipped with a magnetic stir bar

Procedure

  • Reaction Setup: In air, add 3-methoxybenzoic acid (0.25 mmol, 1 equiv), diphenylacetylene (0.5 mmol, 2 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.0 mol% Rh), and AgOAc (0.5 mmol, 2 equiv) to a Schlenk tube.

  • Solvent Addition: Add 2 mL of methanol to the tube.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the mixture for 12-24 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for ¹H NMR analysis.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter through a pad of celite to remove insoluble silver salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired 5-methoxy-3,4-diphenylisocoumarin product.

Catalytic Cycle Rationale

G cluster_catalysis Simplified Rh-Catalyzed C-H Activation/Annulation A [Cp*Rh(III)] Active Catalyst B Coordination & CMD (Concerted Metalation-Deprotonation) A->B + Benzoic Acid - AgCl, - HOAc C Rhodacyclic Intermediate B->C D Alkyne Insertion C->D + Alkyne E Reductive Elimination D->E F Product Release E->F F->A Regeneration Product Isocoumarin Product F->Product Reactants Benzoic Acid + Alkyne Reactants->B

Caption: Key steps in the rhodium-catalyzed C-H activation and annulation cycle.

  • Role of Components:

    • [Cp*RhCl₂]₂: The catalyst precursor, which forms the active Rh(III) species.

    • Benzoic Acid: Acts as both a reactant and a directing group, forming a five-membered rhodacyclic intermediate after C-H activation.

    • AgOAc: Functions as an oxidant and a halide scavenger, facilitating the initial C-H activation step.

    • Alkyne: The coupling partner that inserts into the Rh-C bond of the rhodacycle.

Section 4: Characterization of 3,5-DMBA Complexes

Proper characterization is essential to confirm the synthesis of the desired complex and to understand its structure and properties. A multi-technique approach is required for unambiguous structure elucidation.

Technique Purpose & Key Information
FT-IR Spectroscopy Confirms coordination of the carboxylate group. A key diagnostic is the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretches. Δν > 200 cm⁻¹ suggests a monodentate mode, while Δν < 110 cm⁻¹ suggests a bidentate chelating mode. Bridging modes fall in between.
¹H NMR Spectroscopy For diamagnetic complexes (e.g., Zn²⁺, La³⁺), this confirms the presence of the ligand and can show shifts in aromatic and methoxy proton signals upon coordination.[1]
UV-Visible Spectroscopy Provides information on the electronic environment of the metal ion. For transition metals, this can reveal d-d transitions and coordination geometry. For lanthanide complexes, it shows the ligand-centered absorption bands responsible for the "antenna effect."[5]
Single-Crystal X-ray Diffraction The definitive method for determining the precise 3D molecular structure, including bond lengths, bond angles, coordination geometry of the metal center, and the extended packing arrangement in the solid state.[3][6]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and quantifies the loss of coordinated or lattice solvent molecules. The decomposition pattern can provide insights into the structure and bonding.[7]
Magnetic Susceptibility For complexes with paramagnetic metal ions (e.g., Co²⁺, Cu²⁺, Nd³⁺), this technique measures the magnetic moment, which helps to determine the oxidation state and spin state of the metal center.[7]

Section 5: Outlook on Biomedical Applications

The development of metal-based therapeutic agents is a rapidly growing field.[8][9] Coordination complexes offer a modular approach to designing drugs with tailored activities, where the ligand plays a crucial role in modulating properties like lipophilicity, stability, and biological target affinity.[10] While specific studies on 3,5-DMBA complexes are emerging, the broader class of metal benzoate and nitrobenzoate complexes has shown promising anticancer and antimicrobial properties.[11] The two methoxy groups on the 3,5-DMBA ligand can increase the lipophilicity of its metal complexes, potentially enhancing cell membrane permeability—a critical factor for bioavailability and efficacy.

Protocol: General In Vitro Antibacterial Susceptibility Test (MIC Determination)

This protocol provides a self-validating framework to screen newly synthesized 3,5-DMBA metal complexes for antibacterial activity.

Materials

  • Synthesized 3,5-DMBA metal complex

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well microtiter plates, sterile

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator at 37 °C

Procedure

  • Stock Solutions: Prepare a 1 mg/mL stock solution of the test complex in DMSO. Prepare a stock solution of the positive control antibiotic.

  • Bacterial Inoculum: Grow the bacterial strain in MHB to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the complex stock solution in MHB to achieve a range of desired concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls (Self-Validation):

    • Positive Control: Wells with bacteria and serial dilutions of the standard antibiotic.

    • Negative Control (Growth Control): Wells with bacteria and MHB (containing the same percentage of DMSO as the test wells).

    • Sterility Control: Wells with MHB only (no bacteria or complex).

    • Solvent Control: Wells with bacteria and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the complex that completely inhibits visible bacterial growth, as observed by the absence of turbidity compared to the negative control.

References

  • 3,5-Dimethoxybenzoic acid | 1132-21-4. ChemicalBook.
  • Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Benchchem.
  • Transition metal benzoate complexes | Request PDF.
  • Metal Complexes as Promising Agents for Biomedical Applic
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
  • Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates: syntheses, crystal structures, and photophysical properties. PubMed.
  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem.
  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
  • Various metal complexes and their biological implications.
  • Metal Complexes as Promising Agents for Biomedical Applic
  • Methoxy-Substituted Transition Metal β-Diketonates: Synthesis and Properties | Request PDF.
  • Complexes of 3,4-dimethoxybenzoic acid anion with Cu(II), Co(II), La(III), and Nd(III). Eclética Química.
  • Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex.

Sources

analytical methods for the quantification of 3,5-Dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Quantification of 3,5-Dimethoxybenzoic Acid

Authored by: A Senior Application Scientist

Introduction

3,5-Dimethoxybenzoic acid (DMBA), a substituted aromatic carboxylic acid, is a pivotal building block in modern organic synthesis.[1] Its unique molecular structure, featuring a benzene ring with two methoxy groups and a carboxylic acid functional group, makes it a valuable intermediate in the development of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[2] The compound is also utilized in material science to enhance the thermal stability and mechanical properties of polymers and resins.[2] Given its critical role in these high-value applications, the accurate and precise quantification of 3,5-Dimethoxybenzoic acid is essential for quality control, process optimization, pharmacokinetic studies, and regulatory compliance.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of 3,5-Dimethoxybenzoic acid using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure robust and reliable results.

Comparative Overview of Analytical Methods

The selection of an analytical method is contingent upon the specific requirements of the analysis, such as sample matrix complexity, required sensitivity, available instrumentation, and the need for impurity profiling versus bulk assay.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[3]Separation of volatile compounds in the gas phase followed by mass-based detection.[3]Measurement of light absorbance by the analyte in a solution at a specific wavelength.
Primary Application Quantitative purity determination and impurity profiling.[3]Identification and quantification of trace-level volatile impurities and the main compound after derivatization.[3][4]Rapid, simple quantification of pure or semi-pure samples.
Sensitivity High (ng/mL range).[5]Very High (pg/mL to ng/mL range).[5]Moderate (µg/mL range).[6]
Sample Derivatization Not required.[5]Required to increase volatility.[3][5]Not required.
Throughput High.[5]Medium to High.[5]Very High.
Strengths Versatile, robust, excellent precision for quantification.[5]Excellent selectivity and sensitivity, definitive identification via mass spectrum.[3][5]Simple, fast, low cost.
Limitations Moderate sensitivity compared to GC-MS.Requires derivatization for non-volatile analytes like DMBA, which adds a step to sample preparation.[3]Prone to interference from other UV-absorbing compounds in the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the most common and robust method for the purity assessment and quantification of non-volatile organic compounds like 3,5-Dimethoxybenzoic acid. The reversed-phase mode (RP-HPLC) is particularly well-suited, offering excellent separation and quantification capabilities.

Causality of Experimental Choices
  • Column: A C18 (octadecylsilyl) column is chosen for its hydrophobic stationary phase, which effectively retains the moderately non-polar aromatic ring of DMBA.[7][8]

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acidifier like formic or phosphoric acid to the aqueous phase is critical.[8][9] At a pH below the pKa of the carboxylic acid group (pKa ≈ 4), the molecule remains in its neutral, protonated form.[10] This state increases its hydrophobicity, leading to longer retention on the C18 column and resulting in sharper, more symmetrical peaks.[10]

  • Detection: UV detection is ideal as the benzene ring in DMBA is a strong chromophore. While organic acids are often detected around 210 nm, a wavelength of 254 nm can also be effective for aromatic compounds and may offer better selectivity against certain impurities.[3][7][11]

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis prep_std 1. Prepare Standard Stock (e.g., 1 mg/mL in Diluent) prep_cal 2. Create Calibration Curve (Serial dilutions of Stock) prep_std->prep_cal prep_sample 3. Prepare Sample Solution (e.g., 1 mg/mL in Diluent) prep_cal->prep_sample filter 4. Filter all solutions (0.45 µm Syringe Filter) prep_sample->filter equilibrate 5. Equilibrate System (Initial Mobile Phase) filter->equilibrate inject 6. Inject Blank, Standards, and Samples equilibrate->inject run 7. Run Chromatographic Method inject->run detect 8. Detect at 254 nm run->detect integrate 9. Integrate Peak Areas detect->integrate plot 10. Plot Calibration Curve (Area vs. Concentration) integrate->plot calculate 11. Calculate Sample Concentration plot->calculate

Caption: Workflow for quantification of 3,5-Dimethoxybenzoic acid by HPLC.

Detailed Protocol: RP-HPLC Method

1. Materials and Reagents

  • 3,5-Dimethoxybenzoic acid reference standard (>99% purity)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (PTFE or similar)

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in Water.[8]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[8]

  • Elution: Isocratic

  • Composition: 50:50 (v/v) Mobile Phase A : Mobile Phase B

  • Flow Rate: 1.0 mL/min.[8][11]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3][11]

3. Solution Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of the DMBA reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with the 50:50 ACN/Water mobile phase mixture (Diluent).

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent.

  • Sample Solution: Prepare the sample containing DMBA in the Diluent to achieve a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (Diluent) to ensure no interfering peaks are present.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions in duplicate.

  • Construct a calibration curve by plotting the peak area of DMBA against the concentration of the standards.

  • Determine the concentration of DMBA in the sample solutions by interpolating their peak areas from the calibration curve.

Typical Method Validation Parameters
Parameter Expected Value Rationale
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.[3][12]
Limit of Detection (LOD) 0.03 - 0.1 µg/mLThe lowest concentration that can be reliably detected (Signal-to-Noise ratio of 3:1).[12]
Limit of Quantification (LOQ) 0.1 - 0.3 µg/mLThe lowest concentration that can be accurately quantified (Signal-to-Noise ratio of 10:1).[12]
Precision (%RSD) < 2%Measures the closeness of repeated measurements (repeatability and reproducibility).[12]
Accuracy (% Recovery) 98 - 102%Measures the closeness of the measured value to the true value, often assessed by spiking a blank matrix.[7][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of DMBA, especially when high sensitivity and specificity are required, or when analyzing complex matrices. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert DMBA into a more volatile form suitable for gas chromatography.[3][13]

Causality of Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogen atoms, such as carboxylic acids and phenols.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxyl group to form a volatile trimethylsilyl (TMS) ester. This process reduces the polarity and increases the thermal stability of the analyte, improving its chromatographic behavior.[14]

  • GC Column: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is ideal.[3] This phase provides good separation for a wide range of derivatized organic molecules.

  • Mass Spectrometry: Electron Ionization (EI) is a standard technique that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for the derivatized DMBA, which allows for highly confident identification.[3] Quantification is typically performed using Selected Ion Monitoring (SIM), where the detector only monitors specific, characteristic ions, greatly enhancing sensitivity and reducing background noise.[15]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System Operation cluster_data Data Analysis prep_std 1. Prepare Standard Stock (in appropriate solvent) prep_sample 2. Prepare Sample Solution prep_std->prep_sample dry_down 3. Evaporate solvent (under Nitrogen stream) prep_sample->dry_down derivatize 4. Add Derivatizing Agent (e.g., BSTFA) and heat dry_down->derivatize inject 5. Inject derivatized standard/sample derivatize->inject separate 6. Separate on GC column (Temperature Program) inject->separate ionize 7. Ionize (EI) and Detect (MS) separate->ionize integrate 8. Integrate Characteristic Ion (SIM or Extracted Ion) ionize->integrate plot 9. Plot Calibration Curve integrate->plot calculate 10. Calculate Concentration plot->calculate

Caption: Workflow for quantification of 3,5-Dimethoxybenzoic acid by GC-MS.

Detailed Protocol: GC-MS Method

1. Materials and Reagents

  • 3,5-Dimethoxybenzoic acid reference standard (>99% purity)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • High-purity solvents (e.g., Pyridine, Ethyl Acetate)

  • Internal Standard (IS), e.g., Tetracosane or a suitable deuterated analog

2. Derivatization Procedure

  • Prepare standard and sample solutions in a suitable volatile solvent like ethyl acetate. If using an internal standard, add it at this stage.

  • Aliquot a known volume (e.g., 100 µL) into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA to the dried residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Injector Temperature: 250 °C.[3]

  • Oven Temperature Program: Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 280 °C; hold for 5 min.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Source Temperature: 230 °C.[3]

  • Acquisition Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for quantification. The molecular ion of TMS-derivatized DMBA (C₁₂H₁₈O₄Si) is m/z 254. Key fragment ions would be used for confirmation and quantification.

4. Analysis Procedure

  • Inject 1 µL of the derivatized solution into the GC-MS system.

  • Acquire data in full scan mode to confirm the identity of the DMBA-TMS peak by comparing its mass spectrum to a reference library.[16]

  • For quantification, use SIM mode, monitoring the molecular ion (m/z 254) and one or two characteristic fragment ions.

  • Construct a calibration curve by plotting the ratio of the DMBA peak area to the internal standard peak area against concentration.

  • Determine the concentration of DMBA in the samples from the calibration curve.

Expected Mass Spectrum and Validation Data
Parameter Expected Value
DMBA-TMS Mol. Weight 254.3 g/mol
Key MS Fragments (m/z) M+ (254), [M-15]+ (239), and other characteristic fragments.
Linearity (r²) > 0.995[3]
LOD / LOQ Low ng/mL to pg/mL range
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%[17]

UV-Vis Spectrophotometry

This technique is a rapid and straightforward method for quantifying DMBA in simple solutions where it is the primary or sole absorbing species. It is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.

Causality of Experimental Choices
  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) must be determined by scanning a solution of DMBA across the UV spectrum (approx. 200-400 nm). Using the λmax for measurement provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. For the related 3,5-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 250 nm, and 308 nm.[18] A similar profile is expected for DMBA.

  • Solvent: The choice of solvent is important. It must dissolve the analyte and be transparent in the wavelength range of interest. Ethanol, methanol, or an aqueous buffer are common choices. Using an acidic mobile phase or buffer can ensure the carboxylic acid is in a single protonation state, leading to consistent spectral results.[18]

Experimental Workflow for UV-Vis Spectrophotometry

cluster_prep Preparation cluster_uv Spectrophotometer Operation cluster_data Data Analysis prep_std 1. Prepare Standard Stock (in suitable solvent) prep_cal 2. Prepare Calibration Standards prep_std->prep_cal prep_sample 3. Prepare Sample Solution prep_cal->prep_sample scan 4. Determine λmax (Scan standard solution) prep_sample->scan blank 5. Zero instrument with solvent blank scan->blank measure 6. Measure Absorbance of Standards and Samples blank->measure plot 7. Plot Calibration Curve (Absorbance vs. Concentration) measure->plot calculate 8. Calculate Sample Concentration plot->calculate

Caption: Workflow for quantification of 3,5-Dimethoxybenzoic acid by UV-Vis.

Detailed Protocol: UV-Vis Method

1. Materials and Reagents

  • 3,5-Dimethoxybenzoic acid reference standard (>99% purity)

  • Spectroscopic grade solvent (e.g., Methanol or Ethanol)

  • Quartz cuvettes

2. Instrument and Settings

  • Instrument: Dual-beam UV-Vis Spectrophotometer

  • Scan Range: 200 - 400 nm (for determining λmax)

  • Measurement Mode: Fixed Wavelength (at λmax)

3. Procedure

  • Determine λmax: Prepare a mid-range standard solution (e.g., 10 µg/mL) of DMBA in the chosen solvent. Scan the solution from 400 nm down to 200 nm to identify the wavelength of maximum absorbance.

  • Prepare Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of DMBA and dissolve in 100 mL of solvent in a volumetric flask.

    • Calibration Standards (e.g., 1-20 µg/mL): Prepare a series of at least five standards by diluting the stock solution.

    • Sample Solution: Prepare the sample in the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Fill a cuvette with the solvent to serve as a blank and zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solutions.

4. Analysis

  • Plot a calibration curve of absorbance versus concentration for the standards.

  • Use linear regression to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of DMBA in the sample using its absorbance value and the calibration curve equation.

Typical Method Validation Parameters
Parameter Expected Value
λmax ~210-310 nm range
Linearity (r²) > 0.998
Range ~1 - 20 µg/mL[6]
Precision (%RSD) < 3%
Accuracy (% Recovery) 97 - 103%[6]

References

  • Vertex AI Search. (2025). 3,5-Dimethoxybenzoic Acid CAS 1132-21-4: Synthesis, Applications, and Advantages in Chemical Industry.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. [Link]
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. (2012). CORE.
  • BenchChem. (2025). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to Validating the Structure of Synthesized 3,5-Dimethoxybenzoic Acid.
  • Chemical International. (n.d.). 3,5 Di Methoxy Benzoic Acid.
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction.
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace.
  • MALDI-TOF Sample Prepar
  • BenchChem. (2025). Comparative Guide to the Analytical Validation of 3,5-Dibromo-4-methoxybenzoic Acid Purity.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethoxybenzoic Acid.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Dong, C., et al. (2018).
  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column. [Link]
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.
  • BenchChem. (2025).
  • BenchChem. (2025). Comparative analysis of the synthetic routes to 3,5-Dimethoxybenzamide.
  • BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
  • Analytical Methods. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid. [Link]
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]
  • Froldi, R., et al. (2010). Preliminary gas chromatography with mass spectrometry determination of 3,5-dimethoxyphenol in biological specimens as evidence of taxus poisoning. PubMed. [Link]
  • Sharma, I., Mathur, M., & Singh, G. P. (2015). Gas Chromatography-Mass Spectrometry Analysis and Phytochemical Screening of Methanolic Leaf Extract of Plumbagozeylanica, Linn. International Journal of Pharmaceutical Sciences Review and Research.
  • Froldi, R., et al. (2025). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning.
  • UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... (n.d.).
  • BenchChem. (2025). resolving co-eluting peaks in HPLC analysis of 3-Allyl-4,5-dimethoxybenzoic acid.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3,5-Dimethoxybenzoic acid. This compound is a vital building block in the synthesis of pharmaceuticals and other fine chemicals, making the accurate assessment of its purity a critical aspect of quality control.[1] The described method utilizes a C18 stationary phase with a UV detector, providing excellent specificity, precision, and accuracy. The scientific rationale behind the selection of chromatographic parameters is discussed in detail to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

3,5-Dimethoxybenzoic acid is a benzoic acid derivative used as a key intermediate and reactant in organic synthesis.[2] Its purity directly impacts the yield, impurity profile, and overall quality of the final products. Therefore, a validated analytical method to quantify its purity and detect any related impurities is essential for ensuring product consistency and safety.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This method employs the reversed-phase mode, which is ideal for separating moderately polar organic molecules like 3,5-Dimethoxybenzoic acid.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar C18 (octadecylsilane) stationary phase provides a hydrophobic surface that retains the analyte through hydrophobic interactions.[4] This is the most common and versatile phase for the separation of a wide range of organic compounds.[5]

  • Acidified Mobile Phase: 3,5-Dimethoxybenzoic acid is a carboxylic acid. Its state of ionization is highly dependent on the pH of the mobile phase. By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains in its protonated (neutral) form.[6][7] This suppression of ionization increases the molecule's overall hydrophobicity, leading to stronger retention on the C18 column, improved peak shape (less tailing), and more reproducible results.[7][8]

  • UV Detection: The presence of the aromatic ring in the 3,5-Dimethoxybenzoic acid structure results in strong absorbance of ultraviolet (UV) light, enabling sensitive and specific detection. A Diode Array Detector (DAD) is recommended to confirm peak purity and identify the optimal detection wavelength (λmax).

Experimental Protocol

Materials and Reagents
  • Reference Standard: 3,5-Dimethoxybenzoic acid, purity ≥99.5%

  • Sample: 3,5-Dimethoxybenzoic acid batch for purity analysis

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized water (18.2 MΩ·cm) or HPLC grade water

  • Acidifier: Phosphoric Acid (H₃PO₄), analytical grade

  • Filters: 0.45 µm syringe filters (e.g., PTFE, Nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV/Vis or DAD is suitable for this analysis.[9]

Table 1: Optimized HPLC Parameters

ParameterConditionRationale
HPLC Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle sizeIndustry-standard column providing good efficiency and resolution for this class of analyte.[10]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)Isocratic elution provides simplicity and robustness. The acidic aqueous portion ensures the analyte is in its non-ionized form.[6][7][9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, ensuring optimal efficiency.[11]
Column Temperature 30 °CA controlled temperature ensures stable retention times and improves reproducibility.
Detection UV at 254 nmA common wavelength for aromatic compounds. Verification of λmax with a DAD is recommended for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.[11]
Run Time 10 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
Solution Preparation
  • Mobile Phase (1 L): Carefully add 1.0 mL of concentrated Phosphoric Acid to 600 mL of deionized water in a 1 L media bottle and mix well. Add 400 mL of Acetonitrile. Mix thoroughly, sonicate for 15 minutes to degas, and allow to cool to room temperature before use.[9]

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3,5-Dimethoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 3,5-Dimethoxybenzoic acid sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all working standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.[9]

Analysis Workflow and System Suitability

The following workflow ensures that the HPLC system is performing correctly before the analysis of unknown samples, forming a self-validating system for each analytical run.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard (100 µg/mL) equil Equilibrate System with Mobile Phase prep_std->equil prep_smp Prepare Sample (100 µg/mL) prep_smp->equil blank Inject Blank (Diluent) equil->blank sst Inject Standard (n=5) for System Suitability blank->sst check_sst Verify SST Criteria sst->check_sst sample_inj Inject Sample (in duplicate) integrate Integrate All Peaks in Sample Chromatogram sample_inj->integrate check_sst->sample_inj If SST Passes calculate Calculate Purity via Area Normalization integrate->calculate

Caption: HPLC analysis workflow for 3,5-Dimethoxybenzoic acid.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The results must meet the criteria in Table 2 to ensure the system is suitable for the analysis. These criteria are based on standard pharmaceutical industry practices and ICH guidelines.[12]

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (Asymmetry) ≤ 2.0Ensures symmetrical peaks, indicating good column and mobile phase compatibility.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area (n=5) ≤ 2.0%Demonstrates the precision of the injector and detector response.
%RSD of Retention Time (n=5) ≤ 2.0%Demonstrates the precision and stability of the pump/flow rate.

Data Interpretation and Purity Calculation

For determining the purity of a substance, the area percent method is commonly used. This calculation assumes that all potential impurities have a similar UV response factor as the main analyte at the chosen wavelength.

Calculation Formula: The purity is calculated by normalizing the area of the main peak against the total area of all peaks in the chromatogram.

Purity (%) = ( Amain / Atotal ) x 100

Where:

  • Amain = The peak area of 3,5-Dimethoxybenzoic acid.

  • Atotal = The sum of the peak areas of all detected peaks in the chromatogram (including the main peak).

Method Validation Principles for Trustworthiness

To ensure this method is truly trustworthy and fit for purpose in a regulated environment, it must be validated according to guidelines such as ICH Q2(R1).[3][13] A full validation study would rigorously assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[13] This is typically demonstrated by analyzing a placebo, performing forced degradation studies, and assessing peak purity using a DAD.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13] A minimum of five concentrations are typically used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies on a placebo matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.[12]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Successful validation of these parameters provides documented evidence that the method is reliable for the intended application of purity testing for 3,5-Dimethoxybenzoic acid.

References

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. BenchChem.
  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health.
  • Trust Your Science. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • ResearchGate. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • UPB. (n.d.). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF.
  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information.
  • TargetMol. (n.d.). 3,5-Dimethoxybenzoic acid | Natural product | Antifungal.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • ResearchGate. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • University of Athens. (2023, October 13). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzoic acid 97%.
  • Chemical International. (n.d.). 3,5 Di Methoxy Benzoic Acid.
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Application Notes & Protocols: The Role of 3,5-Dimethoxybenzoic Acid in the Production of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of 3,5-Dimethoxybenzoic acid (DMBA), a highly versatile aromatic carboxylic acid that serves as a pivotal building block in the synthesis of a wide array of specialty chemicals.[1] Its unique molecular architecture, characterized by a rigid benzene core functionalized with two meta-positioned methoxy groups and a reactive carboxylic acid, offers a unique combination of reactivity and structural properties.[1][2] We will delve into its critical applications in material science, particularly in the synthesis of complex polymers like dendrimers, its role as a key intermediate in the pharmaceutical industry for developing therapeutic agents, and its utility as a precursor to other high-value fine chemicals. This document provides field-proven insights, detailed step-by-step protocols, and quantitative data to empower researchers, scientists, and drug development professionals in leveraging DMBA for advanced chemical synthesis.

Core Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of 3,5-Dimethoxybenzoic acid (CAS: 1132-21-4) is essential for its effective handling, storage, and application in synthetic chemistry. The compound typically appears as a white to off-white crystalline powder.[2] The carboxylic acid group undergoes standard reactions such as esterification, amidation, and reduction, while the electron-donating methoxy groups activate the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions.[1][2]

Table 1: Key Physicochemical Data for 3,5-Dimethoxybenzoic Acid
PropertyValueReference
CAS Number 1132-21-4[3][4]
Molecular Formula C₉H₁₀O₄[3]
Molecular Weight 182.17 g/mol [3][4]
Appearance White to off-white crystalline powder[2]
Melting Point 178-180 °C[4]
IUPAC Name 3,5-dimethoxybenzoic acid[3]
Solubility Soluble in ethanol, aqueous acetic acid. Can be recrystallized from water.[5]

Application in Advanced Material Science: Dendrimer Synthesis

In material science, DMBA and its derivatives are instrumental in creating polymers with enhanced thermal stability and mechanical properties.[6][7] Its most notable application is in the synthesis of dendrimers—highly branched, three-dimensional macromolecules with tailored surface functionalities.[8]

Causality: The power of DMBA in this field is realized after demethylation to 3,5-dihydroxybenzoic acid . This transformation creates a classic AB₂-type monomer , possessing one carboxylic acid group (A) and two hydroxyl groups (B). This structure is the ideal building block for the divergent synthesis of dendrimers, where each monomer addition doubles the number of reactive sites at the periphery of the growing macromolecule.[8]

Diagram 1: Logical Flow for Dendrimer Monomer Preparation

DMBA 3,5-Dimethoxybenzoic Acid (DMBA) Monomer 3,5-Dihydroxybenzoic Acid (AB₂ Monomer) DMBA->Monomer Demethylation Activation Carboxyl Group Activation (e.g., with Thionyl Chloride) Monomer->Activation Pre-polymerization Step

Caption: Conversion of DMBA to the activated AB₂ monomer for dendrimer synthesis.

Protocol 2.1: Synthesis of a First-Generation (G1) Polyester Dendrimer

This protocol outlines the divergent synthesis of a G1 dendrimer using a simple diol core and the activated 3,5-dihydroxybenzoic acid monomer.

A. Monomer Activation (Formation of 3,5-Dihydroxybenzoyl Chloride):

  • In a fume hood, add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add thionyl chloride (2.2 mL, 30 mmol) to the flask at room temperature.

  • Gently heat the mixture to 70°C and reflux for 4 hours. The solid will dissolve, and the reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-dihydroxybenzoyl chloride as an oily residue. Use this activated monomer directly in the next step.

    • Causality: Converting the carboxylic acid to a more reactive acid chloride is critical for achieving efficient esterification with the core's hydroxyl groups under mild conditions.[8]

B. Core Reaction (G0 to G1):

  • Dissolve a simple diol core, such as 1,4-butanediol (0.45 g, 5 mmol), in 20 mL of anhydrous pyridine in a separate flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 3,5-dihydroxybenzoyl chloride from the previous step in 10 mL of anhydrous pyridine and add it dropwise to the core solution with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding 10 mL of cold water.

  • Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the G1 dendrimer with four peripheral hydroxyl groups. Purify further by column chromatography if necessary.

Role as a Keystone Intermediate in Pharmaceutical Synthesis

DMBA is a valuable precursor in the synthesis of complex organic molecules, including anti-inflammatory agents and anti-cancer drugs.[7] Its structure provides a robust scaffold that can be chemically modified to create novel therapeutic agents.

Case Study: Synthesis of Trimethoprim

Trimethoprim is an antibacterial drug that functions by inhibiting dihydrofolate reductase. While many syntheses start with the closely related 3,4,5-trimethoxybenzaldehyde, this precursor is itself derived from trimethoxybenzoic acid, highlighting the foundational role of the substituted benzoic acid structure.[9][10] The synthesis involves the condensation of the benzaldehyde derivative with a pyrimidine precursor.[9][11]

Diagram 2: Simplified Synthetic Pathway to Trimethoprim

TMBA 3,4,5-Trimethoxybenzoic Acid Aldehyde 3,4,5-Trimethoxybenzaldehyde TMBA->Aldehyde Reduction Condensation Knoevenagel Condensation (with Ethyl Cyanoacetate) Aldehyde->Condensation Step 1 Reduction Double Bond Reduction (H₂, Pd/C) Condensation->Reduction Step 2 Cyclization Heterocyclization (with Guanidine) Reduction->Cyclization Step 3 TMP Trimethoprim Cyclization->TMP

Caption: A common synthetic route to the antibacterial agent Trimethoprim.

Protocol 3.1: Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde

This protocol is based on a well-established synthetic route.[9]

  • Knoevenagel Condensation: In a flask, combine 3,4,5-trimethoxybenzaldehyde (19.6 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and a catalytic amount of piperidine in ethanol. Reflux the mixture for 2-3 hours. Upon cooling, the ylidene derivative product will precipitate. Filter and wash the solid with cold ethanol.

  • Reduction: Suspend the product from the previous step in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (approx. 50 psi) until the uptake of hydrogen ceases.

    • Causality: This step is crucial to reduce the double bond, creating the saturated benzyl linkage required for the final drug structure.[9]

  • Heterocyclization with Guanidine: Filter the catalyst from the reaction mixture. To the filtrate containing the reduced ester (3,4,5-trimethoxybenzylcyanoacetic ester), add a solution of guanidine (prepared from guanidine hydrochloride and a strong base like sodium ethoxide in ethanol).

  • Reflux the mixture for 6-8 hours to facilitate the cyclization reaction, forming the pyrimidine ring.

  • After the reaction, cool the mixture and neutralize it with acetic acid. The product, Trimethoprim, will precipitate.

  • Filter the crude Trimethoprim, wash with water, and recrystallize from aqueous ethanol to obtain a pure product.

Precursor for Other High-Value Specialty Chemicals

The methoxy groups of DMBA can be cleaved to yield hydroxyl groups, providing a pathway to other valuable chemicals. A prime example is the synthesis of Phloroglucinol (1,3,5-trihydroxybenzene), a key intermediate for pharmaceuticals, dyes, and explosives.[12]

Protocol 4.1: Synthesis of Phloroglucinol via Demethylation

This protocol describes the demethylation of 1,3,5-trimethoxybenzene, a derivative of DMBA, to produce Phloroglucinol.[13][14]

  • Add 1,3,5-trimethoxybenzene (5.0 g, 29.7 mmol) to a three-neck flask.

  • Add chlorobenzene (30 mL) as a solvent and stir at room temperature until the solid dissolves.

  • Carefully add anhydrous aluminum trichloride (7.9 g, 59.5 mmol) in portions.

  • Heat the reaction mixture to 90°C. Gas evolution will be observed (tail gas should be absorbed in an alkaline solution). The mixture will become turbid as a solid complex precipitates.[14]

  • Maintain the temperature for 2 hours, then cool the system to 20°C.

  • Dissociation: In a separate beaker, prepare a solution of 1 M hydrochloric acid. Slowly and carefully pour the reaction mixture into the acid solution with vigorous stirring to break up the aluminum complex.

    • Causality: The Lewis acid (AlCl₃) coordinates with the methoxy groups, facilitating their cleavage. The subsequent addition of acid hydrolyzes the resulting aluminum-phenoxide complexes to yield the free hydroxyl groups of phloroglucinol.[14]

  • Filter the resulting solid crude product and wash it with cold water.

  • Recrystallize the crude product from a mixed solvent of ethanol and water to obtain high-purity phloroglucinol.

General Synthetic Protocols Involving 3,5-Dimethoxybenzoic Acid

Protocol 5.1: Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol details the methylation of 3,5-dihydroxybenzoic acid to produce DMBA, a common laboratory-scale preparation.[15]

  • Add 3,5-dihydroxybenzoic acid (1.54 g, 10 mmol) to a 100 mL flask and dissolve it in 20 mL of acetone.

  • Add potassium carbonate (4.14 g, 30 mmol) to the solution with stirring at room temperature.

  • Carefully add dimethyl sulfate (3.5 mL) dropwise to the mixture.

    • Safety Note: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Heat the reaction mixture to 55°C and allow it to reflux overnight under constant stirring.

  • After the reaction is complete, cool the flask and concentrate the mixture under reduced pressure to remove the acetone.

  • Add 30 mL of water to the residue. Adjust the pH to 14 by adding 30% sodium hydroxide solution.

  • Heat the basic solution to 75°C for 4 hours.

    • Causality: This hydrolysis step ensures that any ester byproducts formed by the reaction of dimethyl sulfate with the carboxylic acid group are converted back to the carboxylate salt.[8]

  • Cool the system to room temperature. Neutralize the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 6. A large amount of white solid will precipitate.

  • Filter the precipitate, wash thoroughly with cold water, and dry to obtain 3,5-Dimethoxybenzoic acid (yields are typically high, ~98%).[15]

Safety, Handling, and Storage

  • Safety: Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle powders in a well-ventilated area or fume hood to avoid inhalation.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

3,5-Dimethoxybenzoic acid is a cornerstone intermediate whose value extends across multiple sectors of the chemical industry. Its utility is not merely as a passive scaffold but as a highly adaptable and reactive molecule. From providing the precise AB₂ geometry required for complex dendrimer architectures in material science to serving as a foundational structure for life-saving pharmaceuticals like Trimethoprim, DMBA demonstrates exceptional versatility. The protocols and data presented herein underscore its significance and provide a practical framework for its application in creating the next generation of specialty chemicals.

References

  • Innovating with 3,5-Dimethoxybenzoic Acid: Applications in Specialty Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science. (n.d.). BenchChem.
  • 3,5-Dimethoxybenzoic Acid CAS 1132-21-4: Synthesis, Applications, and Advantages in Chemical Industry. (2025). LookChem.
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  • 3,5 Di Methoxy Benzoic Acid. (n.d.). Chemical International.
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  • 3,5-Dimethoxybenzoic acid | Natural product | Antifungal. (n.d.). TargetMol.
  • Pola, S., & Lokeswari, N. (2010). Production of an antibacterial drug trimethoprim using novel biotechnological approach. Drug Invention Today, 2(5), 268-270.
  • Phloroglucinol. (n.d.). Organic Syntheses Procedure.
  • Preparation and identification of some a new derivative for Trimethoprim drug. (2009). Journal of University of Anbar for Pure Science, 3(3).
  • Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. (n.d.). BenchChem.
  • Trimethoprim Synthesis. (n.d.). Scribd.
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  • Preparation method of phloroglucinol. (n.d.). Google Patents.
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  • Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). Molecules, 23(12), 3249.
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Application Note: Incorporating 3,5-Dimethoxybenzoic Acid into Polymer Resins for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 3,5-Dimethoxybenzoic Acid in Polymer Modification

3,5-Dimethoxybenzoic acid (DMBA) is a highly versatile aromatic carboxylic acid distinguished by a benzene ring functionalized with two electron-donating methoxy groups and a reactive carboxylic acid group.[1][2] This unique structure makes it an invaluable building block for modifying polymer resins. Incorporating DMBA into polymer backbones can significantly enhance key properties such as thermal stability, mechanical strength, and hydrophobicity.[3][4] For drug development professionals, polymers functionalized with DMBA offer intriguing possibilities for creating sophisticated drug delivery systems, where the aromatic and methoxy moieties can be leveraged to tune drug-polymer interactions and control release kinetics.

This guide provides a comprehensive overview of the principles and detailed protocols for incorporating 3,5-Dimethoxybenzoic acid into two common classes of thermosetting polymers: epoxy resins and polyester resins . The methodologies are designed to be robust and self-validating, supported by explanations of the underlying chemical mechanisms and detailed characterization techniques.

Foundational Principles: The Chemistry of Incorporation

The incorporation of DMBA into a polymer is primarily driven by the reactivity of its carboxylic acid functional group (-COOH). This group can readily participate in two main types of reactions:

  • Esterification: The reaction of the carboxylic acid with a hydroxyl group (-OH) to form an ester linkage (-COO-). This is the primary mechanism for incorporation into polyester resins and for the initial reaction with epoxy resins.

  • Addition Reaction: The opening of an epoxide ring by the carboxylic acid. This reaction is central to the modification of epoxy resins.

The two methoxy groups (-OCH₃) on the benzene ring are relatively stable under typical polymerization conditions.[5] However, their electron-donating nature activates the aromatic ring, which can influence the polymer's overall polarity, solubility, and interaction with other molecules.[1]

Mechanism: Modification of Epoxy Resins

The reaction between DMBA and an epoxy resin, such as the commonly used diglycidyl ether of bisphenol A (DGEBA), is an addition reaction catalyzed by a nucleophile, often a tertiary amine or a phosphine like triphenylphosphine (TPP).[6] The catalyst initiates the reaction by opening the epoxy ring, creating a reactive intermediate that is then attacked by the carboxylate anion of DMBA. This forms a stable ester linkage and generates a secondary hydroxyl group, which can be a site for further cross-linking reactions.[6][7]

G cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Ester Formation Epoxy Epoxy Group (from resin) Intermediate Reactive Betaine Intermediate Epoxy->Intermediate Nucleophilic Attack Cat Catalyst (e.g., TPP) Cat->Intermediate Product Modified Resin (Ester Linkage + OH group) Intermediate->Product Reaction with Anion DMBA 3,5-Dimethoxybenzoic Acid (DMBA) Anion Carboxylate Anion DMBA->Anion Proton Abstraction Anion->Product

Caption: Reaction mechanism for epoxy resin modification with DMBA.

Mechanism: Incorporation into Polyesters

In polyester synthesis, DMBA can be used as a co-monomer or a chain terminator in a polycondensation reaction. When reacted with diols (e.g., ethylene glycol) and diacids (e.g., terephthalic acid), the monofunctional nature of DMBA's single carboxylic acid group will cap the growing polymer chain. By controlling the stoichiometric ratio of DMBA to the other monomers, the final molecular weight and properties of the polyester can be precisely controlled.

Detailed Protocols and Methodologies

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all chemicals. 3,5-Dimethoxybenzoic acid may cause skin, eye, and respiratory irritation.[8][9] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

Protocol 1: Modification of DGEBA Epoxy Resin with DMBA

This protocol describes the pre-reaction of an epoxy resin with DMBA to create a modified resin with pendant aromatic groups. This modified resin can then be cured using a standard amine hardener.

Materials & Equipment:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON 828)

  • 3,5-Dimethoxybenzoic acid (DMBA), ≥98% purity[2]

  • Triphenylphosphine (TPP) - Catalyst

  • Nitrogen gas inlet

  • Three-neck round-bottom flask with mechanical stirrer and condenser

  • Heating mantle with temperature controller

  • Analytical balance, beakers, graduated cylinders

Experimental Parameters:

ParameterValueRationale
Stoichiometry (Epoxy:DMBA) 2:1 molar ratioEnsures excess epoxy groups remain for final curing.
Catalyst Loading (TPP) 0.5% by weight of total reactantsSufficient to catalyze the reaction without significantly impacting final properties.
Reaction Temperature 120-130 °CPromotes the epoxy-carboxyl reaction at a reasonable rate.[6]
Reaction Time 2-4 hoursAllows for sufficient conversion, monitored by titration.
Atmosphere Inert (Nitrogen)Prevents oxidation and side reactions at elevated temperatures.

Step-by-Step Procedure:

  • Preparation: Set up the three-neck flask with the stirrer, condenser, and nitrogen inlet.

  • Charging Reactants: Accurately weigh and add the DGEBA epoxy resin to the flask. Begin stirring and gentle heating to reduce viscosity.

  • Once the resin is at 80 °C, add the pre-weighed DMBA and TPP catalyst.

  • Reaction: Increase the temperature to 120-130 °C under a steady, slow flow of nitrogen.

  • Monitoring: Monitor the reaction progress by taking small aliquots every hour and determining the acid value via titration. The reaction is considered complete when the acid value stabilizes at a low level.

  • Cooling & Storage: Once complete, turn off the heat and allow the modified resin to cool to room temperature under nitrogen. The resulting viscous liquid is the DMBA-modified epoxy resin, ready for curing.

Protocol 2: Synthesis of a DMBA-Terminated Polyester

This protocol details the synthesis of a low-molecular-weight aromatic polyester using DMBA as a chain-terminating agent.

Materials & Equipment:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • 3,5-Dimethoxybenzoic acid (DMBA)

  • Zinc acetate - Transesterification catalyst

  • Antimony trioxide - Polycondensation catalyst

  • High-vacuum pump

  • Distillation apparatus

  • Stainless steel reactor with stirrer, nitrogen inlet, and vacuum port

Experimental Parameters:

ParameterValueRationale
Stoichiometry (DMT:EG:DMBA) 1 : 1.5 : 0.1 molar ratioExcess EG drives the reaction; DMBA ratio controls molecular weight.
Catalyst Loading 200-300 ppm eachStandard catalytic amounts for polyester synthesis.
Stage 1 Temp (Transesterification) 180-220 °CTo produce methanol byproduct.
Stage 2 Temp (Polycondensation) 250-280 °CTo build polymer chains and remove excess ethylene glycol.
Vacuum <1 TorrEssential for removing byproduct (EG) and driving the reaction to completion.

Step-by-Step Procedure:

  • Ester Interchange: Charge the reactor with DMT, EG, DMBA, and zinc acetate. Heat to 180-220 °C under nitrogen. Methanol will be produced and should be collected via the distillation arm. This stage is complete when ~95% of the theoretical methanol has been collected.

  • Catalyst Addition: Cool the mixture slightly and add the antimony trioxide catalyst.

  • Polycondensation: Gradually increase the temperature to 250-280 °C while slowly applying a high vacuum (<1 Torr) over 30-45 minutes.

  • Reaction: Continue the reaction under high vacuum and temperature. The viscosity of the mixture will increase significantly as the polymer chains grow. The reaction is typically continued for 2-3 hours or until the desired viscosity is achieved.

  • Extrusion & Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.

  • Pelletizing: The resulting solid polymer strand can be pelletized for storage and further analysis.

Characterization and Validation

Successful incorporation of DMBA must be confirmed through analytical techniques.

Caption: General workflow for synthesis and characterization.

Expected Analytical Results:

TechniquePurposeExpected Observations for Successful Incorporation
FTIR Spectroscopy Confirm functional group conversionEpoxy: Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), appearance of a new ester C=O stretch (~1720-1740 cm⁻¹). Polyester: Presence of characteristic ester C=O stretch (~1720 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹).
¹H NMR Spectroscopy Structural verification & compositionPresence of distinct signals corresponding to the aromatic protons (at positions 2, 4, 6) and the methoxy group protons (a sharp singlet at ~3.8 ppm) of the DMBA moiety, in addition to the signals from the polymer backbone.[1]
Differential Scanning Calorimetry (DSC) Measure thermal transitionsAn increase in the glass transition temperature (Tg) compared to the unmodified resin, indicating reduced chain mobility due to the bulky aromatic groups.[12]
Thermogravimetric Analysis (TGA) Assess thermal stabilityEnhanced thermal stability (higher decomposition temperature) is often observed due to the incorporation of the stable aromatic ring structure.[3][4]

Conclusion and Future Directions

The incorporation of 3,5-Dimethoxybenzoic acid provides a reliable and effective strategy for tuning the properties of epoxy and polyester resins. The methodologies presented here serve as a robust starting point for researchers. For drug development applications, these modified polymers can be explored as matrices for controlled release, where the aromatic core of DMBA can interact with hydrophobic drug molecules via π-π stacking, potentially modulating their release profile. Further research can focus on synthesizing a wider range of DMBA-containing copolymers and evaluating their biocompatibility and degradation kinetics for specific biomedical applications.[13]

References

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demethylation of 3,5-Dimethoxybenzoic acid to 3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Demethylation of 3,5-Dimethoxybenzoic Acid to 3,5-Dihydroxybenzoic Acid

Introduction: The Strategic Importance of Aryl Ether Cleavage

The conversion of 3,5-dimethoxybenzoic acid to 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid) is a pivotal transformation in organic synthesis. 3,5-dihydroxybenzoic acid serves as a crucial building block and intermediate in the production of pharmaceuticals, polymers, and fine chemicals.[1][2][3] The core of this conversion lies in the O-demethylation of aryl methyl ethers, a class of reactions dedicated to the cleavage of the particularly stable aryl C-O bond.[4]

This guide provides a detailed exploration of the mechanisms, protocols, and critical parameters for achieving this demethylation efficiently and safely. We will focus on two robust and widely employed methodologies: cleavage using the powerful Lewis acid, boron tribromide (BBr₃), and a classic approach utilizing the strong Brønsted acid, hydrobromic acid (HBr). This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols.

Part 1: Mechanistic Insights into Aryl Ether Demethylation

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and safe execution. The choice of reagent dictates the pathway of the demethylation.

Mechanism 1: Boron Tribromide (BBr₃) - A Lewis Acid-Mediated Pathway

Boron tribromide is a highly effective reagent for cleaving aryl methyl ethers, often favored for its high reactivity which allows for reactions to proceed at or below room temperature.[5][6][7] The mechanism involves several distinct steps:

  • Lewis Acid-Base Adduct Formation: The reaction initiates with the electron pair from the ether oxygen attacking the electron-deficient boron atom of BBr₃, forming a Lewis acid-base adduct.[5][6]

  • Nucleophilic Attack: The formation of the adduct activates the methyl group, making it susceptible to nucleophilic attack by a bromide ion released from the complex. This Sₙ2-type displacement results in the formation of methyl bromide (MeBr) and an aryloxydibromoborane intermediate.[5][7]

  • Hydrolysis: The reaction is completed by a workup step involving the addition of water. The aryloxydibromoborane intermediate is hydrolyzed to yield the final 3,5-dihydroxybenzoic acid product, along with boric acid and HBr.[7]

Recent density functional theory (DFT) calculations suggest a more complex pathway where one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through charged intermediates and triphenoxyborane before hydrolysis.[8][9][10]

BBr3_Demethylation cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Sₙ2 Attack & Cleavage cluster_2 Step 3: Hydrolysis Start 3,5-Dimethoxybenzoic Acid + BBr₃ Adduct Lewis Acid-Base Adduct Start->Adduct Coordination Intermediate Aryloxydibromoborane Intermediate + MeBr Adduct->Intermediate Br⁻ attack on CH₃ Final_Product 3,5-Dihydroxybenzoic Acid Intermediate->Final_Product Workup (H₂O)

Caption: BBr₃-mediated demethylation workflow.

Mechanism 2: Hydrobromic Acid (HBr) - A Brønsted Acid-Promoted Pathway

Demethylation using concentrated hydrobromic acid is a classic and cost-effective method, though it often requires elevated temperatures.[5]

  • Protonation: The reaction begins with the protonation of the ethereal oxygen by the strong acid (HBr), forming an arylmethyloxonium ion.[5][6] This step makes the ether a better leaving group.

  • Sₙ2 Displacement: A bromide anion (Br⁻), a good nucleophile, then attacks the electrophilic methyl carbon in an Sₙ2 reaction.[5]

  • Product Formation: This displacement cleaves the C-O bond, releasing methyl bromide and the desired phenol.

HBr_Demethylation cluster_0 Step 1: Protonation cluster_1 Step 2: Sₙ2 Displacement Start 3,5-Dimethoxybenzoic Acid + HBr Oxonium Arylmethyloxonium Ion Start->Oxonium Proton Transfer Final_Product 3,5-Dihydroxybenzoic Acid + MeBr Oxonium->Final_Product Br⁻ attack on CH₃

Caption: HBr-mediated demethylation workflow.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation.

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This method is highly efficient but requires stringent anhydrous conditions and extreme caution due to the reactivity of BBr₃.[5][7]

Materials and Reagents:

  • 3,5-Dimethoxybenzoic acid

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Round-bottom flask, septum, nitrogen/argon inlet, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. A temperature of 0 °C (ice bath) may also be sufficient, but starting at lower temperatures provides better control.[5]

  • Reagent Addition: Slowly add the BBr₃ solution in DCM (2.2-2.5 eq) dropwise via a syringe or dropping funnel over 30-45 minutes. It is advisable to use at least one mole of BBr₃ per ether group.[7]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. CAUTION: Quench the reaction by adding methanol very slowly and carefully. BBr₃ reacts violently with protic solvents.[11][12]

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and stir for 30 minutes to ensure complete hydrolysis of boron intermediates.

    • Acidify the aqueous solution to pH 1-2 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

  • Isolation and Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from hot water or an appropriate solvent system (e.g., acetic acid/water) to yield pure 3,5-dihydroxybenzoic acid.[13][14]

Protocol 2: Demethylation using Hydrobromic Acid (HBr)

This protocol uses more classic conditions and avoids the hazards of BBr₃, but requires higher temperatures and may not be suitable for sensitive substrates.

Materials and Reagents:

  • 3,5-Dimethoxybenzoic acid

  • 48% aqueous Hydrobromic Acid (HBr)

  • Glacial Acetic Acid (optional, as a co-solvent)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: Place 3,5-dimethoxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 48% aqueous HBr. If the starting material has poor solubility, glacial acetic acid can be added as a co-solvent.[5] A common ratio is a 2:1 mixture of HBr in acetic acid and aqueous HBr.[15]

  • Heating: Heat the mixture to reflux (typically 100-130 °C) and maintain for 3-6 hours.[5][15] Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water.

    • A precipitate of the crude product should form. If not, proceed to extraction.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Alternatively, if no precipitate forms, extract the aqueous solution three times with ethyl acetate.

    • Combine the organic extracts, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the crude 3,5-dihydroxybenzoic acid by recrystallization as described in Protocol 1.[13]

Exp_Workflow Setup Reaction Setup (Inert Atmosphere for BBr₃) Reagents Add Starting Material & Solvent Setup->Reagents Cooling Cool to Target Temp (-78°C to 0°C for BBr₃) Reagents->Cooling Addition Slow Addition of Demethylating Agent Cooling->Addition Reaction Stir & Monitor (TLC / HPLC) Addition->Reaction Quench Careful Quenching (Ice Bath) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Drying & Solvent Removal Workup->Purify Final Recrystallization Purify->Final

Caption: General experimental workflow for demethylation.

Part 3: Data Presentation and Protocol Comparison

The choice between BBr₃ and HBr depends on substrate compatibility, available equipment, and safety considerations.

ParameterProtocol 1: Boron Tribromide (BBr₃)Protocol 2: Hydrobromic Acid (HBr)
Reagent Type Strong Lewis AcidStrong Brønsted Acid
Stoichiometry ~2.2-2.5 equivalentsLarge excess (used as solvent)
Solvent Anhydrous Dichloromethane (DCM)48% aq. HBr, optional Acetic Acid
Temperature -78 °C to Room TemperatureHigh Temperature (Reflux, 100-130 °C)
Reaction Time 12-24 hours3-6 hours
Typical Yield Generally high (>80%)Moderate to high (60-85%)
Key Advantage Mild reaction temperature, high efficiency.[10]Lower cost, less sensitive to moisture.
Key Disadvantage Highly toxic, corrosive, reacts violently with water.[11][12][16]High temperatures, corrosive, potential for side reactions.[17]

Part 4: Product Characterization

Confirmation of the final product, 3,5-dihydroxybenzoic acid, is achieved through standard analytical techniques.

  • Melting Point: The reported melting point is approximately 234-235 °C with decomposition.[13]

  • HPLC Analysis: High-Performance Liquid Chromatography can be used to assess purity and confirm the identity of the product by comparing its retention time to a known standard. Mixed-mode chromatography is effective for separating dihydroxybenzoic acid isomers.[18][19]

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a distinct shift and disappearance of the methoxy (-OCH₃) signal from the starting material and the appearance of phenolic hydroxyl (-OH) signals.

    • ¹³C NMR: The carbon spectrum will confirm the absence of the methoxy carbon signal.

    • FT-IR: The infrared spectrum will show a broad O-H stretching band characteristic of the phenolic and carboxylic acid groups.

Part 5: Critical Safety Considerations

Working with Boron Tribromide (BBr₃):

  • Extreme Reactivity with Water: BBr₃ reacts violently and potentially explosively with water, alcohols, and other protic solvents to release corrosive hydrobromic acid (HBr) gas.[11][12][16] All glassware must be flame-dried, and the reaction must be run under a dry, inert atmosphere.

  • Toxicity and Corrosivity: BBr₃ is acutely toxic if inhaled and is extremely destructive to the skin, eyes, and respiratory tract.[11][16][20]

  • Handling: Always handle BBr₃ solutions in a properly functioning chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (double-gloving is recommended).[11][20]

  • Quenching: The quenching step is highly hazardous. Always cool the reaction mixture in an ice bath before slowly adding a protic solvent like methanol.

  • Spills: In case of a spill, do not use water. Absorb the spill with an inert material like vermiculite or sand and handle it as hazardous waste.[20]

Working with Hydrobromic Acid (HBr):

  • Corrosivity: 48% HBr is a strong, corrosive acid that can cause severe burns to the skin, eyes, and respiratory system.

  • Handling: Handle only in a chemical fume hood while wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Heating: Heating concentrated HBr will produce corrosive vapors. Ensure the reflux condenser is functioning efficiently.

By adhering to these detailed protocols and safety measures, researchers can confidently and safely perform the demethylation of 3,5-dimethoxybenzoic acid to obtain the valuable 3,5-dihydroxybenzoic acid intermediate.

References

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
  • Pettit, G. R., & Piatak, D. M. (1962). Observations on bromine rearrangement during demethylation of bromomethoxybenzoic acids. The Journal of Organic Chemistry, 27(6), 2127-2130. [Link]
  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3 -Facilitated Demethylation of Aryl Methyl Ethers.
  • HELIX Chromatography. HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid.
  • Chem-Station. (2024). O-Demethylation.
  • van der Poel, G., et al. (2020). An efficient demethylation of aromatic methyl ethers with HCl in water.
  • University of Wisconsin-Madison. (n.d.). Boron Tribromide. Safety Department SOP. [Link]
  • Wikipedia. (n.d.). Demethylation. Wikipedia, The Free Encyclopedia. [Link]
  • Alni, A. A., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. [Link]
  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. [Link]
  • Blondeau, D., & Hasiak, B. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Yang, Y., et al. (2007). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 865-871. [Link]
  • SIELC Technologies. (n.d.). 3,5-Dihydroxybenzoic Acid. SIELC. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Boron tribromide. Cole-Parmer. [Link]
  • Yang Research Group. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. University of Wisconsin–Madison. [Link]
  • Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27. [Link]
  • Roy, S., & Nangia, A. (2021). Quaternary Cocrystals of 3,5-Dihydroxybenzoic Acid. Crystal Growth & Design, 21(6), 3556-3564. [Link]
  • CN110540496A. (2019). A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • Rupa Health. (n.d.). 3,5-Dihydroxybenzoic Acid. Rupa Health. [Link]
  • CN101391941A. (2009). The preparation method of 3,5-dihydroxybenzyl alcohol.
  • Wikipedia. (n.d.). 3,5-Dihydroxybenzoic acid. Wikipedia, The Free Encyclopedia. [Link]
  • Suter, C. M., & Weston, A. W. (1939). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 61(2), 232-236. [Link]
  • Pettit, G. R., & Piatak, D. M. (1962). Hydrogen Bromide-Acetic Acid Demethylation of 2,3-Dimethoxy-6-bromobenzoic Acid. An Example of Concomitant Bromine Migration. Journal of Organic Chemistry. [Link]
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Common Organic Chemistry. [Link]
  • Fariña, F., et al. (1985). 3,5-Dihydroxybenzoic Acid.
  • Lui, M. Y., et al. (2016). Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. RSC Advances, 6(59), 54371-54377. [Link]
  • Lui, M. Y., et al. (2016).
  • Sharma, U., & Sharma, A. K. (2024). Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. [Link]

Sources

Scale-Up Synthesis of 3,5-Dimethoxybenzoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the scale-up synthesis of 3,5-Dimethoxybenzoic Acid (DMBA), a pivotal intermediate in the manufacturing of pharmaceuticals and fine chemicals.[1] Recognizing the industrial importance of this compound, this document outlines a robust and efficient synthetic protocol, emphasizing safety, scalability, and product purity. The primary synthetic route discussed is the methylation of 3,5-dihydroxybenzoic acid, a method selected for its high yield and process reliability.[2] This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Significance of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid is a key building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a carboxylic acid, offers multiple reactive sites for constructing more complex molecules.[3] This versatility makes it a valuable precursor in the synthesis of various pharmaceutical compounds and specialized polymers, including dendrimers where it serves as a branching unit.[1][4] The demand for high-purity DMBA necessitates a scalable and economically viable synthetic process to support both research and large-scale production endeavors.

Strategic Selection of the Synthetic Pathway

For the scale-up synthesis of 3,5-Dimethoxybenzoic Acid, several routes are plausible. However, the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base is a widely adopted and efficient method.[2] This approach is favored due to its high conversion rates, readily available starting materials, and straightforward work-up procedures.

An alternative pathway involves the oxidation of 3,5-dimethoxybenzaldehyde. While effective at a laboratory scale, the use of strong oxidizing agents like potassium permanganate can present challenges in terms of waste management and safety on a larger scale.[5] Another potential route is the Grignard reaction of a corresponding di-methoxylated bromobenzene with carbon dioxide.[6] This method, however, often requires stringent anhydrous conditions and can be sensitive to scale-up.

Considering these factors, the methylation of 3,5-dihydroxybenzoic acid offers the most balanced profile of efficiency, safety, and scalability for industrial applications.

Process Chemistry and Mechanistic Insights

The chosen synthetic pathway proceeds via a Williamson ether synthesis, where the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are deprotonated by a base to form phenoxides. These nucleophilic phenoxides then react with dimethyl sulfate, an electrophilic methylating agent, to form the desired dimethoxy ether linkages.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Phenoxide_Intermediate Dianionic Phenoxide Intermediate 3,5-Dihydroxybenzoic_Acid->Phenoxide_Intermediate Deprotonation Base Base (K2CO3) 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid Phenoxide_Intermediate->3,5-Dimethoxybenzoic_Acid Nucleophilic Attack (SN2) Ester_Byproduct Potential Ester Byproduct Phenoxide_Intermediate->Ester_Byproduct Side Reaction Dimethyl_Sulfate Dimethyl Sulfate Hydrolyzed_Product 3,5-Dimethoxybenzoic Acid Ester_Byproduct->Hydrolyzed_Product Saponification NaOH NaOH

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100g scale production of 3,5-Dimethoxybenzoic Acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

4.1. Materials and Equipment

Reagent/EquipmentQuantity/SpecificationSupplier/Grade
3,5-Dihydroxybenzoic acid100 g (0.65 mol)Sigma-Aldrich, 97%
Acetone1.3 LACS Grade
Anhydrous Potassium Carbonate269 g (1.95 mol)Fine powder
Dimethyl Sulfate227.5 mL (2.4 mol)≥99%
Sodium HydroxideAs needed (30% aq. solution)Reagent Grade
Hydrochloric AcidAs needed (concentrated)Reagent Grade
2L Three-neck round-bottom flask--
Mechanical stirrer--
Reflux condenser--
Heating mantle with controller--
Addition funnel250 mL-
Large Buchner funnel and filter flask--
pH meter or pH strips--

4.2. Step-by-Step Procedure

  • Reaction Setup: Assemble the 2L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Ensure all glassware is clean and dry.

  • Charging Reactants: To the flask, add 3,5-dihydroxybenzoic acid (100 g) and acetone (1.3 L). Begin stirring to dissolve the solid.

  • Base Addition: Once the starting material is in solution, add anhydrous potassium carbonate (269 g) to the flask.

  • Methylation: Slowly add dimethyl sulfate (227.5 mL) dropwise from the addition funnel over a period of 30-45 minutes. An exothermic reaction may be observed; maintain a controlled addition rate.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 55°C) and maintain for at least 12 hours (overnight).[2][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Hydrolysis of Byproducts: To the resulting residue, add 2 L of water. Adjust the pH to 14 by the controlled addition of a 30% sodium hydroxide solution. Heat the mixture to 75°C for 4 hours to hydrolyze any potential ester byproducts.[2][7]

  • Product Precipitation: Cool the reaction mixture to room temperature in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to approximately 6. A white precipitate of 3,5-Dimethoxybenzoic acid will form.[7]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 250 mL).

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. A typical yield is in the range of 95-98%.[7]

Process Safety and Hazard Analysis

The scale-up of any chemical process requires a thorough safety assessment.

  • Dimethyl Sulfate: This reagent is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a fume hood, and appropriate PPE, including gloves and eye protection, is mandatory.[8]

  • Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact.

  • Acetone: A highly flammable solvent. Ensure no ignition sources are present during its use.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care to avoid skin and eye contact.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[8]

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

Analytical TestSpecificationMethod
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 178-180 °CMelting Point Apparatus[9]
Purity (by HPLC) ≥98%High-Performance Liquid Chromatography
Identity (by ¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity (by IR) Conforms to structureInfrared Spectroscopy

Expected Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): The spectrum should show distinct signals for the aromatic protons and the methoxy group protons. The six protons of the two equivalent methoxy groups will appear as a sharp singlet.[10]

  • ¹³C NMR: This will provide information on the carbon framework of the molecule.[10]

  • IR (KBr pellet): Characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and C-O stretches of the methoxy groups should be observed.[10]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity 3,5-Dimethoxybenzoic Acid. By following the outlined procedures and adhering to the safety precautions, researchers and production chemists can confidently produce this important chemical intermediate for a wide range of applications in the pharmaceutical and materials science industries.

G Start Start: 3,5-Dihydroxybenzoic Acid Reaction_Setup Reaction Setup (Acetone, K2CO3) Start->Reaction_Setup Methylation Methylation (Dimethyl Sulfate Addition) Reaction_Setup->Methylation Reflux Reflux (≥12h, 55°C) Methylation->Reflux Solvent_Removal Solvent Removal (Rotary Evaporation) Reflux->Solvent_Removal Hydrolysis Hydrolysis (NaOH, 75°C, 4h) Solvent_Removal->Hydrolysis Precipitation Precipitation (HCl to pH 6) Hydrolysis->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying Final_Product Final Product: 3,5-Dimethoxybenzoic Acid Drying->Final_Product

References

  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332 - PubChem. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • CN1102141C - Process for purifying 3.5-dimethyl benzoic acid - Google Patents. (n.d.).
  • CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents. (n.d.).
  • 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws]. (n.d.).
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
  • CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents. (n.d.).
  • 3,5 Di Methoxy Benzoic Acid - Chemical International. (n.d.).
  • organic synthesis: benzoic acid via a grignard reaction. (n.d.).
  • SYNTHESIS OF 5-ALKYLRESORCINOLS - DTIC. (n.d.).
  • CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents. (n.d.).
  • Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. (n.d.).

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Troubleshooting & Optimization

Introduction: Navigating the Synthesis of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges and boosting efficiency in the synthesis of 3,5-Dimethoxybenzoic acid, presented by the BenchChem Technical Support Center.

3,5-Dimethoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Its synthesis, while conceptually straightforward, can present practical challenges that impact yield and purity. This guide provides a comprehensive troubleshooting framework for the most common synthetic routes, grounded in mechanistic principles and field-proven experience.

This support center is structured to help you diagnose issues methodically, from identifying the problem to implementing a validated solution. We will explore two primary, reliable synthetic pathways:

  • Williamson Ether Synthesis & Subsequent Oxidation: A robust method starting from 3,5-dihydroxybenzoic acid.

  • Grignard Reaction: A classic carbon-carbon bond-forming reaction using a suitable aryl halide and carbon dioxide.

Below, we address specific issues you may encounter, followed by detailed experimental protocols and frequently asked questions to ensure your synthesis is successful.

Visualizing the Path to Success: Synthesis & Troubleshooting Workflows

A systematic approach is critical when troubleshooting a chemical synthesis. The following diagram outlines a logical workflow for diagnosing and resolving experimental issues.

G cluster_workflow General Troubleshooting Workflow A Identify Anomaly (e.g., Low Yield, Impurity) B Formulate Hypothesis (e.g., Moisture, Wrong Stoichiometry) A->B Analyze reaction parameters & observations C Implement Corrective Action (e.g., Dry Solvents, Adjust Reagents) B->C Select most likely cause D Analyze Outcome (TLC, NMR, etc.) C->D Run modified experiment E Problem Resolved? D->E E->A No F Proceed with Optimized Protocol E->F Yes

Caption: A logical workflow for effective troubleshooting in chemical synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, focusing on causality and actionable solutions.

Scenario 1: Williamson Ether Synthesis Route

This route typically involves the methylation of 3,5-dihydroxybenzoic acid using a methylating agent like dimethyl sulfate in the presence of a base.[2][3]

G Start 3,5-Dihydroxybenzoic Acid Reagents + Dimethyl Sulfate + K₂CO₃ / Acetone Start->Reagents Product 3,5-Dimethoxybenzoic Acid Reagents->Product Methylation (SN2)

Caption: Williamson ether synthesis route to 3,5-Dimethoxybenzoic acid.

Q1: My reaction shows low conversion, and TLC indicates a significant amount of starting material remains. What's wrong?

A1: This issue typically points to insufficient reactivity or suboptimal conditions.

  • Cause 1: Ineffective Deprotonation. The Williamson synthesis requires the deprotonation of the phenolic hydroxyl groups to form a potent nucleophile.[4] If the base is too weak or impure, this step will be incomplete.

    • Solution:

      • Base Strength: Potassium carbonate (K₂CO₃) is a common and effective base for this reaction.[2] Ensure it is anhydrous, as moisture will consume the base and hinder the reaction.

      • Base Quantity: Use a stoichiometric excess of the base (at least 2.5-3 equivalents) to ensure complete deprotonation of both hydroxyl groups and the carboxylic acid.

  • Cause 2: Low Reaction Temperature. While the reaction proceeds at a moderate temperature, insufficient heat can lead to a sluggish conversion rate.

    • Solution: The reaction is often run at the reflux temperature of the solvent, such as acetone (approx. 55-60°C).[2] Ensure your heating apparatus maintains a steady reflux throughout the reaction period.

  • Cause 3: Inactive Methylating Agent. Dimethyl sulfate can hydrolyze over time if not stored properly.

    • Solution: Use a fresh bottle of dimethyl sulfate. Always handle this reagent with extreme caution in a fume hood, as it is highly toxic and carcinogenic.

Q2: The reaction worked, but I isolated a mixture of mono- and di-methylated products. How can I improve selectivity?

A2: Incomplete methylation is a common problem related to stoichiometry and reaction time.

  • Cause 1: Insufficient Methylating Agent. To ensure complete methylation of both hydroxyl groups, a sufficient excess of the methylating agent is crucial.

    • Solution: Increase the equivalents of dimethyl sulfate. A common protocol uses a significant excess.[3] Monitor the reaction by TLC until the mono-methylated intermediate spot is no longer visible.

  • Cause 2: Short Reaction Time. The second methylation may be slower than the first. Stopping the reaction prematurely can leave mono-methylated intermediates.

    • Solution: Extend the reaction time. Refluxing overnight is a standard procedure to drive the reaction to completion.[2]

Scenario 2: Grignard Reaction Route

This pathway involves forming an organomagnesium halide (Grignard reagent) from a dimethoxy-substituted aryl halide, followed by reaction with solid carbon dioxide (dry ice).[5]

G Start 3,5-Dimethoxyphenyl Bromide Step1 + Mg / Anhydrous Ether Start->Step1 Grignard Grignard Reagent (Ar-MgBr) Step1->Grignard Formation Step2 + CO₂ (Dry Ice) then H₃O⁺ workup Grignard->Step2 Product 3,5-Dimethoxybenzoic Acid Step2->Product Carboxylation

Caption: Grignard reaction route to 3,5-Dimethoxybenzoic acid.

Q3: My Grignard reaction fails to initiate. The magnesium remains unreactive. What should I do?

A3: Initiation is the most critical and often most difficult step in a Grignard reaction. The primary culprit is almost always trace amounts of water or a passivated magnesium surface. [5]

  • Cause 1: Presence of Moisture. Grignard reagents are extremely strong bases and react rapidly with even trace amounts of water.

    • Solution:

      • Glassware: Oven-dry all glassware (at >120°C for several hours) and assemble it hot under a stream of dry nitrogen or argon.

      • Solvents & Reagents: Use anhydrous solvents (e.g., diethyl ether or THF, freshly distilled from a drying agent or from a sealed bottle). Ensure the aryl halide is also anhydrous.

  • Cause 2: Magnesium Oxide Layer. Magnesium turnings are coated with a passivating layer of MgO that prevents reaction.

    • Solution:

      • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to activate it. The disappearance of the iodine color or bubbling indicates initiation.[5]

      • Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[6]

Q4: The reaction initiated, but my yield is low, and I've isolated a significant amount of biphenyl byproduct. Why?

A4: Low yield with biphenyl formation points towards side reactions of the Grignard reagent.

  • Cause: Wurtz-type Coupling. The Grignard reagent can react with unreacted aryl halide to form a biphenyl dimer. This is more prevalent if the concentration of the aryl halide is high locally or if the reaction is overheated during addition.

    • Solution:

      • Slow Addition: Add the solution of aryl halide to the magnesium suspension very slowly (dropwise) to maintain a low concentration and control the exothermic reaction.

      • Temperature Control: If the reaction becomes too vigorous, cool the flask in a water bath to maintain a gentle reflux.[5]

  • Cause: Reaction with Carbon Dioxide. The carboxylation step can also be a source of low yield.

    • Solution:

      • Use Excess CO₂: Use a large excess of freshly crushed, high-quality dry ice. Do not use old dry ice that may have accumulated water ice from atmospheric moisture.

      • Proper Addition: Pour the Grignard solution slowly onto the crushed dry ice with stirring.[6] Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions.

Data Summary: Comparison of Synthetic Routes

FeatureWilliamson Ether Synthesis RouteGrignard Reaction Route
Starting Material 3,5-Dihydroxybenzoic acid3,5-Dimethoxy-substituted Aryl Halide
Key Reagents Dimethyl sulfate, K₂CO₃Magnesium, Dry Ice (CO₂)
Typical Yield High (can be >90%)[2]Moderate to Good (60-80%)
Primary Advantage High yield, less sensitive to moistureClassic C-C bond formation, good for analogs
Primary Challenge Use of highly toxic dimethyl sulfateStrict anhydrous conditions required[5]
Key Byproduct Incompletely methylated intermediatesBiphenyl, unreacted starting material

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most effective method. For the Williamson synthesis, you can monitor the disappearance of the starting material and the mono-methylated intermediate. For the Grignard reaction, you can quench a small aliquot with acid and check for the disappearance of the starting aryl halide.

Q: What is the best way to purify the final 3,5-Dimethoxybenzoic acid product? A: Recrystallization is the most common and effective method for purification.[7] A suitable solvent system might be an ethanol/water or acetone/water mixture. The product should appear as a white to off-white crystalline solid with a melting point in the range of 178-180°C.[1]

Q: Are there alternatives to dimethyl sulfate for the methylation step? A: Yes, methyl iodide is a common alternative, though it is also toxic and a volatile lachrymator. "Greener" methylating agents like dimethyl carbonate can be used but often require harsher conditions (higher temperatures and pressures).

Q: My Grignard reaction mixture became a thick, unstirrable sludge after adding the CO₂. What happened? A: This is common. The initial product is a magnesium carboxylate salt, which is often insoluble in ether or THF. This is not necessarily a problem. Proceed with the acidic workup; the salt will dissolve upon protonation to form the desired carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis via Williamson Etherification
  • Objective: To synthesize 3,5-Dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid.

  • Materials:

    • 3,5-Dihydroxybenzoic acid (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Dimethyl Sulfate (Me₂SO₄) (2.5 eq)

    • Anhydrous Acetone

    • 10% Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxybenzoic acid (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and anhydrous acetone.

    • Stir the suspension and add dimethyl sulfate (2.5 eq) dropwise. Caution: Highly toxic.

    • Heat the mixture to reflux (approx. 55°C) and maintain for 12-16 hours (or until TLC shows complete consumption of starting material).[2]

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • To hydrolyze any unreacted dimethyl sulfate and potential methyl ester byproduct, add 10% NaOH solution and heat the mixture at 75°C for 2-4 hours.[2]

    • Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A white precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-Dimethoxybenzoic acid.

    • Recrystallize from an ethanol/water mixture for further purification.

Protocol 2: Synthesis via Grignard Reaction
  • Objective: To synthesize 3,5-Dimethoxybenzoic acid from 3,5-dimethoxyphenyl bromide.

  • Materials:

    • Magnesium turnings (1.2 eq)

    • 3,5-Dimethoxyphenyl bromide (1.0 eq)

    • Anhydrous Diethyl Ether or THF

    • Iodine (one small crystal)

    • Solid CO₂ (dry ice), crushed

    • 6M Hydrochloric Acid (HCl)

  • Procedure:

    • Set up an oven-dried, three-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 3,5-dimethoxyphenyl bromide (1.0 eq) in anhydrous ether.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start (iodine color persists), gently warm the flask or use a sonicator. Initiation is marked by the disappearance of the iodine color and gentle bubbling.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • In a separate beaker, place a large excess of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring. A thick white precipitate will form.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Slowly and carefully quench the reaction by adding 6M HCl while cooling the beaker in an ice bath. Add acid until the aqueous layer is clear and acidic.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization.

References

  • University of the West Indies. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.
  • Google Patents. (1980). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Google Patents. (2016). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Chemistry Online. (2022). Synthesis of benzoic acid from Grignard reagent.
  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis.
  • YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
  • Google Patents. (2015). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes).

Sources

Technical Support Center: Purification of Crude 3,5-Dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 3,5-Dimethoxybenzoic Acid via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this versatile chemical intermediate. Here, we address common challenges and frequently asked questions, grounding our advice in the fundamental principles of crystallization to ensure you can troubleshoot and optimize your purification protocol effectively.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered during the recrystallization of 3,5-Dimethoxybenzoic Acid.

Question 1: My 3,5-Dimethoxybenzoic Acid won't fully dissolve in the hot solvent, even after adding a large volume.

Answer:

This issue typically points to one of two scenarios: the selection of an inappropriate solvent or the presence of insoluble impurities.

  • Causality & Rationale: The principle of recrystallization hinges on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold. If the compound has poor solubility even at the solvent's boiling point, that solvent is unsuitable. Alternatively, crude 3,5-Dimethoxybenzoic Acid, especially if synthesized from 3,5-dihydroxybenzoic acid, may contain inorganic salts (like potassium carbonate) or other insoluble byproducts that will not dissolve.[1]

  • Troubleshooting Steps:

    • Verify Solvent Choice: Based on available data, 3,5-Dimethoxybenzoic Acid is soluble in hot methanol and ethanol, and can be recrystallized from water or aqueous acetic acid.[2] If you are using a non-polar solvent like hexanes or toluene, you are unlikely to achieve dissolution.

    • Perform a Hot Filtration: If you are using an appropriate solvent (e.g., ethanol, methanol, or water) and a small amount of solid material remains, it is likely an insoluble impurity. Do not continue adding excessive solvent, as this will significantly reduce your final yield. Instead, perform a hot gravity filtration to remove the insoluble material before allowing the filtrate to cool.

    • Re-evaluate Solvent System: If the bulk of your material does not dissolve, you must select a more suitable solvent. A mixed-solvent system can be effective. For example, dissolve the crude acid in a minimal amount of a "good" solvent where it is highly soluble (like hot ethanol or acetone), and then add a "poor" solvent (like water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.

Question 2: No crystals are forming after my hot solution has cooled to room temperature, even after placing it in an ice bath.

Answer:

The failure of a compound to crystallize from a cooled solution is a common issue, typically arising from using too much solvent or the solution being supersaturated.

  • Causality & Rationale: For crystallization to occur, the solution must be supersaturated, meaning the concentration of the solute is higher than its solubility at that temperature. If an excessive amount of solvent was used to dissolve the crude product, the solution might not reach supersaturation upon cooling, thus preventing crystal formation.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of pure 3,5-Dimethoxybenzoic Acid, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: If induction techniques fail, it is highly probable that too much solvent was used. Gently heat the solution to boil off a portion of the solvent. Once you observe a slight turbidity or cloudiness in the hot solution, remove it from the heat and allow it to cool again. This increased concentration should facilitate crystallization.

    • Consider an Anti-Solvent: If you are using a solvent in which the acid is moderately soluble at room temperature, you can carefully add a miscible "anti-solvent" (one in which the acid is insoluble) dropwise to the cooled solution until it becomes turbid, which should initiate crystallization.

Question 3: My product has "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Causality & Rationale: The presence of impurities can depress the melting point of your compound, making it more prone to oiling out. Rapid cooling can also contribute to this phenomenon, as the high degree of supersaturation doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a beaker packed with paper towels to reduce the cooling rate. This gives the molecules more time to form an ordered crystal lattice.

    • Lower the Dissolution Temperature: If possible, try to dissolve the compound at a temperature below its melting point (178-180°C), although this may not always be feasible depending on the solvent's boiling point.[2][3]

Question 4: The final crystals are colored, but pure 3,5-Dimethoxybenzoic Acid should be white. How can I remove the color?

Answer:

Colored impurities are common in organic synthesis and can often be co-opted into the crystal lattice.

  • Causality & Rationale: The color is due to the presence of highly conjugated impurities that absorb visible light. These impurities may have solubility characteristics similar to your target compound, causing them to co-crystallize.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal has a high surface area and will adsorb the colored impurities.

    • Boil and Filter: Gently boil the solution with the charcoal for a few minutes.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 3,5-Dimethoxybenzoic Acid?

A1: The ideal solvent should dissolve 3,5-Dimethoxybenzoic Acid when hot but not when cold. Based on available data, good starting points are:

  • Ethanol or Methanol: It is soluble in these alcohols, particularly when hot.[4] An ethanol/water mixture is also reported to be effective.[5]

  • Water: Can be used, but solubility is lower.[2] This can be advantageous for achieving a high recovery, but may require larger volumes.

  • Aqueous Acetic Acid: Another option for recrystallization.[2]

A systematic approach to solvent selection is recommended, as illustrated in the workflow below.

Q2: What are the likely impurities in my crude 3,5-Dimethoxybenzoic Acid?

A2: The impurities will largely depend on the synthetic route. A common synthesis involves the methylation of 3,5-dihydroxybenzoic acid using a reagent like dimethyl sulfate in the presence of a base such as potassium carbonate.[1] Potential impurities from this route include:

  • Unreacted 3,5-dihydroxybenzoic acid: The starting material.

  • Partially methylated intermediate (3-hydroxy-5-methoxybenzoic acid): A common byproduct if the reaction does not go to completion.

  • Inorganic salts: Such as potassium carbonate or potassium sulfate, which are generally insoluble in organic solvents.

  • Residual solvents: From the reaction or workup (e.g., acetone).[1]

Q3: My yield is very low after recrystallization. What are the common causes?

A3: A low yield can be attributed to several factors:

  • Using too much solvent: This is the most common reason. The more solvent used, the more of your compound will remain dissolved in the cold mother liquor. Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.

  • Washing with warm solvent: The final crystal cake should be washed with a small amount of ice-cold solvent to remove any adhering impurities without re-dissolving the product.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently, including in an ice bath, to maximize crystal formation.

Data and Protocols

Physicochemical Properties of 3,5-Dimethoxybenzoic Acid
PropertyValueSource(s)
Molecular FormulaC₉H₁₀O₄[6]
Molecular Weight182.17 g/mol [6]
AppearanceWhite to off-white crystalline powder[4]
Melting Point178-180 °C[2][3]
SolubilitySoluble in ethanol and ether; Insoluble in water.[4]
Experimental Protocol: Recrystallization of Crude 3,5-Dimethoxybenzoic Acid from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude 3,5-Dimethoxybenzoic Acid. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the ethanol solution is still hot, add water dropwise with constant swirling until the solution becomes persistently turbid (cloudy).

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude 3,5-Dimethoxybenzoic Acid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Solvent Choose Solvent (e.g., Ethanol) Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Insoluble Impurities Present? Cool Cool Slowly to Room Temperature Dissolve->Cool No Insoluble Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash MotherLiquor Mother Liquor (Contains Impurities) Filter->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for the recrystallization of 3,5-Dimethoxybenzoic Acid.

Solvent_Selection Start Select Test Solvent TestCold Test Solubility in Cold Solvent Start->TestCold TestHot Test Solubility in Hot Solvent TestCold->TestHot Insoluble or Sparingly Soluble Bad Unsuitable Solvent TestCold->Bad Soluble Good Ideal Solvent Found TestHot->Good Soluble TestHot->Bad Insoluble

Caption: Decision-making process for selecting an appropriate recrystallization solvent.

References

  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • University of California, Davis.
  • ACS Publications. Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Link]
  • ACS Publications. Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Link]
  • ChemBK. 3,5-Dimethoxybenzoic acid. [Link]
  • Cheméo. Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4). [Link]
  • Reddit.
  • University of Rochester Department of Chemistry.
  • PubChem. 3,5-Dimethoxybenzoic Acid. [Link]

Sources

Technical Support Center: Synthesis of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dimethoxybenzoic Acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to equip you with the expertise to navigate potential side reactions, optimize your reaction conditions, and ensure the highest purity of your final product.

Introduction

3,5-Dimethoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1][2] Its structure, featuring a benzene ring with two methoxy groups and a carboxylic acid function, offers multiple sites for chemical modification.[1] While several synthetic routes exist, each is susceptible to specific side reactions that can impact yield and purity. This guide will focus on the most common synthetic methods and their associated challenges.

Section 1: Methylation of 3,5-Dihydroxybenzoic Acid

One of the most prevalent methods for synthesizing 3,5-Dimethoxybenzoic acid is the methylation of 3,5-Dihydroxybenzoic acid, often using dimethyl sulfate (DMS) in the presence of a base.[2][3]

FAQ 1: My reaction yield is significantly lower than expected, and I've isolated a significant amount of a water-soluble byproduct. What is happening?

Answer:

This issue commonly arises from the competing esterification of the carboxylic acid group, forming methyl 3,5-dimethoxybenzoate. This side reaction is particularly favored if the reaction conditions are not carefully controlled.

Causality: The carboxylate anion, formed under basic conditions, can act as a nucleophile and attack the methylating agent (dimethyl sulfate). While the phenoxide ions are more nucleophilic and will react preferentially, the esterification of the carboxylate can still occur, especially with prolonged reaction times or excess methylating agent.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a carefully measured amount of dimethyl sulfate. A slight excess is often necessary to ensure complete methylation of the hydroxyl groups, but a large excess will promote esterification.

  • Temperature Management: Maintain the reaction temperature at a moderate level (e.g., 55°C) as excessive heat can favor the esterification side reaction.[2][3]

  • Post-Reaction Hydrolysis: A crucial step to reclaim the desired carboxylic acid from the ester byproduct is to perform a basic hydrolysis after the initial methylation reaction. By adjusting the pH to 14 with a strong base like NaOH and heating, the ester will be saponified back to the carboxylate salt.[2][3] Subsequent acidification will then precipitate the pure 3,5-Dimethoxybenzoic acid.

Workflow for Mitigation of Ester Byproduct Formation

cluster_0 Methylation Reaction cluster_1 Troubleshooting: Hydrolysis cluster_2 Product Isolation A 3,5-Dihydroxybenzoic Acid + Dimethyl Sulfate (DMS) + Base B Reaction Mixture: - 3,5-Dimethoxybenzoate (salt) - Methyl 3,5-Dimethoxybenzoate (byproduct) A->B Reflux C Add NaOH (aq) Adjust pH to 14 B->C Work-up D Heat to 75°C (Saponification) C->D E Hydrolyzed Mixture: - 3,5-Dimethoxybenzoate (salt) D->E F Cool to Room Temp. E->F G Acidify with HCl (pH ~6) F->G H Precipitation of 3,5-Dimethoxybenzoic Acid G->H I Filtration & Drying H->I J Pure Product I->J

Caption: Workflow for mitigating ester byproduct formation during methylation.

FAQ 2: I'm observing incomplete methylation, with residual 3-hydroxy-5-methoxybenzoic acid or unreacted starting material. How can I drive the reaction to completion?

Answer:

Incomplete methylation is often due to insufficient base, poor solubility of the starting material, or deactivation of the methylating agent.

Causality: The methylation of the two hydroxyl groups proceeds in a stepwise manner. The first methylation is generally rapid, but the second can be slower. A strong enough base is required to deprotonate the hydroxyl groups to form the more nucleophilic phenoxide ions. If the base is too weak or used in insufficient quantity, the reaction may stall.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry: Ensure at least two equivalents of a suitable base (like K₂CO₃ or NaOH) are used to deprotonate both hydroxyl groups.[2][3] For less reactive systems, a stronger base might be considered, though this can increase the risk of side reactions.

  • Solvent System: The choice of solvent is critical for ensuring all reactants are in solution. Acetone is a common choice, but if solubility is an issue, a more polar aprotic solvent like DMF could be considered.[2][3]

  • Reaction Time and Temperature: Williamson ether synthesis can sometimes be slow. Increasing the reaction time or modestly increasing the temperature (while monitoring for byproduct formation) can help drive the reaction to completion.

Section 2: Grignard Carbonation Route

Another synthetic approach involves the formation of a Grignard reagent from a di-methoxy-substituted bromobenzene, followed by reaction with carbon dioxide.

FAQ 3: My Grignard reaction failed to initiate, or the yield is very low. What are the common pitfalls?

Answer:

Grignard reactions are notoriously sensitive to moisture and air.[4] The most common reason for failure is the presence of water, which will protonate and destroy the highly basic Grignard reagent.

Causality: The organomagnesium bond is highly polarized, giving the carbon atom a strong carbanionic character. This makes it an extremely strong base, which will readily react with any available acidic protons, most commonly from water.

Troubleshooting Protocol:

  • Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried overnight and cooled in a desiccator).[4] Anhydrous solvents (typically diethyl ether or THF) are essential.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting. Mechanical activation (crushing the magnesium with a glass rod) or chemical activation (adding a small crystal of iodine) can expose a fresh metal surface and initiate the reaction.[5]

  • Initiation: A small amount of the halide solution can be added initially. Gentle warming or sonication can sometimes be necessary to start the exothermic reaction.[6] Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.

FAQ 4: I've successfully performed the Grignard carbonation, but my final product is contaminated with a significant amount of a non-acidic, neutral compound. What is this impurity and how do I remove it?

Answer:

A common side product in Grignard reactions is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[4][7] In this case, 3,3',5,5'-tetramethoxybiphenyl would be the likely contaminant.

Causality: This coupling reaction is favored at higher temperatures and higher concentrations of the aryl halide.[4]

Troubleshooting Protocol:

  • Control Reaction Conditions: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide and control the exothermicity of the reaction.

  • Purification via Acid-Base Extraction: This is the most effective way to separate the desired carboxylic acid from the neutral biphenyl byproduct.

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Wash the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The acidic 3,5-Dimethoxybenzoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The neutral biphenyl will remain in the organic layer.

    • Separate the aqueous layer and then re-acidify it with a strong acid (e.g., HCl) to precipitate the pure 3,5-Dimethoxybenzoic acid.

    • The pure product can then be collected by filtration.

Diagram of Acid-Base Extraction for Purification

Caption: Purification of 3,5-Dimethoxybenzoic acid from biphenyl byproduct.

Section 3: Oxidation of 3,5-Dimethoxybenzaldehyde

The oxidation of 3,5-Dimethoxybenzaldehyde is another viable synthetic route.

FAQ 5: The oxidation of my aldehyde is incomplete, or I'm getting over-oxidation and ring cleavage. How can I improve the selectivity?

Answer:

The choice of oxidizing agent and reaction conditions is paramount for the selective oxidation of an aldehyde to a carboxylic acid without causing more extensive degradation.

Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) can be effective but may lead to over-oxidation if not carefully controlled, especially under harsh temperature or pH conditions.[8] Milder oxidants often provide better selectivity.

Troubleshooting Protocol:

  • Choice of Oxidant:

    • Potassium Permanganate (KMnO₄): This is a powerful and cost-effective oxidant. The reaction should be run in a buffered solution or with careful control of pH to avoid overly basic conditions which can promote side reactions. The reaction is often run in an acetone/water mixture at reflux.[8]

    • Collins Reagent (CrO₃·2Py): A milder chromium-based oxidant that can provide high yields for this transformation.[9]

    • Tollens' Reagent ([Ag(NH₃)₂]⁺): A very mild and selective oxidant for aldehydes, though it may be less practical for large-scale synthesis.

  • Temperature Control: The reaction should be carefully monitored and the temperature controlled to prevent runaway reactions and subsequent degradation of the aromatic ring.

  • Work-up Procedure: A proper work-up is essential to remove the oxidant byproducts. For permanganate oxidations, this typically involves quenching with a reducing agent like sodium bisulfite, followed by filtration of the manganese dioxide precipitate.

Quantitative Data Summary
Synthesis RouteKey ReagentsCommon Side ProductsTypical YieldReference(s)
Methylation3,5-Dihydroxybenzoic acid, Dimethyl Sulfate, K₂CO₃Methyl 3,5-dimethoxybenzoate~98%[2][3]
Grignard Carbonation3,5-Dimethoxyphenylmagnesium bromide, CO₂3,3',5,5'-TetramethoxybiphenylVariable[7]
Aldehyde Oxidation3,5-Dimethoxybenzaldehyde, KMnO₄Over-oxidation productsGood[8]

Conclusion

The synthesis of 3,5-Dimethoxybenzoic acid, while straightforward in principle, requires careful attention to reaction conditions to minimize side reactions and maximize yield and purity. By understanding the underlying causality of these potential issues and implementing the troubleshooting protocols outlined in this guide, researchers can confidently navigate the challenges of its synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • BenchChem. (2025). Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid synthesis.
  • University of Alberta. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • BenchChem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dimethoxybenzaldehyde for Researchers.
  • Ishii, H., et al. (1983). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Chemical & Pharmaceutical Bulletin, 31(9), 3024-3038.
  • Towson University. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

Sources

Technical Support Center: Functionalization of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 3,5-Dimethoxybenzoic Acid (DMBA). This document is designed for researchers, medicinal chemists, and material scientists who are leveraging this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical logic to troubleshoot and overcome the unique challenges presented by this molecule's electronic and steric landscape.

The primary difficulty in functionalizing DMBA arises from the competing electronic demands of its substituents. The two methoxy groups are strongly activating and ortho-, para-directing, flooding the ring with electron density at the C2, C4, and C6 positions.[1][2][3] Conversely, the carboxylic acid group is a deactivating, meta-director, withdrawing electron density from the ring.[4][5][6] This electronic tug-of-war dictates the molecule's reactivity and is the key to mastering its functionalization.

FAQ 1: Challenges in Electrophilic Aromatic Substitution (EAS)
Q1: I attempted a standard electrophilic aromatic substitution (e.g., nitration/bromination) on DMBA and obtained a mixture of products with low yield. Why is regioselectivity so poor?

A1: This is a classic and expected challenge with the DMBA scaffold. The outcome of your reaction is a direct consequence of the powerful, yet conflicting, directing effects of the substituents.

The Underlying Chemistry:

  • Activating Groups (-OCH₃): The two methoxy groups are potent activating groups.[3] They donate electron density into the aromatic ring via resonance, particularly at the positions ortho and para to themselves (C2, C4, and C6). This makes these positions highly nucleophilic and prone to attack by electrophiles.[1][2]

  • Deactivating Group (-COOH): The carboxylic acid group is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic overall.[4][5] This group directs incoming electrophiles to the meta position (C5), but since both C3 and C5 are already substituted, it primarily deactivates the ring towards further substitution.

The result is a complex reactivity map. The methoxy groups strongly favor substitution at C2, C4, and C6, while the carboxylic acid group simultaneously makes the entire ring less reactive. Standard EAS conditions often lack the finesse to target a single position, leading to a mixture of isomers or requiring harsh conditions that can cause decomposition or unwanted side reactions like ether cleavage.

Troubleshooting & Strategic Recommendations:

  • Re-evaluate Your Strategy: For regioselective substitution on this ring, standard EAS is often not the ideal approach. The most robust method for achieving selectivity is Directed ortho-Metalation (DoM) , which is discussed in the next section.

  • Protect the Carboxylic Acid: The acidity of the -COOH proton can interfere with many electrophilic reagents and catalysts (especially Lewis acids). Converting it to an ester (e.g., methyl ester) can sometimes simplify the electronic profile, though the directing effect conflict remains.

  • Use Milder Conditions: If you must proceed with EAS, start with the mildest possible conditions to favor the most activated positions (C2, C4, C6) and minimize side reactions. For example, for bromination, consider using NBS with a mild acid catalyst instead of Br₂/FeBr₃.

FAQ 2: Achieving Regiocontrol with Directed ortho-Metalation (DoM)
Q2: How can I selectively introduce a functional group at the C2 or C6 position?

A2: Directed ortho-Metalation (DoM) is the premier strategy for overcoming the regioselectivity issues of EAS with this substrate. This technique utilizes a Directing Metalation Group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position, creating a nucleophilic aryllithium species that can then react with an electrophile.[7][8]

The Underlying Chemistry:

Both the carboxylic acid and the methoxy groups can act as DMGs. The heteroatoms (oxygen) in these groups coordinate to the lithium atom of the organolithium base, delivering it to a specific ortho proton for abstraction. In DMBA, the carboxylic acid is a more powerful DMG than the methoxy group. Deprotonation of the acidic -COOH proton occurs first, and this resulting carboxylate directs the second equivalent of base to selectively deprotonate the C2 or C6 position.

Experimental Workflow & Troubleshooting:

The following is a generalized protocol for a DoM reaction.

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Rigorous Drying - Dry glassware in oven. - Use anhydrous solvents (THF, Et2O). - Ensure DMBA is dry. setup 2. Inert Atmosphere - Assemble reaction under N2 or Ar. - Dissolve DMBA in anhydrous THF. prep->setup cool 3. Cooling - Cool solution to -78 °C (Dry ice/acetone bath). setup->cool base 4. Lithiation - Slowly add organolithium base (e.g., 2.2 eq. n-BuLi or s-BuLi). - Stir for 1-3 hours at -78 °C. cool->base electrophile 5. Electrophile Quench - Add desired electrophile (e.g., TMSCl, I₂, DMF). - Stir, allow to warm to RT. base->electrophile quench 6. Aqueous Quench - Carefully quench with sat. NH4Cl(aq) or water. electrophile->quench extract 7. Extraction & Purification - Extract with organic solvent. - Purify via column chromatography or recrystallization. quench->extract

Caption: Generalized workflow for Directed ortho-Metalation of DMBA.

Troubleshooting Common DoM Issues:

IssueProbable Cause(s)Recommended Solution(s)
No reaction / Recovery of starting material 1. Inactive organolithium reagent.2. Presence of water or other protic sources quenching the base.3. Insufficient reaction time or temperature too high.1. Titrate the organolithium reagent before use.2. Ensure all glassware, solvents, and reagents are scrupulously dry. Use fresh anhydrous solvents.3. Increase lithiation time; ensure temperature is maintained at -78 °C.
Low Yield 1. Incomplete lithiation.2. Degradation of the aryllithium intermediate.3. Inefficient trapping by the electrophile.1. Use a stronger base (e.g., s-BuLi instead of n-BuLi), potentially with an additive like TMEDA.[9]2. Maintain low temperature; some aryllithiums are unstable above -78 °C.3. Use a more reactive electrophile or add it at low temperature and warm slowly.
Formation of side products 1. Reaction with solvent (e.g., THF deprotonation).2. Benzyne formation at higher temperatures.1. Use diethyl ether instead of THF for less reactive systems. Keep temperatures low.2. Avoid letting the reaction warm up before the electrophile is added.
FAQ 3: Activating the Carboxylic Acid for Amidation/Esterification
Q3: My direct amide/ester formation using coupling agents is giving low yields. What's a more reliable method?

A3: While direct coupling is convenient, it can be sluggish with electron-rich and sterically hindered substrates like DMBA. A more robust and often higher-yielding approach is the two-step conversion via the acyl chloride.[10][11]

Method Comparison:

MethodKey ReagentsProsCons
Direct Coupling HATU, EDC/HOBt, DCCOne-pot, milder conditionsCan be expensive, lower yields with challenging substrates, requires careful optimization.
Acyl Chloride SOCl₂, (COCl)₂High-yielding, reliable, generates a highly reactive intermediateTwo steps, uses harsh reagents, moisture-sensitive intermediate.

Troubleshooting Guide for Acyl Chloride Formation & Amidation:

  • Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride [11]

    • Problem: Incomplete conversion to acyl chloride.

      • Cause: Thionyl chloride (SOCl₂) may be old or degraded. The reaction may not have gone to completion.

      • Solution: Use freshly opened or distilled SOCl₂. Add a catalytic amount of DMF to accelerate the reaction.[11] Ensure the reaction is heated (e.g., reflux in toluene for 2-4 hours) until gas evolution (SO₂ and HCl) ceases.[11]

    • Problem: Degradation of the product.

      • Cause: Residual SOCl₂ can cause charring or side reactions in the next step.

      • Solution: After the reaction, remove all excess SOCl₂ under reduced pressure. Co-evaporating with an inert solvent like toluene two or three times is highly effective.[10] The crude acyl chloride is typically used immediately without purification.

  • Step 2: Amidation with Ammonia/Amine

    • Problem: Low yield of amide.

      • Cause: The acyl chloride is highly moisture-sensitive and can hydrolyze back to the carboxylic acid. The reaction can be highly exothermic.

      • Solution: Perform the reaction under strictly anhydrous conditions. Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF) and cool the solution to 0 °C in an ice bath before slowly adding the amine or ammonia solution.[11]

FAQ 4: Unwanted Reactivity of Methoxy Groups
Q4: I'm running a reaction under acidic conditions and seeing byproducts that suggest demethylation. How do I prevent this?

A4: The methoxy groups in DMBA are ethers and are susceptible to cleavage under strongly acidic conditions, especially in the presence of nucleophiles and heat.[12][13]

The Underlying Chemistry: Acid-Catalyzed Ether Cleavage

The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (a neutral methanol molecule). A nucleophile (often a halide ion like Br⁻ or I⁻ from the acid source) then attacks the methyl carbon in an Sₙ2 reaction to yield a phenol and a methyl halide.[13][14]

Ether_Cleavage Ether Ar-O-CH₃ ProtonatedEther Ar-O⁺(H)-CH₃ + Br⁻ (Oxonium Ion) Ether->ProtonatedEther Protonation (Fast) HBr + H-Br Products Ar-OH + CH₃-Br (Phenol + Methyl Bromide) ProtonatedEther->Products SN2 Attack by Br⁻ (Slow)

Caption: Mechanism of acid-catalyzed ether cleavage.

Preventative Measures:

  • Avoid Strong Protic Acids: If possible, avoid using strong acids like HBr, HI, or hot concentrated H₂SO₄.[15]

  • Use Lewis Acids Cautiously: While Lewis acids (e.g., AlCl₃, FeBr₃) are used in Friedel-Crafts reactions, they can also promote ether cleavage. Use them at the lowest effective temperature and for the shortest possible time.

  • Consider Alternative Reagents: Boron tribromide (BBr₃) is a reagent used specifically for cleaving aryl ethers. While useful if demethylation is the goal, it should be strictly avoided if you wish to preserve the methoxy groups.

FAQ 5: Practical Handling & Solubility
Q5: 3,5-Dimethoxybenzoic acid is poorly soluble in my reaction solvent. What are my options?

A5: DMBA is a crystalline solid with limited solubility in water and nonpolar solvents but good solubility in polar organic solvents.[16]

Solvent Selection & Solubility Enhancement:

Solvent ClassExamplesSolubility ProfileNotes
Polar Aprotic THF, DMF, AcetonitrileGoodOften used for DoM and coupling reactions. Ensure they are anhydrous.
Alcohols Ethanol, MethanolGoodSoluble, especially with gentle heating.[17] Suitable for esterifications.
Chlorinated Dichloromethane (DCM)ModerateUseful for setting up reactions before adding other reagents.
Ethers Diethyl EtherModerateGood for extractions and some organometallic reactions.
Water WaterInsoluble[16][17]
Hydrocarbons Toluene, HexanesPoorToluene can be used as a higher-boiling solvent for acyl chloride formation.

Troubleshooting Strategies:

  • Gentle Heating: In many cases, solubility can be significantly improved by gently warming the mixture.

  • Conversion to a Salt: For aqueous reactions, deprotonating the carboxylic acid with a base (e.g., NaHCO₃, K₂CO₃) will form the highly water-soluble carboxylate salt.

  • Use a Co-solvent: Employing a mixture of solvents can often achieve the desired solubility and reactivity profile. For example, a THF/Toluene mixture might be used.

References
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 16.
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  • BenchChem. (2025). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
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  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
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  • Organic Chemistry Portal. (n.d.).
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  • Semantic Scholar. (n.d.).
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  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2019, July 12).
  • Master Organic Chemistry. (2017, November 9).
  • YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review.
  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents.
  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • ChemicalBook. (2025, August 27). 3,5-Dimethoxybenzoic acid | 1132-21-4.

Sources

optimizing reaction conditions for 3,5-Dimethoxybenzoic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the esterification of 3,5-dimethoxybenzoic acid, presented as a comprehensive technical support resource.

Technical Support Center: Esterification of 3,5-Dimethoxybenzoic Acid

Welcome to the technical support center for the esterification of 3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet crucial reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-purity yields.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering robust solutions.

Issue 1: Low or No Product Yield

  • Symptom: After the full reaction and work-up procedure, you isolate a minimal amount of the desired ester, or none at all. TLC analysis shows only the starting material spot.

  • Potential Cause 1: Presence of Water. The Fischer esterification is a reversible equilibrium reaction.[1][2] The presence of water, even in small amounts (e.g., from wet reagents or glassware), will shift the equilibrium back towards the reactants (Le Chatelier's principle), significantly reducing the yield.[3][4]

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous alcohol and ensure all glassware is thoroughly oven-dried or flame-dried before use. The 3,5-dimethoxybenzoic acid starting material should also be completely dry.[3]

    • Reagent Grade: Use a high grade of concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst, as older bottles may have absorbed atmospheric moisture.

    • Water Removal: For larger-scale reactions or particularly stubborn cases, consider methods to remove water as it forms, such as using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[4][5]

  • Potential Cause 2: Inactive or Insufficient Catalyst. The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7] Insufficient catalyst loading or a deactivated catalyst will result in a very slow or stalled reaction.

  • Solution:

    • Catalyst Loading: Ensure a sufficient catalytic amount of a strong acid is used. For sulfuric acid, a loading of 1-5 mol% relative to the carboxylic acid is typical, though some procedures use more.[8][9]

    • Catalyst Choice: Concentrated sulfuric acid is a common and effective catalyst.[2] Alternative strong acid catalysts include p-toluenesulfonic acid (p-TsOH) or dry hydrogen chloride gas.[1][2] For microwave-assisted synthesis, adding the catalyst at intervals can overcome potential deactivation at high temperatures.[10]

Issue 2: Incomplete Reaction After Extended Time

  • Symptom: TLC analysis after the recommended reaction time shows significant amounts of both the starting carboxylic acid and the product ester.

  • Potential Cause 1: Sub-Optimal Temperature or Reaction Time. Esterification reactions, particularly with sterically hindered acids or alcohols, can be slow.[2] The reaction may not have reached equilibrium or may require more thermal energy to overcome the activation energy barrier.

  • Solution:

    • Increase Temperature: Ensure the reaction is heated to a steady reflux temperature of the alcohol being used (e.g., ~65 °C for methanol, ~78 °C for ethanol).[11]

    • Extend Reaction Time: Continue heating under reflux and monitor the reaction's progress every 1-2 hours using TLC until the starting material spot is no longer visible or its intensity remains constant.[12]

    • Consider Microwave Synthesis: Microwave-assisted organic synthesis (MAOS) in a sealed vessel can significantly accelerate the reaction by allowing the solvent to be heated above its atmospheric boiling point, often reducing reaction times from hours to minutes.[10]

  • Potential Cause 2: Insufficient Excess of Alcohol. To drive the equilibrium towards the product side, a large excess of one of the reactants is typically used.[4][13] In Fischer esterifications, the alcohol is often used as the solvent, ensuring it is present in a very large molar excess.

  • Solution:

    • Verify Alcohol Volume: Ensure a sufficient volume of the alcohol is used to act as both the reactant and the solvent. A common ratio is to use 20-40 equivalents of the alcohol relative to the carboxylic acid.[11]

Issue 3: Product is Contaminated with Starting Carboxylic Acid

  • Symptom: The final, isolated product shows impurities corresponding to 3,5-dimethoxybenzoic acid upon ¹H NMR or HPLC analysis. The product may also have a lower-than-expected melting point.

  • Potential Cause: Ineffective Work-up Procedure. The work-up is designed to separate the ester from the unreacted carboxylic acid, the acid catalyst, and excess alcohol. An incomplete acid-neutralizing wash will leave acidic impurities in the organic layer.

  • Solution:

    • Thorough Basic Wash: During the work-up, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][9] This deprotonates the unreacted carboxylic acid and the sulfuric acid catalyst, forming their respective sodium salts, which are soluble in the aqueous layer and can be separated.

    • Check pH: After the bicarbonate wash, test the pH of the aqueous layer to ensure it is basic (pH > 8).[9][12] If it is not, perform an additional wash.

    • Purification: If contamination persists, purify the crude product. Recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) is often effective at removing residual starting material.[11] If recrystallization fails, column chromatography on silica gel is a more rigorous purification method.[14]

Issue 4: Product is a Dark-Colored Oil or Solid

  • Symptom: The isolated ester product is not the expected white or off-white solid but is instead yellow, brown, or an oily substance.

  • Potential Cause: Degradation or Side Reactions. Excessive heat or prolonged reaction times can sometimes lead to the degradation of starting materials or products, especially if impurities are present.[14] Sulfuric acid is a strong dehydrating agent and can cause charring at very high temperatures.

  • Solution:

    • Control Temperature: Use a heating mantle with a temperature controller or an oil bath to maintain a gentle, controlled reflux. Avoid aggressive, localized heating.

    • Minimize Reaction Time: Monitor the reaction by TLC and stop the heating as soon as it is complete.

    • Decolorize the Product: If the product is only slightly colored, the impurities can often be removed.

      • Activated Carbon: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and filter through a pad of Celite.[14]

      • Recrystallization: This technique is excellent for separating soluble colored impurities from the crystalline product.[14]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the Fischer esterification of 3,5-dimethoxybenzoic acid?

    • A1: The reaction proceeds via a series of equilibrium steps. First, the acid catalyst (H⁺) protonates the carbonyl oxygen of the benzoic acid, activating it for nucleophilic attack. The alcohol then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. A proton is then transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This creates a good leaving group (water), which is eliminated to form a protonated ester. Finally, a base (like another alcohol molecule or water) deprotonates the carbonyl to yield the final ester product and regenerate the acid catalyst.[4][6]

  • Q2: Can I use a different catalyst besides sulfuric acid?

    • A2: Yes, other catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle, and is effective.[5][15] Lewis acids like zirconium(IV) or hafnium(IV) salts have also been shown to be effective catalysts.[15][16] For milder conditions, coupling reagents like dicyclohexylcarbodiimide (DCC) can be used, although this is no longer a Fischer esterification and involves a different mechanism that avoids the production of water.[15][17]

  • Q3: How do I monitor the reaction's progress?

    • A3: Thin Layer Chromatography (TLC) is the most common and effective method.[11][12] Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting 3,5-dimethoxybenzoic acid. The product ester will be less polar than the carboxylic acid and will therefore have a higher Rf value (it will travel further up the plate). The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.

  • Q4: My starting material is not fully dissolving in the alcohol before reflux. Is this a problem?

    • A4: 3,5-Dimethoxybenzoic acid has limited solubility in alcohols at room temperature. This is generally not a problem. As the mixture is heated to reflux, the solubility will increase, and the acid should fully dissolve. The addition of the sulfuric acid catalyst can also cause the protonated salt of the acid to precipitate, which will also dissolve as the reaction heats up.[12]

Data & Protocols

Table 1: Typical Reaction Conditions for Fischer Esterification
Ester ProductAlcoholCatalyst (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
Methyl 3,5-dimethoxybenzoateMethanolH₂SO₄ (2-5%)~65 (Reflux)4 - 685 - 95
Ethyl 3,5-dimethoxybenzoateEthanolH₂SO₄ (2-5%)~78 (Reflux)6 - 880 - 90
Propyl 3,5-dimethoxybenzoaten-PropanolH₂SO₄ (2-5%)~97 (Reflux)8 - 1275 - 85
(Yields are dependent on scale, purity of reagents, and efficiency of work-up and purification.[11])
Detailed Experimental Protocol: Synthesis of Methyl 3,5-dimethoxybenzoate

This protocol describes a standard laboratory procedure for the esterification of 3,5-dimethoxybenzoic acid using methanol.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxybenzoic acid (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which serves as both the reagent and solvent.[11]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents or ~3-5 mol%) to the mixture.[11]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours.[11] Monitor the reaction progress by TLC.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of the methanol used).[9]

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with:

    • Deionized water (1x volume).

    • Saturated NaHCO₃ solution (2x volumes). Continue washing until CO₂ evolution ceases and the aqueous layer is basic.[9]

    • Saturated NaCl (brine) solution (1x volume).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to afford the pure methyl 3,5-dimethoxybenzoate as a white solid.[11]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification Figure 1: Fischer Esterification Mechanism RCOOH Carboxylic Acid (3,5-Dimethoxybenzoic Acid) Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H⁺ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Alcohol (ROH) ROH Alcohol (e.g., Methanol) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Leaving Intermediate for Water Elimination Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O H2O H₂O Ester Ester Product Protonated_Ester->Ester - H⁺

Caption: Figure 1: Fischer Esterification Mechanism.

Troubleshooting Workflow

Caption: Figure 2: Troubleshooting Workflow.

References

  • Azevedo, D. A. & Lima, D. G. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. Source
  • BenchChem (2025). Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid. BenchChem. Source
  • Angolan Industry and Chemical Engineering Journal (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Source
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Sources

preventing byproduct formation in 3,5-Dimethoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. Here, we provide in-depth, experience-driven answers to troubleshoot and prevent the formation of unwanted byproducts, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Identifying & Resolving Byproduct Formation

This section addresses specific experimental issues in a problem-and-solution format.

Q1: My amidation reaction is sluggish and produces a high-melting, poorly soluble white solid. What is this byproduct and how can I prevent its formation?

A1: Root Cause Analysis & Prevention

This is a classic issue in amide bond formation, and the insoluble white solid is likely one of two common byproducts: (3,5-Dimethoxybenzoic) Anhydride or the diacylated amine, N,N-bis(3,5-dimethoxybenzoyl)amine .[1]

  • (3,5-Dimethoxybenzoic) Anhydride: This forms when an activated carboxylic acid (like an O-acylisourea intermediate from a carbodiimide reagent) reacts with another molecule of 3,5-Dimethoxybenzoic acid instead of the target amine. This is common if the amine is not nucleophilic enough or if its concentration is too low.

  • N,N-bis(3,5-dimethoxybenzoyl)amine: This byproduct arises when the newly formed amide product is acylated a second time by another molecule of activated 3,5-Dimethoxybenzoic acid.[1] This is more likely to occur if there is a high local concentration of the activated acid or if the amine starting material is added too slowly.

Strategic Solutions:

  • Optimize Reagent Stoichiometry and Addition:

    • Slow Addition of Activated Acid: If using the acid chloride, add it dropwise to a solution of the amine. This maintains a low concentration of the acylating agent and minimizes the chance of double acylation.[1]

    • Use a Slight Excess of Amine: Employing 1.1-1.2 equivalents of the amine can help ensure the activated acid reacts with the intended target. If using a volatile amine like ammonia, a larger excess may be necessary to compensate for its volatility and to neutralize the HCl byproduct generated from an acid chloride.[2]

  • Select the Appropriate Coupling Conditions:

    • Carbodiimide Activation: When using coupling reagents like DCC or EDC, add an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to forming the anhydride or causing racemization.

    • Order of Addition: The recommended order of addition for carbodiimide couplings is to first mix the carboxylic acid, the amine, and the additive (e.g., HOBt), and then add the coupling reagent (e.g., EDC) last. This ensures the highly reactive intermediate is trapped by the amine as soon as it forms.

Q2: During my acid-catalyzed esterification (e.g., Fischer esterification), TLC analysis shows new, more polar spots appearing over time. What is causing this?

A2: Identifying and Preventing Demethylation

The appearance of more polar byproducts during acid-catalyzed reactions is a strong indicator of ether cleavage , where one or both of the methoxy groups are being demethylated to form hydroxyl groups.[3] Aryl methyl ethers are susceptible to cleavage by strong acids, especially at elevated temperatures.[4][5]

Mechanistic Insight: The reaction is initiated by the protonation of the ether oxygen by a strong acid.[6] This makes the methyl group susceptible to nucleophilic attack (SN2) by a counter-ion (like Br⁻ or I⁻) or the alcohol solvent, leading to the formation of a phenol and a methyl halide or methyl ether. While H₂SO₄ is a common catalyst for esterification, prolonged reaction times or high temperatures can promote this unwanted side reaction.[4]

Strategic Solutions:

  • Control Temperature and Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the work-up. Avoid unnecessarily long reflux times or excessive heat.

  • Use Milder Esterification Methods: If demethylation is a persistent issue, move away from harsh acidic conditions.

    • Carbodiimide-Mediated Esterification: Use DCC or EDC in the presence of an acylation catalyst like 4-(Dimethylamino)pyridine (DMAP). This system is highly efficient at room temperature and avoids the use of strong protic acids.[7]

    • Conversion to Acid Chloride: Convert the 3,5-Dimethoxybenzoic acid to its acid chloride first, then react it with the desired alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[8] This method is often cleaner and faster than Fischer esterification.

Q3: My reaction is turning dark at high temperatures, and subsequent analysis shows I'm losing the carboxylic acid group. What is happening?

A3: Understanding and Avoiding Decarboxylation

Loss of the carboxylic acid moiety as CO₂ is known as decarboxylation . While benzoic acid itself is relatively stable, the two electron-donating methoxy groups on the ring in the meta positions can increase the electron density of the aromatic system, potentially facilitating decarboxylation under harsh thermal conditions.[9] This side reaction is generally more pronounced for benzoic acids with ortho or para hydroxyl activating groups but can occur in other substituted systems at high temperatures.[10][11]

Strategic Solutions:

  • Strict Temperature Control: The most effective way to prevent thermal decarboxylation is to run the reaction at the lowest temperature necessary for a reasonable reaction rate. If the desired reaction requires high heat, consider alternative synthetic routes that operate under milder conditions.

  • Avoid Strongly Basic Conditions at High Temperatures: While less common, base-catalyzed decarboxylation can also occur under forcing conditions.

  • Catalyst Choice: Certain transition metal catalysts can promote decarboxylation.[12] If using a metal catalyst, screen for one that favors the desired transformation at a lower temperature.

Frequently Asked Questions (FAQs)

This section provides preventative advice and best practices for common reaction setups.

Q1: What are the best practices for activating the carboxylic acid group of 3,5-Dimethoxybenzoic acid?

A1: The choice of activation method is critical and depends on the subsequent reaction.

  • Via Acid Chloride (using Thionyl Chloride, SOCl₂): This is a robust and common method for preparing for amidation or esterification.[2]

    • Best Practice: Use a slight excess (1.2-1.5 equivalents) of SOCl₂. Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1] The reaction is typically run in an inert solvent like toluene or neat by refluxing in excess SOCl₂. Crucially, all excess SOCl₂ and the HCl byproduct must be removed under vacuum after the reaction is complete, as their presence can cause side reactions in the next step.[1]

  • Via Carbodiimide Coupling (e.g., EDC, DCC): This is a milder, one-pot method for forming amides and esters directly from the carboxylic acid.[13]

    • Best Practice: To avoid the formation of stable N-acylurea byproducts and minimize side reactions, always use these reagents with an additive like HOBt or DMAP (for esters).[7] Ensure your reagents are anhydrous, as water will consume the activated intermediate.

Q2: How critical is the choice of solvent for reactions with 3,5-Dimethoxybenzoic acid?

A2: Solvent choice is paramount for preventing byproducts.

  • Anhydrous Conditions: For any reaction involving an activated carboxylic acid intermediate (e.g., acid chlorides, carbodiimide couplings), rigorously anhydrous solvents are mandatory.[8] Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The presence of water will hydrolyze the activated species back to the starting carboxylic acid, leading to low yields.

  • Solubility: Ensure all reactants are fully dissolved. Poor solubility can lead to slow reactions and promote the formation of byproducts like anhydrides.[1] If solubility is an issue in a non-polar solvent, consider a more polar aprotic solvent like DMF or acetonitrile.

  • Reactive Solvents: Be cautious of using alcohol solvents in reactions other than esterifications. For example, using methanol as a solvent during an amidation reaction with an acid chloride will result in the competitive formation of the methyl ester.

Q3: How stable are the methoxy groups, and what conditions should I absolutely avoid?

A3: The two methoxy groups are relatively stable aryl ethers but are the most likely functional groups on the molecule (besides the carboxylic acid) to undergo an unwanted reaction. Cleavage of these ethers is a primary concern.[3]

The table below summarizes the risk of demethylation under various conditions.

Reagent/ConditionRisk of DemethylationRationale & Guidance
Strong Protic Acids
HI, HBrVery High These are the classic reagents for cleaving aryl ethers. Avoid them unless demethylation is the desired outcome.[4][5]
Conc. H₂SO₄, High TempModerate to High Can cause demethylation, especially with prolonged heating. Use with caution for reactions like Fischer esterification.[14]
HCl, TFALow Generally safe at room temperature or with gentle heating. Used for workup or to remove acid-labile protecting groups.
Lewis Acids
BBr₃, BCl₃Very High These are powerful and specific reagents used for the intentional cleavage of ethers. Avoid completely.
AlCl₃High Often used in Friedel-Crafts reactions, it can also readily cleave methoxy groups.
Bases
NaOH, KOH (aq.)Low Typically safe at or below reflux temperatures for standard hydrolysis.
NaH, LDA, OrganolithiumsLow to Moderate Strong bases can potentially cleave ethers, but it usually requires very high temperatures.[15]
Visualized Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues in 3,5-Dimethoxybenzoic acid reactions.

TroubleshootingWorkflow start Start: Identify Primary Reaction amidation Amidation start->amidation esterification Esterification start->esterification other Other High-Temp Rxn start->other prob_amide Problem: Low Yield & Insoluble White Solid amidation->prob_amide prob_ester Problem: New, Polar Spots on TLC esterification->prob_ester prob_hightemp Problem: Product Degradation & Gas Evolution other->prob_hightemp byprod_anhydride Likely Byproduct: Anhydride or Diacyl-amine prob_amide->byprod_anhydride byprod_demethyl Likely Byproduct: Demethylated Phenols prob_ester->byprod_demethyl byprod_decarboxy Likely Byproduct: Decarboxylated Species prob_hightemp->byprod_decarboxy sol_amide Solution: - Optimize stoichiometry - Slow addition of acid chloride - Use HOBt/HOAt additive byprod_anhydride->sol_amide sol_ester Solution: - Reduce temperature/time - Use milder conditions (e.g., DCC/DMAP) byprod_demethyl->sol_ester sol_hightemp Solution: - Strict temperature control - Explore lower temp catalysts byprod_decarboxy->sol_hightemp

Caption: Troubleshooting decision tree for byproduct formation.

Validated Experimental Protocols
Protocol 1: Preparation of 3,5-Dimethoxybenzoyl Chloride

This protocol details the conversion of the carboxylic acid to its more reactive acid chloride, a key intermediate for clean amidation and esterification reactions.[1]

Materials:

  • 3,5-Dimethoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Anhydrous Toluene

  • N,N-dimethylformamide (DMF) (catalytic, ~1-2 drops)

  • Round-bottom flask with reflux condenser and gas trap for HCl/SO₂

Procedure:

  • In a fume hood, suspend 3,5-Dimethoxybenzoic acid in anhydrous toluene (approx. 3-5 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of DMF (2 drops).

  • While stirring, add thionyl chloride dropwise at room temperature.

  • Attach a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution).

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.[2]

  • Cool the mixture to room temperature.

  • Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to ensure all SOCl₂ is removed. Co-evaporation with anhydrous toluene (adding fresh toluene and evaporating again) can help.

  • The resulting crude 3,5-dimethoxybenzoyl chloride is a solid or oil and can often be used in the next step without further purification.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol provides a mild and efficient method for direct amidation, minimizing byproduct formation.

Materials:

  • 3,5-Dimethoxybenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3,5-Dimethoxybenzoic acid, the desired amine, and HOBt.

  • Dissolve the components in anhydrous DCM or DMF. Stir the solution for 10 minutes at room temperature.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1N HCl (to remove excess amine and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

    • Purify the crude product by recrystallization or column chromatography.[2]

References
  • Google Patents. (2016). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Wikipedia. (n.d.). Ether cleavage.
  • Tarbell, D. S., & Schmitt, J. F. (1947). THE CLEAVAGE OF ETHERS. Chemical Reviews, 40(1), 1-104.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid.
  • Google Patents. (1980). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.
  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(4), 874-881.
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • Wang, D., & Martin, R. (2018). Decarboxylative Hydroxylation of Benzoic Acids.
  • Google Patents. (2003). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling.
  • DiRocco, D. A., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Process Research & Development, 24(10), 2118-2125.
  • ResearchGate. (n.d.). Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid...
  • Cheméo. (n.d.). Chemical Properties of 3,5-Dimethoxybenzoic acid (CAS 1132-21-4).
  • Journal of Organic and Pharmaceutical Chemistry Research. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

Sources

troubleshooting solubility issues with 3,5-Dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dimethoxybenzoic acid (DMBA). This guide is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during experimental work. As a weak aromatic carboxylic acid, the solubility of DMBA is highly dependent on the physicochemical properties of the solvent system, particularly pH. This document provides a framework for understanding these interactions and systematically troubleshooting issues to ensure procedural success.

Part 1: Foundational Knowledge & Initial Checks

Before embarking on extensive troubleshooting, it's crucial to understand the fundamental properties of 3,5-Dimethoxybenzoic acid and perform some initial checks.

Key Physicochemical Properties

A summary of essential data is presented below to inform your experimental design.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
Appearance White to off-white crystalline powder[2][3]
Melting Point 178-185 °C[3][4]
pKa 3.96 (Predicted/Reported)[2][3][5]
LogP 2.190 (Predicted)[5]
Frequently Asked Questions (FAQs): Initial Troubleshooting

Q1: My 3,5-Dimethoxybenzoic acid isn't dissolving in water. Is this normal?

A1: Yes, this is expected behavior. 3,5-Dimethoxybenzoic acid is generally described as insoluble or very slightly soluble in water in its neutral (protonated) form.[2][3] Its solubility is primarily dictated by the non-polar benzene ring and methoxy groups, which outweigh the polarity of the single carboxylic acid group. Significant aqueous solubility is only achieved at pH values well above the pKa, where the acid is deprotonated to its more polar carboxylate salt.

Q2: I've added the compound to my organic solvent, but it's not dissolving completely. What are the first things I should check?

A2: Before altering your solvent system, verify the following:

  • Purity of the Compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of 3,5-Dimethoxybenzoic acid.[4]

  • Purity of the Solvent: The presence of water or other contaminants in your organic solvent can drastically reduce the solubility of DMBA. Use anhydrous grade solvents when possible.

  • Temperature: Solubility is temperature-dependent. Gently warming the mixture can often increase both the rate of dissolution and the total amount of solute that can be dissolved. For instance, DMBA is noted to be significantly more soluble in hot methanol.[3][5]

  • Agitation: Ensure the mixture is being adequately stirred or agitated. For fine powders, sonication can be effective in breaking up aggregates and accelerating dissolution.[6]

  • Saturation Limit: You may simply be exceeding the solubility limit of the solvent. Cross-reference the amount you are adding with known solubility data where available (see Table 2).

Part 2: Systematic Troubleshooting Workflow

When initial checks fail to resolve the issue, a systematic approach is required. The solubility of a weak acid like DMBA is a function of solvent polarity, temperature, and, most critically in aqueous or protic systems, pH.

The Core Principle: The Role of pH

The solubility of 3,5-Dimethoxybenzoic acid in aqueous environments is governed by its ionization state, which is a direct function of the solution's pH. The compound exists in two forms: the poorly soluble neutral acid (HA) and the much more soluble conjugate base, the 3,5-dimethoxybenzoate anion (A⁻).

The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation .[7]

pH = pKa + log([A⁻]/[HA])

  • When pH < pKa (3.96): The neutral form (HA) dominates, leading to very low aqueous solubility.

  • When pH = pKa (3.96): The concentrations of the neutral acid and the conjugate base are equal.

  • When pH > pKa (3.96): The ionized form (A⁻) dominates. As a rule of thumb, for every pH unit above the pKa, the concentration of the soluble ionized form increases by a factor of 10. For robust solubility, the pH should be at least 2 units above the pKa (i.e., pH > 6).

The following workflow provides a logical sequence for addressing solubility problems.

G cluster_0 Initial State cluster_1 Troubleshooting Path cluster_2 Resolution start Incomplete Dissolution of DMBA check_solvent Step 1: Is the solvent appropriate? (See Table 2) start->check_solvent check_ph Step 2: Is pH a factor? (Aqueous/Protic Solvents) check_solvent->check_ph If solvent is appropriate but issue persists cosolvent Step 5: Consider a Co-Solvent System check_solvent->cosolvent No, select new solvent/system adjust_ph Step 3: Adjust pH (Add Base, e.g., NaOH, NaHCO₃) check_ph->adjust_ph Yes check_temp Step 4: Increase Temperature check_ph->check_temp No (Aprotic/Non-polar Solvent) adjust_ph->check_temp If precipitation occurs or solubility is still low end_node Complete Dissolution Achieved adjust_ph->end_node If successful check_temp->cosolvent If still unresolved check_temp->end_node If successful cosolvent->end_node If successful

Sources

stability of 3,5-Dimethoxybenzoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dimethoxybenzoic acid (DMBA) is a key building block in the synthesis of pharmaceuticals, high-performance polymers, and dendrimers.[1][2] Its chemical behavior and stability under various experimental conditions are critical for ensuring the safety, efficacy, and shelf-life of final products.[3] This guide provides researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and validated protocols for assessing the stability of 3,5-Dimethoxybenzoic acid.

Part 1: Frequently Asked Questions (FAQs) on DMBA Stability

This section addresses common questions regarding the stability and degradation of 3,5-Dimethoxybenzoic acid.

Q1: How stable is 3,5-Dimethoxybenzoic acid under standard laboratory and storage conditions?

A1: 3,5-Dimethoxybenzoic acid is a white to off-white crystalline powder that is considered stable under normal temperatures and pressures.[4][5] For optimal long-term preservation, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and incompatible substances such as strong oxidizing agents.[5][6]

Q2: What are the primary degradation pathways to consider for 3,5-Dimethoxybenzoic acid based on its chemical structure?

A2: The molecular structure of DMBA, which contains a carboxylic acid group, two methoxy (ether) groups, and an activated aromatic ring, dictates its potential degradation pathways under stress conditions.

  • Demethylation: The methoxy ether linkages can be susceptible to cleavage under strong acidic or high-temperature conditions, leading to the formation of 3-hydroxy-5-methoxybenzoic acid or 3,5-dihydroxybenzoic acid. This process is a known transformation for similar compounds.[1][7]

  • Decarboxylation: Like many benzoic acid derivatives, particularly those with activating groups, DMBA can undergo decarboxylation (loss of CO₂) at elevated temperatures.[8][9] This would result in the formation of 1,3-dimethoxybenzene. The rate of this reaction is influenced by temperature and the presence of catalysts.[9]

  • Oxidation: The electron-rich aromatic ring, activated by two methoxy groups, is susceptible to oxidation.[10] Exposure to strong oxidizing agents or photolytic conditions that generate free radicals can lead to ring-opening or the formation of hydroxylated and other oxidative degradation products.[11]

Q3: Why are forced degradation (stress testing) studies necessary for 3,5-Dimethoxybenzoic acid?

A3: Forced degradation studies are a regulatory requirement and a critical component of drug development, as mandated by guidelines such as those from the International Conference on Harmonisation (ICH).[3][12] These studies involve intentionally exposing the compound to harsh conditions (e.g., high heat, extreme pH, oxidation, and intense light) to:

  • Identify Potential Degradants: Determine the likely degradation products that could form during manufacturing, storage, or administration.[3][10]

  • Elucidate Degradation Pathways: Understand the chemical mechanisms by which the molecule degrades.[12]

  • Develop Stability-Indicating Methods: Demonstrate that the chosen analytical methods (typically HPLC) are specific and can accurately separate and quantify the intact 3,5-Dimethoxybenzoic acid from all its potential degradation products.[10][13] This ensures that stability is not overestimated.

  • Inform Formulation and Packaging: The data generated helps in developing a stable formulation and selecting appropriate packaging to protect the compound from adverse environmental factors.[3]

Q4: What are the most suitable analytical techniques for conducting stability studies on 3,5-Dimethoxybenzoic acid?

A4: The most powerful and widely used technique for stability testing is High-Performance Liquid Chromatography (HPLC) , typically with UV detection.[10] A well-developed, stability-indicating HPLC method can separate the parent DMBA peak from peaks of its degradation products. For definitive identification of unknown peaks that appear during stress testing, HPLC coupled with Mass Spectrometry (LC-MS) is the method of choice, as it provides molecular weight and fragmentation data to help elucidate the structures of the degradants.[14]

Part 2: Troubleshooting Guide for DMBA Stability Studies

This guide provides solutions to common issues encountered during the forced degradation analysis of 3,5-Dimethoxybenzoic acid.

IssuePotential Cause(s)Recommended Solution(s)
No significant degradation is observed under a specific stress condition. The stress condition (e.g., acid/base concentration, temperature, duration) is not harsh enough.Increase the severity of the condition. For example, use a higher concentration of acid/base (e.g., 1M HCl/NaOH), increase the temperature in 10°C increments, or prolong the exposure time.[12] Ensure direct exposure for photostability studies.
The compound degrades too rapidly, leaving little to no parent peak. The stress condition is overly aggressive, leading to complete degradation.Reduce the severity of the condition. Use a lower concentration of the stressing agent, lower the temperature, or shorten the exposure duration. The goal is to achieve partial degradation (typically 5-20%) to properly observe the degradation profile.[13]
Unexpected peaks appear in the chromatogram of the unstressed control sample. Contamination of the sample, solvent, or mobile phase. The compound may be unstable in the analysis solvent (e.g., undergoing protodeboronation if it were a boronic acid).[15]Prepare fresh solutions using high-purity solvents. Analyze a blank injection (solvent only) to rule out system contamination. Evaluate the stability of the compound in the chosen sample solvent over the analysis time.
Poor resolution between the parent DMBA peak and a degradant peak. The chromatographic method is not optimized to be "stability-indicating."Modify the HPLC method.[10] Try adjusting the mobile phase pH, changing the organic solvent ratio (gradient steepness), or switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to achieve baseline separation.[10]
The mass balance of the analysis is below 95%. One or more degradation products are not being detected. This can occur if a degradant does not have a UV chromophore, is not eluting from the column, or is volatile.[10]Use a universal detector like a Charged Aerosol Detector (CAD) in series with the UV detector.[10] Modify the gradient to ensure all compounds elute. If decarboxylation is suspected, GC-MS may be needed to detect volatile products like 1,3-dimethoxybenzene.

Part 3: Experimental Protocols for Forced Degradation

This section provides a detailed, step-by-step methodology for conducting a forced degradation study on 3,5-Dimethoxybenzoic acid.

Objective:

To investigate the degradation profile of 3,5-Dimethoxybenzoic acid under hydrolytic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[12]

Materials:
  • 3,5-Dimethoxybenzoic Acid (High Purity)

  • Hydrochloric Acid (HCl), 1M and 0.1M

  • Sodium Hydroxide (NaOH), 1M and 0.1M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Forced-convection oven

  • Photostability chamber compliant with ICH Q1B guidelines[16]

  • Calibrated HPLC-UV and/or LC-MS system

Stock Solution Preparation:

Prepare a 1 mg/mL stock solution of 3,5-Dimethoxybenzoic acid in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

Stress Condition Protocols:

1. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1M HCl in a suitable flask.

  • Prepare a control sample by mixing 1 mL of stock solution with 9 mL of water.

  • Heat both solutions at 60°C for 24 hours.[10]

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1M NaOH.

  • Dilute with mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 9 mL of 0.1M NaOH in a suitable flask.

  • Prepare a control sample as described in the acid hydrolysis protocol.

  • Keep both solutions at 60°C for 24 hours.[10]

  • At specified time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1M HCl.

  • Dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for 24 hours.[10]

  • At specified time points, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.

4. Thermal Degradation (Solid State):

  • Spread a thin layer of solid 3,5-Dimethoxybenzoic acid powder in a petri dish.

  • Place the dish in a forced-convection oven at 105°C for 24 hours.[10]

  • Prepare a control sample by storing the solid powder at room temperature in the dark.

  • After exposure, cool the sample, dissolve a known quantity in the stock solution solvent, and dilute for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of 3,5-Dimethoxybenzoic acid (e.g., 100 µg/mL) to a light source within a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16]

  • Prepare a control sample by wrapping an identical solution in aluminum foil and placing it in the same chamber to experience the same temperature conditions.

  • After exposure, analyze both the exposed and control samples by HPLC.

Part 4: Visualization of Workflows and Pathways

Diagram 1: General Experimental Workflow

The following diagram illustrates the logical flow of a forced degradation study, from sample preparation through to data analysis.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of DMBA C Acid Hydrolysis (60°C) A->C D Base Hydrolysis (60°C) A->D E Oxidative Stress (3% H2O2, RT) A->E F Thermal Stress (Solid, 105°C) A->F G Photolytic Stress (ICH Q1B) A->G H Prepare Unstressed Control Samples A->H B Prepare Stress Reagents (HCl, NaOH, H2O2) B->C B->D B->E I Sample Neutralization & Dilution C->I D->I E->I F->I G->I H->I J Analyze via Stability-Indicating HPLC-UV Method I->J K Identify Degradants using LC-MS J->K L Calculate Mass Balance & Degradation % K->L

Caption: Workflow for Forced Degradation Studies of DMBA.

Diagram 2: Potential Degradation Pathways

This diagram shows the primary hypothesized degradation pathways for 3,5-Dimethoxybenzoic acid under thermal and hydrolytic stress.

G cluster_degradation Degradation Products parent 3,5-Dimethoxybenzoic Acid decarboxylated 1,3-Dimethoxybenzene parent->decarboxylated Thermal Stress (-CO2) demethylated1 3-Hydroxy-5-methoxybenzoic Acid parent->demethylated1 Acid/Heat Stress (-CH3) demethylated2 3,5-Dihydroxybenzoic Acid demethylated1->demethylated2 Further Stress (-CH3)

Caption: Hypothesized Degradation Pathways for DMBA.

References

  • Benchchem. (n.d.). Thermochemical Properties and Stability of 3,5-Dimethoxybenzoic Acid: A Technical Guide.
  • Benchchem. (n.d.). Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science.
  • Benchchem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzoic acid 97.
  • Benchchem. (n.d.). Technical Support Center: Stability and Degradation of 3,5-Dimethoxybenzamide.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid synthesis.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid.
  • Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Santos, P. S. M., et al. (2022). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. MDPI.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online.
  • Pawar, A. A., et al. (2019). Stability Indicating Forced Degradation Studies. RJPT.
  • ResearchGate. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
  • Benchchem. (n.d.). Technical Support Center: Degradation of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Benchchem. (n.d.). analytical methods to detect 3-Bromo-5-propoxyphenylboronic acid degradation.

Sources

catalyst selection for reactions involving 3,5-Dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dynamic resource for navigating the catalytic reactions of 3,5-Dimethoxybenzoic acid. Structured as a series of practical questions and in-depth answers, this guide moves beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction optimization. Here, we embrace a fluid, problem-oriented approach, mirroring the real-world challenges encountered in the lab.

Section 1: Esterification of 3,5-Dimethoxybenzoic Acid

The conversion of the carboxylic acid moiety to an ester is a foundational transformation. While seemingly straightforward, catalyst choice and reaction conditions are pivotal for achieving high yields and purity.

Frequently Asked Questions & Troubleshooting

Question 1: My standard Fischer esterification with methanol and sulfuric acid is giving me a low yield (<70%). What are the most likely causes and how can I fix it?

Answer: A low yield in a Fischer esterification is almost always tied to the reaction equilibrium. This is a reversible reaction where water is produced as a byproduct. According to Le Châtelier's principle, its presence will shift the equilibrium back towards the starting materials.

Here are the primary causes and troubleshooting steps:

  • Insufficient Dehydration: Water is the enemy of high yields here.

    • Causality: The catalytic cycle involves protonation of the carbonyl oxygen, making the carbon more electrophilic for attack by the alcohol. Water can compete with the alcohol as a nucleophile, leading to hydrolysis of the ester back to the carboxylic acid.

    • Solution: Ensure you are using anhydrous alcohol and a strong dehydrating agent as a catalyst, such as concentrated sulfuric acid.[1] Using a large excess of the alcohol (e.g., running the reaction in methanol as the solvent) can also effectively shift the equilibrium towards the product.[1] For higher boiling point alcohols, a Dean-Stark apparatus can be used to physically remove water as it forms.

  • Insufficient Catalyst: While catalytic, the amount of acid matters.

    • Causality: The rate of esterification is dependent on the concentration of the protonated carboxylic acid. Too little catalyst will result in a sluggish reaction that may not reach equilibrium within a reasonable timeframe.

    • Solution: For a typical lab-scale reaction, using 0.1-0.2 equivalents of concentrated H₂SO₄ is a good starting point.[1]

  • Reaction Time and Temperature: Equilibrium takes time to establish.

    • Causality: Esterification has a moderate activation energy.

    • Solution: Ensure the reaction is heated to reflux for an adequate period, typically 4-8 hours.[1] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Question 2: I need to perform an esterification under milder, non-acidic conditions to protect sensitive functional groups on my alcohol. What are my best catalytic options?

Answer: When strong acids are not viable, activating the carboxylic acid with a coupling agent is the preferred strategy. This approach avoids the harsh conditions and equilibrium limitations of Fischer esterification.

  • Dicyclohexylcarbodiimide (DCC) Coupling: This is a classic and effective method.

    • Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester, while DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct.

    • Catalyst System: The reaction is often catalyzed by the addition of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent, further accelerating the reaction.

    • Key Advantage: The reaction proceeds at room temperature and is highly efficient, making it suitable for complex molecules. The DCU byproduct precipitates from most organic solvents, simplifying its removal by filtration.[2]

  • Other Coupling Reagents: A vast array of modern coupling reagents can also be used, such as HATU, HBTU, or EDC, often used in peptide synthesis. These function similarly to DCC by forming an activated ester intermediate.

Data Presentation: Comparison of Esterification Methods
MethodCatalyst SystemTypical ConditionsYield (%)Key Advantages/Disadvantages
Fischer Esterification Conc. H₂SO₄ (catalytic)Reflux in excess alcohol, 4-8 h[1]85-95Pro: Inexpensive, simple. Con: Harsh conditions, equilibrium limited.
DCC Coupling DCC, DMAP (catalytic)Anhydrous CH₂Cl₂, 0°C to RT, 2-6 h[2]>90Pro: Mild conditions, high yield. Con: DCC is an allergen, DCU removal.
Solid Acid Catalyst Montmorillonite K10Reflux, solvent-free, 5 h[3]>93Pro: Heterogeneous (easy removal), reusable. Con: May require higher temperatures.

Section 2: Amidation of 3,5-Dimethoxybenzoic Acid

Amide bond formation is critical in drug development. While similar to esterification, it presents unique challenges, particularly regarding substrate reactivity and side reactions.

Frequently Asked Questions & Troubleshooting

Question 1: I'm attempting a direct amidation using a coupling reagent, but the reaction is stalled and TLC shows mostly unreacted starting material. What's going on?

Answer: A stalled direct amidation points to either insufficient activation of the carboxylic acid or issues with the nucleophilicity of your amine.

  • Insufficient Activation: The choice of coupling reagent is critical.

    • Causality: 3,5-Dimethoxybenzoic acid is moderately electron-rich, which can slightly reduce the electrophilicity of the carboxyl carbon. If your coupling reagent is not potent enough, the formation of the activated intermediate will be slow or incomplete.

    • Solution: If using a standard carbodiimide like DCC or EDC, consider switching to a more powerful uronium- or phosphonium-based reagent like HATU or PyBOP. These reagents generate highly reactive activated esters, driving the reaction forward more efficiently.[4]

  • Low Reaction Temperature:

    • Causality: While reactions are often started at 0°C to control initial exotherms, they may require thermal energy to proceed to completion.

    • Solution: After the initial addition of reagents, allow the reaction to warm to room temperature or even heat gently (e.g., 40-50 °C) to overcome the activation energy barrier.[4]

  • Poor Solubility:

    • Causality: If any of the reactants (acid, amine, or coupling agent) are not fully dissolved, the reaction becomes diffusion-limited, leading to a dramatic slowdown.

    • Solution: Choose a solvent system in which all components are soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are common choices. If solubility remains an issue, a combination of solvents may be necessary.[4]

Question 2: I'm making the amide via an acid chloride intermediate. My final product is contaminated with the starting carboxylic acid. How do I prevent this?

Answer: This is a classic problem indicating premature hydrolysis of the highly reactive acid chloride intermediate.

  • Causality: 3,5-Dimethoxybenzoyl chloride is extremely sensitive to moisture. Any trace of water in the reaction will rapidly convert it back to the carboxylic acid. This water can come from solvents, reagents, or atmospheric humidity.

  • Solution:

    • Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DCM or toluene).[5] Dry all glassware in an oven before use.

    • Inert Atmosphere: Conduct the entire process—from the formation of the acid chloride to its reaction with the amine—under an inert atmosphere of nitrogen or argon.[4] This prevents exposure to moisture in the air.

    • Reagent Purity: Ensure your amine and any added base (like triethylamine or pyridine) are anhydrous.

Experimental Workflow: Amidation via Acid Chloride

Below is a diagram illustrating the critical steps and considerations for the two-step amidation protocol.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3,5-Dimethoxybenzoic Acid + SOCl₂ (1.5 eq) B Add catalytic DMF A->B Facilitates reaction [7] C Reflux (e.g., Toluene, 80-90°C) 2-4 hours B->C D Monitor: Cessation of SO₂/HCl gas evolution C->D E Remove excess SOCl₂ under vacuum D->E Critical for purification F Crude 3,5-Dimethoxybenzoyl Chloride (Use Immediately) E->F G Dissolve Acid Chloride in Anhydrous DCM F->G Under Inert Atmosphere! [1] H Cool to 0°C (Ice Bath) G->H I Add Amine (2.2 eq) or NH₃ source dropwise H->I Controls exotherm J Stir at 0°C to RT 1-2 hours I->J K Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) J->K Removes salts & excess amine L Dry, Concentrate & Purify (Recrystallization) K->L G A Start: 3,5-Dimethoxybenzoic Acid B Are other reducible groups present? A->B C Direct Reduction B->C No D Two-Step Pathway (Esterification -> Reduction) B->D Yes (for selectivity) E Use strong, unselective reagent: LiAlH₄ or B₂H₆ C->E F 1. Esterify (e.g., SOCl₂/MeOH) 2. Reduce ester with LAH or NaBH₄ D->F

Caption: Decision tree for reducing 3,5-Dimethoxybenzoic acid.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

To use 3,5-Dimethoxybenzoic acid in cross-coupling, it must first be converted into a suitable derivative, such as an aryl halide or triflate. The electronic and steric properties of this substrate then dictate the choice of catalyst.

Frequently Asked Questions & Troubleshooting

Question 1: I have converted my acid to 1-bromo-3,5-dimethoxybenzene. What is the best catalyst system for a Suzuki-Miyaura coupling with an arylboronic acid?

Answer: For an electron-rich aryl bromide like this, the choice of phosphine ligand is paramount for an efficient reaction.

  • Recommended Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand is the gold standard for challenging couplings. [6] * Ligand Choice: Ligands such as SPhos or XPhos (Buchwald ligands) are exceptionally effective. [6] * Causality: These bulky ligands promote the formation of a monoligated, 14-electron Pd(0)L species. This is the highly active catalyst that readily undergoes oxidative addition with the electron-rich aryl bromide. The steric bulk also facilitates the final reductive elimination step to release the biaryl product. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this type of substrate and can lead to low yields.

Data Presentation: Recommended Suzuki Coupling Conditions
ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂ (1-2 mol%)Air-stable, readily reduced in situ to active Pd(0).
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination for this substrate type. [6]
Base K₃PO₄ or K₂CO₃A moderately strong inorganic base is required for the transmetalation step. [7]
Solvent Toluene/H₂O or Dioxane/H₂OA biphasic solvent system is typical and effective for Suzuki couplings.
Temperature 80-110 °CThermal energy is required to drive the catalytic cycle efficiently.

Question 2: Can I perform Sonogashira or Heck couplings with a 1-halo-3,5-dimethoxybenzene derivative?

Answer: Absolutely. The principles are similar to the Suzuki coupling, focusing on creating a sufficiently active palladium catalyst.

  • Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. [8] * Catalyst System: It classically uses a dual-catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). [9]An amine base like triethylamine or diisopropylamine is used as both the base and often as the solvent. Copper-free conditions have also been developed, which can be advantageous for sensitive substrates.

  • Heck Reaction: This reaction couples the aryl halide with an alkene. [10] * Catalyst System: Palladium catalysts like Pd(OAc)₂ are commonly used, often with phosphine ligands. The choice of ligand can influence the regioselectivity of the alkene addition (linear vs. branched product). [11]A base, typically an amine like triethylamine or an inorganic base like potassium carbonate, is required to regenerate the Pd(0) catalyst. [10]

Section 5: Detailed Experimental Protocols

Protocol 1: Fischer Esterification to Methyl 3,5-Dimethoxybenzoate

This protocol details the synthesis of the methyl ester using a classic acid-catalyzed method. [1]

  • Reaction Setup: To a 250 mL round-bottom flask, add 3,5-Dimethoxybenzoic acid (10.0 g, 54.9 mmol, 1.0 eq). Add anhydrous methanol (100 mL), which serves as both reactant and solvent.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL, ~2.8 g, 28.5 mmol, 0.5 eq) dropwise.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain the reflux for 6 hours.

  • Monitoring: Check for the disappearance of the starting material using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water. A white precipitate of the product should form.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases and the pH of the solution is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Final Purification: The product can be further purified by recrystallization from a minimal amount of hot methanol or by column chromatography on silica gel if necessary.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Dimethoxybenzamide.
  • BenchChem. (2025). Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science.
  • BenchChem. (2025). Application Notes and Protocols for Esterification of 3,5-Dibromo-4-methoxybenzoic Acid.
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • BenchChem. (2025). Application Note: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 2-Borono-4,5-dimethoxybenzoic Acid.
  • ResearchGate. (n.d.). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.
  • BenchChem. (2025). Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid: An In-depth Technical Guide.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Heck reaction.
  • The Royal Society of Chemistry. (2012). Supporting Information.
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • BenchChem. (2025). Technical Support Center: Purification of 3-(3,5-dichlorophenyl)benzoic acid.

Sources

Technical Support Center: Workup Procedures for Reactions with 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup and purification of reactions involving 3,5-dimethoxybenzoic acid. The advice herein is grounded in established chemical principles to ensure you can confidently navigate your experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of 3,5-dimethoxybenzoic acid, which are crucial for designing effective workup procedures.

Q1: What are the key physicochemical properties of 3,5-dimethoxybenzoic acid I should be aware of for a workup?

A1: Understanding the core properties of 3,5-dimethoxybenzoic acid is the first step to a successful separation. It is an almost white to light beige crystalline powder.[1] Key data points are summarized below:

PropertyValueSignificance for Workup
Molecular Weight 182.17 g/mol [2][3]Essential for all stoichiometric calculations.
Melting Point 178-180 °C[4]A sharp melting point in this range indicates high purity of the isolated material.[5]
pKa ~3.96 (Predicted)[1][4]This value is critical. It indicates it is a moderately strong organic acid, which dictates the choice of base for an effective acid-base extraction.
Water Solubility Slightly soluble[1]Its low solubility in neutral water is the basis for its separation from water-soluble salts.
Organic Solubility Soluble in hot alcohol and ether.[1] Solubility in ethanol increases with temperature.[6][7]Guides the choice of extraction and recrystallization solvents.
Q2: Why is acid-base extraction the most common workup method for this compound?

A2: Acid-base extraction is highly effective due to the carboxylic acid functional group. The fundamental principle is to manipulate the compound's solubility by changing its ionization state.[8] In its neutral form, 3,5-dimethoxybenzoic acid is soluble in organic solvents like ether or ethyl acetate and largely insoluble in water.[9] By adding a base, the acidic proton is removed, forming the 3,5-dimethoxybenzoate salt. This salt is ionic and therefore highly soluble in the aqueous layer, allowing it to be separated from neutral organic compounds that remain in the organic layer.[8][9][10][11] The process is reversible; after separating the layers, the aqueous layer can be re-acidified to precipitate the pure 3,5-dimethoxybenzoic acid.[9]

Q3: Which base should I use to extract unreacted 3,5-dimethoxybenzoic acid? Sodium Bicarbonate or Sodium Hydroxide?

A3: The choice of base is critical and depends on the stability of your product.

  • Sodium Bicarbonate (NaHCO₃): This is a weak base and is generally the preferred choice. It is strong enough to deprotonate the carboxylic acid (pKa ~3.96) but is not nucleophilic enough to hydrolyze sensitive functional groups like esters.[8] A saturated solution of NaHCO₃ is commonly used to wash the organic layer and remove any unreacted acid.[12][13][14]

  • Sodium Hydroxide (NaOH): This is a strong base. While it will effectively deprotonate the carboxylic acid, it can also hydrolyze esters or other base-sensitive functionalities in your product.[8] It should be used with caution and typically only when the desired product is robust to strong basic conditions.

II. Troubleshooting Guides by Reaction Type

This section provides specific advice for common synthetic transformations starting from 3,5-dimethoxybenzoic acid.

Guide 1: Fischer Esterification Workup

Fischer esterification involves reacting a carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄) to form an ester.[15] The workup must remove the excess alcohol, the acid catalyst, and any unreacted starting material.

Problem: My final ester product is contaminated with starting material.
  • Cause: This is the most common issue and arises from incomplete removal of unreacted 3,5-dimethoxybenzoic acid during the workup.

  • Solution: The Bicarbonate Wash Protocol. The key is a thorough wash with a weak base to extract the acidic starting material.[8][12][16]

    Step-by-Step Protocol:

    • Cool and Dilute: After the reaction is complete, cool the mixture to room temperature. Dilute it with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[13][15]

    • Initial Water Wash: Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the excess alcohol and acid catalyst.[13]

    • Bicarbonate Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13][15]

      • Causality: The NaHCO₃ reacts with the acidic 3,5-dimethoxybenzoic acid to form the water-soluble sodium 3,5-dimethoxybenzoate salt, which partitions into the aqueous layer.[12] It also neutralizes the sulfuric acid catalyst.

      • Caution: Add the bicarbonate solution slowly and vent the separatory funnel frequently, as CO₂ gas will be evolved, causing pressure buildup.[13]

    • Check pH: After the wash, test the aqueous layer with pH paper to ensure it is basic (pH > 7). If it is still acidic, repeat the bicarbonate wash.[13]

    • Brine Wash & Dry: Wash the organic layer with saturated NaCl solution (brine) to remove residual water.[14] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[15][17]

Workflow Diagram: Fischer Esterification Workup

G cluster_0 Reaction Mixture cluster_1 Workup Steps cluster_2 Outputs rm Crude Product: Ester, Unreacted Acid, H₂SO₄, Excess Alcohol dilute 1. Cool & Dilute (e.g., Ethyl Acetate) rm->dilute wash1 2. Wash with H₂O dilute->wash1 Separatory Funnel wash2 3. Wash with sat. NaHCO₃ wash1->wash2 waste1 Aqueous Waste: Alcohol, H₂SO₄ wash1->waste1 Removes wash3 4. Wash with Brine wash2->wash3 waste2 Aqueous Waste: Sodium 3,5-dimethoxybenzoate, Na₂SO₄ wash2->waste2 Removes dry 5. Dry (Na₂SO₄) & Evaporate wash3->dry product Purified Ester dry->product

Caption: Workflow for purifying an ester product.

Guide 2: Amide Coupling Workup

Amide coupling reactions often use reagents like EDC/HOBt or generate byproducts (e.g., DCU from DCC) that must be removed.[16][18]

Problem: My final amide product is contaminated with urea byproducts and/or starting acid.
  • Cause: Urea byproducts (from carbodiimide reagents) can have limited solubility and co-precipitate with the product. Incomplete reaction leaves starting acid.[14]

  • Solution: Acid/Base Wash and Filtration Protocol.

    Step-by-Step Protocol:

    • Filter (if using DCC/DIC): If you used DCC or DIC, a urea byproduct will precipitate. Filter the reaction mixture first to remove the bulk of this solid.

    • Dilute: Dilute the filtrate with an organic solvent like ethyl acetate or dichloromethane (DCM).[14]

    • Acid Wash: Wash the organic layer with a dilute acid, such as 1N HCl.[19]

      • Causality: This step protonates and removes any unreacted amine starting material or basic coupling additives (like DMAP or Hünig's base).

    • Base Wash: Wash the organic layer with saturated NaHCO₃ solution.[14][19]

      • Causality: This removes unreacted 3,5-dimethoxybenzoic acid and acidic additives like HOBt.[14][16]

    • Brine Wash & Dry: Perform a final wash with brine, then dry the organic layer over anhydrous sulfate, filter, and evaporate the solvent.[14][19]

Guide 3: General Troubleshooting
Problem: An emulsion has formed during my extraction, and the layers won't separate.
  • Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds with surfactant-like properties.[20] They are more common with chlorinated solvents and strongly basic solutions.[21][22]

  • Solutions (from least to most disruptive):

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[21][22][23]

    • "Salting Out": Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and shake gently.[20][22][23][24] This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.[20]

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel.[22][23] Celite can break up the emulsion by removing the fine particulates that stabilize it.[22]

    • Centrifugation: If available, centrifuging the mixture can force the layers to separate.[20]

Troubleshooting Flowchart: Breaking an Emulsion

G start Emulsion Formed step1 Let stand for 10-20 mins start->step1 q1 Did layers separate? step1->q1 step2 Add saturated brine (NaCl) and swirl gently q1->step2 No end_success Continue Workup q1->end_success Yes q2 Did layers separate? step2->q2 step3 Filter entire mixture through a pad of Celite® q2->step3 No q2->end_success Yes q3 Did layers separate? step3->q3 step4 Centrifuge the mixture q3->step4 No q3->end_success Yes step4->end_success Partial/Yes end_fail Consult Supervisor/ Consider alternative solvent system step4->end_fail No

Caption: A step-by-step guide to resolving emulsions.

III. References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Acid and Base Extraction. (n.d.). Confluence - Engineering Ideas Clinic. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2023). K-Jhil. Retrieved from [Link]

  • Workup: How to Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2019). LCGC International. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Lab5 procedure esterification. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. (2009). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. (n.d.). ACS Publications. Retrieved from [Link]

  • A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (2016). Google Patents. Retrieved from

  • Solubility of 3,4-dimethoxybenzoic acid in organic solvents. (n.d.). University of North Texas. Retrieved from [Link]

  • Amide Workup. (n.d.). University of Richmond. Retrieved from [Link]

  • EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. (2013). Bibliomed. Retrieved from [Link]

  • 3,5-Dimethoxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,5-Dimethoxybenzoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • 3,5-Dimethoxybenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

  • Amide Bond Formation and Peptide Coupling. (2023). ResearchGate. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PMC. Retrieved from [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. Retrieved from [Link]

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Technical Support Center: Characterization of Impurities in 3,5-Dimethoxybenzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the rigorous analysis of 3,5-Dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who require the highest standards of purity and characterization for their work. Here, we will address common challenges and questions encountered during the identification and quantification of impurities in 3,5-Dimethoxybenzoic acid samples, providing not just answers, but the underlying scientific reasoning to empower your experimental choices.

Part 1: Understanding the Impurity Landscape

The first step in any impurity investigation is to understand what to look for. Impurities in a sample of 3,5-Dimethoxybenzoic acid can originate from starting materials, by-products of the synthesis, or degradation products.

Q1: What are the common potential impurities in a 3,5-Dimethoxybenzoic acid sample?

A1: The impurity profile is heavily dependent on the synthetic route employed. A prevalent method is the methylation of 3,5-Dihydroxybenzoic acid using a methylating agent like dimethyl sulfate.[1][2] Based on this synthesis, several process-related impurities can be anticipated.

Table 1: Potential Process-Related Impurities in 3,5-Dimethoxybenzoic Acid

Impurity NameStructureOriginRationale for Formation
3,5-Dihydroxybenzoic acidHO(C₆H₃)(OH)COOHStarting MaterialIncomplete reaction during the methylation step.
3-Hydroxy-5-methoxybenzoic acidHO(C₆H₃)(OCH₃)COOHIntermediatePartial methylation of the starting material.
Methyl 3,5-dimethoxybenzoate(CH₃O)₂C₆H₃COOCH₃By-productEsterification of the carboxylic acid group by the methylating agent, especially under certain pH conditions.
ResorcinolC₆H₄(OH)₂Precursor ImpurityA potential precursor in the synthesis of 3,5-dihydroxybenzoic acid.[3]
(3,5-Dimethoxybenzoic) Anhydride[(CH₃O)₂C₆H₃CO]₂OBy-productCan form under conditions that favor dehydration, such as during the formation of an acid chloride intermediate.[4]
Q2: What is a general workflow for identifying an unknown impurity?

A2: A systematic approach is crucial for the successful identification and characterization of an unknown peak in your analytical run. The process involves gathering data from orthogonal analytical techniques to piece together the structural puzzle.

G cluster_0 Initial Detection & Quantification cluster_1 Hypothesis Generation cluster_2 Structure Confirmation A Sample Analysis (e.g., HPLC-UV) B Unknown Peak Detected A->B Purity < Specification C LC-MS Analysis B->C Characterization Triggered D Determine Molecular Weight & Formula C->D F Propose Putative Structures D->F E Review Synthetic Route E->F G Isolate Impurity (Prep-HPLC) F->G Sufficient Quantity? J Reference Standard Synthesis F->J Structure Hypothesized H NMR Spectroscopy (¹H, ¹³C, 2D) G->H I Confirm Structure H->I K Final Confirmation I->K J->K

Caption: Workflow for Unknown Impurity Identification.

Part 2: HPLC Analysis & Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment. A well-developed method is critical for accurate quantification.

Q3: I need a starting HPLC method for purity analysis. Can you provide one?

A3: Certainly. A reversed-phase HPLC method with UV detection is a standard and effective approach for analyzing 3,5-Dimethoxybenzoic acid and its potential impurities. This protocol provides a robust starting point for method development.[5]

Experimental Protocol: HPLC Purity of 3,5-Dimethoxybenzoic Acid

  • Materials and Reagents:

    • 3,5-Dimethoxybenzoic acid reference standard and sample.

    • HPLC-grade acetonitrile and water.

    • Formic acid (≥98%).

    • 0.45 µm syringe filters (PTFE or nylon).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of water and acetonitrile.

    • Sample Solution (1 mg/mL): Accurately weigh 25.0 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability & Analysis:

    • Equilibrate the system for at least 30 minutes.

    • Inject a blank (diluent) to check for baseline noise.

    • Make five replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Purity is typically calculated using the area percent method.

Q4: My HPLC chromatogram shows peak tailing for the 3,5-Dimethoxybenzoic acid peak. What causes this and how can I fix it?

A4: Peak tailing for acidic compounds is a classic issue in reversed-phase HPLC.[6] The primary cause is secondary interactions between the acidic analyte and active sites on the silica stationary phase, specifically silanol groups.

  • Causality: At a mobile phase pH near the pKa of silanol groups (~pH 3-4), some silanols are ionized (SiO⁻). Your acidic analyte can also be ionized (COO⁻), leading to ionic repulsion, but it can also interact strongly with the remaining neutral silanols (Si-OH), causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: The most effective solution is to lower the pH of your mobile phase. By adding an acidifier like formic acid or phosphoric acid to bring the pH to ~2.5-3.0, you suppress the ionization of both the 3,5-dimethoxybenzoic acid (forcing it into its neutral, more retained form) and the surface silanols. This minimizes secondary interactions.[7]

    • Increase Buffer Strength: A higher concentration of the buffer component can help to mask the residual silanol groups, improving peak shape.[6]

    • Use a Modern Column: Employ a column with high-purity silica and advanced end-capping. These columns have a much lower concentration of active silanol groups, significantly reducing the potential for peak tailing.[6]

    • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[8][9]

Q5: I'm seeing retention time drift in my HPLC runs. What are the likely causes?

A5: Retention time stability is critical for reliable identification and quantification. Drift can be caused by several factors related to the column, mobile phase, or hardware.[8][10]

  • Column Equilibration: Insufficient equilibration time after a gradient or when starting up is a common cause. Ensure the column is fully equilibrated with the initial mobile phase conditions, which may take 10-20 column volumes.[8]

  • Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent composition can alter retention times by 5-15%.[10] Ensure accurate, gravimetric preparation of the mobile phase. If using an online mixer, check for proportioning valve malfunction.

  • Temperature Fluctuations: The column temperature must be stable. Use a thermostatted column compartment. Uncontrolled temperature changes will cause retention times to shift.[8]

  • Leaks: A leak in the system will lead to a lower flow rate than the setpoint, causing longer retention times. Check all fittings for signs of leakage.[9]

Q6: There are unexpected "ghost peaks" in my gradient HPLC analysis. Where do they come from?

A6: Ghost peaks are spurious peaks that are not from your injected sample. In gradient elution, they typically arise from the accumulation of contaminants on the column from the weaker mobile phase (A), which are then eluted as the concentration of the stronger mobile phase (B) increases.[6]

  • Source of Contamination:

    • Mobile Phase: Impurities in your water or organic solvent. Always use high-purity, HPLC-grade solvents.

    • Additives: Impurities within buffer salts or acidifiers.

    • System Contamination: Leached components from tubing, or microbial growth in un-blanketed aqueous mobile phase reservoirs.

  • Troubleshooting:

    • Run a blank gradient (injecting only mobile phase). If the ghost peaks are still present, the contamination is from your system or solvents.

    • Prepare fresh mobile phases using the highest quality reagents.

    • Flush the system thoroughly to remove any contaminants.

Q7: How can I resolve two closely eluting or co-eluting peaks?

A7: Resolving structurally similar compounds, like positional isomers, can be challenging.[7][11] The key is to manipulate the selectivity (α) of your separation.

  • Adjust Mobile Phase pH: As an acid, the retention of 3,5-dimethoxybenzoic acid is highly pH-dependent. If an impurity has a different pKa, adjusting the mobile phase pH can alter their relative ionization and, therefore, their relative retention, potentially achieving separation.[7]

  • Change Organic Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol) changes the selectivity of the separation and can often resolve co-eluting peaks.

  • Modify Temperature: Changing the column temperature can also affect selectivity, although it's often a less impactful parameter than mobile phase composition.

  • Select a Different Stationary Phase: If mobile phase optimization fails, changing the column is the next step. A column with a different stationary phase (e.g., a Phenyl or Cyano phase instead of C18) will provide different intermolecular interactions and likely resolve the peaks.

Part 3: Mass Spectrometry (MS) & GC-MS Analysis

MS is an indispensable tool for determining the molecular weight of impurities, providing crucial information for identification.

Q8: What are the expected mass fragments for 3,5-Dimethoxybenzoic acid in Electron Ionization (EI) MS?

A8: In EI-MS, 3,5-Dimethoxybenzoic acid will first form a molecular ion (M⁺•), which then undergoes characteristic fragmentation. This pattern is a fingerprint that aids in its identification.[12]

G A C₉H₁₀O₄ 3,5-Dimethoxybenzoic acid M [M]⁺• m/z = 182 A->M -e⁻ F1 [M-CH₃]⁺ m/z = 167 M->F1 - •CH₃ F2 [M-OCH₃]⁺ m/z = 151 M->F2 - •OCH₃ F3 [M-COOH]⁺ m/z = 137 M->F3 - •COOH F4 [C₇H₇O₂]⁺ m/z = 135 F2->F4 - O

Caption: EI-MS Fragmentation of 3,5-Dimethoxybenzoic acid.

Table 2: Key EI-MS Fragments for 3,5-Dimethoxybenzoic Acid

m/zIon IdentityDescription
182[M]⁺•Molecular Ion[12][13]
167[M-CH₃]⁺Loss of a methyl radical from a methoxy group.
151[M-OCH₃]⁺Loss of a methoxy radical.
135[C₇H₇O₂]⁺A common fragment resulting from further rearrangement.[13]
Q9: My MS signal is weak or inconsistent. What should I check?

A9: Poor signal in LC-MS can stem from issues with ionization, ion transmission, or the mobile phase.

  • Mobile Phase Incompatibility: Non-volatile buffers (e.g., phosphate) are not compatible with MS and will suppress the signal and contaminate the source. Use volatile buffers like ammonium formate or formic acid.

  • Ionization Suppression: High concentrations of salts or other additives can compete with your analyte for ionization, reducing its signal. Ensure buffer concentrations are appropriate (typically <20 mM).

  • Incorrect pH: For electrospray ionization (ESI), the mobile phase pH should promote the formation of ions. For an acid like 3,5-dimethoxybenzoic acid, running in negative ion mode with a slightly basic mobile phase (e.g., containing a small amount of ammonium hydroxide) will yield the [M-H]⁻ ion and often provides a stronger signal than positive mode.

  • Source Contamination: A dirty ion source is a common cause of declining signal. Follow the manufacturer's procedure for cleaning the source optics.

Part 4: NMR Spectroscopy for Structural Elucidation

NMR is the definitive technique for elucidating the precise chemical structure of an isolated impurity.

Q10: How can ¹H NMR help in identifying impurities? What are the characteristic shifts for 3,5-Dimethoxybenzoic acid?

A10: ¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment. By comparing the spectrum of your sample to a reference standard, you can identify and quantify impurities. For example, the presence of signals from 3,5-dihydroxybenzoic acid would indicate incomplete methylation.

Table 3: Characteristic ¹H and ¹³C NMR Shifts for 3,5-Dimethoxybenzoic Acid

NucleusChemical Shift (δ, ppm)Description
¹H~13.0Broad singlet, 1H, carboxylic acid (-COOH)[12][14][15]
¹H~7.0 - 7.1Doublet (or two singlets), 2H, aromatic protons at C2/C6[12]
¹H~6.6 - 6.7Triplet (or singlet), 1H, aromatic proton at C4[12]
¹H~3.7 - 3.8Singlet, 6H, two equivalent methoxy groups (-OCH₃)[12]
¹³C~165 - 185Carbonyl carbon (-C OOH)[16][17]
Q11: The carboxylic acid proton peak (~10-13 ppm) is very broad or not visible in my ¹H NMR spectrum. Is this normal?

A11: Yes, this is very common for carboxylic acids.[14][15]

  • Causality: The acidic proton undergoes chemical exchange with other acidic protons (like trace water in the NMR solvent) and participates in hydrogen bonding. This exchange process occurs on the NMR timescale, leading to significant peak broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline.[14][15]

  • Confirmation: To confirm the presence of the acidic proton, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, and the peak in the 10-13 ppm region will disappear, confirming its identity.[15][17]

Conclusion

The characterization of impurities is a multi-faceted process that requires a logical and systematic application of orthogonal analytical techniques. By understanding the potential impurities based on the synthesis, optimizing chromatographic separations, and using spectroscopic tools like MS and NMR, researchers can confidently determine the purity of their 3,5-Dimethoxybenzoic acid samples and fully characterize any unknown components.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information.
  • Google Patents. (2016). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid.
  • NIST. (n.d.). 3,5-Dimethoxybenzoic acid. NIST Chemistry WebBook.
  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column.
  • The Good Scents Company. (n.d.). 3,5-dimethoxybenzoic acid.
  • PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent.
  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

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Navigating the Scale-Up of 3,5-Dimethoxybenzoic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3,5-Dimethoxybenzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production. We will delve into the common challenges, provide in-depth troubleshooting, and offer practical, field-tested solutions. Our focus is on ensuring scientific integrity, process robustness, and safety at every stage.

Part 1: Core Synthesis Strategies & Scale-Up Considerations

The industrial production of 3,5-Dimethoxybenzoic acid (DMBA) primarily relies on two robust synthetic routes: the methylation of 3,5-dihydroxybenzoic acid and the carbonation of a Grignard reagent derived from 3,5-dimethoxybromobenzene. While straightforward in principle, scaling these reactions introduces significant challenges in terms of reaction control, safety, and product purity.[1]

Route 1: Methylation of 3,5-Dihydroxybenzoic Acid

This common laboratory synthesis involves the methylation of 3,5-dihydroxybenzoic acid, often using dimethyl sulfate (DMS) in the presence of a base like potassium carbonate or sodium hydroxide.[2][3]

Troubleshooting Guide: Methylation Route

This section addresses specific issues you may encounter during the methylation of 3,5-dihydroxybenzoic acid, particularly during scale-up.

Q1: My reaction is showing a significant amount of mono-methylated impurity (3-hydroxy-5-methoxybenzoic acid), leading to low yield and difficult purification. What's going on?

A1: This is a classic selectivity issue that is often exacerbated at scale. Here are the likely causes and solutions:

  • Insufficient Base or Poor Mixing: At a larger scale, inefficient mixing can lead to localized areas of low base concentration. The first methylation is typically faster than the second, and if the newly formed phenoxide is not generated quickly enough, the reaction can stall at the mono-methylated stage.

    • Solution:

      • Increase Base Stoichiometry: Ensure at least two equivalents of a strong enough base are used. For large batches, a slight excess (2.1-2.2 equivalents) can help drive the reaction to completion.

      • Improve Agitation: Switch to an overhead stirrer with a properly designed impeller (e.g., pitched blade or anchor) to ensure homogeneity of the slurry. Baffles in the reactor can also dramatically improve mixing.

      • Consider a Phase-Transfer Catalyst (PTC): For liquid-solid reactions, a PTC like a quaternary ammonium salt can facilitate the transfer of the phenoxide into the organic phase, accelerating the reaction and improving selectivity.[4] This is a common strategy for improving efficiency in industrial settings.[5][6]

  • Reaction Temperature Too Low: While controlling the exotherm is crucial, a temperature that is too low can slow the second methylation step significantly.

    • Solution: Monitor the reaction progress by HPLC. Once the initial exotherm from the first methylation has subsided, you may need to gently heat the reaction to ensure it goes to completion. A temperature of 50-60°C is often a good target.[3]

Q2: I'm observing a dangerous exotherm during the addition of dimethyl sulfate, making the reaction difficult to control at a larger volume.

A2: Dimethyl sulfate is a potent methylating agent, and the reaction is highly exothermic.[7] Losing control of the temperature can lead to a runaway reaction.

  • Causes and Mitigation Strategies:

    • Addition Rate: Adding the DMS too quickly is the most common cause.

      • Solution: Use a dosing pump for slow, controlled addition of the DMS. The addition rate should be tied to the reactor's cooling capacity, maintaining a stable internal temperature.

    • Inadequate Cooling: A simple water bath that works in the lab will be insufficient for a larger reactor.

      • Solution: Use a reactor with a cooling jacket and a circulating chiller. For very large scales, internal cooling coils may be necessary.

    • Solvent Choice: The solvent's boiling point and heat capacity play a role in heat dissipation.

      • Solution: While acetone is common in lab procedures, a higher-boiling solvent like methyl ethyl ketone (MEK) or toluene might offer a wider safety margin, provided it is compatible with your downstream processing.

Parameter Laboratory Scale (1 L) Pilot Scale (100 L) Production Scale (1000 L)
Heat Transfer High surface area-to-volume ratio, efficient cooling.Reduced surface area-to-volume ratio, requires jacketed reactor.Significantly reduced surface area-to-volume ratio, may need internal cooling coils.[8]
Mixing Magnetic stirrer is often sufficient.Requires overhead mechanical stirring with appropriate impeller design.High-torque overhead stirring, baffles are essential for homogeneity.
Reagent Addition Manual addition via dropping funnel.Controlled addition via dosing pump.Automated, feedback-controlled dosing based on temperature.
Route 2: Grignard Reaction with 3,5-Dimethoxyphenylmagnesium Bromide

This route involves the formation of a Grignard reagent from 3,5-dimethoxybromobenzene, followed by carboxylation with carbon dioxide (usually as dry ice).[9]

Troubleshooting Guide: Grignard Route

Q1: My Grignard reaction is difficult to initiate, and when it finally starts, it proceeds with an uncontrollable exotherm.

A1: This is a very common and dangerous problem when scaling up Grignard reactions.[10][11] The induction period followed by a rapid exotherm is a sign of accumulating unreacted starting material.

  • Causes and Solutions for Initiation Issues:

    • Moisture: Grignard reagents are extremely sensitive to moisture.[12] Any trace of water will quench the reaction.

      • Solution: All glassware and the reactor must be rigorously dried (e.g., oven-dried and assembled hot under a stream of nitrogen). The solvent (typically THF or diethyl ether) must be anhydrous.

    • Magnesium Passivation: The surface of the magnesium turnings can have a passivating oxide layer.

      • Solution: Use fresh, high-quality magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an activator. Mechanical stirring to grind the magnesium can also help expose a fresh surface.

  • Managing the Exotherm:

    • Controlled Addition: Once initiated with a small amount of the halide, the rest should be added slowly and at a rate that allows the cooling system to manage the heat generated.[13][14]

    • Reverse Addition: In some cases, adding the magnesium to a solution of the halide can provide better control, although this is less common.

Q2: I'm getting a significant amount of biphenyl-type homocoupling byproducts. How can I minimize these?

A2: The formation of these byproducts, a result of Wurtz-type coupling, can be a significant issue, especially with aryl halides.[15]

  • Causes and Mitigation:

    • High Local Concentrations of Halide: Adding the aryl bromide too quickly can lead to high local concentrations that favor coupling.

      • Solution: Slow, subsurface addition of the halide into a well-agitated slurry of magnesium can help.

    • Elevated Temperatures: Higher temperatures can promote the formation of these byproducts.

      • Solution: Maintain the reaction at a gentle reflux and avoid excessive heating.

Part 2: Purification and Downstream Processing

Q3: I'm struggling with the purification of the crude 3,5-Dimethoxybenzoic acid. My product is off-color and doesn't meet the purity specifications.

A3: Purification is a critical step, and challenges often arise from the presence of specific impurities related to the synthetic route.

  • For Methylation Route-Derived Product:

    • Impurity Profile: The main impurities are likely the mono-methylated starting material and unreacted 3,5-dihydroxybenzoic acid.

    • Purification Strategy: An acid-base extraction is highly effective.[16]

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired product and acidic impurities will move to the aqueous layer as their sodium salts.

      • Separate the layers and acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified 3,5-Dimethoxybenzoic acid.

      • Filter, wash with cold water, and dry.

  • For Grignard Route-Derived Product:

    • Impurity Profile: The main neutral impurity is often the homocoupling byproduct.

    • Purification Strategy: An initial acid-base extraction is also very effective here. The neutral byproduct will remain in the organic layer while your product moves to the aqueous basic layer.[17]

  • General Recrystallization Issues:

    • "Oiling Out": If the product separates as an oil instead of crystals, it indicates that the melting point of the impure solid is lower than the boiling point of the solvent, or the solubility is too high.

      • Solution: Try a different solvent system. A mixture of solvents (e.g., ethanol/water or toluene/heptane) can be effective. Start by dissolving the product in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity is observed. Then, allow it to cool slowly.[18]

Part 3: Safety and Process Management

Q4: What are the key safety considerations I need to be aware of when scaling up the production of 3,5-Dimethoxybenzoic acid?

A4: Both primary synthesis routes have significant safety hazards that are magnified at scale.

  • Methylation Route:

    • Dimethyl Sulfate (DMS): DMS is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood or closed system, using appropriate personal protective equipment (PPE).[19][20]

    • Exotherm Management: As discussed, the methylation reaction is highly exothermic. A failure in cooling or overly rapid addition of DMS can lead to a runaway reaction.[8] A thorough process safety review, including a "what-if" analysis, is essential before any scale-up.

  • Grignard Route:

    • Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure the reactor is properly grounded and that no ignition sources are present.[21]

    • Reaction Initiation and Control: The unpredictable initiation and subsequent rapid exotherm are major safety concerns.[11] Never add a large amount of halide before confirming that the reaction has initiated.

    • Quenching: The quenching of a large-scale Grignard reaction is also highly exothermic and releases flammable gases. The quench should be performed slowly and with adequate cooling.

Diagrams and Workflows

Workflow for Scale-Up of Methylation Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor with 3,5-Dihydroxybenzoic Acid, Solvent, and Base B Ensure Efficient Agitation A->B C Controlled Addition of Dimethyl Sulfate via Dosing Pump B->C D Monitor and Control Temperature with Chiller C->D E Monitor Reaction Progress by In-Process Control (IPC) e.g., HPLC D->E F Quench Reaction E->F G Acid-Base Extraction F->G H Precipitate Product by Acidification G->H I Filter and Wash H->I J Dry Under Vacuum I->J

Caption: Process flow for the scaled-up methylation synthesis of 3,5-Dimethoxybenzoic acid.

Decision Tree for Grignard Reaction Troubleshooting

A Grignard Reaction Fails to Initiate B Check for Moisture: - Dry Glassware/Reactor? - Anhydrous Solvent? A->B Is system anhydrous? D Reaction Initiates but is Uncontrolled A->D Delayed, then rapid? G Low Yield with Byproduct Formation A->G Reaction proceeds, but poor result? C Activate Magnesium: - Use fresh turnings - Add Iodine crystal - Mechanical grinding B->C Yes E Reduce Halide Addition Rate D->E F Improve Cooling Efficiency D->F H Minimize Homocoupling: - Slow, subsurface addition - Maintain gentle reflux G->H I Check for Quenching: - Incompatible functional groups? - Atmospheric moisture ingress? G->I

Caption: Troubleshooting guide for common issues in Grignar reactions.

References

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Technical Support Center: Managing the Exothermic Nature of 3,5-Dimethoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of this synthesis. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure both the integrity of your research and the safety of your laboratory.

Introduction: The Criticality of Thermal Management

The synthesis of 3,5-dimethoxybenzoic acid, a key intermediate in pharmaceuticals and material science, involves highly energetic reactions.[1] Inadequate management of the heat generated during these processes can lead to a host of issues, including reduced yield, impurity formation, and most critically, dangerous thermal runaway events.[2] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[3] This guide will equip you with the knowledge to anticipate, control, and troubleshoot the exothermic events associated with the two primary synthetic routes to 3,5-dimethoxybenzoic acid.

Part 1: Troubleshooting Guides for Common Exothermic Issues

This section addresses specific problems you may encounter during the synthesis of 3,5-dimethoxybenzoic acid, providing explanations for the underlying causes and actionable solutions.

Route 1: Grignard Reaction Troubleshooting

The synthesis of 3,5-dimethoxybenzoic acid via the Grignard reaction of 1-bromo-3,5-dimethoxybenzene is a powerful C-C bond-forming strategy. However, it is fraught with thermal risks, primarily during the formation of the Grignard reagent and the subsequent quenching/workup steps.[4][5]

Q1: My Grignard reaction is not initiating, and I am tempted to apply more heat. What are the risks and what should I do?

A1: An induction period is common for Grignard reactions.[4] However, uncontrolled heating to force initiation is extremely dangerous. An uninitiated reaction can accumulate a high concentration of unreacted alkyl halide. Once the reaction does initiate, the large amount of reagent can react almost instantaneously, leading to a violent exotherm that can overwhelm the cooling system and cause a dangerous runaway.

Causality and Solution:

  • Inactive Magnesium Surface: The surface of the magnesium turnings is likely coated with a passivating layer of magnesium oxide, preventing the reaction from starting.[4]

  • Trace Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.[5]

Troubleshooting Steps:

  • Mechanical Activation: Briefly remove the flask from the cooling bath and, under an inert atmosphere, gently crush some of the magnesium turnings with a glass rod to expose a fresh surface.

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The ensuing reaction will help to activate the magnesium surface.[4]

  • Controlled Local Heating: With extreme caution, use a heat gun to gently warm a small spot on the flask. The goal is to initiate a localized reaction that will then propagate. Immediately re-immerse the flask in the cooling bath once initiation is observed (e.g., bubbling, cloudiness).

  • NEVER heat the entire reaction mixture to force initiation.

Q2: The Grignard reaction started, but the temperature is rising uncontrollably. What should I do?

A2: This is a potential runaway situation and requires immediate action.

Immediate Actions:

  • Stop Reagent Addition: Immediately stop the addition of the 1-bromo-3,5-dimethoxybenzene solution.

  • Enhance Cooling: Ensure the cooling bath has sufficient capacity (e.g., add more ice/dry ice). If possible, switch to a colder bath (e.g., dry ice/acetone).

  • Increase Stirring: Vigorous stirring improves heat transfer to the cooling bath and prevents the formation of localized hot spots.[4]

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and you have a safe and well-ventilated fume hood, you may need to quench the reaction by slowly adding a less reactive, high-boiling point solvent like toluene to dilute the reaction mixture and absorb some of the heat. This is a hazardous operation and should only be performed by experienced chemists with appropriate safety measures in place.

Q3: My yield of 3,5-dimethoxybenzoic acid is low, and I have a significant amount of a non-polar byproduct. What is it and how can I prevent it?

A3: The likely byproduct is 3,3',5,5'-tetramethoxybiphenyl, formed from a Wurtz-type coupling reaction between the Grignard reagent and unreacted 1-bromo-3,5-dimethoxybenzene. This side reaction is favored at higher temperatures.[6]

Prevention:

  • Strict Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) throughout the Grignard reagent formation and subsequent carboxylation.

  • Slow Addition: Add the 1-bromo-3,5-dimethoxybenzene solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, minimizing the coupling side reaction.

  • Efficient Stirring: Good agitation ensures that the alkyl halide reacts with the magnesium surface rather than with the already formed Grignard reagent in solution.

Route 2: Williamson Ether Synthesis (Methylation) Troubleshooting

The methylation of 3,5-dihydroxybenzoic acid with dimethyl sulfate is a common alternative synthesis. While often perceived as less hazardous than Grignard reactions, the use of dimethyl sulfate, a highly toxic and reactive alkylating agent, introduces its own set of thermal risks.

Q1: During the addition of dimethyl sulfate, I'm observing a significant exotherm. Is this normal and how should I control it?

A1: Yes, the methylation of phenols is an exothermic reaction. The reaction of dimethyl sulfate with the phenoxide is rapid and generates a significant amount of heat.

Control Measures:

  • Controlled Addition: Add the dimethyl sulfate dropwise using an addition funnel. The rate of addition should be adjusted to maintain the desired reaction temperature.

  • Effective Cooling: The reaction should be conducted in a cooling bath (e.g., an ice-water bath) to dissipate the heat generated.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.

Q2: After the reaction, the workup and acidification of the reaction mixture is also highly exothermic. Why is this and what are the dangers?

A2: The reaction mixture contains excess base (e.g., NaOH or K₂CO₃) which must be neutralized with acid. This acid-base neutralization is a highly exothermic process. A rapid, uncontrolled addition of acid can cause the mixture to boil, potentially leading to the release of hazardous materials.

Safe Workup Procedure:

  • Cooling: Before acidification, cool the reaction mixture in an ice bath.

  • Slow Addition of Acid: Add the acid (e.g., concentrated HCl) slowly and portion-wise with vigorous stirring.[7]

  • Monitor Temperature: Keep a thermometer in the mixture and ensure the temperature does not rise too quickly.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthesis route is safer from a thermal hazard perspective?

A1: Both routes have significant but different thermal hazards. The Grignard route has a high potential for a runaway reaction during the initiation phase. The methylation route involves a more predictable exotherm during reagent addition and a significant exotherm during workup, but the primary hazard is the high toxicity of dimethyl sulfate. With proper control measures, both can be performed safely. For larger-scale synthesis, the more predictable exotherm of the methylation route might be considered easier to manage, though the handling of highly toxic dimethyl sulfate requires stringent safety protocols.[8][9]

Q2: Can I use a different methylating agent instead of dimethyl sulfate to reduce toxicity?

A2: Yes, less toxic methylating agents like dimethyl carbonate can be used. However, these are generally less reactive and may require higher temperatures and longer reaction times, which can introduce different safety considerations and may affect the yield and purity of the product.[10]

Q3: How can I quantitatively assess the thermal risk of my synthesis?

Q4: What is flow chemistry and can it help manage these exothermic reactions?

A4: Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. Microreactors used in flow chemistry have a very high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[13] This can effectively dissipate the heat from exothermic reactions, preventing the formation of hot spots and significantly reducing the risk of thermal runaway.[14] Flow chemistry is a highly recommended advanced technique for managing hazardous exothermic reactions.

Part 3: Experimental Protocols with Integrated Safety

Protocol 1: Grignard Synthesis of 3,5-Dimethoxybenzoic Acid

This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before starting any work.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromo-3,5-dimethoxybenzene

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • Concentrated Hydrochloric Acid (HCl)

Experimental Workflow:

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup glassware Dry Glassware grignard_formation Grignard Formation (0-5 °C) glassware->grignard_formation reagents Anhydrous Reagents reagents->grignard_formation carboxylation Carboxylation (< 0 °C) grignard_formation->carboxylation Slow Addition quench Acidic Quench (0-10 °C) carboxylation->quench Slow Addition extraction Extraction quench->extraction purification Purification extraction->purification product 3,5-Dimethoxy- benzoic Acid purification->product

Caption: Workflow for Grignard synthesis of 3,5-dimethoxybenzoic acid.

Step-by-Step Methodology:

  • Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

  • Grignard Reagent Formation:

    • To a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 1-bromo-3,5-dimethoxybenzene in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not start, follow the troubleshooting steps for initiation described above.

    • Once the reaction has initiated (as evidenced by bubbling and a gentle reflux), cool the flask in an ice bath and add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Carboxylation:

    • In a separate flask, crush a sufficient amount of dry ice.

    • Once the Grignard reagent formation is complete, slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. Caution: This is an exothermic process.

  • Workup:

    • Allow the excess dry ice to sublime.

    • Slowly and cautiously add cold dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt. Caution: This is a highly exothermic step.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Methylation of 3,5-Dihydroxybenzoic Acid

This protocol involves the use of dimethyl sulfate, a highly toxic and carcinogenic substance. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (impermeable gloves, safety goggles, lab coat).[15]

Materials:

  • 3,5-Dihydroxybenzoic acid

  • Dimethyl sulfate (EXTREMELY TOXIC)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Acetone or other suitable solvent

  • Concentrated Hydrochloric Acid (HCl)

Experimental Workflow:

Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup reagents_setup Prepare Reagents in Hood methylation Methylation (Controlled Temp) reagents_setup->methylation hydrolysis Base Hydrolysis (Optional) methylation->hydrolysis If ester byproduct forms acidification Acidification (0-10 °C) methylation->acidification hydrolysis->acidification isolation Isolation & Purification acidification->isolation product 3,5-Dimethoxy- benzoic Acid isolation->product

Caption: Workflow for methylation synthesis of 3,5-dimethoxybenzoic acid.

Step-by-Step Methodology:

  • Preparation: Set up the reaction in a well-ventilated fume hood. Have a quench solution for dimethyl sulfate (e.g., aqueous ammonia) readily available.

  • Methylation:

    • Dissolve 3,5-dihydroxybenzoic acid and a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent (e.g., acetone or water) in a three-necked flask equipped with a condenser, dropping funnel, and thermometer.[16]

    • Cool the mixture in an ice bath.

    • Slowly add dimethyl sulfate dropwise from the dropping funnel, maintaining the internal temperature below a specified limit (e.g., 10 °C).[16]

    • After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add concentrated hydrochloric acid to neutralize the excess base and precipitate the product. Monitor the temperature closely.

  • Isolation and Purification:

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water.

    • The crude product can be purified by recrystallization.

Part 4: Data Presentation

Table 1: Critical Parameters for Thermal Management
ParameterGrignard SynthesisMethylation SynthesisRationale
Initiation Temperature Ambient, with localized heating if necessaryN/ATo avoid a dangerous accumulation of unreacted starting material in the Grignard synthesis.
Reagent Addition Temp. 0 - 5 °C0 - 10 °CTo control the rate of the exothermic reaction and minimize side product formation.
Workup/Quench Temp. 0 - 10 °C0 - 10 °CThe neutralization of excess reagents is highly exothermic in both syntheses.
Addition Rate Slow, dropwiseSlow, dropwiseTo allow the cooling system to effectively dissipate the generated heat.
Stirring Speed HighHighTo ensure efficient heat transfer and prevent the formation of localized hot spots.
Table 2: Potential Side Products Influenced by Temperature
Synthesis RouteSide ProductFormation Favored byMitigation Strategy
Grignard 3,3',5,5'-TetramethoxybiphenylHigh TemperatureMaintain low reaction temperature, slow addition of alkyl halide.[6]
Grignard Benzene (from reaction with trace water)Presence of waterUse rigorously dried glassware and anhydrous reagents.[5]
Methylation Partially methylated productsIncomplete reactionEnsure stoichiometric amount of methylating agent and adequate reaction time.
Methylation Ester formationReaction of dimethyl sulfate with the carboxylic acidCan be hydrolyzed back to the carboxylic acid during basic workup.

Conclusion

The synthesis of 3,5-dimethoxybenzoic acid presents significant, manageable exothermic hazards. A thorough understanding of the underlying chemical principles, coupled with meticulous experimental technique and a proactive approach to safety, is paramount for successful and safe synthesis. This guide provides a framework for identifying and mitigating these risks. We strongly recommend that any scale-up of these procedures be preceded by a thorough process safety review and, ideally, reaction calorimetry studies to quantify the thermal hazards.

References

  • Javaherian, M., et al. (2012). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic acid.
  • Managing exothermic reactions during cyclopropylbenzene synthesis. (2025). Benchchem.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025).
  • Aarti Industries. (n.d.).
  • Gemoets, H., et al. (2016). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
  • INCHEM. (1989).
  • An In-depth Technical Guide on the Thermochemical Properties of 3,5-Dimethoxybenzamide. (2025). Benchchem.
  • WO2001058845A1 - Process for the preparation of aromatic carboxylic acids.
  • 3,5-Dimethoxybenzoic acid. (n.d.). NIST WebBook.
  • 3,5-Dimethoxybenzoic acid synthesis. (n.d.). ChemicalBook.
  • Partington, S., & Waldram, S. (2002). Runaway reaction during production of an azo dye intermediate.
  • Can TGA be used in order to determin thermal stability instead of DSC? (2013).
  • Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. (2025). Benchchem.
  • Carboxylation of grignard reagents in the presence of liquid co2.
  • Methods and reaction mixtures for controlling exothermic reactions.
  • Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in M
  • Thermogravemetric analysis and DSC graph of benzoic acid,... (n.d.).
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. (2018). MDPI.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2016). MDPI.
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Relative Rates of Bromine–Magnesium Exchange Reactions in Substituted Bromobenzene Derivatives. (2025).
  • methylmagnesium bromide. (n.d.). NIST WebBook.
  • Grignard Reaction Experiment Part 1, Prelab. (2020). YouTube.
  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020). SKKU.
  • Synthesis of 3,5-Dihydroxybenzaldehyde: An Indirect Approach
  • Aromatic carboxylic acid prepar
  • dimethyl sulfate. (n.d.). Organic Syntheses Procedure.
  • US4065504A - Process for the methylation of hydroxybenzene derivatives.
  • Study on the Long-term Thermal Stability by DSC & ARC and its ISCO behaviors with different AP Quality. (2025).
  • calorimetric investigation of the form
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Microwave-Assisted Methylation of Dihydroxybenzene Derivatives with Dimethyl Carbonate. (n.d.).

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alternative methylation agents for 3,5-Dimethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the methylation of 3,5-dihydroxybenzoic acid.

Introduction

The synthesis of 3,5-Dimethoxybenzoic acid, a key intermediate in the production of pharmaceuticals like Trimetazidine, typically involves the methylation of 3,5-dihydroxybenzoic acid. While dimethyl sulfate (DMS) is a common methylating agent, its high toxicity and hazardous nature have prompted the exploration of safer and more efficient alternatives. This guide explores various methylation agents, offering troubleshooting advice and detailed protocols to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when methylating 3,5-dihydroxybenzoic acid?

The primary challenges include incomplete methylation leading to the formation of monomethylated intermediates (3-hydroxy-5-methoxybenzoic acid or 3-methoxy-5-hydroxybenzoic acid), and potential side reactions such as esterification of the carboxylic acid group. The choice of methylating agent, base, and reaction conditions is critical to minimize these byproducts.

Q2: Beyond dimethyl sulfate (DMS), what are viable alternative methylating agents?

Several alternatives to DMS exist, each with its own advantages and disadvantages. These include:

  • Dimethyl carbonate (DMC): A greener, less toxic alternative to DMS. It requires higher temperatures and pressures but is significantly safer to handle.

  • Methyl iodide (CH₃I): A potent methylating agent, but it is also toxic and a suspected carcinogen.

  • Trimethyl orthoacetate (TMOA): Can act as a methylating agent under specific conditions.

  • Methanol with an acid catalyst: This method is typically used for esterification but can be adapted for etherification under certain conditions, though it's less common for this specific transformation.

Q3: How do I choose the appropriate base for the methylation reaction?

The choice of base is crucial for deprotonating the hydroxyl groups, making them nucleophilic. The strength of the base should be matched to the acidity of the hydroxyl groups and the reactivity of the methylating agent.

  • Strong bases (e.g., NaOH, KOH): Commonly used with DMS and DMC. Care must be taken to control the stoichiometry to avoid side reactions.

  • Weaker bases (e.g., K₂CO₃, Na₂CO₃): Often used with more reactive agents like methyl iodide to prevent undesired side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Methylation (Presence of monomethylated byproduct) 1. Insufficient amount of methylating agent. 2. Inadequate reaction time or temperature. 3. Base strength or amount is not optimal.1. Increase the molar ratio of the methylating agent to the substrate. 2. Optimize reaction time and temperature based on the chosen methylating agent. 3. Ensure complete deprotonation by using a stronger base or a slight excess of the current base.
Formation of Methyl 3,5-dimethoxybenzoate (Esterification) 1. Reaction conditions favor esterification over etherification. 2. Use of an alcohol solvent under acidic or basic conditions.1. If the ester is undesired, it can be hydrolyzed back to the carboxylic acid using aqueous base followed by acidification. 2. Consider using a non-alcoholic solvent.
Low Yield 1. Suboptimal reaction conditions. 2. Degradation of starting material or product. 3. Inefficient work-up and purification.1. Systematically optimize parameters such as temperature, reaction time, and solvent. 2. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive. 3. Review and optimize the extraction and recrystallization/chromatography steps.
Reaction Stalls 1. Deactivation of the catalyst (if applicable). 2. Poor solubility of reagents.1. If using a phase-transfer catalyst, ensure its stability under the reaction conditions. 2. Choose a solvent system where all reactants are sufficiently soluble at the reaction temperature.

Experimental Protocols

Protocol 1: Methylation using Dimethyl Carbonate (DMC) - A Greener Approach

This protocol is adapted from methodologies that highlight the use of DMC as a safer alternative to DMS.

Step-by-Step Methodology:

  • Reaction Setup: In a high-pressure reactor, combine 3,5-dihydroxybenzoic acid (1 equivalent), potassium carbonate (K₂CO₃, 2.5 equivalents), and dimethyl carbonate (DMC) as both the reagent and solvent.

  • Reaction Conditions: Seal the reactor and heat to 140-160°C. The reaction is typically run for 4-8 hours. Monitor the internal pressure.

  • Work-up: After cooling, vent the reactor and dilute the reaction mixture with water.

  • Purification: Acidify the aqueous solution with concentrated HCl to a pH of ~2 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) if further purification is needed.

Workflow for DMC Methylation

DMC_Methylation_Workflow start Start setup Reaction Setup: - 3,5-dihydroxybenzoic acid - K₂CO₃ - Dimethyl Carbonate (DMC) start->setup reaction Reaction Conditions: - High-pressure reactor - 140-160°C - 4-8 hours setup->reaction workup Work-up: - Cool and vent - Dilute with water reaction->workup purification Purification: - Acidify with HCl - Filter and wash - Dry and recrystallize workup->purification end_product 3,5-Dimethoxybenzoic Acid purification->end_product

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzoic acid using DMC.

Mechanistic Insights

The methylation of 3,5-dihydroxybenzoic acid proceeds via a Williamson ether synthesis mechanism. The base deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction.

General Methylation Mechanism

Methylation_Mechanism substrate 3,5-dihydroxybenzoic acid phenoxide Dianionic Phenoxide Intermediate substrate->phenoxide + Base base Base (e.g., K₂CO₃) sn2 Sₙ2 Reaction phenoxide->sn2 methyl_agent Methylating Agent (e.g., DMC, DMS) methyl_agent->sn2 product 3,5-Dimethoxybenzoic Acid sn2->product Formation of two ether bonds

Caption: Generalized mechanism for the methylation of 3,5-dihydroxybenzoic acid.

References

  • Shi, L., & Wang, Y. (2020). Green Synthesis of 3,5-Dimethoxybenzoic Acid. Organic Process Research & Development, 24(10), 2266-2272.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Validation & Comparative

A Researcher's Guide to Benzoic Acid Reactivity: A Comparative Analysis of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development, materials science, and synthetic chemistry, a nuanced understanding of reactant behavior is not merely academic—it is the cornerstone of innovation. The substitution pattern on an aromatic ring can dramatically alter a molecule's chemical personality, influencing everything from its acidity to its role in complex synthetic pathways. This guide provides an in-depth comparison of 3,5-Dimethoxybenzoic acid's reactivity against other key benzoic acid derivatives. We will dissect the underlying electronic principles, present corroborating experimental data, and provide actionable protocols for empirical validation.

The Principles of Reactivity: Inductive vs. Resonance Effects

The reactivity of a substituted benzoic acid is primarily governed by the electronic effects imparted by its substituents. These effects, which modulate the electron density of the aromatic ring and the carboxyl group, can be broadly categorized into two types:

  • The Inductive Effect (I): This effect operates through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. A substituent that is more electronegative than carbon, such as the oxygen in a methoxy group, will withdraw electron density through the sigma framework. This is termed a negative inductive effect (-I).

  • The Resonance (or Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons or lone pairs across the conjugated system of the aromatic ring. A substituent with a lone pair of electrons adjacent to the ring, like the oxygen in a methoxy group, can donate this electron density into the ring. This is a positive resonance effect (+M).[1]

Crucially, the position of the substituent—ortho, meta, or para relative to the carboxyl group—determines the net impact of these effects. While the inductive effect weakens with distance, the resonance effect is only transmitted to the ortho and para positions. The meta position is largely unaffected by resonance.[1]

Quantifying Reactivity: The Hammett Equation

To move from qualitative principles to quantitative prediction, chemists often turn to the Hammett equation.[2][3] This foundational tool of physical organic chemistry provides a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[2] The equation is given as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the substituted reactant.

  • K₀ is the equilibrium constant for the unsubstituted reactant (e.g., benzoic acid).

  • σ (Sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent in a given position (meta or para). It is defined using the ionization of benzoic acids in water, where the reaction constant ρ is set to 1.[4]

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[2][4]

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ signifies it is favored by electron-donating groups.[4] Acidity (pKa) is a direct measure of the equilibrium constant for acid dissociation and serves as an excellent proxy for the overall electronic environment of the carboxyl group. A lower pKa value signifies a stronger acid and a more stable conjugate base.[5]

Comparative Reactivity Analysis

Let's examine the acidity of 3,5-Dimethoxybenzoic acid in the context of its isomers and the parent benzoic acid. Acidity serves as a precise indicator of the electronic effects at the carboxyl functional group.

The Baseline: Benzoic Acid

As our reference, benzoic acid has a pKa of approximately 4.20 .[6] This value reflects the intrinsic acidity of the carboxyl group attached to an unsubstituted phenyl ring.

Case Study 1: 4-Methoxybenzoic Acid (p-Anisic Acid)

In 4-methoxybenzoic acid, the methoxy group is in the para position. Here, both the electron-withdrawing inductive effect (-I) and the powerful electron-donating resonance effect (+M) are at play. The +M effect, which delocalizes oxygen's lone pair into the ring, dominates.[1][7] This increases the electron density on the carboxylate oxygen atoms of the conjugate base, leading to destabilization. A less stable conjugate base corresponds to a weaker acid.[8]

  • Observed pKa: ~4.48[6]

Case Study 2: 3-Methoxybenzoic Acid (m-Anisic Acid)

When the methoxy group is in the meta position, its +M resonance effect cannot be delocalized onto the carboxyl group. Therefore, the primary influence is the electron-withdrawing -I effect of the electronegative oxygen atom.[1] This inductive withdrawal pulls electron density away from the carboxyl group, stabilizing the negative charge of the conjugate base. This stabilization makes the proton easier to remove.

  • Observed pKa: ~4.06[6]

The Target Molecule: 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid presents a unique case where two methoxy groups are positioned meta to the carboxyl group. Consequently, the electronic influence is an additive version of the 3-methoxy isomer. Both methoxy groups exert an electron-withdrawing inductive effect (-I) on the carboxyl group without any counteracting +M effect at that position. This dual inductive withdrawal significantly stabilizes the carboxylate anion.

  • Observed pKa: ~3.96[9][10][11]

The following diagram illustrates the dominant electronic effects influencing the carboxyl group in meta and para methoxy-substituted benzoic acids.

electronic_effects cluster_para Para-Methoxybenzoic Acid cluster_meta Meta-Methoxybenzoic Acid p_acid p-OCH3-Ph-COOH p_base p-OCH3-Ph-COO⁻ p_acid->p_base + H⁺ p_effect +M Effect Dominates (Resonance Donation) Destabilizes Anion p_base->p_effect m_acid m-OCH3-Ph-COOH m_base m-OCH3-Ph-COO⁻ m_acid->m_base + H⁺ m_effect -I Effect Dominates (Inductive Withdrawal) Stabilizes Anion m_base->m_effect

Caption: Dominant electronic effects on the conjugate base of para- and meta-methoxybenzoic acid.

Summary of Acidity Data
CompoundSubstituent(s)Position(s)pKa ValueReactivity Relative to Benzoic Acid (Acidity)
Benzoic Acid-H-~4.20[6][12]Baseline
4-Methoxybenzoic Acid-OCH₃Para~4.48[6]Weaker Acid (Less Reactive)
3-Methoxybenzoic Acid-OCH₃Meta~4.06[6]Stronger Acid (More Reactive)
3,5-Dimethoxybenzoic Acid -OCH₃, -OCH₃ Meta, Meta ~3.96 [9][10][11]Strongest Acid (Most Reactive)
4-Nitrobenzoic Acid-NO₂Para~3.44Strongest Acid (for comparison)

Implications for Chemical Reactions

The observed differences in acidity have direct consequences for various chemical transformations.

Reactions at the Carboxyl Group (e.g., Esterification, Amidation)

Reactions that proceed via the deprotonated carboxylate or involve activating the carboxyl group (e.g., conversion to an acyl chloride) are highly sensitive to acidity.[13]

  • 3,5-Dimethoxybenzoic Acid: Its lower pKa means the carboxylate anion forms more readily. Furthermore, the electron-withdrawing nature of the substituents makes the carbonyl carbon more electrophilic. This enhanced electrophilicity facilitates nucleophilic acyl substitution reactions. Therefore, 3,5-dimethoxybenzoic acid is expected to undergo Fischer esterification and amidation reactions at a faster rate than benzoic acid or 4-methoxybenzoic acid.[11][14]

Electrophilic Aromatic Substitution (EAS)

Reactivity of the aromatic ring itself presents a different picture. In EAS reactions (such as nitration, halogenation, or Friedel-Crafts reactions), the aromatic ring acts as a nucleophile.[15][16]

  • 3,5-Dimethoxybenzoic Acid: The two methoxy groups, through their powerful +M (resonance) effects, donate significant electron density into the benzene ring. This makes the ring highly nucleophilic and thus strongly activated towards electrophilic attack.[11] The directing effects are additive, strongly favoring substitution at the 2, 4, and 6 positions, which are ortho and para to the methoxy groups. The deactivating, meta-directing effect of the carboxyl group is largely overridden by the two activating methoxy groups.

  • 4-Methoxybenzoic Acid: Also activated towards EAS, primarily at the positions ortho to the methoxy group.

  • Benzoic Acid: The carboxyl group is deactivating, making it less reactive than benzene in EAS reactions.

Experimental Protocols

To empirically validate these principles, the following protocols can be implemented.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides direct, quantitative data on acid strength.

Objective: To determine the pKa of various benzoic acid derivatives.

Materials:

  • Substituted benzoic acid (e.g., 3,5-Dimethoxybenzoic acid)

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Ethanol (if solubility is an issue)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

Procedure:

  • Preparation: Accurately weigh approximately 0.2-0.3 g of the benzoic acid derivative and dissolve it in 50 mL of deionized water. If necessary, add a minimal amount of ethanol to achieve dissolution.

  • Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution.

  • Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Continue the titration past the equivalence point (the point of rapid pH change).

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest part of the curve. The volume at the half-equivalence point corresponds to the point where [acid] = [conjugate base]. At this point, the pH of the solution is equal to the pKa of the acid.[4]

Protocol 2: Comparative Fischer Esterification Rate Study

This protocol assesses the relative reactivity of the carboxyl group towards nucleophilic attack.

fischer_esterification_workflow start Equimolar Mixture of Benzoic Acid & 3,5-DMBA reagents Add Limiting Ethanol (0.5 eq) + Catalytic H₂SO₄ start->reagents reaction Reflux for Fixed Time (e.g., 2 hours) reagents->reaction workup Aqueous Workup (Quench, Extract with Ether) reaction->workup analysis Analyze Organic Layer via GC-MS or ¹H NMR workup->analysis result Determine Ratio of Ethyl Benzoate to Ethyl 3,5-Dimethoxybenzoate analysis->result

Caption: General workflow for a competitive Fischer esterification experiment.

Objective: To compare the relative esterification rates of 3,5-Dimethoxybenzoic acid and benzoic acid.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Benzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Reaction flask with reflux condenser

  • GC-MS or NMR for analysis

Procedure:

  • Reaction Setup: To a round-bottom flask, add equimolar amounts (e.g., 5 mmol each) of 3,5-Dimethoxybenzoic acid and benzoic acid.

  • Reagent Addition: Add anhydrous ethanol in a sub-stoichiometric amount (e.g., 0.5 equivalents relative to total acid, 5 mmol). Add 3-4 drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for a predetermined time (e.g., 2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 25 mL of saturated sodium bicarbonate solution to remove unreacted acids, followed by 25 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • Analysis: Analyze the resulting crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy. The ratio of the peak areas (for GC) or integration values (for NMR) corresponding to ethyl benzoate and ethyl 3,5-dimethoxybenzoate will indicate their relative rates of formation. A higher proportion of ethyl 3,5-dimethoxybenzoate would confirm its greater reactivity.

Conclusion

The reactivity of 3,5-Dimethoxybenzoic acid is a clear demonstration of fundamental principles in physical organic chemistry. Its two meta-positioned methoxy groups act in concert to enhance its reactivity in two distinct ways:

  • At the Carboxyl Group: The additive electron-withdrawing inductive effects (-I) of the methoxy groups increase the compound's acidity (lower pKa) compared to benzoic acid, making it more reactive in nucleophilic acyl substitution reactions like esterification and amidation.

  • At the Aromatic Ring: The powerful electron-donating resonance effects (+M) of the methoxy groups strongly activate the ring, making it highly susceptible to electrophilic aromatic substitution at the 2, 4, and 6 positions.

This dual reactivity makes 3,5-Dimethoxybenzoic acid a versatile and valuable building block in synthesis.[11][17] For the researcher, a firm grasp of these substituent-driven effects is not just predictive but prescriptive, enabling the logical design of reaction conditions and the strategic development of novel molecules.

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A Comparative Guide to the Biological Prowess of 3,5-Dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Among its numerous derivatives, 3,5-dimethoxybenzoic acid has emerged as a particularly intriguing starting point for the synthesis of compounds with a wide spectrum of biological activities. This guide provides a comprehensive comparative analysis of the biological activities of various 3,5-dimethoxybenzoic acid derivatives, offering researchers, scientists, and drug development professionals a synthesized overview of the current state of knowledge, supported by experimental data and detailed methodologies. Our exploration will delve into the antimicrobial, antioxidant, anticancer, and anti-inflammatory potential of these compounds, elucidating the structure-activity relationships that govern their efficacy.

The Antimicrobial Potential of 3,5-Dimethoxybenzoic Acid Derivatives

The search for new antimicrobial agents is a perpetual challenge in the face of growing resistance to existing drugs. Derivatives of 3,5-dimethoxybenzoic acid, particularly its amide and ester forms, have demonstrated notable antimicrobial properties. The introduction of different functional groups to the parent molecule allows for the fine-tuning of its activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
N-hydroxy-3,5-dimethoxybenzamideStaphylococcus aureus ATCC 2921316
N-hydroxy-3,5-dimethoxybenzamideBacillus subtilis ATCC 663332
N-hydroxy-3,5-dimethoxybenzamideEscherichia coli ATCC 2592232
3,4,5-trimethoxyphenyl benzoxazole derivativeStaphylococcus aureus15.6 - 500
3,4,5-trimethoxyphenyl benzoxazole derivativeBacillus subtilis15.6 - 500
3,4,5-trimethoxyphenyl benzoxazole derivativeEscherichia coli15.6 - 500
3,4,5-trimethoxyphenyl benzoxazole derivativePseudomonas aeruginosa15.6 - 500
3,4,5-trimethoxyphenyl benzoxazole derivativeCandida albicans15.6 - 500
3,4,5-trimethoxy derivative of p-amino benzoic acidStaphylococcus aureusActive

Note: The data presented is a synthesis from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of a compound, providing a reliable measure of its antimicrobial activity.

  • Preparation of Microbial Inoculum:

    • Streak the microbial strain on a suitable agar plate and incubate overnight at the optimal temperature (e.g., 37°C for bacteria).

    • Inoculate a single colony into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the 3,5-dimethoxybenzoic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate sterile broth medium. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound Prepare Compound Dilutions Compound->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read Visually Read Results Incubation->Read MIC Determine MIC Read->MIC

Workflow for Antimicrobial Susceptibility Testing.

Antioxidant Properties: Scavenging the Damaging Effects of Free Radicals

Phenolic compounds, including derivatives of 3,5-dimethoxybenzoic acid, are well-known for their antioxidant capabilities. Their ability to donate a hydrogen atom or an electron to neutralize free radicals is a key mechanism in mitigating oxidative stress, which is implicated in a host of chronic diseases.

Comparative Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant activity.

Compound/DerivativeAssayIC50 (µM)Reference
Methyl 3-hydroxy-4,5-dimethoxybenzoateDPPHNot Available
Methyl 3-hydroxy-4,5-dimethoxybenzoateABTSNot Available
Gallic AcidDPPH4.05
Gallic AcidABTS2.93
Syringic AcidDPPH9.8
Vanillic AcidDPPH>100
3,5-DihydroxybenzaldehydeDPPH15.2
2,5-DihydroxybenzaldehydeDPPH11.5
3,4-DihydroxybenzaldehydeDPPHHigh activity

Note: The antioxidant activity of phenolic compounds is highly dependent on the number and position of hydroxyl and methoxy groups on the benzene ring.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for assessing the free radical scavenging activity of 3,5-dimethoxybenzoic acid derivatives.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent (without the test compound) and 100 µL of the DPPH solution.

    • For the blank, add 100 µL of the solvent and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents is a critical area of research. Derivatives of 3,5-dimethoxybenzoic acid have shown promise in inhibiting the growth of various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.

Comparative Cytotoxic Activity

The in vitro anticancer activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results are expressed as IC50 values, representing the concentration of the compound that inhibits 50% of cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 (Breast)Significant suppression
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMDA-MB-468 (Breast)Significant suppression
4-hydroxy-3-methoxybenzoic acid methyl esterLNCaP (Prostate)Inhibition of proliferation
3,5-disubstituted benzamidesVariousVaries

Note: The cytotoxic activity can vary significantly depending on the specific derivative and the cancer cell line being tested.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the steps for evaluating the cytotoxic effects of 3,5-dimethoxybenzoic acid derivatives on cancer cells.

  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentrations.

Pro-Apoptotic Signaling Pathways

Many 3,5-dimethoxybenzoic acid derivatives exert their anticancer effects by inducing apoptosis. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Western blot analysis is a common technique used to detect the cleavage and activation of key caspases, such as caspase-3 and caspase-9.

G cluster_pathway Apoptotic Signaling Pathway Derivative 3,5-Dimethoxybenzoic Acid Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Intrinsic Apoptosis Pathway.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Derivatives of 3,5-dimethoxybenzoic acid have shown potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be assessed both in vitro, by measuring the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and in vivo, using models such as the carrageenan-induced paw edema in rats.

Compound/DerivativeAssay/ModelActivityReference
3,4,5-trimethoxybenzyl esters of NSAIDsCarrageenan-induced rat paw edemaPotent anti-inflammatory agents
3,5-dihydroxycinnamic acid derivativesTPA-induced mouse ear edemaPronounced anti-inflammatory effect
Phenyl-pyrazoline-coumarin derivativesLPS-induced IL-6 releaseInhibition of pro-inflammatory cytokines

Note: The anti-inflammatory activity is often enhanced by conjugating the benzoic acid moiety with other pharmacophores.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Preparation:

    • Use healthy adult rats (e.g., Wistar or Sprague-Dawley), weighing between 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

    • Administer the test compound or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a specific dose.

    • Administer the vehicle (e.g., saline or a suspension agent) to the control group.

  • Induction of Inflammation:

    • One hour after the administration of the test compound, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of 3,5-dimethoxybenzoic acid derivatives are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines and enzymes like COX-2.

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Derivative 3,5-Dimethoxybenzoic Acid Derivative Derivative->IKK Inhibits

Inhibition of the NF-κB Pathway.

Conclusion

This comparative guide highlights the significant and diverse biological activities of 3,5-dimethoxybenzoic acid derivatives. Through chemical modifications of the parent compound, it is possible to generate a wide array of molecules with potent antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold. Future studies focusing on systematic structure-activity relationship analyses and in vivo efficacy will be crucial in translating the promising in vitro results into tangible clinical applications.

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A Senior Application Scientist's Guide to Assessing the Purity of 3,5-Dimethoxybenzoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quality of a starting material is not a trivial detail; it is the bedrock upon which reliable, reproducible, and meaningful results are built. 3,5-Dimethoxybenzoic acid is a versatile chemical building block used in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The assumption that a reagent is "pure" based solely on a supplier's label can introduce critical, often unperceived, variables into an experiment. Impurities, which can range from synthetic byproducts and residual solvents to isomers, can have profound, and sometimes deleterious, effects on reaction kinetics, yield, and the biological activity of the final compound.

This guide provides an in-depth, technically-grounded framework for the comparative purity assessment of 3,5-Dimethoxybenzoic acid obtained from different commercial suppliers. We will move beyond a simple checklist of procedures to explain the scientific rationale behind a multi-technique analytical approach. The methodologies described herein are designed to be self-validating, providing a robust and comprehensive picture of product quality.

The Analytical Strategy: A Multi-Pronged Approach for Definitive Assessment

No single analytical technique can unequivocally determine the purity of a chemical compound. Each method interrogates different physicochemical properties of the sample, and their orthogonal (complementary) nature is key to building a complete purity profile. A seemingly pure sample by one method may reveal hidden impurities when analyzed by another. Our assessment strategy, therefore, integrates three core techniques: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

G cluster_0 Sample Acquisition & Initial Checks cluster_1 Orthogonal Purity Analysis cluster_2 Data Synthesis & Decision S_A Supplier A Sample Phys_Check Visual Inspection (Color, Form) S_A->Phys_Check S_B Supplier B Sample S_B->Phys_Check S_C Supplier C Sample S_C->Phys_Check MP Melting Point Analysis Phys_Check->MP HPLC HPLC-UV Purity Assay Phys_Check->HPLC qNMR Quantitative ¹H NMR (qNMR) Assay Phys_Check->qNMR Compare Compare Data Sets MP->Compare HPLC->Compare qNMR->Compare Purity_Profile Generate Comprehensive Purity Profile Compare->Purity_Profile Decision Supplier Qualification Decision Purity_Profile->Decision

Caption: Overall workflow for the comparative purity assessment of a chemical reagent from multiple suppliers.

Melting Point Analysis: The Classic Indicator of Purity

Expertise & Experience: The melting point is one of the most fundamental and accessible methods for assessing the purity of a crystalline solid.[3] The underlying principle is that impurities disrupt the crystal lattice of a substance, which reduces the energy required to transition from a solid to a liquid state. Consequently, an impure sample will exhibit both a depression of the melting point and a broadening of the temperature range over which it melts.[4][5][6] A pure compound, in contrast, will have a sharp, well-defined melting point that corresponds closely to literature values.[3][4] For 3,5-Dimethoxybenzoic acid, the literature melting point is typically cited as 178-180 °C.[7]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry. Gently crush a small amount of the crystalline powder to ensure uniform heat distribution.

  • Capillary Loading: Tightly pack the fine powder into a capillary tube to a depth of approximately 3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating: Set a rapid heating ramp (e.g., 10-15 °C per minute) to approach the expected melting point (literature value: ~178 °C). Stop at approximately 15 °C below this temperature.

  • Fine Heating: Reduce the heating rate to 1-2 °C per minute. This slow rate is critical to allow for thermal equilibrium and ensure an accurate reading.[8]

  • Recording the Range:

    • Record the temperature (T1) at which the first drop of liquid is observed.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T1 - T2. For a high-purity sample, this range should be narrow (≤ 2 °C).

High-Performance Liquid Chromatography (HPLC): Quantifying Impurities

Expertise & Experience: HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[9] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like 3,5-Dimethoxybenzoic acid, a reversed-phase C18 column is ideal. The nonpolar stationary phase retains the analyte, while a polar mobile phase elutes it. Impurities with different polarities will elute at different times, appearing as separate peaks in the chromatogram. By using a UV detector, we can quantify the relative area of each peak. The purity is then calculated using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Trustworthiness: To ensure the method is self-validating, system suitability tests must be performed before analysis. This involves multiple injections of a standard solution to verify that the system is performing with adequate precision, resolution, and efficiency.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP_Prep Prepare Mobile Phases A & B Equil Equilibrate System (30 min) MP_Prep->Equil Sol_Prep Prepare Standard & Sample Solutions (e.g., 100 µg/mL) Blank Inject Blank Sol_Prep->Blank Equil->Blank SST Inject Standard (n=5) for System Suitability Blank->SST Sample_Inj Inject Samples (in duplicate) SST->Sample_Inj Integrate Integrate Peak Areas Sample_Inj->Integrate Calc Calculate Purity (Area % Normalization) Integrate->Calc Report Generate Report Calc->Report

Caption: Standard experimental workflow for HPLC purity analysis.

Experimental Protocol: Reversed-Phase HPLC
  • Materials and Reagents:

    • 3,5-Dimethoxybenzoic acid samples and a certified reference standard (>99.5% purity).

    • HPLC-grade acetonitrile and methanol.

    • Formic acid (≥98%).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

  • Solution Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

    • Sample Solutions (100 µg/mL): Prepare samples from each supplier in the same manner as the standard solution.

    • Blank Solution: Use the 50:50 (v/v) methanol/water mixture.

  • Analysis Procedure:

    • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.[9]

    • Inject the blank to ensure no system peaks interfere with the analyte.

    • Perform five replicate injections of the standard solution to check system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject each sample solution in duplicate.

  • Purity Calculation:

    • Calculate the purity using the area normalization formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Method

Expertise & Experience: While HPLC provides relative purity, quantitative ¹H NMR (qNMR) can determine absolute purity, making it an exceptionally powerful and orthogonal technique.[10][11] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known amount of a highly pure, stable internal standard with a simple NMR spectrum to a precisely weighed sample, we can use the ratio of integrals to calculate the exact purity of the analyte.[12] This method is non-destructive and can simultaneously identify and quantify residual solvents and other proton-containing impurities that might be missed by HPLC-UV.

Trustworthiness: The accuracy of qNMR hinges on several critical experimental parameters. A sufficiently long relaxation delay (D1) must be used (typically 5 times the longest T1 relaxation time of the protons being quantified) to ensure all protons fully relax between scans, making the signal integration accurate.[13] The choice of a suitable internal standard is also paramount; it must not have signals that overlap with the analyte.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_S Accurately weigh ~15 mg of Sample Dissolve Dissolve both in ~0.7 mL of Deuterated Solvent (DMSO-d₆) Weigh_S->Dissolve Weigh_IS Accurately weigh ~10 mg of Internal Std. Weigh_IS->Dissolve Setup Setup Spectrometer (Tune, Lock, Shim) Dissolve->Setup Params Set Acquisition Params (D1 ≥ 25s, NS ≥ 16) Setup->Params Acquire Acquire Spectrum Params->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calc Calculate Purity using qNMR Formula Integrate->Calc

Caption: Key steps in performing a quantitative ¹H NMR (qNMR) purity assay.

Experimental Protocol: Quantitative ¹H NMR
  • Materials and Reagents:

    • 3,5-Dimethoxybenzoic acid samples.

    • High-purity internal standard (IS), e.g., Maleic Anhydride (purity > 99.9%).

    • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • On a 5-decimal place analytical balance, accurately weigh ~15 mg of the 3,5-Dimethoxybenzoic acid sample into a clean NMR tube. Record the exact weight (WAnalyte).

    • Accurately weigh ~10 mg of the internal standard (Maleic Anhydride) and add it to the same NMR tube. Record the exact weight (WIS).

    • Add ~0.7 mL of DMSO-d₆, cap the tube, and vortex until both solids are completely dissolved.

  • NMR Acquisition (400 MHz or higher):

    • Pulse Program: Standard 90° pulse.

    • Number of Scans (NS): ≥ 16.

    • Relaxation Delay (D1): ≥ 25 seconds (conservative value to ensure full relaxation).[13]

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transform, and carefully perform phase correction and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte. For 3,5-Dimethoxybenzoic acid, the singlet from the six methoxy protons at ~3.7-3.8 ppm is ideal (NAnalyte = 6 protons).[8]

    • Integrate the signal from the internal standard. For Maleic Anhydride, this is a singlet at ~7.3 ppm (NIS = 2 protons).

  • Purity Calculation:

    • Use the following formula to calculate the absolute purity of the analyte:

      • % Purity = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (WIS / WAnalyte) * PIS

      • Where:

        • I: Integral value

        • N: Number of protons for the integrated signal

        • MW: Molecular Weight (Analyte: 182.17 g/mol ; IS: 98.06 g/mol )

        • W: Weight

        • PIS: Purity of the Internal Standard (as a percentage)

Comparative Data Analysis

The following tables present hypothetical but realistic data from the analysis of 3,5-Dimethoxybenzoic acid from three fictional suppliers.

Table 1: Summary of Purity Assessment Data

ParameterSupplier ASupplier BSupplier CLiterature Value
Appearance White crystalline powderOff-white powderYellowish powderWhite crystalline powder[2]
Melting Point 178.5 - 179.8 °C175.1 - 178.2 °C171.4 - 176.9 °C178 - 180 °C
HPLC Purity (Area %) 99.85%99.51%97.23%>98% (Typical)
qNMR Purity (%) 99.7%98.1%96.5%>98% (Typical)

Table 2: Hypothetical Impurity Profile by HPLC (Area %)

Impurity (Retention Time)Supplier ASupplier BSupplier C
Impurity 1 (8.5 min)0.08%0.25%1.55%
Impurity 2 (11.2 min)Not Detected0.11%0.89%
Unknown (13.1 min)0.07%0.13%0.33%
Total Impurities 0.15% 0.49% 2.77%

Interpretation and Discussion

  • Supplier A: This material demonstrates excellent quality across all metrics. The appearance is as expected, the melting point is sharp and within the literature range, and both HPLC and qNMR assays show very high purity (>99.7%). The impurity profile is minimal. This supplier provides material suitable for the most sensitive applications.

  • Supplier B: The results for this supplier are more nuanced. The HPLC purity appears high (99.51%), but the qNMR purity is significantly lower (98.1%). This discrepancy is a classic example of why orthogonal methods are crucial. It suggests the presence of an impurity (or impurities) that either lacks a UV chromophore (and is thus invisible to the HPLC-UV detector) or is a residual solvent. The slightly depressed and broadened melting point supports the presence of impurities. This material may be acceptable for some applications, but the nature of the "hidden" 1.4% impurity should be investigated.

  • Supplier C: This material is clearly of lower quality. The yellowish color is an immediate red flag. The melting point is both significantly depressed and broad (a range of 5.5 °C), indicating substantial impurity content.[5] Both HPLC and qNMR confirm this, showing purity values below 98%. The HPLC chromatogram shows multiple significant impurity peaks. This material would not be recommended for applications where purity is critical.

Conclusion: An Evidence-Based Approach to Supplier Qualification

The rigorous assessment of starting materials is a non-negotiable aspect of scientific integrity. This guide demonstrates that a comprehensive purity profile cannot be established by a single technique. The synergistic use of melting point analysis, HPLC, and qNMR provides a detailed and trustworthy evaluation of a chemical's quality.

  • Melting point serves as a rapid, qualitative check.

  • HPLC excels at separating and quantifying non-volatile, UV-active impurities.

  • qNMR provides an absolute purity value and detects a broader range of impurities, including solvents.

When selecting a supplier for a critical reagent like 3,5-Dimethoxybenzoic acid, researchers should demand this level of analytical rigor. Relying solely on the Certificate of Analysis provided by the supplier is insufficient; independent verification using a multi-technique, self-validating approach is the only way to ensure the quality and reliability of your research and development outcomes.

References

  • Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Westlab Canada. (2023-05-08). Measuring the Melting Point.
  • Chemistry LibreTexts. (2021-06-20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • Chemistry For Everyone. (2025-11-12). How Do You Accurately Measure Melting Points For Purity Analysis?. YouTube.
  • Chemistry Online @ UTSC. Melting Point.
  • Quora. (2023-09-01). Why do we use NMR spectroscopy in purity analysis?.
  • NMR Solutions. (2018-09-02). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.
  • Journal of Medicinal Chemistry. (2014-11-07). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications.
  • Organic Letters. (2008-10-31). “Pure by NMR”?. ACS Publications.
  • ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay.
  • Chemical International. 3,5 Di Methoxy Benzoic Acid.

Sources

A Comparative Guide to the Synthetic Routes of 3,5-Dimethoxybenzoic Acid for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, 3,5-Dimethoxybenzoic acid (DMBA) stands as a pivotal building block, prized for its unique molecular architecture.[1][2] Its benzene core, adorned with a reactive carboxylic acid group and two meta-positioned methoxy groups, offers a versatile scaffold for the synthesis of complex molecules, from high-performance polymers to dendrimers used in drug delivery.[1][3] The selection of a synthetic pathway to this valuable intermediate is a critical decision in any research and development endeavor, balancing considerations of yield, cost, scalability, and environmental impact. This guide provides an in-depth, objective comparison of four distinct and prominent synthetic routes to 3,5-Dimethoxybenzoic acid, supported by detailed experimental protocols and mechanistic insights to empower researchers in making informed strategic choices.

Comparative Analysis of Synthetic Pathways

The journey to synthesizing 3,5-Dimethoxybenzoic acid can be approached from several angles, each with its own set of advantages and challenges. The four routes evaluated herein are:

  • Williamson Ether Synthesis: The methylation of 3,5-dihydroxybenzoic acid.

  • Oxidation of an Aldehyde: The oxidation of 3,5-dimethoxybenzaldehyde.

  • Grignard Carboxylation: The carboxylation of 1-bromo-3,5-dimethoxybenzene.

  • Nitrile Hydrolysis: The hydrolysis of 3,5-dimethoxybenzonitrile.

The following table provides a high-level summary of these methodologies, offering a quick reference for comparison of key performance indicators.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Oxidation of AldehydeRoute 3: Grignard CarboxylationRoute 4: Nitrile Hydrolysis
Starting Material 3,5-Dihydroxybenzoic acid3,5-Dimethoxybenzaldehyde1-Bromo-3,5-dimethoxybenzene3,5-Dimethoxybenzonitrile
Key Reagents Dimethyl sulfate, K₂CO₃, AcetonePotassium permanganate (KMnO₄)Magnesium, Dry Ice (CO₂), EtherH₂SO₄ or NaOH
Number of Steps 1111
Typical Yield (%) ~98%Good (>90% reported)Moderate to HighHigh
Reaction Time Overnight~2 hoursSeveral hoursSeveral hours
Key Considerations High yield, readily available starting material. Dimethyl sulfate is toxic and requires careful handling.Fast reaction, but permanganate can be a harsh oxidant.Requires anhydrous conditions; starting material can be expensive.Requires preparation of the nitrile precursor; strong acid/base hydrolysis.

Route 1: Williamson Ether Synthesis from 3,5-Dihydroxybenzoic Acid

This classical and high-yielding approach is often the method of choice for its reliability and the commercial availability of the starting material, 3,5-dihydroxybenzoic acid.

Reaction Mechanism

The synthesis proceeds via a Williamson ether synthesis, a well-established SN2 reaction.[4] In the first step, the weakly acidic phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid are deprotonated by a base, typically potassium carbonate, to form a more nucleophilic phenoxide ion.[5] This phenoxide then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in a concerted SN2 displacement, forming the ether linkage and displacing the sulfate ion as a leaving group. This process occurs for both hydroxyl groups to yield the desired 3,5-dimethoxybenzoic acid.

Diagram of the Williamson Ether Synthesis of 3,5-Dimethoxybenzoic Acid

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 3,5-Dihydroxybenzoic_Acid 3,5-Dihydroxybenzoic Acid Deprotonation Deprotonation of -OH groups 3,5-Dihydroxybenzoic_Acid->Deprotonation Dimethyl_Sulfate Dimethyl Sulfate SN2_Attack SN2 Attack by Phenoxide Dimethyl_Sulfate->SN2_Attack K2CO3 K₂CO₃ (Base) K2CO3->Deprotonation Deprotonation->SN2_Attack DMBA 3,5-Dimethoxybenzoic Acid SN2_Attack->DMBA

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzoic Acid via Williamson Ether Synthesis.

Detailed Experimental Protocol
  • Materials:

    • 3,5-Dihydroxybenzoic acid (1.54 g, 10 mmol)

    • Acetone (20 mL)

    • Anhydrous potassium carbonate (4.14 g, 30 mmol)

    • Dimethyl sulfate (3.5 mL)

    • 30% Sodium hydroxide solution

    • Concentrated hydrochloric acid

    • Water

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.54 g of 3,5-dihydroxybenzoic acid in 20 mL of acetone.[6]

    • To the stirred solution at room temperature, add 4.14 g of anhydrous potassium carbonate.[6]

    • Carefully add 3.5 mL of dimethyl sulfate dropwise to the mixture.[6]

    • Heat the reaction mixture to 55 °C and allow it to reflux overnight.[6]

    • After the reaction is complete, cool the flask and remove the acetone under reduced pressure.[6]

    • Add 30 mL of water to the residue and adjust the pH to 14 with a 30% sodium hydroxide solution. Heat the basic solution to 75 °C for 4 hours to hydrolyze any potential ester byproducts.[6]

    • Cool the mixture to room temperature and slowly neutralize with concentrated hydrochloric acid to a pH of approximately 6, at which point a white solid will precipitate.[6]

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry to obtain 3,5-dimethoxybenzoic acid.[6] (Expected yield: ~1.78 g, 98%).

Route 2: Oxidation of 3,5-Dimethoxybenzaldehyde

This route offers a more direct conversion from a commercially available aldehyde to the desired carboxylic acid.

Reaction Mechanism

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[7] When using potassium permanganate (KMnO₄), the reaction proceeds through the formation of a hydrate from the aldehyde in the presence of water.[8] This 1,1-diol intermediate is then oxidized by the permanganate ion. The manganese in KMnO₄ is in a high +7 oxidation state, making it a powerful oxidizing agent.[9] The reaction mechanism involves the transfer of electrons from the hydrate to the permanganate, resulting in the formation of the carboxylic acid and a reduced form of manganese, typically manganese dioxide (MnO₂), which precipitates as a brown solid.[9]

Diagram of the Oxidation of 3,5-Dimethoxybenzaldehyde

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde 3,5-Dimethoxybenzaldehyde Oxidation Oxidation of Aldehyde Group Aldehyde->Oxidation Oxidant KMnO₄ Oxidant->Oxidation DMBA 3,5-Dimethoxybenzoic Acid Oxidation->DMBA

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzoic Acid via Oxidation.

Detailed Experimental Protocol
  • Materials:

    • 3,5-Dimethoxybenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

  • Procedure:

    • Dissolve 3,5-dimethoxybenzaldehyde in a mixture of acetone and water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Slowly add a solution of potassium permanganate in water to the stirred aldehyde solution.

    • Heat the reaction mixture to reflux for approximately 2 hours.[10] The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

    • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide.

    • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the 3,5-dimethoxybenzoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry. A "good" yield is expected.[10]

Route 3: Grignard Carboxylation of 1-Bromo-3,5-dimethoxybenzene

This classic organometallic approach allows for the formation of the carboxylic acid group through the reaction of a Grignard reagent with carbon dioxide.

Reaction Mechanism

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[11] The process begins with the formation of the Grignard reagent, in this case, by reacting 1-bromo-3,5-dimethoxybenzene with magnesium metal in an anhydrous ether solvent.[5] This creates a highly nucleophilic organomagnesium species.[12] The Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide (typically from dry ice).[12][13] This addition reaction forms a magnesium carboxylate salt.[7] Subsequent acidification with a strong aqueous acid protonates the carboxylate to yield the final 3,5-dimethoxybenzoic acid.[7]

Diagram of the Grignard Carboxylation of 1-Bromo-3,5-dimethoxybenzene

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Bromo 1-Bromo-3,5-dimethoxybenzene Grignard_Formation Formation of Grignard Reagent Bromo->Grignard_Formation Mg Magnesium Mg->Grignard_Formation CO2 CO₂ (Dry Ice) Carboxylation Nucleophilic Attack on CO₂ CO2->Carboxylation Grignard_Formation->Carboxylation Acidification Acidic Workup Carboxylation->Acidification DMBA 3,5-Dimethoxybenzoic Acid Acidification->DMBA

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzoic Acid via Grignard Carboxylation.

Detailed Experimental Protocol
  • Materials:

    • 1-Bromo-3,5-dimethoxybenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Dry ice (solid CO₂)

    • 6M Hydrochloric acid (HCl)

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.[5] Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 1-bromo-3,5-dimethoxybenzene in anhydrous ether dropwise to the magnesium turnings. The reaction should start spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.[5]

    • Once the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[5]

    • Carboxylation: Cool the Grignard solution in an ice bath. In a separate beaker, crush a generous excess of dry ice.[14]

    • Quickly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.[14] A viscous mixture will form.

    • Allow the excess dry ice to sublime, then slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[14]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3,5-dimethoxybenzoic acid.

    • Purify the product by recrystallization.

Route 4: Hydrolysis of 3,5-Dimethoxybenzonitrile

This route involves the preparation of a nitrile intermediate, which is then hydrolyzed to the carboxylic acid.

Reaction Mechanism

This two-step process first requires the synthesis of 3,5-dimethoxybenzonitrile. A common method for this is the Sandmeyer reaction, starting from 3,5-dimethoxyaniline.[1][15] The aniline is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2][16] This diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the displacement of the diazonium group with a cyanide group, yielding the nitrile.[1]

The second step is the hydrolysis of the nitrile. This can be achieved under either acidic or basic conditions.[17] In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[18] In base-catalyzed hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile.[18] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[18]

Diagram of the Synthesis of 3,5-Dimethoxybenzoic Acid via Nitrile Hydrolysis

G cluster_start Starting Material cluster_nitrile_synthesis Nitrile Synthesis (Sandmeyer Reaction) cluster_hydrolysis Hydrolysis cluster_product Product Aniline 3,5-Dimethoxyaniline Diazotization Diazotization Aniline->Diazotization Cyanation Cyanation (CuCN) Diazotization->Cyanation Nitrile 3,5-Dimethoxybenzonitrile Cyanation->Nitrile Hydrolysis Acid or Base Hydrolysis Nitrile->Hydrolysis DMBA 3,5-Dimethoxybenzoic Acid Hydrolysis->DMBA

Caption: Workflow for the synthesis of 3,5-Dimethoxybenzoic Acid via Nitrile Hydrolysis.

Detailed Experimental Protocol
  • Part A: Synthesis of 3,5-Dimethoxybenzonitrile (via Sandmeyer Reaction)

    • Materials:

      • 3,5-Dimethoxyaniline

      • Sodium nitrite (NaNO₂)

      • Hydrochloric acid (HCl)

      • Copper(I) cyanide (CuCN)

      • Sodium cyanide (NaCN)

    • Procedure:

      • Dissolve 3,5-dimethoxyaniline in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath.

      • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.

      • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

      • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction will occur, often with the evolution of nitrogen gas.

      • After the addition is complete, warm the mixture gently to ensure complete reaction.

      • Extract the product, 3,5-dimethoxybenzonitrile, with an organic solvent (e.g., toluene).

      • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation or recrystallization.

  • Part B: Hydrolysis of 3,5-Dimethoxybenzonitrile

    • Materials:

      • 3,5-Dimethoxybenzonitrile

      • Concentrated sulfuric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)

      • Water

    • Procedure (Basic Hydrolysis):

      • In a round-bottom flask, combine 3,5-dimethoxybenzonitrile with an aqueous solution of sodium hydroxide (e.g., 10-20%).[17]

      • Heat the mixture under reflux for several hours until the reaction is complete (ammonia evolution ceases).[17]

      • Cool the reaction mixture to room temperature.

      • Carefully acidify the cooled solution with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the 3,5-dimethoxybenzoic acid.[17]

      • Cool the mixture in an ice bath to ensure complete precipitation.

      • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Conclusion

The synthesis of 3,5-Dimethoxybenzoic acid can be successfully achieved through various methodologies, each presenting a unique profile of efficiency, cost, and operational complexity. The Williamson ether synthesis stands out for its high yield and the use of a readily available starting material, making it a strong candidate for laboratory-scale synthesis, provided the necessary precautions for handling dimethyl sulfate are taken. The oxidation of 3,5-dimethoxybenzaldehyde offers a quick and direct route, though it may require optimization to maximize yield and purity. For those comfortable with organometallic chemistry, Grignard carboxylation is a viable option, particularly when the brominated precursor is accessible. Finally, the hydrolysis of 3,5-dimethoxybenzonitrile provides a classic route that, while involving an additional step for nitrile synthesis, is robust and reliable. The ultimate choice of synthetic route will depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials and reagents, and the analytical capabilities for purification and characterization.

References

  • BenchChem. (n.d.). Application Notes & Protocols: 3,5-Dimethoxybenzoic Acid in Material Science.
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  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples.
  • GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
  • Quora. (2017, May 6). What are the half electron and overall chemical reaction of aldehyde and ketone by potassium permanganate?
  • Scribd. (n.d.). Grignard Reactions and Experimentation.
  • ChemistNATE. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) [Video]. YouTube.
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  • JoVE. (2023, December 7). Carboxylation of Grignard Reagents | Organic Chem | Video - Preview [Video]. YouTube.
  • McMurry, J. (n.d.). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax.
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  • BenchChem. (n.d.). An In-depth Technical Guide to 3,5-Dimethoxybenzamide: Discovery and History.
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  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
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A Comparative Guide to the Antifungal Properties of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the demand for novel antifungal agents is driven by the rise of drug-resistant fungal pathogens. This guide provides an in-depth validation of the antifungal properties of 3,5-Dimethoxybenzoic acid, a naturally occurring phenolic compound.[1] We will objectively compare its performance with established antifungal drugs, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Introduction: The Promise of a Novel Antifungal Candidate

3,5-Dimethoxybenzoic acid is an aromatic organic acid that has demonstrated notable antifungal properties.[2][3] Isolated from the leaves of Melia azedarach, this compound is being investigated for its efficacy against various fungal species.[1][2][3] The exploration of such naturally derived compounds is paramount in the quest for new therapeutic agents that can overcome the challenges posed by resistant fungal infections. This guide will delve into the scientific validation of its antifungal activity, offering a comparative analysis against commonly used antifungal drugs.

Experimental Validation of Antifungal Efficacy

To rigorously assess the antifungal potential of 3,5-Dimethoxybenzoic acid, a standardized methodology is essential. The following details the experimental design for determining its Minimum Inhibitory Concentration (MIC) and provides a comparative framework against established antifungal agents.

Experimental Workflow: Antifungal Susceptibility Testing

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[4] This method allows for the efficient testing of multiple concentrations of a compound against a panel of fungal isolates.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare 3,5-Dimethoxybenzoic Acid Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilutions of Test Compounds in 96-Well Plate prep_compound->serial_dilution prep_comparator Prepare Comparator Antifungal Stock Solutions (e.g., Fluconazole) prep_comparator->serial_dilution prep_inoculum Prepare Fungal Inoculum (e.g., Candida albicans, Aspergillus niger) add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate Plates at Optimal Temperature and Duration controls->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic compare_results Compare MIC Values of Test Compound with Comparator Antifungals read_mic->compare_results Mechanism_of_Action cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) cluster_effects Cellular Effects penetration 3,5-Dimethoxybenzoic Acid (Un-dissociated) Penetrates Cell Membrane dissociation Dissociation into Anion and H+ penetration->dissociation ph_drop Intracellular pH Drops (Acidification) dissociation->ph_drop enzyme_inhibition Inhibition of Essential Enzymes ph_drop->enzyme_inhibition metabolism_disruption Disruption of Metabolic Pathways ph_drop->metabolism_disruption cell_death Fungal Cell Death enzyme_inhibition->cell_death metabolism_disruption->cell_death

Caption: Hypothesized Mechanism of Antifungal Action.

Furthermore, some studies on benzoic acid analogues suggest that they may also act by disrupting the oxidative stress response system in fungi. [5]The potential for 3,5-Dimethoxybenzoic acid to act as a chemosensitizing agent, enhancing the efficacy of other antifungal drugs, is an exciting avenue for future research. [5]

Future Directions and Conclusion

The available evidence strongly suggests that 3,5-Dimethoxybenzoic acid is a promising candidate for further investigation as an antifungal agent. Its demonstrated activity against Ascochyta rabiei warrants broader screening against a panel of clinically important fungi, including various Candida and Aspergillus species.

Future research should focus on:

  • Broad-spectrum activity: Determining the MIC of 3,5-Dimethoxybenzoic acid against a wide range of pathogenic fungi.

  • Comparative studies: Performing direct, head-to-head comparisons with leading antifungal drugs like fluconazole and amphotericin B.

  • Mechanism of action: Elucidating the specific molecular targets and pathways affected by 3,5-Dimethoxybenzoic acid.

  • Synergy studies: Investigating the potential for synergistic effects when combined with other antifungal agents to combat drug resistance.

References

  • Jenks, J. D., & Glish, G. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00088-19.
  • Nishimoto, A. T., & Revankar, S. G. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(3), ofx162.
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  • Bio-protocol. Antifungal Susceptibility Testing.
  • Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & May, G. S. (2007). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. FEMS Microbiology Letters, 275(1), 93–100.
  • Zou, P., Liu, J., Li, P., & Luan, Q. (2024). Antifungal Activity, Synergism with Fluconazole or Amphotericin B and Potential Mechanism of Direct Current against Candida albicans Biofilms and Persisters. Antibiotics, 13(6), 521.
  • Berne, S., Pohleven, F., Turk, S., & Komel, R. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4579–4589.
  • de Fátima, A., Modolo, L. V., Conegero, L. S., Pilli, R. A., Ferreira, C. V., de Carvalho, J. E., & Lages, G. P. (2006). Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains. Revista Brasileira de Ciências Farmacêuticas, 42, 497-504.
  • da Silva, C. R., de Andrade, M. A., & de Oliveira, L. F. S. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. Journal of Pharmaceutical Analysis, 13(5), 456-464.

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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3,5-Dimethoxybenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Specificity in Drug Discovery

In the landscape of drug discovery and biological research, the identification of a "hit"—a small molecule that modulates a target of interest—is a critical first step. However, the journey from hit to lead compound is fraught with challenges, chief among them being the specter of cross-reactivity. A molecule that appears promising in a primary assay may, upon further investigation, interact with numerous unintended off-targets, leading to misleading results, wasted resources, and potential toxicity.

This guide provides a framework for researchers to proactively assess and understand the cross-reactivity profile of small molecules, using 3,5-Dimethoxybenzoic acid (3,5-DMBA) as a practical case study. 3,5-DMBA is a naturally occurring benzoic acid derivative found in plants like Melia azedarach and is noted for its antifungal, antioxidant, and anti-inflammatory properties.[1] Its simple, yet functionalized aromatic structure is representative of a common scaffold in screening libraries, making it an excellent model for exploring the principles of assay interference and target specificity.

Understanding the potential for cross-reactivity is not merely an academic exercise; it is a cornerstone of robust scientific inquiry and a prerequisite for developing safe and effective therapeutics. This guide will equip you with the strategic insights and experimental protocols necessary to validate your hits and advance your research with confidence.

Known Biological Profile of 3,5-Dimethoxybenzoic Acid

3,5-DMBA is a substituted aromatic carboxylic acid.[2] Its structure, featuring a benzene ring with two electron-donating methoxy groups and a carboxylic acid function, provides a unique combination of chemical properties.[2] This compound has been identified as a versatile building block in organic synthesis for pharmaceuticals and other fine chemicals.[2]

The primary reported biological activities include:

  • Antifungal Agent: It exhibits activity against the fungus A. rabiei with a reported Minimum Inhibitory Concentration (MIC) of 0.125 mg/mL.[1][3][4]

  • General Bioactivity: It is also described as having anti-inflammatory, antioxidant, and anti-wrinkle effects.[1]

While these activities are documented, the specific molecular targets through which 3,5-DMBA exerts these effects are not well-defined in publicly available literature. This lack of a clear primary target makes it an ideal candidate for cross-reactivity assessment, as any "hit" in a new assay requires rigorous validation to ensure it is not an artifact or a result of promiscuous activity.

The Nature of Cross-Reactivity with Phenolic and Benzoic Acid Scaffolds

Phenolic compounds, including benzoic acid derivatives, are notorious for producing false positives in high-throughput screening (HTS) campaigns.[5][6] Understanding the mechanisms behind this interference is key to designing appropriate counter-screens.

Common Mechanisms of Assay Interference:

  • Non-specific Protein Reactivity: The carboxylic acid moiety can engage in non-specific ionic interactions with proteins, while the aromatic ring can participate in hydrophobic interactions.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to apparent inhibition. This is a common artifact that can often be mitigated by the inclusion of non-ionic detergents.[7]

  • Redox Activity: Phenolic compounds are well-known antioxidants and can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase) or involve redox reactions.[7][8]

  • Structural Similarity to Assay Substrates: In some cases, the compound may resemble the natural substrate or a cofactor of the target enzyme, leading to competitive binding. Phenolic compounds have been shown to cross-react with antibodies in ELISA tests, leading to overestimation of the target analyte.[5][6]

Given these potential issues, a primary "hit" with a compound like 3,5-DMBA must be treated with healthy skepticism and subjected to a logical validation workflow.

Comparative Analysis: Structurally Related Compounds

To understand the specificity of 3,5-DMBA, it is instructive to compare its activity profile with structurally similar molecules. The choice of comparators should be deliberate, designed to probe the contribution of specific functional groups to the observed activity.

CompoundStructureKey Differences from 3,5-DMBAKnown Activities & Cross-Reactivity Potential
3,5-Dimethoxybenzoic acid (3,5-DMBA) C₉H₁₀O₄-Antifungal, antioxidant.[1] The two methoxy groups and carboxylic acid are key features for potential interactions.
Vanillic Acid C₈H₈O₄Methoxy group at position 3, hydroxyl at position 4.Potent antioxidant, anti-inflammatory, neuroprotective.[9][10] The free hydroxyl group increases its antioxidant potential and can act as a hydrogen bond donor.[11]
Gallic Acid C₇H₆O₅Hydroxyl groups at positions 3, 4, and 5.Known promiscuous inhibitor; inhibits a wide range of enzymes including ribonucleotide reductase, cyclooxygenases, and various hydrolases.[12][13][14] Often acts as an antioxidant and can induce apoptosis.[12][13] Its multiple hydroxyl groups make it a potent radical scavenger but also a likely source of non-specific interactions.[8]
Benzoic Acid C₇H₆O₂Unsubstituted parent scaffold.Used as a food preservative; can interfere with metabolic and proteomic signatures in biological systems.[15] Its relative inactivity in many targeted assays makes it a good negative control to assess the contribution of the ring substituents.

This comparative approach helps build a structure-activity relationship (SAR) profile, not just for the intended target, but for off-targets as well. If Vanillic acid and Gallic acid, for example, show similar activity to 3,5-DMBA in an assay, it might suggest a general phenolic compound effect rather than a specific, targeted interaction.

Experimental Workflow for Hit Validation and Cross-Reactivity Profiling

A systematic, multi-step approach is essential to validate a hit and rule out common artifacts. This workflow moves from confirming the initial hit to testing for promiscuity and identifying the specific target.

Hit_Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Artifact & Promiscuity Screening cluster_2 Phase 3: Selectivity Assessment cluster_3 Outcome A Primary Screen Hit (e.g., 3,5-DMBA active in Kinase Assay) B Confirm with Fresh Compound (Purity & Identity Check) A->B C Dose-Response Curve (Determine IC50 & Hill Slope) B->C D Assay Interference Screen (e.g., Test against reporter enzyme alone) C->D E Aggregation Counter-Screen (Detergent Sensitivity Assay) D->E K Promiscuous Hit / Artifact (Re-evaluate or Discard) D->K If interference detected F Orthogonal Assay (Different technology, e.g., ITC or SPR) E->F If clean E->K If interference detected G Broad Target Panel Screen (e.g., Kinase Panel, GPCR Panel) F->G F->K If interference detected H Test Structural Analogs (Vanillic, Gallic, Benzoic Acid) G->H I Cellular Target Engagement Assay (e.g., CETSA or NanoBRET) H->I J Validated, Selective Hit I->J Specific activity confirmed

Caption: A logical workflow for validating a screening hit.

Detailed Experimental Protocols

To provide actionable guidance, here is a detailed protocol for an orthogonal assay crucial for validating a primary hit from a kinase screen.

Protocol: Isothermal Titration Calorimetry (ITC) for Target Binding Validation

Objective: To confirm a direct, physical interaction between 3,5-DMBA and a putative target protein (e.g., a kinase) and to determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). This method is label-free and solution-based, making it a robust orthogonal assay to rule out interference seen in fluorescence- or luminescence-based assays.

Materials:

  • Purified target protein (e.g., Kinase X), >95% purity, at a known concentration (e.g., 10-20 µM) in ITC buffer.

  • 3,5-Dimethoxybenzoic acid (3,5-DMBA), >99% purity.

  • ITC Buffer: A buffer in which both protein and compound are stable and soluble (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Crucially, the buffer for the protein and the compound must be identical to avoid heat of dilution artifacts.

  • Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

Methodology:

  • Preparation:

    • Prepare a 100-200 µM solution of 3,5-DMBA in the final, filtered, and degassed ITC buffer. This will be the "ligand" in the syringe.

    • Prepare a 10-20 µM solution of the target protein in the exact same ITC buffer. This will be the "macromolecule" in the sample cell.

    • Crucial Control: Prepare a sample of ITC buffer for a control titration (ligand into buffer) to measure the heat of dilution.

    • Allow all solutions to equilibrate to the experimental temperature (e.g., 25°C).

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and stirring speed as per the instrument's recommendations.

    • Define the injection parameters: Typically a series of 19-20 injections of 2 µL each, with a 150-second spacing between injections to allow the signal to return to baseline.

  • Experimental Run:

    • Load the protein solution into the sample cell.

    • Load the 3,5-DMBA solution into the injection syringe.

    • Perform the titration experiment. The instrument will measure the heat change after each injection of the ligand into the protein solution.

  • Control Run:

    • Clean the cell and syringe thoroughly.

    • Load the ITC buffer into the sample cell.

    • Keeping the same 3,5-DMBA solution in the syringe, perform a control titration (ligand into buffer).

  • Data Analysis:

    • Subtract the control data (heat of dilution) from the experimental data (ligand into protein).

    • Integrate the peaks of the resulting thermogram to obtain the heat change (ΔH) for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's analysis software. This will yield the key parameters: K_D, n, and ΔH.

Interpreting the Results:

  • A saturable binding curve indicates a specific interaction.

  • A flat line or only heat of dilution suggests no direct interaction, indicating the primary assay result was likely a false positive.

  • The K_D value provides the binding affinity. A lower K_D indicates a stronger interaction. This value should be reasonably correlated with the IC50 from the functional assay.

  • Stoichiometry (n) close to 1 suggests a 1:1 binding model, which is typical for small molecule inhibitors.

Signaling Pathway Context: Potential for Off-Target Effects

Many cellular processes are governed by complex signaling pathways. A compound like 3,5-DMBA, with its antioxidant and anti-inflammatory properties, could plausibly interfere with pathways sensitive to cellular redox state or inflammation, such as the NF-κB or MAP kinase pathways.

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors Phosphorylation Cytokine Inflammatory Cytokine (e.g., TNFα) IKK IKK Complex Cytokine->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits GeneExpression GeneExpression NFkB->GeneExpression Translocates to nucleus Compound 3,5-DMBA (Potential Interference Point) Compound->RAS Antioxidant effect on redox-sensitive proteins? Compound->IKK Anti-inflammatory?

Caption: Potential interference points of a phenolic compound in major signaling pathways.

This diagram illustrates how a compound with general anti-inflammatory or antioxidant properties could produce a signal in an assay monitoring these pathways without being a specific inhibitor of any single kinase. For instance, by scavenging reactive oxygen species (ROS), it might indirectly prevent the activation of a redox-sensitive kinase, appearing as a direct inhibitor in a primary screen.

Conclusion and Best Practices

The case of 3,5-Dimethoxybenzoic acid underscores a critical principle in modern chemical biology and drug discovery: a primary screening hit is not an endpoint, but the beginning of an investigation. Its simple phenolic scaffold is a valuable starting point for synthesis but also a warning sign for potential promiscuity.

Key Recommendations for Researchers:

  • Validate with Orthogonal Assays: Never rely on a single assay technology. Confirm hits using a method with a different physical principle, such as ITC, Surface Plasmon Resonance (SPR), or Cellular Thermal Shift Assays (CETSA).[16][17]

  • Screen for Promiscuity Early: Incorporate counter-screens for aggregation and assay-specific interference (e.g., reporter enzyme inhibition) into your standard workflow.

  • Use Structural Analogs as Tools: Systematically test closely related analogs to understand the structure-activity relationship and differentiate between specific interactions and general compound class effects.

  • Think Pathways, Not Just Proteins: Consider the broader biological context. Could your compound be affecting the pathway upstream or downstream of your target, or through a general mechanism like altering the cellular redox state?

  • Prioritize Direct Target Engagement: In a cellular context, confirming that your compound physically binds to the intended target is the gold standard. Techniques like NanoBRET or CETSA are invaluable for this purpose.

By adopting a rigorous, multi-faceted validation strategy, researchers can effectively triage hits, eliminate artifacts, and focus their resources on compounds with a genuine and specific mechanism of action, ultimately accelerating the pace of discovery.

References

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  • ResearchGate. Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. 2024.
  • Pérez-Álvarez, S., et al. Exploring antioxidant reactivity and molecular structure of phenols by means of two coupled assays using fluorescence probe (2,3-diazabicyclo[2.2.2]oct-2-ene, DBO) and free radical (2,2-diphenyl-1-picrylhydrazyl, DPPH). Food Chemistry. 2017.
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A Comparative Guide to Polymers Derived from 3,5-Dimethoxybenzoic Acid and Its Analogs for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel materials with tailored properties for specialized applications, the molecular architecture of polymer building blocks is of paramount importance. Aromatic polyesters and polyamides, renowned for their thermal stability and mechanical strength, can be finely tuned by strategic substitution on the monomer backbone. This guide provides an in-depth comparison of the polymer properties derived from 3,5-Dimethoxybenzoic acid and its structural analogs. By understanding how subtle changes in monomer structure influence macroscopic properties, researchers, scientists, and drug development professionals can make more informed decisions in the design and selection of next-generation polymers.

Introduction: The Significance of Methoxy-Substituted Aromatic Monomers

3,5-Dimethoxybenzoic acid is a versatile monomer featuring a rigid aromatic core and two electron-donating methoxy groups.[1] These methoxy groups are not merely passive substituents; they exert a significant influence on the resulting polymer's characteristics. Their presence can disrupt chain packing, enhance solubility, and alter the electronic nature of the polymer backbone, thereby impacting its thermal, mechanical, and optical properties.[2][3] This guide will explore these structure-property relationships by comparing polymers derived from 3,5-dimethoxybenzoic acid with those from its analogs, where the position and number of methoxy groups are varied, or where they are replaced by other functionalities.

Comparative Analysis of Polymer Properties

The properties of polymers are a direct consequence of their molecular structure and intermolecular interactions. Here, we compare the key performance indicators of polymers derived from 3,5-dimethoxybenzoic acid and its conceptual analogs. The data presented is a synthesis of findings from various studies on analogous aromatic polymer systems.

Thermal Properties

Thermal stability is a critical parameter for polymers intended for use in high-temperature applications. This is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

Thermogravimetric Analysis (TGA) measures the weight loss of a material as a function of temperature, indicating its decomposition temperature.[5][6] Generally, aromatic polyamides and polyesters exhibit high thermal stability due to the high bond dissociation energies of the C-N and C-C bonds in their backbones.[7] The introduction of methoxy groups can have a nuanced effect. While the aromatic backbone remains robust, the C-O bonds in the methoxy groups may be more susceptible to thermal cleavage at very high temperatures.

Differential Scanning Calorimetry (DSC) is used to determine a polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8][9][10] The Tg is a crucial indicator of the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[9] The presence and position of methoxy groups can influence chain mobility and packing, thereby affecting the Tg. For instance, the meta-position of the methoxy groups in 3,5-dimethoxybenzoic acid-derived polymers may lead to less efficient chain packing compared to their para-substituted counterparts, potentially resulting in a lower Tg.

Table 1: Comparison of Thermal Properties of Aromatic Polymers

Monomer AnalogPolymer TypeTypical Td (5% weight loss, °C)Typical Tg (°C)Key Observations
3,5-Dimethoxybenzoic Acid Polyester/Polyamide400 - 450180 - 220Good thermal stability, with the methoxy groups potentially lowering the decomposition onset slightly compared to unsubstituted analogs. The meta-substitution can disrupt packing, influencing Tg.
4-Hydroxybenzoic Acid Polyester450 - 500200 - 250Higher thermal stability due to the potential for strong hydrogen bonding and more regular chain packing.[11]
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Polyester420 - 470190 - 230The combination of a hydroxyl and a methoxy group allows for a balance of hydrogen bonding and solubility-enhancing characteristics.[12]
Unsubstituted Benzoic Acid Polyester/Polyamide> 450> 220Generally exhibits the highest thermal stability due to the unencumbered aromatic structure allowing for dense chain packing.

Note: The values presented are typical ranges for analogous aromatic polymers and may vary depending on the specific polymer structure, molecular weight, and testing conditions.

Mechanical Properties

The mechanical performance of a polymer, particularly its tensile strength and modulus, dictates its suitability for structural applications. These properties are typically evaluated through tensile testing.[13][14]

The introduction of bulky side groups, such as methoxy groups, can disrupt the close packing of polymer chains. This can lead to a decrease in intermolecular forces, which may result in a lower tensile strength and modulus compared to polymers derived from unsubstituted aromatic monomers. However, this effect can be beneficial for enhancing flexibility and reducing brittleness.

Table 2: Comparison of Mechanical Properties of Aromatic Polymer Films

Monomer AnalogPolymer TypeTypical Tensile Strength (MPa)Typical Tensile Modulus (GPa)Typical Elongation at Break (%)Key Observations
3,5-Dimethoxybenzoic Acid Polyester/Polyamide60 - 901.5 - 2.510 - 20The methoxy groups can act as internal plasticizers, potentially leading to increased flexibility and elongation at break compared to more rigid structures.[15]
4-Hydroxybenzoic Acid Polyester80 - 1202.0 - 3.55 - 15Strong intermolecular hydrogen bonding contributes to higher strength and modulus but can also lead to increased brittleness.
Vanillic Acid Polyester70 - 1001.8 - 3.08 - 18Offers a balance between the rigidity imparted by the aromatic backbone and the flexibility influenced by the methoxy group.
Unsubstituted Benzoic Acid Polyester/Polyamide90 - 1302.5 - 4.0< 10The absence of bulky side groups allows for efficient chain packing, resulting in high strength and stiffness.

Note: These are representative values for analogous polymer systems. Actual values are highly dependent on processing conditions and molecular weight.

Solubility

The solubility of a polymer is a critical factor for its processing and application, particularly in areas like coatings, membranes, and drug delivery. Aromatic polymers are often notoriously insoluble in common organic solvents.[16] The incorporation of methoxy groups is a well-established strategy to improve solubility.[2] The steric hindrance provided by the methoxy groups can prevent tight chain packing, allowing solvent molecules to penetrate and solvate the polymer chains more effectively.

Polymers derived from 3,5-dimethoxybenzoic acid are expected to exhibit enhanced solubility in a wider range of organic solvents (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), chloroform) compared to their unsubstituted or para-substituted counterparts.[17]

Optical and Electrical Properties

The electronic nature of the substituents on the aromatic ring can influence the optical and electrical properties of the resulting polymers. Methoxy groups are electron-donating, which can affect the polymer's refractive index, UV-Vis absorption, and dielectric properties.

Aromatic polyimides, for example, are widely used as dielectric materials in the electronics industry due to their excellent thermal stability and low dielectric constant.[18] The introduction of fluorine-containing groups is a common strategy to lower the dielectric constant.[19] While methoxy groups are not as effective as fluorine in this regard, their impact on chain packing and polarity can still influence the dielectric performance.[20][21]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis and characterization of polymers derived from 3,5-dimethoxybenzoic acid and its analogs.

Polymer Synthesis: Melt Polycondensation

Melt polycondensation is a common, solvent-free method for synthesizing high-molecular-weight polyesters.[22]

Materials and Equipment:

  • Monomer (e.g., 3,5-dimethoxybenzoic acid)

  • Catalyst (e.g., Antimony(III) oxide)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Charging the Reactor: Charge the three-neck flask with the monomer and a catalytic amount of Antimony(III) oxide (e.g., 0.05% by weight of the monomer).[22]

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen for 15-20 minutes to remove air and moisture.[22]

  • Esterification Stage: Begin stirring and gradually heat the reaction mixture to a temperature slightly above the monomer's melting point to create a homogenous melt. Slowly increase the temperature to 180-200°C. Water, the byproduct of the esterification reaction, will begin to distill. Maintain this temperature until the majority of the theoretical amount of water has been collected.[22]

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C. Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg. This helps to remove the final traces of water and drive the polymerization reaction to completion.[22]

  • Polymer Isolation and Purification: Once the desired viscosity is reached (indicating high molecular weight), cool the reactor and carefully remove the solid polymer. The crude polymer can be dissolved in a suitable solvent (e.g., chloroform or THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it. The purified polymer is then collected by filtration and dried under vacuum.[22]

Thermal Analysis

Protocol:

  • Place a small amount of the polymer sample (5-10 mg) into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[23]

  • Record the weight loss as a function of temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5).[7]

Protocol:

  • Weigh a small sample of the polymer (5-10 mg) into a DSC pan and seal it.[9]

  • Place the sample pan and an empty reference pan into the DSC cell.[24]

  • Perform a heat-cool-heat cycle to erase the thermal history of the polymer. For example, heat from room temperature to a temperature above the expected melting point at a rate of 10°C/min, hold for a few minutes, cool back to room temperature at 10°C/min, and then perform the second heating scan at 10°C/min.[11][24]

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[9]

Mechanical Testing: Tensile Test

Protocol (based on ASTM D882 for thin films): [25][26]

  • Prepare rectangular or dumbbell-shaped specimens of the polymer film with standardized dimensions.[13]

  • Condition the specimens at a standard temperature and humidity for a specified period.

  • Mount the specimen in the grips of a universal testing machine.[14]

  • Apply a tensile load at a constant rate of crosshead movement until the specimen fails.[13]

  • Record the load and elongation data.

  • Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.[25]

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and experimental workflows.

Monomer Structures

Monomer_Structures cluster_monomers Benzoic Acid Analogs 3,5-Dimethoxybenzoic_Acid 3,5-Dimethoxybenzoic Acid (C9H10O4) 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid (C7H6O3) Vanillic_Acid Vanillic Acid (C8H8O4) Benzoic_Acid Benzoic Acid (C7H6O2)

Caption: Chemical structures of 3,5-Dimethoxybenzoic acid and its analogs.

Polymerization Workflow

Polymerization_Workflow Monomer Monomer (e.g., 3,5-Dimethoxybenzoic Acid) Reactor Reactor Setup (Three-neck flask, Stirrer, N2) Monomer->Reactor Catalyst Catalyst (e.g., Sb2O3) Catalyst->Reactor Melt Melt Polycondensation (High Temp, Vacuum) Reactor->Melt Polymer Crude Polymer Melt->Polymer Purification Purification (Dissolution & Precipitation) Polymer->Purification FinalPolymer Purified Polymer Purification->FinalPolymer Property_Comparison Start Select Monomer Analog Synthesis Polymer Synthesis Start->Synthesis Characterization Characterization Synthesis->Characterization Thermal Thermal Analysis (TGA, DSC) Characterization->Thermal Mechanical Mechanical Testing (Tensile Test) Characterization->Mechanical Solubility Solubility Test Characterization->Solubility Compare Compare Properties Thermal->Compare Mechanical->Compare Solubility->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Flowchart for the comparative analysis of polymer properties.

Conclusion

The strategic selection of monomers is a cornerstone of modern polymer design. This guide has illuminated the profound impact that substituents, such as methoxy groups, can have on the thermal, mechanical, and solubility properties of aromatic polymers. While polymers derived from 3,5-dimethoxybenzoic acid may exhibit slightly lower thermal stability and mechanical strength compared to their unsubstituted counterparts, they offer the significant advantage of enhanced solubility and processability. This trade-off is a critical consideration for researchers aiming to develop high-performance materials for specific applications. The provided experimental protocols serve as a foundation for conducting rigorous and reproducible comparative studies, enabling the continued advancement of polymer science and the development of innovative materials.

References

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A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of ensuring the identity, purity, and ultimately, the efficacy and safety of a compound. 3,5-Dimethoxybenzoic acid is a versatile building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other fine chemicals.[1] This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate its molecular structure, offering both theoretical expectations and practical, field-proven experimental protocols.

The Imperative of Orthogonal Spectroscopic Analysis

No single analytical technique is sufficient to unambiguously determine a molecular structure. A multi-faceted approach, employing several spectroscopic methods, provides orthogonal data points that, when taken together, create a self-validating system for structural elucidation. For a molecule like 3,5-Dimethoxybenzoic acid, the key methods are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For 3,5-Dimethoxybenzoic acid, the symmetry of the molecule simplifies the spectrum, making it highly diagnostic.

Expected ¹H NMR Signals: Due to the molecule's symmetry, we anticipate three distinct signals:

  • A singlet for the six equivalent protons of the two methoxy (-OCH₃) groups.

  • A signal for the two equivalent aromatic protons at positions 2 and 6.

  • A signal for the single aromatic proton at position 4.

  • A broad singlet for the acidic proton of the carboxylic acid (-COOH) group, which is often solvent and concentration-dependent.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in a molecule. This is crucial for confirming the carbon backbone and the presence of key functional groups.

Expected ¹³C NMR Signals: Symmetry again plays a key role, leading to the expectation of five distinct carbon signals:

  • The carbonyl carbon of the carboxylic acid.

  • The aromatic carbon to which the carboxylic acid is attached (C1).

  • The two equivalent methoxy-substituted aromatic carbons (C3 and C5).

  • The two equivalent aromatic carbons adjacent to the carboxyl group (C2 and C6).

  • The single aromatic carbon at the para position to the carboxyl group (C4).

  • The equivalent carbons of the two methoxy groups.

Comparative Summary of NMR Data
Analysis Expected Chemical Shift (δ, ppm) Signal Multiplicity Assignment
¹H NMR ~12.0-13.0Broad Singlet-COOH
~7.2Doublet (or Multiplet)Aromatic H (C2, C6)
~6.7Triplet (or Multiplet)Aromatic H (C4)
~3.8Singlet-OCH₃
¹³C NMR ~167SingletC=O (Carboxylic Acid)
~160SingletC-OCH₃ (Aromatic C3, C5)
~132SingletC-COOH (Aromatic C1)
~107SingletAromatic CH (C2, C6)
~106SingletAromatic CH (C4)
~55Singlet-OCH₃

Note: Chemical shifts are approximate and can vary based on the solvent used.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 3,5-Dimethoxybenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4] Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.[4]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters are generally sufficient, but optimization of pulse angles and relaxation delays may be necessary for quantitative analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert_tube Insert into Spectrometer transfer->insert_tube lock_shim Lock and Shim insert_tube->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process_fid Process FID acquire_c13->process_fid phase_correct Phase Correction process_fid->phase_correct integrate Integrate Peaks phase_correct->integrate assign Assign Signals integrate->assign

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum or "fingerprint" of the compound is generated.

Expected IR Absorptions: The key functional groups in 3,5-Dimethoxybenzoic acid are the carboxylic acid and the ether linkages of the methoxy groups.

  • Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form.[2][5]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups will be just below 3000 cm⁻¹.

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption is characteristic of the carbonyl group in the carboxylic acid, typically appearing around 1680-1710 cm⁻¹.

  • C-O Stretches: The C-O stretching of the carboxylic acid and the ether groups will result in strong bands in the 1200-1300 cm⁻¹ region.[5]

  • Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.

Comparative Summary of IR Data
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2500-3300Strong, Very BroadO-H StretchCarboxylic Acid
~3000MediumC-H StretchAromatic
~2950, 2850MediumC-H Stretch-OCH₃
1680-1710Strong, SharpC=O StretchCarboxylic Acid
1200-1300StrongC-O StretchCarboxylic Acid & Ether
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the dry, purified sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[4]

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record a background spectrum of the empty sample holder, then record the sample spectrum. The background is then automatically subtracted.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. For 3,5-Dimethoxybenzoic acid, the molecular weight is 182.17 g/mol .[6]

Expected Fragmentation Pattern (Electron Ionization - EI): In a typical EI-MS experiment, the molecule is ionized, forming a molecular ion (M⁺˙). This high-energy ion then fragments in a predictable manner.

  • Molecular Ion Peak [M]⁺˙: A peak at m/z = 182, corresponding to the intact ionized molecule.[7]

  • Loss of a Methoxy Group [M-31]⁺: Fragmentation of a methoxy radical (·OCH₃) would result in a peak at m/z = 151.

  • Loss of a Carboxyl Group [M-45]⁺: Cleavage of the carboxylic acid group (·COOH) would lead to a fragment at m/z = 137.

  • Decarboxylation followed by loss of methyl group: Loss of COOH and then a methyl radical would give a fragment at m/z = 122.

  • Other characteristic fragments of benzoic acid derivatives may also be observed.[8]

Comparative Summary of MS Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Significance
182[C₉H₁₀O₄]⁺˙Molecular Ion
151[C₈H₇O₃]⁺Loss of ·OCH₃
137[C₈H₉O₂]⁺Loss of ·COOH
Experimental Protocol: Mass Spectrometry (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: The mass spectrometer is calibrated using a known standard. The sample solution is introduced into the ion source via direct infusion using a syringe pump.

  • Data Acquisition: The sample is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are guided into the mass analyzer. The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound 3,5-Dimethoxybenzoic Acid nmr_h1 ¹H NMR (Proton Environments) compound->nmr_h1 nmr_c13 ¹³C NMR (Carbon Skeleton) compound->nmr_c13 ir_spec Functional Group ID (-COOH, -OCH₃) compound->ir_spec ms_spec Molecular Weight & Fragmentation compound->ms_spec confirmation Structure Confirmed nmr_h1->confirmation nmr_c13->confirmation ir_spec->confirmation ms_spec->confirmation

Conclusion: A Self-Validating Approach

The structural confirmation of a synthesized compound like 3,5-Dimethoxybenzoic acid relies on the convergence of data from multiple, independent analytical techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, such as the carboxylic acid and ether moieties. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural information through predictable fragmentation patterns. When the experimental data from these techniques align with the expected values for the target structure, a high degree of confidence in the compound's identity is achieved. This rigorous, multi-pronged approach is essential for maintaining scientific integrity in research and drug development.

References

  • BenchChem. (2025). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
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  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • ChemicalBook. (n.d.). 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum.
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  • National Institute of Standards and Technology. (n.d.). 3,5-Dimethoxybenzoic acid.
  • Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Millersville University. (n.d.). INFRARED SPECTROSCOPY (IR).
  • Wiley-VCH GmbH. (n.d.). 3,5-Dimethoxybenzoic acid.
  • National Institute of Standards and Technology. (n.d.). 3,5-Dimethoxybenzoic acid.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
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A Senior Application Scientist's Guide to Catalytic Transformations of 3,5-Dimethoxybenzoic Acid: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, 3,5-Dimethoxybenzoic acid is a pivotal building block. Its versatile reactivity, stemming from the carboxylic acid functionality and the electron-donating methoxy groups, allows for a wide array of chemical transformations. The efficiency and selectivity of these reactions are critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of catalyst performance in key reactions of 3,5-Dimethoxybenzoic acid, supported by experimental data and mechanistic insights to empower you in your research and development endeavors.

Esterification: A Comparative Analysis of Catalytic Systems

The esterification of 3,5-Dimethoxybenzoic acid is a fundamental transformation, often employed to modify its physicochemical properties or to serve as a protecting group. The choice of catalyst dictates the reaction conditions, yield, and environmental impact.

Homogeneous Acid Catalysis: The Traditional Approach

Conventional Fischer-Speier esterification using homogeneous Brønsted acids like concentrated sulfuric acid (H₂SO₄) remains a widely used method due to its simplicity and effectiveness.

Mechanism of Action: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the corresponding ester.

Performance Data: While specific comparative data for a range of homogeneous catalysts for 3,5-Dimethoxybenzoic acid is not extensively documented in a single study, the general principles of acid strength and reaction conditions are well-established.

CatalystAlcoholReaction Time (hours)Typical Yield (%)Reference
Conc. H₂SO₄Methanol4 - 685 - 95Benchchem[1]
Conc. H₂SO₄Ethanol6 - 880 - 90Benchchem[1]

Causality Behind Experimental Choices: The use of a large excess of the alcohol not only serves as a reactant but also as the solvent, driving the equilibrium towards the product side. The catalytic amount of strong acid is sufficient to protonate the carboxylic acid and initiate the catalytic cycle. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Heterogeneous Acid Catalysis: A Greener Alternative

Heterogeneous acid catalysts, such as zeolites and sulfonic acid-functionalized resins (e.g., Amberlyst-15), offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced corrosiveness.[2]

Mechanism of Action: The mechanism is analogous to homogeneous acid catalysis, with the solid acid providing the proton to activate the carboxylic acid. The reaction occurs at the active sites on the surface of the catalyst.

Performance Insights: Direct comparative studies on 3,5-Dimethoxybenzoic acid are limited. However, research on the esterification of other benzoic acids provides valuable insights. Zeolites like H-Y and H-ZSM-5 have shown effectiveness in the esterification of benzoic acids, with their activity being related to their acidity and pore structure.[3][4] For instance, in the esterification of salicylic acid with dimethyl carbonate, H-Beta and HZSM5 zeolites were found to be effective catalysts.

Key Considerations:

  • Pore Size: The pore size of the zeolite is a critical parameter, as it must be large enough to accommodate the substrate and product molecules.

  • Acidity: The strength and concentration of acid sites on the catalyst surface directly influence the reaction rate.

  • Hydrophobicity: In some cases, the hydrophobicity of the zeolite can influence its activity by affecting the adsorption of reactants and the removal of the water byproduct.[5]

Enzymatic Catalysis: The Selective and Mild Approach

Lipases are increasingly utilized for esterification reactions due to their high selectivity, mild reaction conditions, and environmental friendliness.[6]

Mechanism of Action: Lipase-catalyzed esterification proceeds through a "ping-pong" bi-bi mechanism. The enzyme's active site (typically a serine residue) attacks the carboxylic acid, forming an acyl-enzyme intermediate. The alcohol then attacks this intermediate, releasing the ester and regenerating the enzyme.

Performance Considerations: While specific kinetic data for the lipase-catalyzed esterification of 3,5-Dimethoxybenzoic acid is not readily available, studies on similar aromatic carboxylic acids demonstrate the feasibility of this approach. The choice of lipase, solvent, and acyl donor are critical for optimizing the reaction.[7][8] For example, Candida antarctica lipase B (CALB) is a commonly used and highly effective lipase for a wide range of esterification reactions.[7]

Advantages:

  • High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity.

  • Mild Conditions: Reactions are typically carried out at or near room temperature and neutral pH.

  • Reduced Byproducts: The high selectivity minimizes the formation of unwanted side products.

Experimental Protocol: Fischer Esterification of 3,5-Dimethoxybenzoic Acid

This protocol describes a typical laboratory-scale Fischer esterification using concentrated sulfuric acid.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dimethoxybenzoic acid (1.0 eq) in an excess of anhydrous alcohol (e.g., 20-40 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol, 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Workflow Diagram:

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 3,5-Dimethoxybenzoic Acid + Anhydrous Alcohol Mix Mixing and Stirring Reactants->Mix Catalyst Conc. H2SO4 Catalyst->Mix Reflux Heating to Reflux (4-8 hours) Mix->Reflux TLC Monitoring by TLC Reflux->TLC Evaporation Solvent Evaporation TLC->Evaporation Extraction Extraction with Organic Solvent Evaporation->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Purify Recrystallization or Column Chromatography Drying->Purify Product Pure Ester Product Purify->Product

Caption: General workflow for the Fischer esterification of 3,5-Dimethoxybenzoic acid.

Reduction of the Carboxylic Acid: Accessing 3,5-Dimethoxybenzyl Alcohol

The reduction of the carboxylic acid group in 3,5-Dimethoxybenzoic acid to the corresponding primary alcohol, 3,5-Dimethoxybenzyl alcohol, is a valuable transformation for the synthesis of various downstream products.

Catalytic Hydrogenation: A Clean and Efficient Method

Catalytic hydrogenation is a preferred method for the reduction of carboxylic acids due to its high efficiency and the generation of water as the only byproduct.

Catalyst Selection:

  • Raney Nickel: A widely used catalyst for the hydrogenation of various functional groups, including carboxylic acids. It is relatively inexpensive and highly active, though it can be pyrophoric and requires careful handling.[9] Reductions are typically carried out in water at elevated temperatures.[10]

  • Rhodium on Carbon (Rh/C): Rhodium catalysts are highly effective for the hydrogenation of aromatic rings and can also be used for the reduction of carboxylic acids.[11] They often operate under milder conditions than other catalysts.

Performance Comparison (General for Benzoic Acids):

CatalystPressure (atm)Temperature (°C)SolventSelectivity to AlcoholReference
Raney NiHigh100-200Water/DioxaneGood[10]
Rh/C1-1025-80VariousHigh[11]

Causality Behind Experimental Choices: The choice of catalyst depends on the desired selectivity and the available equipment. Raney Nickel often requires higher temperatures and pressures, while Rhodium catalysts can be more active under milder conditions. The solvent can also play a crucial role in the reaction, affecting the solubility of the substrate and the activity of the catalyst.

Experimental Protocol: Catalytic Hydrogenation using Rh/C

This protocol outlines a general procedure for the catalytic hydrogenation of a benzoic acid derivative.

Materials:

  • 3,5-Dimethoxybenzoic acid

  • 5% Rhodium on Carbon (Rh/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • In a high-pressure hydrogenation vessel, add a solution of 3,5-Dimethoxybenzoic acid in a suitable solvent.

  • Carefully add the 5% Rh/C catalyst to the vessel under an inert atmosphere.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) until the uptake of hydrogen ceases.

  • Cool the vessel, carefully release the pressure, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,5-Dimethoxybenzyl alcohol.

  • Purify the product by recrystallization or column chromatography if necessary.

Workflow Diagram:

Catalytic_Hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_product Product Substrate 3,5-Dimethoxybenzoic Acid in Solvent Vessel Pressurized Vessel Substrate->Vessel Catalyst Rh/C Catalyst Catalyst->Vessel Purge Purge with N2 then H2 Vessel->Purge Pressurize Pressurize with H2 Purge->Pressurize React Stirring at Temp & Pressure Pressurize->React Depressurize Depressurize and Purge React->Depressurize Filter Filter through Celite Depressurize->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purification Concentrate->Purify Alcohol 3,5-Dimethoxybenzyl Alcohol Purify->Alcohol

Caption: General workflow for the catalytic hydrogenation of 3,5-Dimethoxybenzoic acid.

Decarboxylation: A Pathway to 1,3-Dimethoxybenzene

Decarboxylation of 3,5-Dimethoxybenzoic acid to yield 1,3-dimethoxybenzene is a synthetically useful transformation, although it can be challenging due to the stability of the aromatic carboxylate.

Copper-Catalyzed Decarboxylation

Copper catalysts have been historically used for the decarboxylation of aromatic carboxylic acids, often requiring high temperatures and stoichiometric amounts of copper salts. However, recent advances have led to the development of more efficient catalytic systems.

Mechanism of Action: The proposed mechanism involves the formation of a copper carboxylate complex. Oxidative addition of the C-COO bond to the copper center, followed by reductive elimination, releases carbon dioxide and an aryl-copper species, which is then protonated to give the final product.[12][13]

Performance Insights: The use of ligands such as 1,10-phenanthroline can significantly enhance the rate of copper-catalyzed decarboxylation.[14] More recent studies have shown that aliphatic amines like tetramethylethylenediamine (TMEDA) can lead to milder reaction conditions.[15]

Palladium-Catalyzed Decarboxylation

Palladium catalysts have also been developed for the decarboxylation of aromatic carboxylic acids, particularly those with electron-rich aromatic rings.[16][17]

Mechanism of Action: The mechanism is thought to involve the formation of an arylpalladium intermediate via decarboxylation, which is then protonated or undergoes further cross-coupling reactions. The active catalyst is often a palladium(0) species.

Comparative Performance:

Catalyst SystemLigandTemperature (°C)Substrate ScopeReference
Copper(I) oxide1,10-phenanthroline170-220Activated aromatic acids[14]
Copper(I) bromideTMEDA100-140Activated aromatic acids[15]
Palladium(II) acetateVarious phosphines100-150Electron-rich aromatic acids[17]

Causality Behind Experimental Choices: The choice of metal and ligand is crucial for an effective decarboxylation. Copper catalysts are often more cost-effective, while palladium catalysts may offer higher activity for specific substrates. The ligand plays a key role in stabilizing the metal center and facilitating the decarboxylation step. The electron-donating methoxy groups in 3,5-Dimethoxybenzoic acid make it a suitable candidate for palladium-catalyzed decarboxylation.

Conclusion

The selection of an optimal catalyst for reactions involving 3,5-Dimethoxybenzoic acid is a multifaceted decision that depends on the desired transformation, required scale, and available resources. For esterification, traditional homogeneous acid catalysts offer simplicity and high yields, while heterogeneous and enzymatic catalysts provide greener and more selective alternatives. For the reduction to 3,5-Dimethoxybenzyl alcohol, catalytic hydrogenation with rhodium or nickel catalysts is a clean and efficient method. Decarboxylation to 1,3-dimethoxybenzene can be achieved using either copper or palladium catalysts, with the choice depending on the desired reaction conditions and substrate scope.

This guide provides a framework for understanding the performance of various catalysts in key transformations of 3,5-Dimethoxybenzoic acid. By understanding the underlying mechanisms and the factors influencing catalyst performance, researchers can make informed decisions to optimize their synthetic routes and accelerate their research and development efforts.

References

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  • Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation.MDPI.
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  • Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability.MDPI.
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A Comparative Guide to the Thermal Analysis of 3,5-Dimethoxybenzoic Acid by Differential Scanning calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. Thermal behavior, in particular, governs critical parameters such as stability, polymorphism, and processability. This guide provides an in-depth analysis of 3,5-Dimethoxybenzoic acid using Differential Scanning Calorimetry (DSC), comparing its thermal characteristics to its structural isomer, 3,4-Dimethoxybenzoic acid (Veratric acid), and the parent compound, Benzoic acid.

The "Why": DSC as a Cornerstone in Pharmaceutical Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] In the context of pharmaceutical development, DSC is indispensable for rapidly obtaining critical data.

The primary insights gained from a DSC experiment include:

  • Melting Point (T_m): The temperature at which a crystalline solid transitions to a liquid. It is a fundamental indicator of purity; impurities typically depress and broaden the melting range.[2]

  • Enthalpy of Fusion (ΔH_fus): The amount of energy required to melt the sample. This value is directly related to the degree of crystallinity and the strength of the crystal lattice.

  • Glass Transitions (T_g): Identifies the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state.[3]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can have drastically different melting points, solubilities, and bioavailabilities, making DSC a crucial screening tool.[4]

  • Thermal Stability: DSC can reveal exothermic events, such as decomposition, providing essential information for handling and storage safety.[5]

By understanding these parameters, scientists can make informed decisions regarding formulation, process development, and regulatory submissions.

Experimental Design: A Self-Validating Protocol for DSC Analysis

The following protocol is designed to be a self-validating system. The causality behind each step is explained to ensure not just procedural accuracy but also a foundational understanding of the experiment.

Workflow for DSC Analysis of Benzoic Acid Derivatives

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_run Thermal Program cluster_analysis Data Analysis A Weigh 2-5 mg of 3,5-Dimethoxybenzoic Acid B Hermetically seal in Aluminum DSC Pan A->B C Prepare empty sealed pan as Reference B->C D Place Sample & Reference pans in DSC cell C->D Load E Set N2 Purge Gas (50 mL/min) D->E F Equilibrate at 25°C E->F G Heat from 25°C to 220°C at 10°C/min F->G Start Run H Record Heat Flow vs. Temperature G->H I Plot Thermogram (Heat Flow vs. Temp) H->I Export Data J Integrate Endothermic Peak I->J K Determine Onset T, Peak T, and ΔH_fus J->K L Final Report K->L Compare & Report

Caption: Visual workflow for the DSC analysis of 3,5-Dimethoxybenzoic acid.

Detailed Step-by-Step Methodology
  • Instrument Calibration:

    • Action: Before any sample analysis, calibrate the DSC instrument for temperature and enthalpy. Use a certified reference standard, such as Indium (T_m = 156.6°C, ΔH_fus = 28.66 J/g).

    • Rationale: Calibration ensures the accuracy and reliability of the measured transition temperatures and enthalpies, making the data traceable to established standards.[6]

  • Sample Preparation:

    • Action: Accurately weigh 2-5 mg of high-purity 3,5-Dimethoxybenzoic acid into an aluminum DSC pan. Hermetically seal the pan using a sample press. Prepare an identical empty, sealed pan to serve as the reference.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, resulting in sharper peaks and more accurate onset temperatures. Hermetic sealing prevents any mass loss due to sublimation, which would interfere with the heat flow measurement. The empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.[1]

  • Instrument Programming:

    • Action: Place the sample and reference pans into the DSC cell. Set the instrument to run under a dry nitrogen atmosphere with a purge rate of 50 mL/min.

    • Rationale: An inert nitrogen atmosphere prevents oxidative decomposition of the organic acid at elevated temperatures, ensuring that the observed thermal events are related to physical transitions, not chemical reactions.[1]

  • Thermal Method:

    • Action: Program the following temperature profile:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 220°C at a heating rate of 10°C/min.

    • Rationale: A starting temperature well below the melting point establishes a stable baseline. A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and sensitivity. The final temperature is set safely above the expected melting point to ensure the entire transition is captured.

  • Data Analysis:

    • Action: Plot the resulting heat flow (W/g) versus temperature (°C). From the thermogram, determine the extrapolated onset temperature, the peak temperature of the melting endotherm, and the integrated area of the peak to calculate the enthalpy of fusion (ΔH_fus).

    • Rationale: The extrapolated onset temperature is the most accurate representation of the true melting point for a pure substance. The peak area is directly proportional to the total energy absorbed during melting, providing the quantitative enthalpy value.

Data Interpretation and Comparative Analysis

The thermal properties of an organic molecule are highly sensitive to its molecular structure, including the nature and position of its functional groups. Comparing 3,5-Dimethoxybenzoic acid to its isomer and parent compound provides a clear illustration of these structure-property relationships.

CompoundStructureMolar Mass ( g/mol )Melting Point (T_onset, °C)Enthalpy of Fusion (ΔH_fus, kJ/mol)
Benzoic Acid C₇H₆O₂122.12~122.5[2]18.02
3,5-Dimethoxybenzoic Acid C₉H₁₀O₄182.17~182-18520.39[6]
3,4-Dimethoxybenzoic Acid (Veratric Acid) C₉H₁₀O₄182.17~180-18227.51 [Source: Calculated from data in cited literature]

Note: The enthalpy of fusion for Veratric acid was determined by DSC in the cited literature, providing a basis for comparison.

Analysis of Results
  • Effect of Methoxy Groups (Benzoic Acid vs. Dimethoxy Isomers): The addition of two methoxy groups to the benzene ring dramatically increases the melting point from ~122.5°C for Benzoic acid to >180°C for both dimethoxy isomers. This significant rise is attributable to two main factors:

    • Increased Molecular Weight: The larger molecules have stronger van der Waals forces, requiring more energy to break the crystal lattice.

    • Intermolecular Interactions: The methoxy groups can participate in dipole-dipole interactions, further stabilizing the crystal structure compared to the parent benzoic acid.

  • Effect of Substituent Position (3,5- vs. 3,4-Isomer): The two isomers, 3,5-Dimethoxybenzoic acid and 3,4-Dimethoxybenzoic acid, have nearly identical melting points. However, their crystal packing and intermolecular forces differ subtly, which is reflected in their enthalpies of fusion.

    • 3,5-Dimethoxybenzoic Acid: The meta positioning of the methoxy groups results in a specific molecular symmetry.

    • 3,4-Dimethoxybenzoic Acid (Veratric Acid): The ortho positioning of the methoxy groups relative to each other creates a more polarized region on the ring. This arrangement allows for more efficient crystal packing and stronger intermolecular hydrogen bonding and dipole-dipole interactions, as suggested by its significantly higher enthalpy of fusion (27.51 kJ/mol) compared to the 3,5-isomer (20.39 kJ/mol). A higher enthalpy of fusion indicates that more energy is required to disrupt the more stable crystal lattice of the 3,4-isomer.

Beyond Melting: Advanced Applications

While melting point determination is the most common application, DSC can be extended for deeper characterization:

  • Polymorph Screening: Implementing a heat-cool-heat cycle can reveal different crystalline forms. If the sample recrystallizes into a different polymorph upon cooling, the subsequent heating ramp may show a different melting endotherm or an exothermic solid-solid transition.

  • Purity Analysis: For samples with purity >98.5%, the van't Hoff equation can be applied to the shape of the melting peak to quantify the level of impurities without the need for a reference standard of the impurity itself.

Conclusion

Differential Scanning Calorimetry provides a rapid, reliable, and data-rich method for characterizing the thermal properties of 3,5-Dimethoxybenzoic acid. The analysis reveals a sharp, well-defined melting point around 182-185°C, consistent with a highly crystalline and pure material. When compared with its isomer, Veratric acid, and the parent compound, Benzoic acid, the DSC data clearly demonstrates how molecular weight and the specific placement of functional groups profoundly influence the stability of the crystal lattice. This guide provides a robust experimental framework and interpretive logic, empowering researchers to leverage DSC for critical decision-making in chemical synthesis and drug development.

References

  • ChemBK. (2024). 3,5-Dimethoxybenzoic acid.
  • Shimadzu. (n.d.). Interactions between Benzoic Acid and Magnesium Oxide.
  • Brainly. (2023). The standard molar enthalpy and entropy of fusion for benzoic acid.
  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment.
  • UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals.
  • Ovid. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives.
  • PubChem. (n.d.). Veratric Acid.
  • ACS Publications. (2018). Solubility of Veratric Acid in Eight Monosolvents and Ethanol + 1-Butanol at Various Temperatures.
  • Mettler Toledo. (n.d.). Greater Insight into Organic Molecules Using DSC 1.
  • Oreate AI Blog. (2025). Understanding the Melting Point of Benzoic Acid: A Deep Dive.
  • ChemBK. (n.d.). Veratric acid.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
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  • ResearchGate. (n.d.). DSC of Low Molecular Mass Organic Materials and Pharmaceuticals.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2).
  • Wikipedia. (n.d.). Veratric acid.
  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-.
  • NIST. (n.d.). Benzoic acid.
  • ACS Publications. (n.d.). Determination of purity by differential scanning calorimetry (DSC).
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A Comparative Guide to the Efficacy of 3,5-Dimethoxybenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall success of a drug development pipeline. Among the myriad of available building blocks, substituted benzoic acid derivatives have emerged as a versatile class of intermediates. This guide provides an in-depth comparative analysis of 3,5-Dimethoxybenzoic Acid (3,5-DMBA) and its prominent alternatives, offering a technical examination of their synthetic utility, supported by experimental data and protocols. Our objective is to equip researchers and drug development professionals with the critical insights necessary to make informed decisions in the selection of intermediates for their synthetic campaigns.

Introduction: The Strategic Importance of Benzoic Acid Scaffolds

The benzoic acid motif is a cornerstone in medicinal chemistry, present in a wide array of biologically active molecules. The carboxylic acid functionality provides a key site for chemical modification, readily forming amides, esters, and other derivatives. Furthermore, the aromatic ring can be functionalized with various substituents that modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] This guide will focus on a comparative evaluation of 3,5-Dimethoxybenzoic Acid against two structurally related and pharmaceutically relevant alternatives: 3,5-Dihydroxybenzoic Acid and 3,4,5-Trimethoxybenzoic Acid.

Comparative Analysis of Pharmaceutical Intermediates

The efficacy of a pharmaceutical intermediate is a multidimensional metric encompassing factors such as synthetic accessibility, reactivity, and its successful application in the synthesis of target molecules. Here, we compare 3,5-Dimethoxybenzoic Acid with its hydroxylated and methoxylated analogs.

Physicochemical Properties

The seemingly subtle difference in the substitution pattern on the benzoic acid ring significantly impacts the physicochemical properties of these intermediates, which in turn dictates their handling, reactivity, and suitability for various reaction conditions.

Property3,5-Dimethoxybenzoic Acid3,5-Dihydroxybenzoic Acid3,4,5-Trimethoxybenzoic Acid
Molecular Formula C₉H₁₀O₄C₇H₆O₄C₁₀H₁₂O₅
Molecular Weight 182.17 g/mol 154.12 g/mol 212.20 g/mol [3]
Melting Point 182-185 °C240-243 °C168-171 °C[4]
Appearance White to off-white crystalline powderWhite to pale yellow crystalline powderWhite to beige fine crystalline powder[5]
Solubility Soluble in ethanol and ether; Insoluble in waterSoluble in ethanol and hot waterSoluble in hot water, ethanol, and ether

The methoxy groups in 3,5-DMBA and 3,4,5-TMBA enhance their solubility in organic solvents compared to the more polar 3,5-Dihydroxybenzoic Acid. This property is a key consideration when selecting reaction solvents and conditions.

Synthetic Accessibility and Cost

3,5-Dimethoxybenzoic Acid is typically synthesized from the more readily available 3,5-Dihydroxybenzoic Acid via methylation.[6] This additional synthetic step can influence its cost and availability. 3,4,5-Trimethoxybenzoic Acid is commonly synthesized from gallic acid, a naturally occurring compound, through a methylation process.[7] The choice between these intermediates may, therefore, be influenced by the cost and availability of their respective precursors.

Application in the Synthesis of Key Pharmaceuticals

To provide a tangible comparison of their efficacy, we will examine the use of these intermediates in the synthesis of specific, medically significant pharmaceuticals: Trimetazidine from a derivative of 3,5-Dimethoxybenzoic Acid, Resveratrol from 3,5-Dihydroxybenzoic Acid, and Trimethoprim from 3,4,5-Trimethoxybenzoic Acid.

Table 2: Comparative Synthesis Data

IntermediateTarget PharmaceuticalKey Reaction StepsReported Overall Yield
2,3,4-Trimethoxybenzaldehyde (from a 3,5-DMBA derivative route) TrimetazidineReductive amination with piperazine81-95%[2][8]
3,5-Dihydroxybenzoic Acid ResveratrolEsterification, methylation, reduction, phosphonate formation, Wittig reaction, demethylation~35.7% (in one reported synthesis)[9]
3,4,5-Trimethoxybenzoic Acid TrimethoprimReduction to alcohol, oxidation to aldehyde, condensation with 3-ethoxypropionitrile, cyclization with guanidineNot explicitly stated in a single overall yield, but individual steps are reported with good to high yields.

Experimental Protocols

A direct comparison of efficacy requires a thorough understanding of the experimental procedures involved. Below are detailed, step-by-step protocols for the synthesis of the aforementioned pharmaceuticals from their respective benzoic acid-derived intermediates.

Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde

Trimetazidine, an anti-anginal agent, is synthesized from 2,3,4-trimethoxybenzaldehyde, which can be derived from precursors related to the dimethoxybenzoic acid family. A common method involves reductive amination with piperazine.

Protocol: Reductive Amination for Trimetazidine Synthesis [10][11]

  • Reaction Setup: In a suitable reactor, combine 2,3,4-trimethoxybenzaldehyde and piperazine in a solvent such as methanol or toluene.

  • Catalyst Addition: Introduce a reducing agent. Formic acid is often used to serve as both the reducing agent and a catalyst.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 85°C and 110°C and maintain for 3 to 5 hours.

  • Work-up and Isolation:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Adjust the pH of the residue to 11-13 with a sodium hydroxide solution.

    • Perform an acidic wash by adjusting the pH to 1-2 with hydrochloric acid, followed by extraction with a chlorinated solvent (e.g., dichloromethane) to remove impurities.

    • Re-basify the aqueous layer to pH 10-12 and extract the product with an aromatic solvent (e.g., toluene).

    • Dry the organic extracts over anhydrous magnesium sulfate and concentrate under vacuum to yield trimetazidine. Reported yields for this one-step synthesis range from 83% to 92%.[11]

Workflow for Trimetazidine Synthesis

G cluster_0 Reductive Amination 2_3_4_TMB 2,3,4-Trimethoxy- benzaldehyde Reaction Reaction (85-110°C, 3-5h) 2_3_4_TMB->Reaction Piperazine Piperazine Piperazine->Reaction Formic_Acid Formic Acid (Catalyst/Reductant) Formic_Acid->Reaction Workup Work-up & Purification Reaction->Workup Trimetazidine Trimetazidine Workup->Trimetazidine

Caption: Reductive amination of 2,3,4-trimethoxybenzaldehyde.

Synthesis of Resveratrol from 3,5-Dihydroxybenzoic Acid

Resveratrol, a stilbenoid with a range of reported biological activities, can be synthesized from 3,5-dihydroxybenzoic acid. The synthesis is a multi-step process.

Protocol: Multi-step Synthesis of Resveratrol [1][9][12]

  • Esterification and Methylation:

    • Dissolve 3,5-dihydroxybenzoic acid in ethanol. Add hexane, chloroform, and concentrated sulfuric acid. Reflux for 10 hours using a Dean-Stark trap.

    • After work-up, dissolve the crude ester in acetone, add potassium carbonate and iodomethane, and reflux for 10 hours to methylate the hydroxyl groups.

  • Reduction to Alcohol: Dissolve the resulting ester in THF and add lithium aluminum hydride (LAH) in portions to reduce the ester to 3,5-dimethoxybenzyl alcohol.

  • Formation of Phosphonate: Convert the alcohol to the corresponding benzyl bromide using phosphorus tribromide. React the benzyl bromide with triethyl phosphite to form diethyl (3,5-dimethoxybenzyl)phosphonate.

  • Wittig Reaction: Condense the phosphonate with p-anisaldehyde in the presence of a strong base (e.g., sodium methoxide) to form (E)-3,4',5-trimethoxystilbene.

  • Demethylation: Treat the trimethoxystilbene with a demethylating agent like boron tribromide in dichloromethane to yield resveratrol.

Workflow for Resveratrol Synthesis

G cluster_1 Resveratrol Synthesis DHBA 3,5-Dihydroxybenzoic Acid Ester_Meth Esterification & Methylation DHBA->Ester_Meth Reduction Reduction (LAH) Ester_Meth->Reduction Phosphonate_Form Phosphonate Formation Reduction->Phosphonate_Form Wittig Wittig Reaction Phosphonate_Form->Wittig Demethylation Demethylation Wittig->Demethylation Resveratrol Resveratrol Demethylation->Resveratrol

Caption: Multi-step synthesis of Resveratrol.

Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde

Trimethoprim is a potent antibacterial agent that is synthesized from 3,4,5-trimethoxybenzaldehyde, which is derived from 3,4,5-trimethoxybenzoic acid.

Protocol: Synthesis of Trimethoprim [13][14][15][16]

  • Condensation: Condense 3,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base like sodium methoxide in a solvent such as DMSO. The reaction is typically heated to around 105°C.

  • Reduction: Reduce the resulting α,β-unsaturated ester with sodium borohydride.

  • Cyclization: React the reduced intermediate with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol to form the pyrimidine ring of trimethoprim.

Workflow for Trimethoprim Synthesis

G cluster_2 Trimethoprim Synthesis TMBAld 3,4,5-Trimethoxy- benzaldehyde Condensation Condensation TMBAld->Condensation Et_cyano Ethyl Cyanoacetate Et_cyano->Condensation Reduction_NaBH4 Reduction (NaBH4) Condensation->Reduction_NaBH4 Cyclization Cyclization Reduction_NaBH4->Cyclization Guanidine Guanidine Guanidine->Cyclization Trimethoprim Trimethoprim Cyclization->Trimethoprim

Caption: Synthesis of Trimethoprim via condensation and cyclization.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of the final drug product provides crucial context for the importance of its synthetic precursors.

Trimetazidine: Modulating Cellular Metabolism

Trimetazidine exerts its anti-anginal effects by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), an enzyme involved in fatty acid β-oxidation.[4][17][18] This inhibition shifts the heart's energy metabolism from fatty acid oxidation towards glucose oxidation, which is more efficient in terms of oxygen consumption for ATP production.[18]

Signaling Pathway of Trimetazidine

G cluster_3 Trimetazidine Mechanism of Action Trimetazidine Trimetazidine 3_KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Trimetazidine->3_KAT inhibits GO Glucose Oxidation Trimetazidine->GO promotes shift to FAO Fatty Acid β-Oxidation 3_KAT->FAO catalyzes ATP ATP Production FAO->ATP generates O2_Consumption Oxygen Consumption FAO->O2_Consumption high GO->ATP generates GO->O2_Consumption low

Caption: Trimetazidine's inhibition of fatty acid oxidation.

Resveratrol: Activation of Sirtuin Pathways

Resveratrol is known to activate sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[5][19][20][21] SIRT1 activation has been linked to a variety of cellular processes, including inflammation, apoptosis, and metabolism, which may underlie the reported health benefits of resveratrol.[5][19]

Signaling Pathway of Resveratrol

G cluster_4 Resveratrol Mechanism of Action Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates Deacetylation Deacetylation of Substrate Proteins SIRT1->Deacetylation Cellular_Processes Modulation of Cellular Processes (Inflammation, Apoptosis, Metabolism) Deacetylation->Cellular_Processes

Caption: Resveratrol's activation of the SIRT1 pathway.

Trimethoprim: Inhibition of Dihydrofolate Reductase

Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate.[22][23][24][25][26] Tetrahydrofolate is a crucial cofactor in the biosynthesis of nucleotides and amino acids, and its depletion leads to the inhibition of bacterial growth.

Signaling Pathway of Trimethoprim

G cluster_5 Trimethoprim Mechanism of Action Trimethoprim Trimethoprim DHFR Bacterial Dihydrofolate Reductase (DHFR) Trimethoprim->DHFR inhibits Bacterial_Growth Bacterial Growth Trimethoprim->Bacterial_Growth inhibits DHF_to_THF Dihydrofolate (DHF) -> Tetrahydrofolate (THF) DHFR->DHF_to_THF catalyzes Nucleotide_Synthesis Nucleotide Synthesis DHF_to_THF->Nucleotide_Synthesis required for Nucleotide_Synthesis->Bacterial_Growth essential for

Caption: Trimethoprim's inhibition of dihydrofolate reductase.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of 3,5-Dimethoxybenzoic Acid and its analogs as pharmaceutical intermediates. The choice of intermediate is a multifaceted decision that depends on factors such as the target molecule, the desired synthetic route, and economic considerations.

  • 3,5-Dimethoxybenzoic Acid and its derivatives offer a versatile platform for the synthesis of various pharmaceuticals, with its reactivity being a key advantage.

  • 3,5-Dihydroxybenzoic Acid , while requiring additional steps for protection and deprotection of its hydroxyl groups, serves as a valuable precursor for natural products like resveratrol.

  • 3,4,5-Trimethoxybenzoic Acid is a highly effective intermediate for the synthesis of antibacterial agents like trimethoprim, benefiting from well-established synthetic routes.

The experimental protocols and signaling pathway diagrams provided herein offer a practical resource for researchers in the field. As the demand for novel therapeutics continues to grow, the development of efficient and sustainable synthetic routes utilizing these and other benzoic acid derivatives will remain a critical area of research in pharmaceutical chemistry.

References

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  • EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents. (n.d.).
  • Resveratrol-like Compounds as SIRT1 Activators - PMC - PubMed Central. (n.d.).
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] - Erowid. (n.d.).
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws]. (n.d.).
  • Synthesis of trimetazidine hydrochloride impurity B by conventional method - JOCPR. (n.d.).
  • CN105622350A - Synthesis method of resveratrol - Google Patents. (n.d.).
  • Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (n.d.).
  • CN101575321B - Production method of trimetazidine and its hydrochloride - Google Patents. (n.d.).
  • CN119775228A - A simple method for preparing trimetazidine - Google Patents. (n.d.).
  • CN102850296A - Preparation method of trimetazidine - Google Patents. (n.d.).
  • CN103554057A - Trimetazidine derivative and preparation method thereof - Google Patents. (n.d.).
  • Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - NIH. (n.d.).
  • CN104211582A - Synthesis method of resveratrol - Google Patents. (n.d.).
  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - MDPI. (n.d.).
  • High-Order Epistasis in Catalytic Power of Dihydrofolate Reductase Gives Rise to a Rugged Fitness Landscape in the Presence of Trimethoprim Selection | Molecular Biology and Evolution | Oxford Academic. (n.d.).
  • Pathway showing the role of DHFR in thymidine synthesis and mechanism of action of DHFR Inhibitors. - ResearchGate. (n.d.).
  • Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC - PubMed Central. (n.d.).
  • The Role of 3,4,5-Trimethoxybenzoic Acid in Natural Product Synthesis and Bioactive Compound Production. (2025, September 17).
  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PubMed Central. (n.d.).

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,5-Dimethoxybenzoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of common analytical techniques for the quantitative determination of 3,5-Dimethoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals.[1][2] We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Introduction to 3,5-Dimethoxybenzoic Acid and the Imperative of Method Validation

3,5-Dimethoxybenzoic acid (C₉H₁₀O₄, M.W. 182.17 g/mol ) is a substituted benzoic acid derivative.[7][8] Its accurate quantification is critical in various stages of drug development, from monitoring synthesis reactions to quality control of the final active pharmaceutical ingredient (API). Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose, ensuring the integrity of the generated data.[9][10][11] Key validation parameters, as stipulated by the ICH, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Comparative Overview of Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For 3,5-Dimethoxybenzoic acid, a non-volatile organic acid, HPLC is a prevalent and robust technique.[12] GC-MS can also be employed, typically after a derivatization step to increase volatility. For simpler, high-concentration assays, UV-Vis spectrophotometry offers a rapid and cost-effective alternative.

The following table summarizes the expected performance characteristics of these three methods for the analysis of 3,5-Dimethoxybenzoic acid.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Specificity High (Separation from impurities)Very High (Separation & Mass Spec ID)Low (Prone to interference)
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.995
Range Wide (e.g., 1 - 200 µg/mL)Wide (e.g., 0.1 - 100 µg/mL)Narrow (Dependent on molar absorptivity)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%≤ 5.0%
LOD Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
LOQ Low (ng/mL range)Very Low (pg/mL range)High (µg/mL range)
Typical Use Case Routine QC, stability studies, impurity profilingTrace analysis, impurity identificationIn-process checks, simple assays

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for the analysis of non-volatile organic acids like 3,5-Dimethoxybenzoic acid. A reversed-phase method provides excellent separation and quantification capabilities.

Experimental Workflow: HPLC-UV Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Mobile Phase & Solution Preparation B Standard & Sample Weighing A->B C Dissolution in Diluent B->C D System Suitability Injections (n=5) C->D E Linearity Standards Injection D->E F Accuracy Samples Injection E->F G Precision Samples Injection F->G H Assess System Suitability (%RSD, Tailing Factor) G->H I Calculate Linearity (r²) H->I J Calculate Accuracy (% Recovery) I->J K Calculate Precision (%RSD) J->K L Determine LOD & LOQ K->L GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Evaluation A Standard & Sample Preparation B Derivatization (e.g., Silylation) A->B C GC-MS System Setup B->C D Injection of Derivatized Samples C->D E Peak Identification (Retention Time & Mass Spectrum) D->E F Validation Parameter Calculation (Linearity, Accuracy, Precision, etc.) E->F UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Solvent Selection & Blank Preparation B Standard & Sample Preparation A->B C Determine λmax B->C D Measure Absorbance of Linearity Standards C->D E Measure Absorbance of Samples D->E F Plot Calibration Curve & Calculate Linearity (r²) E->F G Calculate Concentration of Samples F->G H Assess Accuracy & Precision G->H

Sources

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Commercial 3,5-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

I. Executive Summary: The Imperative of Consistency

In the realms of pharmaceutical development and high-stakes chemical research, the starting material is the bedrock of the entire enterprise. 3,5-Dimethoxybenzoic acid is a pivotal building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its purity and consistency are not merely figures on a Certificate of Analysis (CoA); they are critical determinants of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product.[1][2] Inconsistent raw material quality can lead to catastrophic downstream failures, including costly batch rejections and significant project delays.[2]

This guide provides a comprehensive, field-proven framework for researchers, quality control analysts, and process chemists to empirically assess and compare the batch-to-batch consistency of commercial 3,5-Dimethoxybenzoic acid. We move beyond a simple reliance on supplier specifications, offering a multi-faceted analytical approach to build a robust, data-driven supplier qualification program. The methodologies described herein are designed to be self-validating, ensuring the integrity and trustworthiness of the generated data.

II. The Analytical Gauntlet: A Multi-Tiered Assessment Workflow

A thorough assessment of batch consistency cannot be achieved with a single technique. It requires a logical, multi-tiered workflow that interrogates various physicochemical properties of the material. Each analytical stage provides a unique piece of the puzzle, culminating in a holistic understanding of the material's quality.

The causality behind this multi-tiered approach is risk mitigation. A simple visual check can quickly flag gross contamination, while sophisticated chromatographic methods are required to uncover subtle but critical variations in impurity profiles that could derail a synthesis.

Batch_Assessment_Workflow cluster_tier1 cluster_tier2 cluster_tier3 start Receive New Batch of 3,5-Dimethoxybenzoic Acid tier1 Tier 1: Physical & Basic Identity start->tier1 visual Visual Inspection (Color, Foreign Matter) tier1->visual dsc Thermal Analysis (DSC) (Melting Point, Polymorphism) tier1->dsc nmr_id ¹H NMR Spectroscopy (Structural Identity) tier1->nmr_id tier2 Tier 2: Purity & Impurity Profile hplc HPLC-UV Assay (Purity, Organic Impurities) tier2->hplc tier3 Tier 3: Process-Related Impurities gc GC-Headspace (Residual Solvents) tier3->gc decision Decision: Accept or Reject Batch visual->tier2 dsc->tier2 nmr_id->tier2 hplc->tier3 gc->decision

Caption: Multi-tiered analytical workflow for batch consistency assessment.

III. Tier 1: Foundational Identity and Physical Properties

This initial phase focuses on confirming the material's identity and fundamental physical characteristics. A failure at this stage is a significant red flag.

A. Visual Inspection
  • Objective: To detect gross contamination, color inconsistencies, or foreign particulates.

  • Why it's important: This is the simplest yet most immediate test. A batch that is off-color (expected: white to off-white crystalline powder) or contains visible specks indicates a significant deviation in the manufacturing or packaging process.

  • Protocol: Spread a sample on a clean, white surface under good lighting. Compare its appearance against a retained, approved reference batch. Note any deviations in color, texture, or the presence of foreign matter.

B. ¹H NMR Spectroscopy for Structural Confirmation
  • Objective: To unequivocally confirm the chemical structure of 3,5-Dimethoxybenzoic acid.

  • Why it's important: NMR provides an unambiguous fingerprint of the molecule's hydrogen framework. It can quickly identify a completely incorrect material or major structural isomers that other methods might miss. The expected spectrum is simple and highly characteristic.[3][4][5]

  • Protocol: A detailed protocol is provided in Section V.

  • Expected Outcome: The ¹H NMR spectrum in a solvent like DMSO-d₆ should show distinct signals corresponding to the methoxy protons (a singlet around 3.7-3.8 ppm), the aromatic protons (a doublet and a triplet pattern between 6.5-7.1 ppm), and the acidic proton of the carboxylic acid (a broad singlet, typically >12 ppm).[3][5]

C. Differential Scanning Calorimetry (DSC) for Thermal Profile
  • Objective: To determine the melting point and melting range, which serve as sensitive indicators of purity and can reveal potential polymorphism.[6]

  • Why it's important: A pure, crystalline compound has a sharp, well-defined melting point. Impurities depress and broaden the melting range. Comparing the melting onset temperature and peak shape across batches provides a rapid assessment of consistency.[6][7]

  • Protocol: A detailed protocol is provided in Section V.

  • Expected Outcome: High-purity 3,5-Dimethoxybenzoic acid should exhibit a sharp endothermic peak with an onset of melting between 178-180 °C.[8] A broad peak or a significantly lower onset temperature suggests the presence of impurities.

IV. Tier 2 & 3: Quantitative Purity and Process-Related Impurities

This is the core of the assessment, where quantitative data on purity and specific impurity classes are generated. These methods are critical for building a trend database for each supplier.

A. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Objective: To accurately quantify the purity of 3,5-Dimethoxybenzoic acid and to detect, quantify, and profile any related organic impurities.

  • Why it's important: HPLC is the gold standard for purity assessment of non-volatile organic compounds.[9][10] Batch-to-batch consistency is not just about the main peak's purity value; it is critically about the impurity profile. A new, unidentified impurity, even at a low level (e.g., >0.10%), must be investigated as it could have unknown reactivity in subsequent synthetic steps. This aligns with principles outlined in regulatory guidelines like ICH Q3A, which set thresholds for reporting, identifying, and qualifying impurities.[11][12][13]

  • Protocol: A detailed, self-validating HPLC protocol is provided in Section V. The choice of a reversed-phase C18 column is logical for this moderately polar analyte, and a UV detector is ideal due to the chromophoric nature of the benzoic acid ring.[10][14][15]

B. Gas Chromatography (GC-Headspace) for Residual Solvent Analysis
  • Objective: To identify and quantify volatile organic impurities, primarily residual solvents from the manufacturing and purification processes.

  • Why it's important: Residual solvents provide no therapeutic benefit and can be toxic.[16][17] Their levels are strictly controlled by pharmacopeias and regulatory bodies under guidelines like ICH Q3C.[11][16] The static headspace technique is preferred for its robustness and ability to avoid contaminating the GC system with the non-volatile API.[18] A consistent residual solvent profile from batch to batch indicates a well-controlled and unchanging manufacturing process.

  • Protocol: A detailed GC-Headspace protocol is provided in Section V.

V. Experimental Protocols: A Self-Validating System

Trustworthiness in analytical data comes from ensuring the system is performing correctly before analyzing the sample. Each protocol incorporates System Suitability Testing (SST) as a non-negotiable step. The parameters are based on general guidance from the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[19][20][21][22]

Protocol 1: HPLC Purity Assay and Impurity Profiling

HPLC_Protocol prep 1. Solution Preparation (Standard & Sample @ 0.5 mg/mL) system 2. HPLC System Setup (C18 Column, Gradient Elution) prep->system sst 3. System Suitability Test (SST) (Inject Standard 5x) system->sst analysis 4. Sample Analysis (Inject Blank, then Samples) sst->analysis calc 5. Calculation (Area % Purity) analysis->calc

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 3,5-Diethoxybenzoic acid, drawing upon established safety principles for aromatic carboxylic acids to ensure the protection of personnel and the environment. While this document offers in-depth guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound before handling or disposal.

Hazard Identification and Risk Assessment

This compound, as with many benzoic acid derivatives, is classified as a hazardous substance. A thorough risk assessment is the foundational step for its safe management. Based on data from structurally similar compounds like 3,5-dimethoxybenzoic acid, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]

It is crucial to handle this compound with the necessary precautions to avoid exposure. The toxicological properties may not be fully investigated, underscoring the need for caution.[1][4]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn.

  • Eye and Face Protection: Wear chemical safety goggles or glasses. For operations with a higher risk of splashing, a face shield is recommended.[1][5]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are essential to prevent skin contact.[1][2][5]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure personnel safety.

For Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust formation.[1][5]

  • Collect the spilled material in a suitable, labeled container for hazardous waste disposal.[1][6]

  • Clean the spill area with soap and water.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent the spill from entering drains or waterways.[5][6][7]

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound is that it should be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][5]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste, including contaminated materials like weighing paper and gloves, in a designated, clearly labeled hazardous waste container.[1][6] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[8]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.[9]

Step 2: Waste Container Labeling and Storage
  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant").

  • Storage: Store waste containers in a designated satellite accumulation area.[10] Containers must be kept tightly sealed except when adding waste.[1][10] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1][4]

Step 3: Final Disposal
  • Professional Disposal: The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company.[1][5] Contact your institution's EHS department to arrange for pickup and disposal.

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is characterized, stored, and disposed of in accordance with all local, state, and federal regulations.[1]

Disposal Decision Summary

Waste TypeDisposal MethodKey Considerations
Solid this compound Collect in a labeled hazardous waste container for professional disposal.Avoid dust formation. Use compatible containers.
Solutions of this compound Collect in a labeled liquid hazardous waste container for professional disposal.Do not mix with incompatible waste streams.
Contaminated Labware (e.g., gloves, wipes) Place in the solid hazardous waste container with the chemical.Ensure no free-flowing liquid is present.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste waste_form Is the waste solid or liquid? start->waste_form spill Is there a spill? start->spill solid_waste Collect in a labeled solid hazardous waste container. waste_form->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container. waste_form->liquid_waste Liquid storage Store waste in a designated satellite accumulation area. solid_waste->storage liquid_waste->storage small_spill Follow small spill cleanup protocol. Collect waste for disposal. spill->small_spill Small large_spill Evacuate and contact EHS. spill->large_spill Large small_spill->storage pickup Arrange for pickup by a licensed hazardous waste disposal service. storage->pickup

Caption: Decision workflow for the disposal of this compound waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to correct waste segregation and final disposal through professional services—researchers can minimize risks and ensure compliance with regulatory standards. Always prioritize safety and consult your institution's specific guidelines and the chemical's Safety Data Sheet.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Amino-3,5-dimethoxybenzoic acid.
  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information.
  • University of Rochester. (n.d.). Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Product and Product Group Discharges Subject to Effluent Limitations and Standards for Organic Chemicals, Plastics, and Synthetics.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 3,5-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide offers an in-depth operational plan for handling 3,5-Diethoxybenzoic acid, moving beyond a simple checklist to explore the scientific rationale behind each safety protocol. Our objective is to provide a self-validating framework that ensures both the well-being of laboratory personnel and the reliability of experimental outcomes.

The Foundational Step: Understanding the Hazard Profile

A proactive approach to safety begins with a thorough understanding of the substance . This compound is a solid organic compound for which the primary risks involve irritation upon contact. A critical review of its Safety Data Sheet (SDS) is a non-negotiable first step before any handling.

The compound is classified under the Globally Harmonized System (GHS) with specific hazards that dictate our handling procedures. According to available data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] This profile is consistent with similarly structured substituted benzoic acids.

Table 1: GHS Hazard Profile of this compound

Hazard StatementGHS ClassificationKey Precautionary Actions
H315: Causes skin irritationSkin Irritation, Category 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][2]
H319: Causes serious eye irritationSerious Eye Irritation, Category 2AP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure, Category 3P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1]

Core Directive: A Multi-Layered Approach to Personal Protection

Personal Protective Equipment (PPE) is the most visible aspect of laboratory safety, but its effectiveness relies on a foundation of engineering and administrative controls.

Engineering Controls: The First Line of Defense

Before a researcher ever dons a glove, the environment itself should be engineered to minimize exposure.

  • Chemical Fume Hood: All manipulations of solid this compound, especially weighing and transferring, must be performed within a certified chemical fume hood. This is the most critical control measure to prevent the inhalation of airborne particulates, directly addressing the H335 respiratory irritation hazard.

  • Ventilation: Ensure the laboratory is equipped with adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling this compound. The selection is directly informed by the compound's hazard profile.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Due to its classification as a serious eye irritant (H319), standard safety glasses are insufficient.[1] Chemical splash goggles that form a seal around the eyes are required to protect against fine dust and potential splashes.

    • Face Shield: For procedures with an elevated risk of splashing, such as when dissolving larger quantities or during vigorous reactions, a face shield must be worn in addition to chemical goggles for full facial protection.[1]

  • Hand Protection:

    • Nitrile Gloves: To prevent skin irritation (H315), chemically resistant nitrile gloves are the standard recommendation.[1] Always inspect gloves for tears or punctures before use. It is crucial to use proper glove removal technique to avoid contaminating your skin. After handling, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices and wash hands thoroughly.[1]

  • Body Protection:

    • Laboratory Coat: A fully buttoned, long-sleeved lab coat serves as a removable barrier to protect skin and personal clothing from contamination.

    • Chemical-Resistant Apron: When handling significant quantities or solutions, an apron provides an additional layer of chemical resistance over the lab coat.

  • Respiratory Protection:

    • When all work with the solid material is conducted within a fume hood, a separate respirator is typically not required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

PPE_Decision_Flow cluster_assessment Phase 1: Risk Assessment cluster_controls Phase 2: Control Implementation cluster_ppe_details PPE Specification cluster_procedure Phase 3: Safe Handling review_sds Review SDS for This compound identify_hazards Identify Hazards: H315 (Skin Irrit.) H319 (Eye Irrit.) H335 (Resp. Irrit.) review_sds->identify_hazards eng_controls Primary Control: Work in Fume Hood identify_hazards->eng_controls Address H335 ppe_selection Select Mandatory PPE identify_hazards->ppe_selection Address H315/H319 handling Proceed with Experiment eng_controls->handling goggles Chemical Goggles (due to H319) ppe_selection->goggles gloves Nitrile Gloves (due to H315) ppe_selection->gloves lab_coat Lab Coat ppe_selection->lab_coat goggles->handling gloves->handling lab_coat->handling

Figure 1: Logical workflow for PPE selection based on the specific hazards of this compound.

Operational and Disposal Plans

Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical within the laboratory.

Procedural Handling
  • Preparation: Designate a specific area within the fume hood for handling. Ensure all necessary equipment (spatulas, weigh paper, glassware) is present before retrieving the chemical.

  • Don PPE: Put on all required PPE as detailed above.

  • Weighing & Transfer: Perform all weighing and transfers over a disposable weigh paper or in a tared container to minimize contamination of the balance. Handle the solid gently to avoid generating dust.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly. This minimizes the potential for splashing.

  • Post-Handling: Immediately after use, securely close the primary container. Clean any contaminated surfaces within the fume hood.

Waste Management and Disposal

Proper segregation and disposal of chemical waste is a legal and ethical responsibility.

  • Solid Waste: All disposables contaminated with this compound, including gloves, weigh papers, and paper towels, must be placed in a clearly labeled hazardous solid waste container. Do not mix with non-hazardous trash.

  • Liquid Waste: Any solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Consult your institution's Environmental Health and Safety (EHS) department for specific waste stream compatibility.

  • Empty Containers: "Empty" containers are never truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Only after proper rinsing and defacing of the original label can the container be disposed of as regular solid waste or recycled, per institutional policy.

  • Final Disposal: All generated hazardous waste must be disposed of through your institution's EHS program or a licensed waste disposal contractor.[2]

Emergency Response Protocols

Preparedness is essential for mitigating the impact of an accidental exposure.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and label it for hazardous waste disposal. Do not allow the spilled material to enter drains.[1]

By integrating this comprehensive safety framework into your daily workflow, you can handle this compound with the confidence that you are protecting yourself, your colleagues, and the integrity of your research.

References

  • PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. National Center for Biotechnology Information.
  • Angene Chemical. (2021). Safety Data Sheet: this compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.